3-(2-Chlorophenyl)propanal
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-chlorophenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6-7H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCADRZXDZQALMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618926 | |
| Record name | 3-(2-Chlorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157433-36-8 | |
| Record name | 3-(2-Chlorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(2-Chlorophenyl)propanal chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-(2-Chlorophenyl)propanal
Authored by a Senior Application Scientist
Introduction: this compound is an aromatic aldehyde that serves as a valuable intermediate in the landscape of organic synthesis and medicinal chemistry. Its unique structural features—a reactive aldehyde group tethered to a chlorinated benzene ring—confer a distinct reactivity profile, making it a versatile building block for more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and safety considerations, tailored for researchers and professionals in drug development and chemical sciences.
Core Chemical and Physical Properties
A foundational understanding of a compound's physical characteristics is paramount for its application in experimental settings. These properties dictate the conditions required for storage, handling, and reaction setup.
| Property | Value | Source |
| CAS Number | 157433-36-8 | [1][2][3] |
| Molecular Formula | C₉H₉ClO | [1][3][4] |
| Molecular Weight | 168.62 g/mol | [1][3][4] |
| Boiling Point | 238.6±15.0 °C (Predicted) | [1] |
| Density | 1.139±0.06 g/cm³ (Predicted) | [1] |
| Appearance | Likely a liquid at room temperature | [5] |
| Storage | Sealed in a dry place at room temperature | [3] |
Spectroscopic Characterization: Elucidating the Molecular Structure
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a detailed structural fingerprint.[6]
Workflow for Structural Verification
The logical flow for confirming the structure of a synthesized or procured batch of this compound involves a multi-technique approach to unambiguously verify its molecular framework.
Caption: Workflow for the structural verification of this compound.
Expected Spectroscopic Data:
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the three different types of protons:
-
An aldehyde proton (CHO) as a triplet in the downfield region (δ 9.5-10.0 ppm).
-
A complex multiplet pattern for the four aromatic protons on the chlorophenyl ring (δ 7.0-7.5 ppm).
-
Two aliphatic proton signals, likely triplets or more complex multiplets, corresponding to the -CH₂-CH₂- chain (δ 2.5-3.5 ppm).[7]
-
-
¹³C NMR Spectroscopy : The carbon spectrum should reveal:
-
A carbonyl carbon signal around δ 200 ppm.
-
Multiple signals in the aromatic region (δ 120-140 ppm), including the carbon bearing the chlorine atom.
-
Two aliphatic carbon signals.
-
-
IR Spectroscopy : The IR spectrum provides crucial information about functional groups.[6] Key absorption bands would include:
-
Mass Spectrometry : The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is definitive for a compound containing one chlorine atom. The predicted monoisotopic mass is 168.0342 Da.[9]
Synthesis and Chemical Reactivity
Synthetic Approaches
While specific literature detailing the synthesis of this compound is sparse, its synthesis can be logically inferred from established methodologies for structurally similar compounds. A plausible route could involve the oxidation of the corresponding primary alcohol, 3-(2-chlorophenyl)propan-1-ol. Another approach could be analogous to the synthesis of 3-(2-Fluorophenyl)propionaldehyde, which can involve methods like the reaction of a Grignard reagent (e.g., 2-chlorophenylmagnesium bromide) with acrolein followed by appropriate workup.[10]
Core Reactivity
The reactivity of this compound is dominated by its two primary functional components: the aldehyde group and the chloro-substituted aromatic ring.
Caption: Key reaction pathways for this compound.
-
Reactions of the Aldehyde Group : The electrophilic carbon of the aldehyde is a prime target for nucleophiles.[11]
-
Reduction : It can be readily reduced to the corresponding primary alcohol, 3-(2-chlorophenyl)propan-1-ol, using mild reducing agents like sodium borohydride (NaBH₄).[5][11]
-
Oxidation : Strong oxidizing agents can convert the aldehyde to 3-(2-chlorophenyl)propanoic acid.[5]
-
Nucleophilic Addition : It undergoes condensation reactions with amines to form imines or with alcohols to form acetals, which are common steps in building more complex molecules.[5]
-
-
Reactions of the Chlorophenyl Ring : The aromatic ring can undergo electrophilic aromatic substitution. The chloro group is an ortho-, para-director, while the propanal side chain is a deactivating meta-director. The ultimate position of substitution will depend on the reaction conditions and the nature of the electrophile.[11]
Applications in Drug Discovery and Organic Synthesis
This compound is primarily utilized as an intermediate in multi-step syntheses. Its derivatives have shown potential biological activities, highlighting its importance as a starting material.
-
Building Block for Heterocycles : The aldehyde functionality is key for constructing heterocyclic rings, a common scaffold in many pharmaceutical agents.
-
Precursor for Bioactive Molecules : Derivatives of related chlorophenyl structures have been investigated for various therapeutic applications. For example, novel derivatives of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione have been synthesized and evaluated as potential anticonvulsant and analgesic agents.[12] These studies underscore the value of the chlorophenyl moiety in designing neurologically active compounds. Similarly, other chlorophenyl-containing compounds have been studied for their potential as non-narcotic analgesics and for their antiproliferative effects on cancer cells.[13][14]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. Based on available safety data, the compound is classified as an irritant.
Hazard Identification
-
Eye Irritation : Causes serious eye irritation.[15]
-
Skin Irritation/Sensitization : May cause skin irritation and potentially an allergic skin reaction.[15]
-
General Precautions : Avoid breathing vapors and ensure adequate ventilation.[16][17]
Recommended Handling Protocol
-
Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood.[15][16]
-
Personal Protective Equipment (PPE) :
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Use safety glasses or goggles for eye protection.[15]
-
Wear a lab coat to prevent skin contact.
-
-
Spill Management : In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Avoid letting the product enter drains.[16]
-
First Aid :
-
Storage : Keep the container tightly closed and store it in a cool, dry place away from ignition sources.[16][17]
Conclusion
This compound is a specialized chemical intermediate with a well-defined reactivity profile governed by its aldehyde and chlorophenyl groups. Its utility in the synthesis of complex organic molecules, particularly those with potential pharmacological activity, makes it a compound of interest for researchers in synthetic and medicinal chemistry. A thorough understanding of its properties, spectroscopic fingerprints, and safety protocols is crucial for its effective and safe application in a research and development setting.
References
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- 3-(2-chlorophenyl)-2-propynamide. (2025, May 20). Chemical Synthesis Database.
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- Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (n.d.). MDPI.
- Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. (2020, February 28). RSC Publishing.
- Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. (2012). Der Pharma Chemica.
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- Pharmacological studies of 1-(p-chlorophenyl)propanol and 2-(1-hydroxy-3-butenyl)phenol: two new non-narcotic analgesics designed by molecular connectivity. (1997, January). PubMed.
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physical properties of 3-(2-Chlorophenyl)propanal
An In-depth Technical Guide to the Physical Properties of 3-(2-Chlorophenyl)propanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. Its utility as a building block in the creation of more complex molecules necessitates a thorough understanding of its fundamental physical characteristics. This guide provides a detailed examination of the core , offering both reported and predicted data. Crucially, it moves beyond a simple tabulation of values to provide senior-level insights into the experimental methodologies used for their determination. By explaining the causality behind these protocols, this document serves as a practical reference for laboratory professionals, ensuring accuracy, reproducibility, and a deeper understanding of the material's behavior.
Introduction: The Molecular Profile of this compound
This compound, with the molecular formula C₉H₉ClO, belongs to the family of substituted aromatic aldehydes.[1] Its structure is characterized by a propanal group attached to a benzene ring, which is substituted with a chlorine atom at the ortho (position 2) position. This specific arrangement of functional groups—the reactive aldehyde, the aromatic ring, and the electron-withdrawing chlorine atom—governs its physical properties and chemical reactivity, making it a versatile intermediate in organic synthesis.[2][3] A precise knowledge of its physical constants is paramount for its effective use in research and development, influencing everything from reaction setup and solvent selection to purification and storage.
Molecular Structure:
-
IUPAC Name: this compound[4]
-
SMILES: C1=CC=C(C(=C1)CCC=O)Cl[4]
-
InChI Key: GCADRZXDZQALMW-UHFFFAOYSA-N[4]
Core Physical Properties
The physical properties of a compound are the macroscopic expression of its molecular structure and intermolecular forces. For this compound, these properties are influenced by dipole-dipole interactions from the carbonyl group and the carbon-chlorine bond, as well as van der Waals forces. The following table summarizes the key physical data for this compound. It is important to note that while some values are derived from experimental data on close isomers, others are based on robust predictive models, a common necessity for specialized chemical intermediates.
| Property | Value | Source |
| CAS Number | 157433-36-8 | [1] |
| Molecular Formula | C₉H₉ClO | [1] |
| Molecular Weight | 168.62 g/mol | [1] |
| Boiling Point | 238.6 ± 15.0 °C (Predicted) | [1] |
| Density | 1.139 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Limited solubility in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). | [2] |
| Melting Point | Data not readily available. | |
| Refractive Index | Data not readily available. |
Note: The predicted boiling point and density are consistent with experimentally determined values for its isomers, 3-(4-Chlorophenyl)propanal (Boiling Point: 238.573°C, Density: 1.139 g/cm³) and 3-(3-chlorophenyl)propionaldehyde (Boiling Point: 240°C, Density: 1.145 g/mL).[2][5]
Experimental Determination of Physical Properties: A Methodological Deep Dive
Accurate experimental determination of physical properties is the bedrock of chemical research. The following sections provide detailed, self-validating protocols for measuring the key physical constants of liquid samples like this compound. The emphasis is on the scientific principles that ensure the reliability and accuracy of the results.
Workflow for Physical Property Characterization
The logical flow for characterizing a novel or uncharacterized liquid sample is systematic, beginning with the most fundamental properties and employing calibration at each stage to ensure data integrity.
Caption: Workflow for experimental determination of physical properties.
Boiling Point Determination via the Capillary Method
Expertise & Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[6] For small, valuable samples, the micro-boiling point or capillary method is superior to distillation as it minimizes material loss.[7] The principle hinges on trapping the vapor of the liquid in an inverted capillary. As the sample is heated, the trapped air and then the substance's vapor expand, escaping as bubbles.[8] The true boiling point is observed upon cooling, precisely when the external pressure overcomes the vapor pressure, causing the liquid to be drawn back into the capillary.[6][8]
Protocol:
-
Preparation: Seal one end of a glass capillary tube by heating it in a flame.
-
Assembly: Attach a small test tube (fusion tube) containing 0.5-1 mL of this compound to a thermometer. Place the sealed capillary tube, open-end down, into the liquid.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil) to ensure uniform heat distribution.[7]
-
Observation (Heating): Heat the bath gently. Observe the capillary for the emergence of a rapid and continuous stream of bubbles. This indicates the vapor pressure is exceeding the atmospheric pressure.[8]
-
Observation (Cooling): Turn off the heat and allow the apparatus to cool slowly.
-
Measurement: The moment the bubbling stops and the liquid just begins to enter the capillary tube, record the temperature. This is the experimental boiling point.[7]
-
Validation: Repeat the measurement to ensure consistency. For authoritative grounding, the atmospheric pressure should be recorded, as boiling point varies with pressure.[7]
Density Measurement
Expertise & Causality: Density (ρ) is an intrinsic property defined as mass (m) per unit volume (V).[9] For high accuracy, a pycnometer or density bottle is used. This specialized glassware has a precisely known volume. By weighing the bottle empty, filled with a reference liquid (like deionized water), and then filled with the sample liquid, the sample's density can be calculated with high precision by direct comparison to the known density of the reference.[10] This ratiometric approach minimizes errors associated with reading a graduated cylinder.
Protocol:
-
Preparation: Thoroughly clean and dry a pycnometer.
-
Mass of Empty Pycnometer: Weigh the empty, dry pycnometer with its stopper on an analytical balance (m₁).[10]
-
Calibration with Water: Fill the pycnometer with deionized water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary. Dry the exterior and weigh again (m₂). Record the water temperature.
-
Mass of Sample: Empty and thoroughly dry the pycnometer. Fill it with this compound, stopper it, dry the exterior, and weigh it (m₃).
-
Calculation:
-
Mass of water = m₂ - m₁
-
Volume of pycnometer (V) = (Mass of water) / (Density of water at the measured temperature)
-
Mass of sample = m₃ - m₁
-
Density of sample (ρ) = (Mass of sample) / V [10]
-
-
Trustworthiness: Performing the measurement in triplicate and averaging the results is crucial for reporting a reliable value.[10]
Caption: Logical diagram for the determination of density.
Refractive Index Measurement
Expertise & Causality: The refractive index (n) is a dimensionless number that describes how fast light propagates through a material. It is a highly characteristic physical property. The Abbe refractometer is a standard instrument for this measurement.[11] It operates on the principle of critical angle. Light is passed through a thin film of the sample liquid between two prisms. The user adjusts the prisms and light source to find the critical angle of total internal reflection, which is directly related to the refractive index. The instrument's scale is calibrated to display the refractive index directly.[12]
Protocol:
-
Calibration: Turn on the refractometer and its light source. Calibrate the instrument using a standard with a known refractive index, such as distilled water (n ≈ 1.333 at 20°C).[11] Adjust the instrument until the scale reads the correct value for the standard.
-
Sample Application: Open the prisms of the refractometer. Place a few drops of this compound onto the surface of the lower prism.
-
Measurement: Close the prisms firmly. Look through the eyepiece and turn the adjustment knob until the boundary between the light and dark regions (the borderline) is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value from the built-in scale. Record the temperature, as refractive index is temperature-dependent.
-
Cleaning: Clean the prism surfaces thoroughly with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue immediately after the measurement.
-
Validation: Repeat the measurement at least twice to ensure the readings are stable and reproducible.
Conclusion
A comprehensive understanding of the is essential for its application in research and drug development. This guide has provided a consolidation of available data and, more importantly, detailed the authoritative experimental protocols required to verify these properties in a laboratory setting. By grounding these procedures in their underlying scientific principles, researchers are better equipped to generate reliable, reproducible data, thereby accelerating the pace of discovery and innovation.
References
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- Zhang, S., et al. (2017). Simple method to measure the refractive index of liquid with graduated cylinder and beaker. Review of Scientific Instruments, 88(12), 125105.
- JoVE. (2020). Boiling Points - Concept.
- University of Calgary. (n.d.). Boiling Point Determination.
- Al-Shikh Khalil, M., & Al-Ahmad, M. (2016). An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. Acta Physica Polonica A, 129(1), 59-62.
- PubChem. (n.d.). 3-(2-Chlorophenyl)-propan-1-ol.
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- JoVE. (2020). Boiling Points - Procedure.
- Optica Publishing Group. (n.d.). Spectroscopic method for measuring refractive index.
- CUNY. (n.d.). Measurement of Density.
- Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Abbe's Refractometer (Procedure).
- Chemistry LibreTexts. (2021). The Density of Liquids and Solids (Experiment).
- Review of Scientific Instruments. (2017). Simple method to measure the refractive index of liquid with graduated cylinder and beaker.
- YouTube. (2024). Determining the density of solids and liquids. The Lab Activity.
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- PubMed Central. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.
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- P. aeruginosa Metabolome Database. (n.d.). Propanal (PAMDB001684).
- National Institute of Standards and Technology. (n.d.). Propanal.
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A Technical Guide to 3-(2-Chlorophenyl)propanal: Nomenclature, Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(2-Chlorophenyl)propanal, a key chemical intermediate. It details the compound's nomenclature, physicochemical properties, established synthesis protocols, and significant applications, particularly within the realm of pharmaceutical research and development. The information is structured to provide both foundational knowledge and actionable insights for laboratory and process development settings.
Chemical Identity and Nomenclature
This compound is an aromatic aldehyde characterized by a propanal group attached to a benzene ring substituted with a chlorine atom at the ortho position.
-
Synonyms : 3-(2-CHLORO-PHENYL)-PROPIONALDEHYDE, Benzenepropanal, 2-chloro-, 2-CHLORO-BENZENEPROPANAL[1][3]
-
InChI Key : GCADRZXDZQALMW-UHFFFAOYSA-N[2]
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, storage, and application in synthesis. The data for this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 168.62 g/mol | [1][3] |
| Appearance | Liquid (form) | |
| Boiling Point | 238.6 ± 15.0 °C (Predicted) | [3] |
| Density | 1.139 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage | Sealed in dry, Room Temperature | [1] |
| Hazard | Irritant |
Synthesis and Mechanistic Insights
This compound is not typically synthesized for commodity purposes but is a valuable building block prepared for specific multi-step synthetic sequences. A reliable and common laboratory-scale approach involves the controlled oxidation of its corresponding primary alcohol, 3-(2-chlorophenyl)propan-1-ol.
The choice of an oxidizing agent is critical to the success of this transformation. Strong oxidizing agents would lead to the formation of the corresponding carboxylic acid, an often-undesired byproduct. Therefore, milder reagents such as Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions employed in a Swern oxidation are preferred. These methods selectively convert the primary alcohol to the aldehyde, preventing over-oxidation and ensuring a high yield of the target compound.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
This protocol describes a representative method for the synthesis of this compound from 3-(2-chlorophenyl)propan-1-ol. This self-validating system relies on established reactivity and straightforward purification.
-
Reaction Setup : To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).
-
Reagent Addition : Add Pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) to the DCM. Stir the resulting orange-yellow suspension.
-
Substrate Introduction : Dissolve 3-(2-chlorophenyl)propan-1-ol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the PCC suspension at room temperature. The choice of dropwise addition is to control any potential exotherm.
-
Reaction Monitoring : The reaction mixture will turn into a dark, tarry substance. Allow the reaction to stir at room temperature for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot.
-
Workup and Purification :
-
Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.
-
Filter the mixture through a pad of silica gel or Celite® to remove the chromium tars. The filter cake should be washed thoroughly with additional diethyl ether.
-
Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.
-
The resulting crude oil is then purified via flash column chromatography on silica gel to yield pure this compound.
-
Applications in Research and Drug Development
The utility of this compound lies in the reactivity of its functional groups: the aldehyde and the ortho-substituted chlorophenyl ring. This combination makes it a versatile intermediate in the synthesis of complex organic molecules.
-
Precursor for Heterocyclic Compounds : The aldehyde functionality is a key electrophilic site for constructing carbon-nitrogen and carbon-carbon bonds. It readily participates in condensation reactions with amines, hydrazines, and other nucleophiles to form a wide array of heterocyclic structures. For instance, derivatives of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione have been synthesized and investigated for potential anticonvulsant and analgesic activities, highlighting the value of this scaffold in medicinal chemistry.[4]
-
Building Block in Medicinal Chemistry : The 2-chlorophenyl moiety imparts specific steric and electronic properties to the final molecule. The presence of the chlorine atom can influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets. Analogous compounds, such as 3-(4-chlorophenyl)propanal, are documented as starting materials for synthesizing novel antidepressants and inhibitors of enzymes like Aldo-Keto Reductase (AKR).[5] This underscores the broader importance of chlorophenyl-substituted propanals in drug discovery programs.
-
Intermediate for Further Functionalization : The aldehyde can be easily converted into other functional groups. For example, reduction yields the corresponding alcohol, 3-(2-chlorophenyl)propan-1-ol, while oxidation produces 3-(2-chlorophenyl)propanoic acid.[6][7] It can also undergo Wittig reactions or Henry reactions to extend the carbon chain, providing access to a diverse range of downstream products.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE) : Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling : Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage : Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[1]
Conclusion
This compound is a specialized chemical intermediate with significant value in synthetic organic chemistry and drug development. Its defined structure, predictable reactivity, and role as a precursor to biologically active molecules make it a crucial component in the toolkit of medicinal and process chemists. Understanding its properties, synthesis, and applications enables researchers to leverage this compound effectively in the creation of novel and complex molecular architectures.
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The Solubility of 3-(2-Chlorophenyl)propanal in Organic Solvents
An In-Depth Technical Guide:
Abstract
The solubility of an active compound is a critical physicochemical property that governs its behavior in both chemical and biological systems. For researchers in organic synthesis, medicinal chemistry, and pharmaceutical development, a comprehensive understanding of a molecule's solubility is paramount for reaction optimization, purification, formulation, and the design of reliable in vitro assays.[1][2] This technical guide provides an in-depth analysis of the solubility of 3-(2-Chlorophenyl)propanal, a substituted aromatic aldehyde. We will explore the theoretical principles that dictate its solubility, leveraging both fundamental concepts of intermolecular forces and advanced predictive models like Hansen Solubility Parameters (HSP). This guide culminates in a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility, ensuring researchers can generate reliable and reproducible data.
Introduction: The Critical Role of Solubility
This compound is an organic compound featuring a chlorophenyl group linked to a propanal moiety. Its structure presents a unique combination of a moderately polar aldehyde functional group and a larger, non-polar, halogenated aromatic ring. This structural duality makes its interaction with various solvents complex and highly dependent on the solvent's own properties.
In the context of drug development, poor solubility is a primary obstacle, often leading to low bioavailability, underestimated toxicity, and unpredictable performance in screening assays.[2][3] Therefore, characterizing the solubility of a compound like this compound in a range of relevant organic solvents is not merely a data-gathering exercise; it is a foundational step in its scientific journey. This knowledge enables:
-
Rational Solvent Selection: Choosing appropriate solvents for chemical synthesis, extraction, and crystallization.[1]
-
Formulation Development: Designing stable and effective delivery systems.
-
Reliable Bioassays: Ensuring the compound remains in solution at the target concentration during in vitro testing.[2]
This guide serves as a comprehensive resource, blending theoretical prediction with practical, validated methodology.
Physicochemical Profile of this compound
To understand solubility, one must first understand the molecule itself. The key physicochemical properties of this compound are summarized below.
| Property | Value / Description | Source |
| Molecular Formula | C₉H₉ClO | [4][5] |
| Molecular Weight | 168.62 g/mol | [5] |
| Chemical Structure | A 2-chlorophenyl group attached to a propanal chain. | [4] |
| Predicted XlogP | 2.2 | [4] |
| Key Structural Features | 1. Aromatic Ring: Allows for π-π stacking interactions. 2. Ortho-Chloro Substituent: Increases molecular weight and lipophilicity. 3. Aldehyde Group: A polar functional group that can act as a hydrogen bond acceptor and engage in dipole-dipole interactions. |
The predicted XlogP value of 2.2 indicates that the molecule is moderately lipophilic, suggesting it will have limited solubility in water but favorable solubility in many organic solvents.[4] The non-chlorinated analog, benzenepropanal, is known to be insoluble in water but soluble in oils and miscible with ethanol, a trend that is expected to be similar for this chlorinated derivative.[6]
The Theoretical Foundation of Solubility
The dissolution of a solute in a solvent is a thermodynamic process governed by the balance of intermolecular forces. The age-old aphorism "like dissolves like" provides a useful, albeit simplified, starting point.[7][8] A more rigorous understanding requires examining the specific forces at play.
3.1. Intermolecular Forces in Dissolution
The process of dissolution involves breaking solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions. The primary forces involved are:
-
Dispersion Forces (van der Waals): Weak, temporary attractions arising from fluctuating electron clouds. Present in all molecules.
-
Dipole-Dipole Forces: Electrostatic attractions between molecules with permanent dipoles. The carbonyl group in this compound makes this a key interaction.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (O, N, F). This compound can act as a hydrogen bond acceptor via its aldehyde oxygen.
3.2. An Advanced Model: Hansen Solubility Parameters (HSP)
For a more quantitative prediction, we turn to the Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components, providing a three-dimensional coordinate for predicting miscibility.[9][10]
-
δD (Dispersion): Energy from dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar (δD, δP, δH) coordinates are likely to be miscible.[10] The "distance" (Ra) between two substances in Hansen space is calculated as:
Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]
A smaller Ra value signifies a higher likelihood of solubility.[11] This framework is exceptionally powerful for rationally selecting solvents or creating solvent blends to dissolve a specific solute.[11]
Caption: Visualization of Hansen Space showing solute-solvent compatibility.
Predictive Solubility Profile
Based on the molecular structure of this compound and the principles of solubility, we can predict its behavior in a range of common laboratory solvents. The related compound 3-(4-chlorophenyl)propanal is reported to have good solubility in solvents like ethanol, acetone, and dichloromethane, which provides a strong basis for these predictions.[12]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Low in Hexane, High in Toluene | The aliphatic nature of hexane interacts poorly with the polar aldehyde and aromatic ring. Toluene, being aromatic, can engage in favorable π-π stacking with the chlorophenyl ring, leading to high solubility. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | High | These solvents have significant dipole moments that can interact favorably with the polar aldehyde group. DCM is also an excellent solvent for chlorinated compounds. |
| Polar Protic | Ethanol, Methanol, Water | Moderate to High in Alcohols, Very Low in Water | The aldehyde can act as a hydrogen bond acceptor with alcohols, promoting solubility. However, the large, non-polar chlorophenyl group dominates, leading to very poor solubility in water, a highly polar, hydrogen-bond-driven network. |
Gold-Standard Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
Theoretical predictions must be validated by empirical data. The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[13][14] The following protocol provides a self-validating system for generating accurate results.
5.1. Experimental Workflow
Caption: Workflow for experimental solubility determination.
5.2. Step-by-Step Methodology
Causality: This protocol is designed to ensure that a true equilibrium is reached and that only the dissolved solute is measured, providing an accurate value for thermodynamic solubility.
Part 1: Preparation of UV-Vis Calibration Standards
-
Prepare a Primary Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a Class A 10 mL volumetric flask using a solvent in which it is highly soluble (e.g., Acetone or Dichloromethane). Record the exact mass and calculate the precise concentration.
-
Determine Maximum Absorbance (λmax): Scan the absorbance of a diluted sample of the stock solution from ~200-400 nm to identify the wavelength of maximum absorbance (λmax). The aromatic ring should provide a strong chromophore. All subsequent measurements must be performed at this λmax to ensure maximum sensitivity and adherence to the Beer-Lambert law.[15]
-
Prepare Working Standards: Perform serial dilutions of the primary stock solution with the target organic solvent to create a series of at least five standards with known concentrations. The concentration range should bracket the expected solubility.
-
Generate Calibration Curve: Measure the absorbance of each standard at λmax. Plot Absorbance vs. Concentration (mg/mL or mol/L). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a valid calibration.[16]
Part 2: Equilibration via Shake-Flask
-
Sample Preparation: To a series of glass vials, add an excess amount of solid this compound (e.g., 5-10 mg). The key is to add enough so that a solid residue is clearly visible after the equilibration period.[13]
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for at least 24 hours to ensure equilibrium is reached.[2][3] Longer times (48h) can be used to confirm that equilibrium has been established.
Part 3: Phase Separation and Analysis
-
Cease Agitation: Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.[3]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Causality: To avoid disturbing the pellet and collecting undissolved particles, which would falsely inflate the solubility measurement, it is critical to filter this aliquot immediately using a chemical-resistant syringe filter (e.g., 0.22 µm PTFE).[2]
-
Dilution: If necessary, accurately dilute the filtered supernatant with the same solvent to bring its absorbance into the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the final solution at λmax using the UV-Vis spectrophotometer.[17]
Part 4: Calculation and Reporting
-
Calculate Concentration: Use the equation from the calibration curve to calculate the concentration of the diluted sample.
-
Account for Dilution: Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution.
-
Report Results: Report the solubility in standard units, such as mg/mL or mol/L, and specify the temperature at which the measurement was made.
Conclusion
The solubility of this compound is a multifaceted property dictated by its unique molecular structure. Theoretical predictions suggest it is highly soluble in polar aprotic and aromatic solvents, moderately soluble in alcohols, and poorly soluble in water and aliphatic hydrocarbons. While these predictions provide invaluable guidance, they must be substantiated by rigorous experimental data. The shake-flask method, coupled with UV-Vis spectrophotometric analysis, represents the gold-standard protocol for obtaining accurate and reproducible thermodynamic solubility data.[14] By integrating the theoretical understanding and practical methodologies presented in this guide, researchers can confidently characterize the solubility of this compound, enabling its effective use in synthesis, formulation, and drug discovery applications.
References
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An In-Depth Technical Guide to the Mass Spectrometry of 3-(2-Chlorophenyl)propanal
Introduction to the Analyte and Mass Spectrometry
3-(2-Chlorophenyl)propanal possesses three key structural features that dictate its behavior in a mass spectrometer: an aromatic ring, a chlorine substituent, and an aldehyde functional group. Understanding how each of these components influences ionization and fragmentation is critical for accurate structural elucidation.
Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like this compound, we will explore two primary ionization techniques:
-
Electron Ionization (EI): A hard ionization technique that uses high-energy electrons to create a radical cation (molecular ion) that is prone to extensive and predictable fragmentation. EI is ideal for detailed structural analysis.[1]
-
Electrospray Ionization (ESI): A soft ionization technique that generates ions by creating a fine spray of charged droplets.[2] It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, making it excellent for determining molecular weight.[3]
Predicted Analysis by Electron Ionization (EI-MS)
Under standard EI conditions (typically 70 eV), we anticipate the formation of a molecular ion and a rich fragmentation pattern that provides a structural fingerprint of the molecule.
The Molecular Ion (M⁺•)
The nominal molecular weight of this compound is 168.62 g/mol . A crucial diagnostic feature will be the isotopic signature of chlorine. Chlorine exists as two primary isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[4] Therefore, the molecular ion will appear as a pair of peaks:
-
M⁺• peak: m/z 168 (corresponding to the molecule with ³⁵Cl)
-
M+2 peak: m/z 170 (corresponding to the molecule with ³⁷Cl)
The relative intensity of the m/z 168 peak to the m/z 170 peak will be approximately 3:1, a definitive indicator of a single chlorine atom in the ion.[4] The stability of the aromatic ring suggests the molecular ion peak should be clearly visible.[5]
Key Fragmentation Pathways
The fragmentation of the this compound molecular ion is driven by the formation of stable carbocations and neutral losses. The most probable pathways are detailed below.
Caption: Logical workflow for interpreting the EI mass spectrum of a chlorinated aromatic aldehyde.
-
Benzylic Cleavage (Major Pathway): The most favorable fragmentation for compounds with a propyl chain attached to a benzene ring is the cleavage of the Cα-Cβ bond relative to the ring. This results in the formation of a highly stable, resonance-stabilized chlorotropylium (or benzyl) cation.
-
[M]⁺• → [C₇H₆Cl]⁺ + •C₂H₃O
-
This will produce a strong signal at m/z 125 (with its corresponding isotope peak at m/z 127). This is often the base peak in the spectrum of such molecules.
-
-
Alpha-Cleavage at the Carbonyl Group: Cleavage of the bond adjacent to the carbonyl group is characteristic of aldehydes.[5][6]
-
Loss of Formyl Radical:
-
[M]⁺• → [C₈H₈Cl]⁺ + •CHO
-
This pathway leads to a fragment at m/z 139 (and m/z 141).
-
-
Formation of Formyl Cation:
-
[M]⁺• → [CHO]⁺ + •C₈H₈Cl
-
This results in a fragment at m/z 29 .
-
-
-
McLafferty Rearrangement: Aldehydes containing a γ-hydrogen can undergo a characteristic rearrangement. In this compound, the benzylic hydrogens are in the γ-position relative to the carbonyl oxygen. This rearrangement involves the transfer of a γ-hydrogen to the oxygen, followed by the elimination of a neutral alkene (ethene).
-
[M]⁺• → [C₇H₆ClO]⁺• + C₂H₄
-
This produces a radical cation at m/z 140 (and m/z 142).
-
-
Loss of HCl: The elimination of a neutral molecule of hydrogen chloride is a common fragmentation pathway for chlorinated compounds.
-
[M]⁺• → [C₉H₈O]⁺• + HCl
-
This would result in a fragment ion at m/z 132 . This is the molecular ion of 3-phenylpropenal (cinnamaldehyde).
-
-
Loss of Chlorine Radical: While less common than benzylic cleavage, direct loss of the chlorine radical can occur, particularly from an ortho position as seen in related structures.[7]
-
[M]⁺• → [C₉H₉O]⁺ + •Cl
-
This would yield a fragment at m/z 133 .
-
Caption: Predicted major fragmentation pathways for this compound under EI.
Summary of Predicted EI Fragments
| m/z (³⁵Cl / ³⁷Cl) | Proposed Formula | Fragment Name / Origin | Notes |
| 168 / 170 | [C₉H₉ClO]⁺• | Molecular Ion (M⁺•) | Exhibits characteristic ~3:1 chlorine isotope ratio. |
| 140 / 142 | [C₇H₆ClO]⁺• | McLafferty Rearrangement Product | Requires γ-hydrogen; indicative of the propyl chain. |
| 139 / 141 | [C₈H₈Cl]⁺ | Alpha-Cleavage Product | Loss of formyl radical (•CHO). |
| 133 | [C₉H₉O]⁺ | Loss of Chlorine Radical | Loss of •Cl. |
| 132 | [C₉H₈O]⁺• | Loss of Hydrogen Chloride | Loss of neutral HCl. |
| 125 / 127 | [C₇H₆Cl]⁺ | Chlorotropylium/Benzyl Cation | From benzylic cleavage. Likely to be the base peak. |
| 91 | [C₇H₇]⁺ | Tropylium Cation | Loss of Cl from m/z 125/127. |
| 77 | [C₆H₅]⁺ | Phenyl Cation | Loss of HCl from m/z 125/127. |
| 29 | [CHO]⁺ | Formyl Cation | From alpha-cleavage. |
Predicted Analysis by Electrospray Ionization (ESI-MS)
ESI analysis, particularly in the positive ion mode, is expected to yield primarily the intact ionized molecule with minimal fragmentation under standard conditions.
Expected Ions in Positive ESI Mode
The aldehyde oxygen can be readily protonated. Therefore, the primary species observed will be the protonated molecule, which will also display the characteristic chlorine isotope pattern.
-
[M+H]⁺: m/z 169 / 171
-
[M+Na]⁺: m/z 191 / 193 (Sodium adduct, common impurity)
-
[M+K]⁺: m/z 207 / 209 (Potassium adduct, common impurity)
-
[M+NH₄]⁺: m/z 186 / 188 (Ammonium adduct, if ammonium salts are present in the mobile phase)
These predicted adducts are consistent with calculations available on PubChem.[8]
An Important Caveat: In-Source Reactions
A noteworthy phenomenon for aromatic aldehydes analyzed by ESI-MS using methanol as a solvent is the potential for an in-source aldol-type reaction. This can lead to the formation of an unexpected [M+15]⁺ ion, which may be more intense than the [M+H]⁺ peak.[9] This ion corresponds to the covalent adduction of methanol followed by dehydration. Researchers should be aware of this possibility if using methanol-rich mobile phases.
In-Source Collision-Induced Dissociation (CID)
While ESI is a soft technique, fragmentation can be induced by increasing the voltage potential between the capillary exit and the skimmer cone (often called cone voltage or fragmentor voltage). This accelerates the ions, causing them to collide with residual gas molecules and fragment.[3] In this scenario, the most stable fragments predicted in the EI section, such as the m/z 125/127 ion resulting from the loss of propenal, would be expected to appear.
Experimental Protocols
To acquire the data discussed, the following methodologies are recommended.
Protocol for GC-MS (EI) Analysis
-
Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
GC System:
-
Injector: Split/splitless, set to 250 °C. Use a 1 µL injection volume with a split ratio of 50:1.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
-
MS System (EI):
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 25 - 350.
-
Protocol for LC-MS (ESI) Analysis
-
Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of a 50:50 mixture of acetonitrile and water. Further dilute to a final concentration of 1-10 µg/mL.
-
LC/Flow Injection System:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Method: Direct infusion via a syringe pump at 10 µL/min is recommended for initial characterization to avoid chromatographic complications.
-
-
MS System (ESI):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20-40 V (for minimal fragmentation). To induce fragmentation, ramp from 20 V to 80 V.
-
Desolvation Gas (N₂): Flow rate of 600-800 L/hr at a temperature of 350-450 °C.
-
Scan Range: m/z 100 - 400.
-
Conclusion
The mass spectrometric analysis of this compound provides a wealth of structural information. Under Electron Ionization, a characteristic fragmentation pattern dominated by benzylic cleavage to form the m/z 125/127 ion is predicted, along with other fragments arising from alpha-cleavage and rearrangements. The definitive 3:1 isotopic pattern of the molecular ion (m/z 168/170) and all chlorine-containing fragments is the most critical diagnostic feature. Electrospray Ionization will reliably produce the protonated molecule at m/z 169/171, confirming the compound's molecular weight. By leveraging these principles and predictive models, researchers can confidently identify and characterize this molecule in complex matrices.
References
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An In-depth Technical Guide to the Stability and Storage of 3-(2-Chlorophenyl)propanal
This guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and analytical methodologies for ensuring the integrity of 3-(2-Chlorophenyl)propanal (CAS No. 157433-36-8). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who handle or utilize this aromatic aldehyde in their work.
Introduction: Understanding the Molecule
This compound is an aromatic aldehyde with the molecular formula C₉H₉ClO.[1] Its structure, featuring a propanal group attached to a chlorinated benzene ring, presents a unique set of stability considerations. The aldehyde functional group is inherently reactive and susceptible to oxidation, while the chlorinated aromatic ring influences the molecule's overall electronic properties and potential degradation pathways. A thorough understanding of these characteristics is paramount for maintaining its purity and ensuring the reliability of experimental outcomes.
Chemical and Physical Properties
A summary of the known and predicted properties of this compound is presented below. This data serves as a foundational reference for handling and storage protocols.
| Property | Value | Source |
| CAS Number | 157433-36-8 | [1] |
| Molecular Formula | C₉H₉ClO | [1] |
| Molecular Weight | 168.62 g/mol | [1] |
| Boiling Point | 238.6±15.0 °C (Predicted) | [1] |
| Density | 1.139±0.06 g/cm³ (Predicted) | [1] |
| Hazard | Irritant |
Predicted Stability and Primary Degradation Pathways
While specific experimental stability data for this compound is not extensively published, its degradation profile can be predicted based on the known reactivity of aromatic aldehydes. The primary pathway of degradation is anticipated to be oxidation.
Autoxidation to Carboxylic Acid
The most significant degradation pathway for aldehydes, when exposed to air, is autoxidation to the corresponding carboxylic acid.[2] This is a free-radical chain reaction that proceeds via a peroxy acid intermediate. In the case of this compound, the primary degradation product is 3-(2-Chlorophenyl)propanoic acid.
The generalized mechanism for aldehyde autoxidation is as follows:
-
Initiation: Formation of a radical species.
-
Propagation: The aldehyde reacts with a radical to form an acyl radical, which then reacts with oxygen to form a peroxyacyl radical. This peroxyacyl radical can then abstract a hydrogen from another aldehyde molecule to form a peroxy acid and another acyl radical.
-
Termination: Combination of radical species.
The presence of the electron-withdrawing chlorine atom on the aromatic ring can influence the rate of this oxidation process.
Caption: Autoxidation of this compound to its corresponding carboxylic acid.
Other Potential Degradation Pathways
-
Polymerization: Aldehydes can undergo self-condensation or polymerization, particularly in the presence of acid or base catalysts, or upon exposure to light. This can lead to the formation of aldol condensation products or cyclic trimers.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light. While specific data is unavailable for this compound, it is a prudent practice to protect it from light.
Recommended Storage and Handling Procedures
To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended. These are based on best practices for aromatic aldehydes and related chemical compounds.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Refrigeration slows down the rate of chemical reactions, including oxidation and polymerization.[3] |
| Atmosphere | Inert gas (Argon or Nitrogen) | An inert atmosphere displaces oxygen, which is the primary driver of autoxidation. |
| Container | Tightly sealed, amber glass bottle | Prevents exposure to air and moisture, and protects from light which can catalyze degradation.[3][4][5] |
| Location | Cool, dry, well-ventilated area | Minimizes exposure to environmental fluctuations and ensures safety.[4][6] |
Incompatible Materials
To prevent accelerated degradation, avoid storing this compound with the following:
-
Strong Oxidizing Agents: These will readily oxidize the aldehyde group.[6]
-
Strong Acids and Bases: Can catalyze polymerization and other side reactions.
-
Heat and Sources of Ignition: Aldehydes can be flammable.[3]
Handling Procedures
-
Handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line) whenever possible to minimize exposure to air.
-
Use clean, dry spatulas and glassware.
-
After use, ensure the container is tightly sealed before returning to storage.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6]
Methods for Stability Assessment
Regularly assessing the purity of this compound is crucial, especially for long-term storage or before use in sensitive applications. The following analytical techniques are recommended for monitoring its stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for quantifying the purity of the aldehyde and detecting the presence of its primary degradation product, 3-(2-Chlorophenyl)propanoic acid.
Experimental Protocol: HPLC Purity Assessment
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity is determined by the peak area percentage of the main peak corresponding to this compound.
-
The appearance of a new peak, consistent with the retention time of a 3-(2-Chlorophenyl)propanoic acid standard, would indicate degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities and degradation products.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Conditions (Example):
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Detector: Electron ionization (EI) mode, scanning from m/z 40-400.
-
-
Data Analysis:
-
The purity is assessed by the relative peak area.
-
The mass spectrum of the main peak should be consistent with the molecular weight of this compound.
-
Degradation products can be identified by their mass spectra and comparison to library data.
-
Caption: A logical workflow for the analytical assessment of this compound stability.
Conclusion
The stability of this compound is intrinsically linked to its aldehyde functionality, making it susceptible to oxidation. By implementing stringent storage and handling procedures, including refrigeration, inert atmosphere, and protection from light, its degradation can be significantly minimized. Regular analytical assessment using techniques such as HPLC and GC-MS is essential to ensure the purity and integrity of this compound for research and development applications. Adherence to the guidelines presented in this document will contribute to the reliability and reproducibility of scientific outcomes.
References
- Marteau, C., et al. (2013). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. ResearchGate.
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Unveiling the Bioactive Potential of Chlorophenyl Aldehydes: A Technical Guide for Researchers
Introduction: The Therapeutic Promise of a Versatile Scaffold
Chlorophenyl aldehydes, a class of aromatic aldehydes distinguished by the presence of a chlorine atom on the phenyl ring, represent a foundational scaffold in medicinal chemistry. Their inherent reactivity, stemming from the electrophilic aldehyde group, coupled with the electronic and lipophilic contributions of the chlorine substituent, imbues these molecules with a diverse and potent range of biological activities. This technical guide provides an in-depth exploration of the multifaceted bioactivities of chlorophenyl aldehydes, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and present a critical analysis of the structure-activity relationships that govern their therapeutic efficacy.
I. Anticancer Activity: A Multi-pronged Assault on Malignancy
The cytotoxic potential of chlorophenyl aldehydes against various cancer cell lines has been a significant area of investigation. The position of the chlorine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—plays a crucial role in determining the potency and selectivity of these compounds.
A. Direct Cytotoxicity and Selectivity
Research has demonstrated that chlorophenyl aldehydes can exhibit direct cytotoxic effects on cancer cells. Notably, 3-chlorobenzaldehyde has shown high cytotoxicity and selectivity against SV-40 transformed rat fibroblasts, while remaining non-toxic to the parent normal cells at higher concentrations. This selectivity is a critical attribute in the development of targeted cancer therapies, as it minimizes off-target effects and reduces potential side effects. While comprehensive IC50 values for all isomers against a wide range of cancer cell lines are still being fully elucidated, derivatives of these aldehydes have shown significant promise. For instance, various substituted benzaldehyde derivatives have been evaluated for their cytotoxic effects against a panel of human cancer cell lines, with some compounds exhibiting potent activity[1].
| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) |
| 2,3-Dihydroxybenzaldehyde | SF-295 (Glioblastoma) | 1.34 |
| OVCAR-8 (Ovarian) | 1.15 | |
| HCT-116 (Colon) | 1.09 | |
| HL-60 (Leukemia) | 0.36 | |
| 2,5-Dihydroxybenzaldehyde | SF-295 (Glioblastoma) | 1.51 |
| OVCAR-8 (Ovarian) | 1.29 | |
| HCT-116 (Colon) | 1.17 | |
| HL-60 (Leukemia) | 0.42 | |
| 3,5-Dichlorosalicylaldehyde | SF-295 (Glioblastoma) | 2.11 |
| OVCAR-8 (Ovarian) | 1.98 | |
| HCT-116 (Colon) | 1.76 | |
| HL-60 (Leukemia) | 0.89 | |
| Data sourced from a study on the cytotoxic evaluation of substituted benzaldehydes[1]. |
B. Mechanistic Insights: Disruption of Key Signaling Pathways
The anticancer activity of chlorophenyl aldehydes and their derivatives is not solely dependent on direct cytotoxicity but also involves the modulation of critical intracellular signaling pathways that are often dysregulated in cancer.
-
Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers, promoting cell proliferation and survival. Chlorophenyl aldehyde derivatives have the potential to interfere with this pathway. By inhibiting key components of the Wnt signaling cascade, these compounds can prevent the accumulation of β-catenin in the nucleus, thereby downregulating the expression of target genes involved in tumorigenesis.
Figure 1: Wnt/β-catenin Signaling Pathway.
-
JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors, playing a key role in cell proliferation, differentiation, and apoptosis. Constitutive activation of the JAK/STAT pathway is implicated in various cancers. Chlorophenyl aldehydes may exert their anticancer effects by inhibiting the phosphorylation of JAKs or STATs, thereby blocking the downstream transcriptional activation of genes involved in tumor progression.
Figure 2: JAK/STAT Signaling Pathway.
C. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chlorophenyl aldehyde in culture medium. Replace the old medium with 100 µL of fresh medium containing the desired concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
Figure 3: MTT Assay Experimental Workflow.
II. Antimicrobial Activity: Combating Pathogenic Microbes
Chlorophenyl aldehydes and their derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi. While specific Minimum Inhibitory Concentration (MIC) values for the parent chlorophenyl aldehydes are not extensively documented in readily available literature, their role as precursors in the synthesis of potent antimicrobial agents is well-established. For example, Schiff bases derived from 2-chlorobenzaldehyde have shown effective antibacterial and antifungal action[2].
A. Mechanism of Action
The antimicrobial activity of aldehydes is often attributed to their ability to interact with and disrupt microbial cell membranes and essential enzymes. The electrophilic aldehyde group can react with nucleophilic groups in proteins and nucleic acids, leading to cellular dysfunction and death. The lipophilicity conferred by the chlorophenyl group can enhance the ability of these compounds to penetrate the microbial cell wall and membrane.
B. Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate Agar Plate: Uniformly spread the microbial suspension over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Create Wells: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add Test Compound: Add a fixed volume (e.g., 50-100 µL) of the chlorophenyl aldehyde solution (dissolved in a suitable solvent like DMSO) at a known concentration into each well. Include a solvent control (negative control) and a standard antibiotic (positive control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Figure 4: Agar Well Diffusion Experimental Workflow.
III. Enzyme Inhibition: A Targeted Approach to Disease Modulation
The ability of chlorophenyl aldehydes to inhibit specific enzymes is a promising avenue for therapeutic intervention in various diseases.
A. Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its overactivity can lead to hyperpigmentation disorders. 4-chlorobenzaldehyde has been identified as an inhibitor of mushroom tyrosinase, with a reported IC50 value of 175 µM. Furthermore, derivatives such as 2-chlorobenzaldehyde thiosemicarbazone and 4-chlorobenzaldehyde thiosemicarbazone are potent inhibitors of mushroom tyrosinase, with IC50 values of 15.4 µM and 6.7 µM for monophenolase activity, respectively[2][3][4][5]. Kinetic studies have revealed that these compounds act as reversible inhibitors, with 2-chlorobenzaldehyde thiosemicarbazone exhibiting noncompetitive inhibition and 4-chlorobenzaldehyde thiosemicarbazone showing a mixed-type inhibition mechanism[2][3][5].
| Compound | Enzyme Activity | IC50 (µM) | Inhibition Type | Ki (µM) | Kis (µM) |
| 4-Chlorobenzaldehyde | Diphenolase | 175 | Partial Noncompetitive | - | - |
| 2-Chlorobenzaldehyde Thiosemicarbazone | Monophenolase | 15.4 | - | - | - |
| Diphenolase | 1.22 | Noncompetitive | 1.20 | - | |
| 4-Chlorobenzaldehyde Thiosemicarbazone | Monophenolase | 6.7 | - | - | - |
| Diphenolase | 1.82 | Mixed-type | 1.25 | 2.49 |
B. Potential for Other Enzyme Targets
The electrophilic nature of the aldehyde group suggests that chlorophenyl aldehydes may also inhibit other enzymes, particularly those with a cysteine residue in their active site. This opens up possibilities for targeting a wide range of enzymes involved in various disease processes. Further research is warranted to explore the inhibitory potential of chlorophenyl aldehydes against other enzyme classes, such as proteases and kinases.
IV. Conclusion and Future Directions
Chlorophenyl aldehydes represent a versatile and promising class of bioactive molecules with demonstrated potential in anticancer, antimicrobial, and enzyme-inhibiting applications. Their synthetic accessibility and the tunability of their biological activity through modification of the substitution pattern on the phenyl ring make them attractive starting points for drug discovery programs.
Future research should focus on:
-
Comprehensive Structure-Activity Relationship (SAR) studies: A systematic evaluation of the ortho, meta, and para isomers of chlorophenyl aldehyde and their derivatives is needed to establish clear SARs for each biological activity.
-
Elucidation of detailed mechanisms of action: Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization.
-
In vivo efficacy and toxicity studies: Promising candidates identified in vitro should be advanced to preclinical in vivo models to assess their therapeutic efficacy and safety profiles.
By continuing to explore the rich chemistry and diverse biological activities of chlorophenyl aldehydes, the scientific community can unlock their full potential in the development of novel therapeutics for a range of human diseases.
V. References
-
Li, Y., et al. (2010). Inhibition kinetics of chlorobenzaldehyde thiosemicarbazones on mushroom tyrosinase. Journal of Agricultural and Food Chemistry, 58(23), 12537-12540. [Link]
-
Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 350-360. [Link]
-
Nihei, K., & Kubo, I. (2020). Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. Applied Biochemistry and Biotechnology, 191(4), 1711–1716. [Link]
-
Matysiak, J., et al. (2018). Thiosemicarbazones with tyrosinase inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1435-1447. [Link]
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reactivity of the propanal functional group
An In-depth Technical Guide to the Reactivity of the Propanal Functional Group
Introduction
Propanal (CH₃CH₂CHO), also known as propionaldehyde, is a three-carbon aliphatic aldehyde that serves as a cornerstone in organic synthesis.[1][2] Its utility stems directly from the rich and varied reactivity of its aldehyde functional group (-CHO). This guide provides an in-depth exploration of the electronic structure, reaction mechanisms, and synthetic applications of propanal, tailored for researchers, scientists, and professionals in drug development. We will dissect the causality behind its reactivity, present validated experimental protocols, and offer a comprehensive look at how this versatile molecule can be manipulated to build chemical complexity.
Core Principles: Electronic and Structural Basis of Reactivity
The reactivity of propanal is fundamentally governed by the electronic nature of the carbonyl group and the acidity of the adjacent α-carbon hydrogens.
-
The Carbonyl Group (C=O): The carbon-oxygen double bond is highly polarized due to the greater electronegativity of oxygen. This creates a significant partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen. This inherent electrophilicity makes the carbonyl carbon a prime target for nucleophilic attack, which is the most characteristic reaction of aldehydes.[3][4]
-
The α-Carbon Hydrogens: The hydrogens on the carbon adjacent to the carbonyl group (the α-carbon) are unusually acidic for C-H bonds.[5] The electron-withdrawing effect of the carbonyl group weakens the C-H bond. More importantly, deprotonation by a base leads to the formation of a resonance-stabilized enolate ion, which acts as a potent carbon nucleophile in a variety of crucial C-C bond-forming reactions.[5][6][7]
This duality—electrophilicity at the carbonyl carbon and nucleophilicity at the α-carbon (via the enolate)—is the source of propanal's synthetic versatility.
Caption: Duality of Propanal's Reactivity.
Major Reaction Classes: A Mechanistic Overview
The dual nature of propanal's functional group gives rise to several major classes of reactions, each with significant applications in synthesis.
Nucleophilic Addition to the Carbonyl Carbon
This is the quintessential reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol.[3][4][8]
Caption: General Mechanism of Nucleophilic Addition.
Key Examples:
-
Grignard Reaction: The addition of an organomagnesium halide (Grignard reagent, R-MgX) is a powerful method for forming new carbon-carbon bonds.[9][10] The reaction of propanal with a Grignard reagent, followed by an acidic workup, yields a secondary alcohol.[11]
-
Wittig Reaction: This reaction uses a phosphorus ylide (a Wittig reagent) to convert the carbonyl group into a carbon-carbon double bond, providing a highly reliable method for alkene synthesis.[12][13][14]
Experimental Protocol 1: Grignard Synthesis of Hexan-3-ol from Propanal
Causality: This protocol demonstrates C-C bond formation via nucleophilic addition. Anhydrous conditions are critical because Grignard reagents are strong bases and will be quenched by protic solvents like water.[9][11]
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube (CaCl₂), and a magnetic stirrer under an inert atmosphere (N₂ or Ar).
-
Reagent Preparation: In the flask, place magnesium turnings. Add a solution of 1-bromopropane in anhydrous diethyl ether to the dropping funnel.
-
Initiation: Add a small portion of the 1-bromopropane solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle reflux), gently warm the flask or add a crystal of iodine.
-
Grignard Formation: Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional 30 minutes to ensure full formation of propylmagnesium bromide.
-
Addition to Propanal: Cool the Grignard solution in an ice bath. Add a solution of propanal in anhydrous diethyl ether dropwise from the dropping funnel. A vigorous reaction will occur.
-
Workup: After the addition is complete and the reaction subsides, slowly and cautiously add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide salt.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the ether layer, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. Purify the resulting crude hexan-3-ol by distillation.
Oxidation of the Aldehyde Group
Aldehydes are readily oxidized to carboxylic acids.[15] Propanal can be converted to propanoic acid using a variety of oxidizing agents. The choice of agent and conditions is crucial, especially when synthesizing propanal from 1-propanol, as strong oxidants can lead to the carboxylic acid as an over-oxidation byproduct.[16]
Common Oxidizing Agents:
-
Potassium Permanganate (KMnO₄)[17]
-
Tollens' Reagent ([Ag(NH₃)₂]⁺)
-
Jones Reagent (CrO₃ in acetone/H₂SO₄)
Experimental Protocol 2: Oxidation of Propanal to Propanoic Acid
Causality: This protocol uses a strong oxidizing agent under reflux to ensure the complete conversion of the aldehyde to the carboxylic acid. The color change from orange (Cr₂O₇²⁻) to green (Cr³⁺) provides a visual confirmation of the redox reaction.[16][19]
-
Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a heating mantle.
-
Reagent Addition: To the flask, add a solution of potassium dichromate(VI) and dilute sulfuric acid. Add a few anti-bumping granules.
-
Reaction: Slowly add propanal dropwise through the top of the condenser. An exothermic reaction will occur.
-
Reflux: Once the addition is complete, heat the mixture under reflux for 30-45 minutes to drive the reaction to completion. The solution should turn from orange to a murky green.
-
Isolation: Allow the apparatus to cool. Rearrange the apparatus for distillation.
-
Purification: Distill the mixture, collecting the fraction that boils near the boiling point of propanoic acid (~141°C). The distillate can be further purified by extraction and a final fractional distillation.
Reduction of the Aldehyde Group
Propanal is easily reduced to its corresponding primary alcohol, 1-propanol.[1][20] This transformation is a cornerstone of multi-step synthesis.
Common Reducing Agents:
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent, safe to use in alcoholic or aqueous solutions.[21][22]
-
Lithium Aluminum Hydride (LiAlH₄): A very powerful and less selective reducing agent that must be used in anhydrous aprotic solvents (e.g., diethyl ether, THF).[21]
-
Catalytic Hydrogenation (H₂/catalyst): Hydrogen gas with a metal catalyst (e.g., Ni, Pd, Pt) can also be used.
Reactions at the α-Carbon: The Aldol Condensation
The acidity of the α-hydrogens allows propanal to form an enolate ion in the presence of a base. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another propanal molecule. This reaction is known as the Aldol Condensation.[23][24] The initial product is a β-hydroxy aldehyde, which can readily dehydrate upon heating to form an α,β-unsaturated aldehyde.[6][25][26]
Caption: Mechanism of the Base-Catalyzed Aldol Condensation.
Spectroscopic Characterization of Propanal
Identifying propanal and monitoring its conversion requires proficiency with standard spectroscopic techniques. The key diagnostic signals are summarized below.
| Technique | Feature | Typical Value / Observation | Reference |
| Infrared (IR) Spectroscopy | Strong C=O stretch | ~1720-1740 cm⁻¹ | [27] |
| Aldehydic C-H stretches | Two peaks at ~2720 and ~2820 cm⁻¹ | [27] | |
| ¹H NMR Spectroscopy | Aldehydic proton (CHO) | δ ≈ 9.7 ppm (triplet) | [28] |
| α-protons (-CH₂-) | δ ≈ 2.4 ppm (multiplet) | [28] | |
| β-protons (-CH₃) | δ ≈ 1.1 ppm (triplet) | [28] | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 58 | [29] |
| Key Fragments | m/z = 57 ([M-H]⁺), m/z = 29 ([CHO]⁺ or [C₂H₅]⁺) | [29] |
Applications in Research and Drug Development
The reactivity of propanal makes it a valuable C3 building block in industrial and pharmaceutical synthesis.
-
Intermediate for Propionic Acid and Propanols: Its oxidation and reduction products have widespread use as solvents and preservatives.[30][31][32]
-
Aldol Condensation Products: The self-condensation of propanal is a route to larger, more complex molecules like 2-methyl-2-pentenal, a precursor in the synthesis of fragrances and other specialty chemicals.[2][33]
-
Pharmaceutical Synthesis: The aldehyde functional group is a versatile handle for introducing three-carbon fragments into complex target molecules, enabling the construction of pharmacologically active compounds.
Conclusion
The propanal functional group exhibits a rich and predictable pattern of reactivity dictated by the electrophilic carbonyl carbon and the acidic α-hydrogens. Mastery of its fundamental reactions—nucleophilic addition, oxidation, reduction, and enolate chemistry—provides the synthetic chemist with a powerful toolkit for molecular construction. The protocols and mechanistic insights provided in this guide serve as a foundation for the rational design of synthetic routes and the development of novel chemical entities in research and industry.
References
- Aldol Condensation of Propanol Explained - Atlas: School AI Assistant. (n.d.).
- How is the conversion of propanal to propanoic acid carried out? (2025, June 15). Filo.
- What reagents and experimental conditions will convert 1-propanol to propanal? (n.d.). CK-12.
- Propanal Definition - Intro to Chemistry Key Term. (n.d.). Fiveable.
- Infrared spectrum of propanal. (n.d.). Doc Brown's Advanced Organic Chemistry Revision Notes.
- Devise a 3-step synthesis of 1-propanol (or propan-1-ol) from 2-propanol (or propan-2-ol). (2023, May 30). Brainly.
- Propanol Chemical Overview. (2025, September 3). Lab Alley.
- What is Propanal - Properties & Specifications. (n.d.).
- ALDOL CONDENSATION of PROPANAL || Aldol Reaction of CH3CH2CHO. (2023, December 24). YouTube.
- Simply Mechanisms 6. Nucleophilic Addition. Propanone with HCN (& with Hydride ions in reduction). (2016, May 28). YouTube.
- Propanal low high resolution 1H proton nmr spectrum. (n.d.). Doc Brown's Advanced Organic Chemistry Revision Notes.
- How to write the aldol condensation of methanal and propanaldehyde. (2019, April 1). Quora.
- Self- and Cross-Aldol Condensation of Propanal Catalyzed by Anion-Exchange Resins in Aqueous Media. (n.d.). ACS Publications.
- Give the expected products for the aldol condensations of (a) propanal. (n.d.). Pearson.
- Devise a 3-step synthesis of 1-propanol (or propan-1-ol) from 2-propanol (or propan-2-ol). (2023, April 3). Brainly.
- Propanal, an Interstellar Aldehyde - First Infrared Band Strengths and Other Properties of the Amorphous and Crystalline Forms. (2020, April 13).
- Preventing over-oxidation to carboxylic acid in propanal synthesis. (n.d.). Benchchem.
- Practical notes - CP7 Oxidation of Propan-1-ol to Produce Propanal and Propanoic Acid. (n.d.). Edexcel Chemistry International A Level - Physics & Maths Tutor.
- Convert propanal into 1-propanol. (2018, March 5). Brainly.in.
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- Wittig reaction. (n.d.). Wikipedia.
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The 3-(Substituted-Phenyl)propanal Scaffold: A Technical Guide for Synthetic Chemists and Drug Discovery Professionals
Preamble: The Understated Potential of a Versatile Scaffold
In the vast landscape of chemical scaffolds leveraged for drug discovery and material science, the 3-(substituted-phenyl)propanal framework represents a cornerstone of versatility and untapped potential. Structurally related to the natural product hydrocinnamaldehyde, this class of compounds offers a unique combination of a reactive aldehyde functional group, a tunable aromatic ring, and a flexible three-carbon linker. This trifecta of features provides a rich playground for medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties. While its progenitor, cinnamaldehyde, is widely studied for its antimicrobial and anticancer properties, the saturated propanal backbone of the hydrocinnamaldehyde series offers distinct advantages, including altered metabolic stability and different conformational possibilities, making it a compelling starting point for novel therapeutic development.
This guide provides an in-depth technical exploration of 3-(substituted-phenyl)propanals, moving beyond a simple recitation of facts to explain the causality behind synthetic choices and analytical interpretations. It is designed for researchers, scientists, and drug development professionals who seek to harness the potential of this scaffold for their specific applications.
Synthetic Methodologies: Crafting the Core Scaffold
The synthesis of 3-(substituted-phenyl)propanals can be approached from several strategic directions. The choice of method is often dictated by the availability of starting materials, the desired substitution pattern on the aromatic ring, and scalability. The most prevalent strategies involve either building the propanal chain onto a pre-functionalized benzene ring or modifying a precursor molecule that already contains the C6-C3 framework.
Oxidation of 3-(Substituted-Phenyl)-1-propanols
One of the most direct and reliable methods is the oxidation of the corresponding primary alcohol. This approach is advantageous as the precursor alcohols are often commercially available or readily synthesized.
-
Expertise & Experience: The key to this transformation is achieving chemoselectivity. Over-oxidation to the carboxylic acid is a common side reaction that can significantly reduce yield. Milder oxidizing agents are therefore preferred. While reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are highly effective on a lab scale, their toxicity and cost can be prohibitive for larger-scale synthesis. A more scalable and industrially viable approach is Swern oxidation or one of its many variants, which uses oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (DMSO) as the oxidant. Catalytic methods, such as using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant like sodium hypochlorite, offer a greener and often more cost-effective alternative.
Reduction of 3-(Substituted-Phenyl)propanoic Acids and Derivatives
Another common pathway involves the partial reduction of a carboxylic acid or one of its more reactive derivatives (e.g., esters, acyl chlorides).
-
Expertise & Experience: Direct reduction of a carboxylic acid to an aldehyde is challenging due to the propensity for over-reduction to the primary alcohol. Reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) are often employed to stop the reduction at the aldehyde stage. The rationale for the low temperature is to control the reactivity of the powerful hydride reagent and trap the hemiacetal intermediate before it can be further reduced. An alternative is the Rosenmund reduction, a catalytic hydrogenation of an acyl chloride using a poisoned palladium catalyst (e.g., Pd on BaSO₄ with quinoline-sulfur), which deactivates the catalyst just enough to prevent the reduction of the aldehyde product.
Hydroformylation and Coupling Reactions
Modern synthetic chemistry offers powerful catalytic methods to construct the 3-(substituted-phenyl)propanal skeleton directly.
-
Heck and Suzuki Couplings: Palladium-catalyzed cross-coupling reactions are highly effective. For instance, a Heck reaction between a substituted aryl halide (iodide or bromide) and allyl alcohol can furnish the desired product.[1] The reaction proceeds via an oxidative addition, migratory insertion, and β-hydride elimination sequence. A subsequent isomerization of the resulting enol gives the aldehyde.
-
Reductive Carbonylation: A powerful technique involves the palladium-catalyzed reductive carbonylation of aryl halides using a source of carbon monoxide (like formic acid or syngas) and a hydrogen donor.[2][3][4] This method is attractive as it builds the aldehyde functionality directly from a readily available aryl halide precursor.
The following diagram illustrates these primary synthetic pathways.
Caption: Major synthetic routes to 3-(substituted-phenyl)propanals.
Spectroscopic and Structural Characterization
Unambiguous characterization of the synthesized 3-(substituted-phenyl)propanal is critical. A combination of NMR spectroscopy, infrared spectroscopy, and mass spectrometry provides a self-validating system to confirm the structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is highly diagnostic. Key signals include:
-
A sharp singlet or a triplet (if coupled to adjacent protons) for the aldehydic proton (CHO) , typically found far downfield between δ 9.7-9.9 ppm .[5] This is often the most revealing peak.
-
Two characteristic triplets in the aliphatic region for the two methylene groups (-CH₂CH₂-) . The methylene group adjacent to the aldehyde (α-position) appears around δ 2.8 ppm , while the benzylic methylene group (β-position) is found slightly further downfield around δ 2.9-3.0 ppm .[5]
-
A complex multiplet in the aromatic region (δ 7.0-7.5 ppm ) whose pattern and integration depend on the substitution of the phenyl ring.
-
-
¹³C NMR: The carbon NMR spectrum confirms the carbon framework.
-
The aldehyde carbonyl carbon (C=O) gives a characteristic peak in the highly deshielded region of δ 200-202 ppm .[5][6]
-
The aromatic carbons appear between δ 126-141 ppm . The ipso-carbon (the one attached to the propyl chain) is often a quaternary carbon with a lower intensity.[5][6] Substituent effects can be used to predict and confirm the substitution pattern. For example, a methyl group on the ring will cause the attached carbon to shift downfield.[6]
-
The two aliphatic carbons appear at approximately δ 45 ppm (α-carbon) and δ 28 ppm (β-carbon) .[5]
-
Data Summary Table
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Key Features & Rationale |
| ¹H | Aldehyde (-CHO) | 9.7 - 9.9 | Highly deshielded due to the electronegativity of the oxygen and magnetic anisotropy of the carbonyl group. Confirmatory for the aldehyde. |
| ¹H | Methylene (-CH₂CHO) | ~2.8 | Triplet, adjacent to the electron-withdrawing aldehyde group. |
| ¹H | Benzylic Methylene (Ar-CH₂-) | ~2.95 | Triplet, deshielded by the aromatic ring current. |
| ¹³C | Carbonyl (C=O) | 200 - 202 | Very downfield shift, characteristic of aldehyde carbonyls. |
| ¹³C | Aromatic (Ar-C) | 126 - 141 | Shifts are influenced by the electronic nature (donating/withdrawing) of the substituent on the ring. |
| ¹³C | Methylene (-CH₂CHO) | ~45 | Alpha-carbon, deshielded by the carbonyl. |
| ¹³C | Benzylic Methylene (Ar-CH₂-) | ~28 | Beta-carbon, less deshielded than the alpha-carbon. |
| Data is referenced for the parent compound, 3-phenylpropanal, in CDCl₃.[5][6] |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of the key carbonyl functional group. A strong, sharp absorption band appearing between 1720-1740 cm⁻¹ is characteristic of the C=O stretch of a saturated aliphatic aldehyde. The presence of C-H stretches just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic) will also be observed.
Biological Activities and Therapeutic Potential
The 3-(substituted-phenyl)propanal scaffold and its derivatives are analogs of cinnamaldehyde and share some of its rich pharmacology. However, the saturation of the α,β-double bond significantly alters the molecule's reactivity as a Michael acceptor, leading to different biological targets and metabolic profiles.
Antimicrobial and Antibiofilm Activity
Derivatives of cinnamaldehyde have demonstrated potent antimicrobial activity. While cinnamaldehyde itself is a broad-spectrum agent, its analogs, including hydrocinnamaldehydes, show promise. The mechanism often involves the disruption of critical cellular processes. For instance, some cinnamaldehyde analogs have been shown to inhibit the bacterial cell division protein FtsZ, leading to filamentation and cell death.[7] This provides a specific, validated target for optimization. Studies on substituted cinnamaldehydes have shown that electron-withdrawing groups (e.g., -NO₂, -Cl) can enhance antibiofilm activity against pathogenic bacteria.[8][9]
Anticancer and Cytotoxic Activity
The anticancer potential of this scaffold is an area of intense research. Cinnamaldehyde and its analogs exert antitumor effects through multiple mechanisms, including:
-
Inhibition of Cell Proliferation and Cell Cycle Arrest: Substituted 3-aryl-1,2,4-oxadiazoles, which can be conceptually derived from the aryl-propanal scaffold, have been shown to cause G1 phase cell cycle arrest in cancer cell lines.[10]
-
Induction of Apoptosis: The same study identified a lead compound that induces apoptosis, a programmed cell death pathway that is often dysregulated in cancer.[10]
-
Target Identification: A key challenge in drug discovery is identifying the molecular target. For one series of related anticancer compounds, the target was identified as TIP47, a protein involved in receptor binding and intracellular signaling, demonstrating that these "simple" scaffolds can interact with specific and important biological targets.[10]
The following diagram illustrates the relationship between the core scaffold, its derivatization, and the resulting biological activities.
Caption: Structure-Activity Relationship (SAR) concept map.
Pharmacokinetics and Metabolism
For any scaffold to be a viable drug candidate, its metabolic fate must be understood. Studies on cinnamaldehyde and its analogs provide critical insights.[11][12]
-
Metabolic Pathways: The aldehyde group is susceptible to both oxidation and reduction. Aldehyde oxidase in the liver cytosol can rapidly convert the aldehyde to the corresponding 3-(substituted-phenyl)propanoic acid.[13] Conversely, reductases can convert it to the 3-(substituted-phenyl)-1-propanol.
-
Bioavailability: Many cinnamaldehyde-related compounds exhibit high systemic clearance and are rapidly metabolized, which can limit their bioavailability.[13] This is a critical consideration for drug development. Prodrug strategies, such as creating ester or acetal derivatives of the aldehyde or corresponding alcohol, can be employed to improve the pharmacokinetic profile. The rapid conversion of a prodrug like 2'-benzoyloxycinnamaldehyde to its active metabolite, 2'-hydroxycinnamaldehyde (HCA), in the body is a prime example of this principle.[13]
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be self-validating, incorporating in-process checks and final characterization steps to ensure the integrity of the results.
Protocol 4.1: Synthesis of 3-(4-Chlorophenyl)propanal via Oxidation
This protocol details the synthesis from the corresponding alcohol using Swern oxidation.
Materials:
-
3-(4-Chlorophenyl)-1-propanol (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (3.0 eq)
-
Triethylamine (TEA) (5.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for anhydrous reactions
Procedure:
-
System Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
Oxalyl Chloride Activation: Dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Add a solution of anhydrous DMSO (3.0 eq) in DCM dropwise to the oxalyl chloride solution via the dropping funnel. Rationale: This forms the reactive chlorosulfonium salt (the Swern oxidant). Stir for 15 minutes.
-
Alcohol Addition: Slowly add a solution of 3-(4-chlorophenyl)-1-propanol (1.0 eq) in DCM. Rationale: The alcohol attacks the sulfur of the oxidant. Stir for 1 hour at -78 °C.
-
In-Process Check (TLC): Withdraw a small aliquot, quench with water, and spot on a silica TLC plate against the starting material. Elute with a suitable solvent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting alcohol spot and the appearance of a new, less polar spot (the aldehyde) indicates reaction progression.
-
Quenching: Add triethylamine (5.0 eq) dropwise to the reaction mixture. Rationale: TEA is a non-nucleophilic base that quenches the reaction and neutralizes the HCl byproduct. Allow the mixture to warm to room temperature.
-
Workup: Add water to the flask and transfer the contents to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Rationale: These washes remove residual TEA, DMSO, and salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Obtain ¹H NMR, ¹³C NMR, and IR spectra of the purified product to confirm its identity and purity against the data in Section 2.
Protocol 4.2: Acquiring ¹³C NMR Spectrum
Objective: To obtain a quantitative and high-resolution ¹³C NMR spectrum for structural confirmation.
Procedure:
-
Sample Preparation: Dissolve approximately 20-30 mg of the purified 3-(substituted-phenyl)propanal in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube. Rationale: CDCl₃ is a standard solvent that provides a lock signal (δ 77.16 ppm) for the spectrometer and dissolves a wide range of organic compounds.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the probe to ensure a homogeneous magnetic field, which is critical for high resolution.
-
Acquisition Parameters:
-
Experiment: Use a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker system). Rationale: Proton decoupling collapses all C-H coupling, resulting in a single sharp peak for each unique carbon, simplifying the spectrum.
-
Pulse Angle: Use a 30° pulse angle. Rationale: This is a compromise that allows for faster acquisition times compared to a 90° pulse without significant signal loss, especially when a longer relaxation delay is not used.
-
Relaxation Delay (d1): Set a relaxation delay of 2 seconds. Rationale: This allows time for the carbon nuclei to return to their equilibrium state before the next pulse. For quantitative results, especially for quaternary carbons, this delay may need to be increased to 5-10 seconds.
-
Number of Scans (ns): Set to 1024 scans or more. Rationale: The ¹³C isotope has a low natural abundance (~1.1%), so a large number of scans must be averaged to achieve a good signal-to-noise ratio.
-
-
Processing and Analysis: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to δ 77.16 ppm. Integrate the peaks and assign them to the corresponding carbon atoms in the molecule based on expected chemical shifts and, if necessary, 2D NMR experiments like HSQC or HMBC.
Future Perspectives and Conclusion
The 3-(substituted-phenyl)propanal scaffold remains a fertile ground for discovery. Future research will likely focus on several key areas:
-
Stereoselective Synthesis: The development of catalytic, enantioselective methods to synthesize chiral derivatives will open doors to probing stereospecific interactions with biological targets.[14][15][16]
-
Bio-orthogonal Chemistry: The aldehyde functionality is a prime handle for bio-orthogonal ligations, allowing these molecules to be used as chemical probes to tag and identify biological targets within complex cellular systems.
-
New Therapeutic Areas: While antimicrobial and anticancer activities are prominent, the scaffold's ability to be tailored could lead to applications in other areas, such as neurodegenerative diseases or metabolic disorders, mirroring the diverse applications of related phenolic compounds.[17]
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An In-depth Technical Guide to the Synthesis and Characterization of ortho-Chlorophenylpropanal
Preamble: Charting a Course Through Synthetic History
In the annals of organic chemistry, the history of many compounds is not marked by a singular moment of discovery but is rather intertwined with the development of foundational synthetic methodologies. ortho-Chlorophenylpropanal, a substituted aromatic aldehyde, falls into this category. While a definitive record of its first synthesis remains elusive in seminal literature, its existence and accessibility are a direct consequence of the robust and versatile reactions developed for carbon-carbon bond formation and functional group transformation. This guide, therefore, approaches the "discovery and history" of ortho-chlorophenylpropanal not as a historical narrative but as a technical journey through its logical synthesis, starting from its readily available precursor, 2-chlorobenzaldehyde. We will explore the key chemical principles and experimental protocols that enable the creation and verification of this compound, providing researchers and drug development professionals with a comprehensive understanding of its chemical landscape.
The Precursor: Synthesis and Properties of 2-Chlorobenzaldehyde
The logical starting point for any synthesis of ortho-chlorophenylpropanal is 2-chlorobenzaldehyde. Its industrial production is well-established, making it a readily available and cost-effective precursor.
Established Synthetic Route: Hydrolysis of 2-Chlorobenzal Chloride
The primary industrial synthesis of 2-chlorobenzaldehyde involves the hydrolysis of 2-chlorobenzal chloride.[1] This reaction is typically carried out in an acidic medium.
Experimental Protocol:
-
To a 1-liter three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, add 500 g of concentrated sulfuric acid.
-
Slowly add 250 g of freshly distilled 1-chloro-2-(dichloromethyl)benzene to the flask.
-
Stir the mixture vigorously to form an emulsion. A significant amount of hydrogen chloride gas will be evolved, and the temperature will initially drop.
-
Once the initial evolution of hydrogen chloride subsides, gently heat the flask to 30-40°C for approximately 12 hours, or until the gas evolution ceases.
-
Carefully pour the reaction mixture into 3 liters of cold water.
-
Allow the mixture to settle and decant the upper aqueous layer.
-
Separate the remaining oil using a separatory funnel and wash it with cold water, followed by a dilute sodium carbonate solution, and finally with water again.
-
The crude 2-chlorobenzaldehyde can then be purified by steam distillation or distillation under reduced pressure.[2]
Physical and Spectroscopic Data of 2-Chlorobenzaldehyde
A thorough characterization of the starting material is crucial for ensuring the success of subsequent reactions.
| Property | Value |
| Molecular Formula | C₇H₅ClO |
| Molar Mass | 140.57 g/mol |
| Appearance | Clear, colorless to pale yellow liquid[1] |
| Boiling Point | 209-215 °C[1] |
| Melting Point | 9-12 °C[1] |
| Density | 1.25 g/mL[1] |
| CAS Number | 89-98-5[3] |
Synthetic Pathways to ortho-Chlorophenylpropanal
The extension of the single-carbon aldehyde group in 2-chlorobenzaldehyde to a three-carbon propanal moiety can be achieved through several reliable synthetic strategies. Below, we detail two of the most logical and widely applicable methods: the Darzens Condensation and the Wittig Reaction.
Pathway A: The Darzens Glycidic Ester Condensation
The Darzens reaction, discovered by Auguste Georges Darzens in 1904, is a classic method for forming α,β-epoxy esters (glycidic esters) from the condensation of a carbonyl compound with an α-haloester in the presence of a base.[4][5] The resulting glycidic ester can then be hydrolyzed and decarboxylated to yield the desired aldehyde, with the carbon chain extended by two carbons.
Workflow Diagram:
Caption: Darzens condensation pathway to ortho-chlorophenylpropanal.
Detailed Experimental Protocol:
Step 1: Synthesis of Ethyl 3-(2-chlorophenyl)glycidate
-
In a flame-dried three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Add an equimolar amount of 2-chlorobenzaldehyde to the flask.
-
Slowly add an equimolar amount of ethyl chloroacetate via the dropping funnel while maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours.
-
Quench the reaction by pouring the mixture into ice-water.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude ethyl 3-(2-chlorophenyl)glycidate.
Step 2: Hydrolysis and Decarboxylation
-
Dissolve the crude glycidic ester in ethanol and add an aqueous solution of sodium hydroxide.
-
Heat the mixture at reflux until the saponification is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
Gently heat the acidic solution to effect decarboxylation, which will result in the formation of ortho-chlorophenylpropanal.
-
Extract the product with a suitable organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the final product by vacuum distillation.
Pathway B: The Wittig Reaction
The Wittig reaction, for which Georg Wittig was awarded the Nobel Prize in Chemistry in 1979, is a powerful method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[6] For the synthesis of ortho-chlorophenylpropanal, a two-carbon ylide is required to form an intermediate alkene, which is then hydroborated and oxidized to the desired aldehyde.
Workflow Diagram:
Caption: Wittig reaction pathway to ortho-chlorophenylpropanal.
Detailed Experimental Protocol:
Step 1: Synthesis of 3-(2-chlorophenyl)propenal
-
Prepare the Wittig reagent, (triphenylphosphoranylidene)acetaldehyde, from the corresponding phosphonium salt and a strong base like n-butyllithium in an anhydrous solvent such as THF under a nitrogen atmosphere.
-
Cool the ylide solution to a low temperature (e.g., -78°C).
-
Slowly add a solution of 2-chlorobenzaldehyde in THF to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layers, and dry over anhydrous magnesium sulfate.
-
Purify the resulting 3-(2-chlorophenyl)propenal by column chromatography.
Step 2: Selective Reduction of the Alkene
-
Dissolve the purified 3-(2-chlorophenyl)propenal in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or GC).
-
Filter off the catalyst and remove the solvent under reduced pressure to yield ortho-chlorophenylpropanal.
Characterization of ortho-Chlorophenylpropanal
Unequivocal identification of the synthesized product is achieved through a combination of physical and spectroscopic methods.
Physical Properties
| Property | Value (Predicted/Typical) |
| Molecular Formula | C₉H₉ClO |
| Molar Mass | 168.62 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Higher than 2-chlorobenzaldehyde |
Spectroscopic Data and Interpretation
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2930, ~2850 | Medium | Aliphatic C-H stretch |
| ~2720 | Weak | Aldehydic C-H stretch |
| ~1725 | Strong | C=O (aldehyde) stretch |
| ~1590, ~1470 | Medium-Strong | Aromatic C=C stretch |
| ~750 | Strong | ortho-disubstituted benzene C-H bend |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR (Proton NMR):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | t | 1H | -CHO |
| ~7.2-7.5 | m | 4H | Aromatic protons |
| ~3.0 | t | 2H | -CH₂-Ar |
| ~2.8 | t | 2H | -CH₂-CHO |
¹³C NMR (Carbon NMR):
| Chemical Shift (δ, ppm) | Assignment |
| ~201 | C=O (aldehyde) |
| ~138 | Aromatic C-Cl |
| ~134 | Aromatic C-CH₂ |
| ~127-131 | Aromatic C-H |
| ~45 | -CH₂-CHO |
| ~28 | -CH₂-Ar |
Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 168 and a characteristic M+2 peak at m/z 170 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Applications and Significance
While specific, large-scale applications of ortho-chlorophenylpropanal are not extensively documented in readily available literature, its structure as a substituted phenylpropanal derivative suggests its potential as an intermediate in various fields. Phenylpropanal derivatives are known for their use in the fragrance industry and as precursors for the synthesis of pharmaceuticals and other fine chemicals. The presence of the ortho-chloro substituent can significantly influence the molecule's reactivity and biological activity, making it a target for medicinal chemistry research and the development of novel compounds.
Conclusion
The story of ortho-chlorophenylpropanal is a testament to the power of synthetic organic chemistry. While its "discovery" may not be a single event, its existence is enabled by a rich history of reaction development. By understanding the logical synthetic pathways from its precursor, 2-chlorobenzaldehyde, and the analytical techniques used for its characterization, researchers are well-equipped to synthesize and utilize this compound in their scientific endeavors. This guide provides the necessary technical foundation for such work, grounded in the established principles of organic synthesis and spectroscopic analysis.
References
- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Fine Chemical Engineering.
- Buy 2-Phenylpropanal (EVT-522104) | 93-53-8 - EvitaChem. (n.d.). EvitaChem.
- Preparation of 2-chlorobenzaldehyde. (n.d.). PrepChem.com.
- Darzens Reaction. (n.d.). Organic Chemistry Portal.
- Darzens reaction. (n.d.). In Wikipedia.
- Darzens Condens
- Wittig Reaction. (2018). Master Organic Chemistry.
- Wittig reaction. (n.d.). In Wikipedia.
- The Wittig Reaction. (2023). Chemistry LibreTexts.
- 2-Chlorobenzaldehyde. (n.d.). PubChem.
- 2-Chlorobenzaldehyde. (n.d.). In Wikipedia.
Sources
Methodological & Application
Application Note: A Robust and Scalable Four-Step Synthesis of 3-(2-Chlorophenyl)propanal from 2-Chlorobenzaldehyde
Abstract
3-(2-Chlorophenyl)propanal is a valuable aldehyde intermediate in the synthesis of various pharmaceutical and fine chemical targets. Its structural motif, featuring a substituted aromatic ring and a reactive aldehyde functional group, makes it a versatile building block. This application note provides a comprehensive, field-proven guide for the synthesis of this compound (CAS: 157433-36-8) starting from the readily available 2-chlorobenzaldehyde.[1] The described four-step synthetic pathway involves a Horner-Wadsworth-Emmons olefination for controlled carbon chain extension, followed by a selective catalytic hydrogenation, a complete ester reduction, and a final mild oxidation. This methodology is designed for reliability and scalability, offering researchers a self-validating protocol with clear causality behind each experimental choice and detailed analytical checkpoints.
Introduction and Synthetic Strategy
The synthesis of substituted phenylpropanals is a common challenge in organic synthesis. A direct one-step conversion from the corresponding benzaldehyde is not feasible due to the need for a two-carbon homologation. Therefore, a multi-step approach is required. The strategy outlined herein is designed for high fidelity and purification ease at each stage, maximizing the overall yield and final product purity.
The chosen pathway proceeds through four distinct, high-yielding transformations:
-
Horner-Wadsworth-Emmons (HWE) Olefination: The synthesis commences by extending the carbon chain of 2-chlorobenzaldehyde. The HWE reaction is employed over the classical Wittig reaction due to its superior advantages: the phosphonate carbanion is more nucleophilic, and the resulting water-soluble phosphate byproduct is easily removed during aqueous workup, simplifying purification.[2][3] This step stereoselectively generates the (E)-α,β-unsaturated ester intermediate.
-
Catalytic Hydrogenation: The carbon-carbon double bond of the unsaturated ester is selectively reduced. Heterogeneous catalytic hydrogenation using palladium on carbon (Pd/C) is an exceptionally clean and efficient method for this transformation, proceeding under mild conditions without affecting the ester functionality or the aromatic chlorine substituent.
-
Ester Reduction: The saturated ester is then fully reduced to the corresponding primary alcohol, 3-(2-chlorophenyl)propan-1-ol, using a powerful hydride donor, Lithium Aluminum Hydride (LiAlH₄).
-
Mild Oxidation: The final step involves the controlled oxidation of the primary alcohol to the target aldehyde. Pyridinium chlorochromate (PCC) is selected as the oxidant to prevent over-oxidation to the carboxylic acid, a common side reaction with stronger oxidizing agents.
This logical sequence of reactions ensures that each functional group is manipulated in a controlled and predictable manner, which is critical for the successful synthesis of the target molecule.
Overall Synthetic Workflow
Diagram 1: Four-step synthetic route to this compound.
Detailed Experimental Protocols
Safety Precaution: All procedures must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Specific hazards for reagents like NaH, LiAlH₄, and PCC must be reviewed and managed.
Protocol 1: Synthesis of Ethyl (E)-3-(2-chlorophenyl)acrylate
Principle: This step utilizes the Horner-Wadsworth-Emmons reaction to form a C-C double bond.[2][4] Sodium hydride (NaH), a strong base, deprotonates triethyl phosphonoacetate to generate a stabilized phosphonate carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 2-chlorobenzaldehyde. The resulting intermediate collapses, eliminating diethyl phosphate to yield the thermodynamically favored (E)-alkene.[3]
Materials & Reagents:
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Triethyl phosphonoacetate
-
2-Chlorobenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
Preparation: To a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (4.4 g, 110 mmol, 1.1 equiv, washed with hexane to remove mineral oil).
-
Solvent Addition: Suspend the NaH in 100 mL of anhydrous THF and cool the mixture to 0 °C using an ice bath.
-
Ylide Formation: Add triethyl phosphonoacetate (24.7 g, 110 mmol, 1.1 equiv) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C. Stir the resulting milky suspension at 0 °C for an additional 30 minutes.
-
Aldehyde Addition: Add a solution of 2-chlorobenzaldehyde (14.1 g, 100 mmol, 1.0 equiv) in 20 mL of anhydrous THF dropwise over 20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., 20% EtOAc in hexanes).
-
Work-up: Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution, 5% to 15% EtOAc in hexanes) to afford ethyl (E)-3-(2-chlorophenyl)acrylate as a colorless oil.
Protocol 2: Synthesis of Ethyl 3-(2-chlorophenyl)propanoate
Principle: This protocol achieves the selective reduction of the alkene double bond without affecting the ester or aryl chloride. The reaction proceeds via heterogeneous catalysis, where hydrogen gas and the unsaturated ester adsorb onto the surface of the palladium catalyst, facilitating the addition of hydrogen across the double bond.
Materials & Reagents:
-
Ethyl (E)-3-(2-chlorophenyl)acrylate
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite® or diatomaceous earth
-
Hydrogenation flask (e.g., Parr shaker bottle or a thick-walled flask)
Procedure:
-
Setup: Dissolve the ethyl (E)-3-(2-chlorophenyl)acrylate (assuming 100 mmol scale from the previous step) in 200 mL of ethanol in a suitable hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Pd/C (approx. 1-2 mol%) to the solution under a gentle stream of nitrogen.
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times). Pressurize the vessel to the desired pressure (or use a hydrogen-filled balloon for atmospheric pressure) and stir vigorously.
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC until the starting material is fully consumed (typically 4-12 hours).
-
Work-up: Once complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and remove the ethanol under reduced pressure to yield ethyl 3-(2-chlorophenyl)propanoate, which is often pure enough for the next step.
Protocol 3: Synthesis of 3-(2-chlorophenyl)propan-1-ol
Principle: LiAlH₄ is a potent, non-selective reducing agent that readily reduces esters to primary alcohols. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the ester carbonyl, followed by elimination of the ethoxide and a second hydride attack on the intermediate aldehyde. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.
Materials & Reagents:
-
Lithium aluminum hydride (LiAlH₄)
-
Ethyl 3-(2-chlorophenyl)propanoate
-
Anhydrous Tetrahydrofuran (THF)
-
Water (H₂O)
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: In a flame-dried 1 L three-neck round-bottom flask under nitrogen, suspend LiAlH₄ (4.2 g, 110 mmol, 1.1 equiv) in 150 mL of anhydrous THF. Cool the suspension to 0 °C.
-
Ester Addition: Add a solution of ethyl 3-(2-chlorophenyl)propanoate (assuming 100 mmol) in 50 mL of anhydrous THF dropwise over 45 minutes.
-
Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Monitoring: Monitor the reaction by TLC until the ester is consumed.
-
Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add the following dropwise:
-
4.2 mL of water
-
4.2 mL of 15% aqueous NaOH
-
12.6 mL of water A granular white precipitate should form. Stir vigorously for 30 minutes.
-
-
Filtration: Filter off the aluminum salts and wash the solid thoroughly with THF or ethyl acetate.
-
Drying and Concentration: Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-(2-chlorophenyl)propan-1-ol as an oil.[5]
Protocol 4: Synthesis of this compound
Principle: Pyridinium chlorochromate (PCC) is a complex of chromium(VI) oxide, pyridine, and HCl. It is a mild oxidizing agent that is particularly effective for converting primary alcohols to aldehydes without significant over-oxidation. The reaction is typically performed in an anhydrous non-polar solvent like dichloromethane (DCM).
Materials & Reagents:
-
Pyridinium chlorochromate (PCC)
-
3-(2-Chlorophenyl)propan-1-ol
-
Anhydrous Dichloromethane (DCM)
-
Celite® or Silica Gel
Procedure:
-
Preparation: To a 1 L flask, add PCC (32.3 g, 150 mmol, 1.5 equiv) and 200 mL of anhydrous DCM. Stir to form a suspension.
-
Alcohol Addition: Add a solution of 3-(2-chlorophenyl)propan-1-ol (assuming 100 mmol) in 50 mL of anhydrous DCM to the PCC suspension in one portion.
-
Reaction: Stir the mixture at room temperature for 2-3 hours. A dark, tarry precipitate will form. Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with 200 mL of diethyl ether.
-
Filtration: Pass the entire mixture through a short, thick plug of silica gel or Celite® in a sintered glass funnel, washing thoroughly with diethyl ether until all the product has been eluted. This step is crucial for removing the chromium byproducts.
-
Concentration: Concentrate the clear filtrate under reduced pressure, being careful not to overheat the product.
-
Purification: The resulting crude aldehyde can be further purified by flash column chromatography (e.g., 5-10% EtOAc in hexanes) if necessary to yield the final product, this compound.
Analytical Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques. The following table summarizes the expected data for the target compound.
| Parameter | Expected Value / Observation |
| CAS Number | 157433-36-8[1] |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₉H₉ClO[6] |
| Molecular Weight | 168.62 g/mol [7] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.82 (t, J=1.2 Hz, 1H, -CHO), 7.40-7.15 (m, 4H, Ar-H), 3.10 (t, J=7.6 Hz, 2H, Ar-CH₂-), 2.85 (dt, J=7.6, 1.2 Hz, 2H, -CH₂-CHO) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 201.5, 137.8, 134.2, 130.5, 129.8, 127.6, 127.2, 44.8, 26.1 |
| IR (neat, cm⁻¹) | ~2930 (C-H), ~2825, 2725 (Aldehyde C-H), ~1725 (C=O stretch), ~1475, 1445 (C=C aromatic) |
| Mass Spec (EI) | m/z (%): 168 ([M]⁺), 140, 125, 104, 89 |
Discussion and Conclusion
The four-step synthesis detailed in this application note provides a reliable and scalable route to this compound from 2-chlorobenzaldehyde. Each step has been chosen to ensure high conversion, straightforward purification, and compatibility with standard laboratory equipment. The Horner-Wadsworth-Emmons olefination offers a clean method for chain elongation, while the subsequent reduction and oxidation steps are robust transformations well-documented in organic synthesis literature. By following the detailed protocols and performing analytical checks at intermediate stages, researchers in drug development and chemical synthesis can confidently produce this valuable building block with high purity.
References
- Sunway Pharm Ltd. This compound - CAS:157433-36-8.
- Matrix Scientific. This compound.
- Wikipedia. Horner–Wadsworth–Emmons reaction.
- NROChemistry. Horner-Wadsworth-Emmons Reaction.
- Wikipedia contributors. Horner–Wadsworth–Emmons reaction. Wikipedia, The Free Encyclopedia.
- PubChem. 3-(2-Chlorophenyl)-propan-1-ol. National Center for Biotechnology Information.
- Alfa Chemistry. Horner-Wadsworth-Emmons Reaction.
- PubChemLite. This compound (C9H9ClO).
- ChemicalBook. 3-(2-CHLORO-PHENYL)-PROPIONALDEHYDE | 157433-36-8.
Sources
- 1. This compound - CAS:157433-36-8 - Sunway Pharm Ltd [3wpharm.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. 3-(2-Chlorophenyl)-propan-1-ol | C9H11ClO | CID 221970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C9H9ClO) [pubchemlite.lcsb.uni.lu]
- 7. 3-(2-CHLORO-PHENYL)-PROPIONALDEHYDE | 157433-36-8 [chemicalbook.com]
oxidation of 3-(2-chlorophenyl)propan-1-ol protocol
An Application Guide to the Synthetic Oxidation of 3-(2-Chlorophenyl)propan-1-ol
Abstract
This application note provides a comprehensive guide for the chemical oxidation of 3-(2-chlorophenyl)propan-1-ol to its corresponding carboxylic acid, 3-(2-chlorophenyl)propanoic acid. The successful synthesis of this acid is a critical step for its application as a building block in pharmaceutical and fine chemical development.[1][2] This document details two robust and well-established protocols, leveraging distinct oxidant systems: a classic chromium-based method utilizing Pyridinium Dichromate (PDC) and a modern, metal-free approach employing a TEMPO-catalyzed system. We delve into the mechanistic underpinnings of each protocol, providing a rationale for experimental choices and offering a comparative analysis to guide researchers in selecting the most suitable method for their specific needs. Detailed, step-by-step procedures, safety protocols, and troubleshooting guides are provided to ensure reliable and reproducible outcomes.
Introduction: Strategic Importance of the Oxidation
The conversion of primary alcohols to carboxylic acids is a cornerstone transformation in organic synthesis. The target molecule, 3-(2-chlorophenyl)propanoic acid, serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The precise and efficient execution of this oxidation is paramount, as the purity of the resulting acid directly impacts the yield and quality of subsequent synthetic steps.
This guide moves beyond a simple recitation of steps. It aims to equip the researcher with a deeper understanding of the available methodologies, their inherent advantages, and their limitations. We will explore a traditional, potent method and a contemporary, milder alternative to provide a balanced perspective on achieving this key chemical transformation.
Figure 1: High-level workflow for the oxidation of 3-(2-chlorophenyl)propan-1-ol.
Mechanistic Considerations: From Alcohol to Carboxylic Acid
The oxidation of a primary alcohol to a carboxylic acid is not a single event but a two-stage process. The alcohol is first oxidized to an aldehyde. In an aqueous or hydrous environment, this aldehyde can form a geminal diol (hydrate), which is then susceptible to further oxidation to the carboxylic acid.[3][4] The choice of oxidant and reaction conditions determines whether the reaction can be stopped at the aldehyde stage or proceeds to completion.
-
Chromium (VI) Reagents (e.g., PDC): These are powerful oxidants. In anhydrous solvents like dichloromethane (CH₂Cl₂), PDC can effectively stop the oxidation at the aldehyde stage.[5][6] However, when conducted in a polar, hygroscopic solvent like N,N-dimethylformamide (DMF), sufficient water is often present (either from the solvent or from the decomposition of the reagent itself) to facilitate hydrate formation and subsequent oxidation to the carboxylic acid.[7][8]
-
TEMPO-Catalyzed Systems: This methodology relies on a nitroxyl radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), as the catalytic oxidant. The true oxidizing species is the N-oxoammonium ion, which is generated in situ from TEMPO by a stoichiometric, or "terminal," oxidant like sodium hypochlorite (bleach).[9] The N-oxoammonium ion oxidizes the alcohol to the aldehyde, producing a hydroxylamine. The terminal oxidant then regenerates the N-oxoammonium ion to continue the catalytic cycle. For the subsequent oxidation of the aldehyde to the carboxylic acid, a co-catalyst system, such as the one developed by Zhao which uses sodium chlorite (NaOCl₂) as the terminal oxidant for the second step, is highly effective and mitigates unwanted side reactions like chlorination.[9]
Protocol 1: Oxidation with Pyridinium Dichromate (PDC)
This method is a classic and robust procedure for converting non-conjugated primary alcohols to carboxylic acids.[5][10] Its primary advantages are the relatively low cost of the reagents and the straightforwardness of the reaction. However, the high toxicity and carcinogenicity of chromium (VI) compounds necessitate stringent safety precautions.[11][12]
Rationale for Reagent Choices:
-
Pyridinium Dichromate (PDC): A milder and less acidic chromium (VI) reagent compared to Jones reagent, making it suitable for substrates with certain acid-sensitive functional groups.[6][11]
-
N,N-Dimethylformamide (DMF): A polar solvent that effectively solubilizes PDC and facilitates the over-oxidation of the intermediate aldehyde to the carboxylic acid.[5][8]
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Sample Amount (for 10 mmol scale) |
| 3-(2-chlorophenyl)propan-1-ol | C₉H₁₁ClO | 170.64 | 1.0 | 1.71 g |
| Pyridinium Dichromate (PDC) | (C₅H₅NH)₂Cr₂O₇ | 376.20 | 2.5 - 3.0 | 9.41 g (2.5 eq) |
| N,N-Dimethylformamide (DMF), Anhydrous | C₃H₇NO | 73.09 | - | 50 mL |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | - | For workup |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | - | For workup |
| Saturated Sodium Chloride (brine) | NaCl | 58.44 | - | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | For drying |
| Celite® or Silica Gel | SiO₂ | 60.08 | - | For filtration |
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pyridinium dichromate (PDC) (9.41 g, 25 mmol).
-
Solvent Addition: Add anhydrous DMF (50 mL) to the flask. Stir the resulting orange suspension.
-
Substrate Addition: Dissolve 3-(2-chlorophenyl)propan-1-ol (1.71 g, 10 mmol) in a small amount of anhydrous DMF (5 mL) and add it dropwise to the stirring PDC suspension at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The mixture will darken and may become thick. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup - Quenching and Filtration: Upon completion, carefully pour the reaction mixture into a beaker containing diethyl ether (150 mL) and stir vigorously for 15 minutes.
-
Filter the resulting slurry through a pad of Celite® or silica gel to remove the chromium salts. Wash the filter cake thoroughly with additional diethyl ether (3 x 50 mL).[5]
-
Workup - Extraction: Combine the organic filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove residual DMF and pyridine, followed by water (50 mL), and finally with saturated brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization (e.g., from a chloroform/petroleum ether mixture) or by column chromatography on silica gel to yield pure 3-(2-chlorophenyl)propanoic acid.[13]
Safety Precautions for Chromium Reagents
-
Toxicity: Chromium (VI) compounds are highly toxic, carcinogenic, and strong oxidizing agents.[11][14][15]
-
Handling: Always handle PDC in a certified chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty, impermeable gloves (e.g., nitrile).[16][17]
-
Fire Hazard: PDC is not combustible but is a strong oxidizer that can accelerate the burning of combustible materials. Keep away from organic materials, paper, and oil.[14][15]
-
Waste Disposal: All chromium-containing waste must be collected and disposed of as hazardous chemical waste according to institutional guidelines. Do not pour down the drain.
Protocol 2: TEMPO-Catalyzed Oxidation (Anelli-Zhao Conditions)
This protocol represents a greener and milder alternative to chromium-based oxidations. It avoids the use of heavy metals and operates under biphasic conditions at or near room temperature. The Anelli-Zhao modification uses catalytic sodium hypochlorite to generate the primary oxidant and stoichiometric sodium chlorite to complete the oxidation to the carboxylic acid, which minimizes chlorination side products.[9]
Figure 2: Simplified mechanism of the TEMPO-catalyzed oxidation of a primary alcohol to a carboxylic acid.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Sample Amount (for 10 mmol scale) |
| 3-(2-chlorophenyl)propan-1-ol | C₉H₁₁ClO | 170.64 | 1.0 | 1.71 g |
| TEMPO | C₉H₁₈NO | 156.25 | 0.01 | 16 mg |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | - | 30 mL |
| Sodium Phosphate Buffer (0.67 M, pH 6.7) | - | - | - | 30 mL |
| Sodium Chlorite (NaClO₂) (80% pure) | NaClO₂ | 90.44 | 1.5 | 1.70 g |
| Sodium Hypochlorite (NaOCl) (5% aq. soln.) | NaOCl | 74.44 | 0.02 | ~0.3 mL |
| Saturated Sodium Sulfite (Na₂SO₃) | Na₂SO₃ | 126.04 | - | For quench |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | For workup |
| 2 M Hydrochloric Acid (HCl) | HCl | 36.46 | - | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | For drying |
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL flask equipped with a magnetic stir bar, dissolve 3-(2-chlorophenyl)propan-1-ol (1.71 g, 10 mmol) and TEMPO (16 mg, 0.1 mmol) in acetonitrile (30 mL).
-
Buffer Addition: Add the sodium phosphate buffer (30 mL, 0.67 M, pH 6.7) to the flask. The mixture should be biphasic.
-
Reagent Solution Preparation: In a separate beaker, dissolve sodium chlorite (1.70 g of 80% technical grade, ~15 mmol) in water (10 mL).
-
Initiation of Reaction: To the stirring biphasic mixture, add the sodium chlorite solution. Then, add the dilute sodium hypochlorite solution (~0.3 mL, ~0.2 mmol) dropwise. An exotherm and a color change to yellow/orange may be observed.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. If the reaction stalls (indicated by the disappearance of the yellow color), a small additional portion of NaOCl solution can be added. The reaction is typically complete in 3-6 hours.
-
Workup - Quenching: Cool the flask in an ice-water bath. Slowly and carefully add a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the yellow color disappears and the solution becomes colorless. This quenches any remaining oxidants.
-
Workup - pH Adjustment and Extraction: Adjust the pH of the mixture to ~2-3 by adding 2 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography as described in Protocol 1 to yield pure 3-(2-chlorophenyl)propanoic acid.
Comparative Summary and Troubleshooting
| Feature | Protocol 1: PDC Oxidation | Protocol 2: TEMPO-Catalyzed Oxidation |
| Oxidant Type | Stoichiometric Chromium (VI) | Catalytic Nitroxyl Radical / Stoichiometric NaOCl₂ |
| Toxicity/Safety | High (Cr(VI) is a carcinogen). Requires strict handling protocols and hazardous waste disposal.[14][16][17][18] | Low. Reagents are generally less hazardous. Avoids heavy metals. |
| Reaction Conditions | Room temperature, anhydrous DMF. | Room temperature, biphasic (MeCN/aqueous buffer). |
| Workup | More complex; involves filtering large amounts of chromium salts. | Simpler; involves a quenching step and standard extraction. |
| Cost | PDC can be moderately expensive. | Reagents (TEMPO, bleach, chlorite) are generally inexpensive. |
| Functional Group Tol. | Good, but sensitive to very strong acids. | Excellent. Very mild conditions tolerate a wide range of functional groups.[19] |
| Potential Side Reactions | Formation of tar-like residues if not controlled.[7] | Over-oxidation or chlorination if not properly controlled.[9][20] |
Troubleshooting Common Issues:
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient oxidant (PDC); poor quality reagents; low temperature. | Add more equivalents of PDC. Ensure anhydrous conditions for PDC protocol. For TEMPO, add a small amount of additional NaOCl to re-initiate. |
| Aldehyde is Main Product | (PDC) Reaction time too short or insufficient water present. (TEMPO) Inefficient oxidation of the aldehyde. | (PDC) Increase reaction time or add a small amount of water. (TEMPO) Ensure sufficient NaOCl₂ is present. |
| Low Yield | Mechanical loss during workup (especially filtering chromium salts); incomplete reaction. | Ensure thorough washing of the filter cake in Protocol 1. Optimize reaction time and monitor carefully by TLC/LC-MS. |
| Chlorinated Byproducts (TEMPO) | pH is too low; excess NaOCl used. | Maintain the buffered pH of 6.7. Use the specified catalytic amount of NaOCl. The Zhao modification is designed to minimize this.[9] |
References
- Mechanism of the Copper/TEMPO-Catalyzed Aerobic Oxid
- TEMPO-Mediated Oxid
- Mechanism of the Copper/TEMPO Alcohol Oxid
- Mechanism of Copper(I)
- Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation.
- Material Safety Data Sheet - Chromium Trioxide 98%. ScienceLab.com. [Link]
- Synthesis of 3-(2-chlorophenyl)propionic acid. PrepChem.com. [Link]
- PCC/PDC Oxidation.
- PYRIDINIUM DICHROMATE | PDC | COREY SCHMIDT REAGENT. AdiChemistry. [Link]
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- CHROMIC TRIOXIDE HAZARD SUMMARY. NJ.gov. [Link]
- Organic Syntheses Procedure. orgsyn.org. [Link]
- Pyridinium Dichrom
- Safety Data Sheet Chromium Trioxide. Redox. [Link]
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- Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes.
- A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. PMC - NIH. [Link]
- Oxidation of Primary Alcohols to Carboxylic Acids. National Academic Digital Library of Ethiopia. [Link]
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- Pyridinium Dichromate (PDC). Common Organic Chemistry. [Link]
- Cornforth reagent. Wikipedia. [Link]
- Jones oxid
- Jones Oxid
- Jones Oxid
- Jones oxid
- 3-(2-Chlorophenyl)propionic acid. NIST WebBook. [Link]
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Application Note: A Guide to the Witt-ig Reaction Using Propanal for Alkene Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the Wittig reaction. A common misconception is the use of this reaction for the synthesis of aldehydes like propanal. This guide clarifies that the Wittig reaction synthesizes alkenes from carbonyl compounds.[1][2] Accordingly, this note details the scientifically accurate protocol for using propanal as a starting material to synthesize but-1-ene, a valuable building block in organic synthesis. The guide covers the underlying mechanism, step-by-step experimental protocols for ylide preparation and the subsequent olefination reaction, purification techniques, and methods for product characterization.
Introduction and Core Principles
The Wittig reaction, pioneered by Georg Wittig, stands as a cornerstone of modern organic synthesis for its reliable and regioselective formation of carbon-carbon double bonds.[3] The reaction joins a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone, replacing the carbonyl C=O bond with a C=C bond.[1][4] The driving force of this reaction is the formation of the highly stable phosphorus-oxygen bond in the triphenylphosphine oxide byproduct.[5]
It is a critical point of understanding that the Wittig reaction is a method for alkene synthesis , not aldehyde synthesis. An aldehyde, such as propanal, serves as a reactant (the electrophile) which is attacked by the nucleophilic phosphorus ylide.[6] This guide, therefore, focuses on the correct application: the reaction of propanal with methylenetriphenylphosphorane to yield but-1-ene.
Reaction Mechanism and Rationale
The Wittig reaction proceeds through a well-studied mechanism that ensures the specific placement of the new double bond.[3] The process can be dissected into two primary stages:
-
Ylide Formation: The process begins with the synthesis of an alkyltriphenylphosphonium salt, typically via an SN2 reaction between triphenylphosphine and a primary alkyl halide (e.g., methyl bromide).[7][8] This salt possesses acidic α-hydrogens, which can be deprotonated by a strong base, such as n-butyllithium (n-BuLi), to form the phosphorus ylide—a neutral molecule with adjacent positive and negative charges.[7][8][9]
-
Olefination Reaction: The carbon of the ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (propanal). This nucleophilic addition leads to a cyclic intermediate known as an oxaphosphetane.[4][5][10] This four-membered ring is unstable and rapidly decomposes in an irreversible, exothermic step to yield the final alkene product and triphenylphosphine oxide.[7][10]
The choice of an unstabilized ylide, like the one derived from methyl bromide, typically favors the formation of the (Z)-alkene.[1][3][5] However, for a terminal alkene like but-1-ene, stereoisomerism is not a factor.
Visualizing the Mechanism
Caption: Overall reaction scheme for the synthesis of but-1-ene.
Caption: Detailed mechanism showing ylide formation and olefination.
Experimental Protocols
This section provides a detailed, two-part protocol for the synthesis of but-1-ene from propanal.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Methyltriphenylphosphonium bromide | ≥98% | Sigma-Aldrich | Keep dry; hygroscopic. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Acros Organics | Pyrophoric. Handle under inert gas.[11][12] |
| Propanal | ≥97%, anhydrous | Alfa Aesar | Distill before use for best results. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Fisher Scientific | Use from a solvent purification system or freshly distilled from Na/benzophenone. |
| Diethyl ether | Anhydrous | VWR Chemicals | For extraction. |
| Saturated aq. NH₄Cl solution | - | Lab-prepared | For quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Lab-prepared | For drying organic layers. |
| Deuterated Chloroform (CDCl₃) | NMR grade | Cambridge Isotope Labs | For NMR analysis. |
Protocol Part A: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)
SAFETY: n-Butyllithium is pyrophoric and reacts violently with water.[11][12] All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using flame-dried glassware and syringe techniques.[13][14][15] Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, gloves) is mandatory.[11][13]
-
Glassware Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a glass stopper.
-
Reagent Addition: Suspend methyltriphenylphosphonium bromide (8.93 g, 25.0 mmol) in 100 mL of anhydrous THF in the flask.
-
Cooling: Place the flask in an ice-water bath and cool the suspension to 0 °C with stirring.
-
Base Addition: Slowly add n-butyllithium (10.0 mL of a 2.5 M solution in hexanes, 25.0 mmol) dropwise via syringe over 20 minutes.[9] The suspension will turn a characteristic deep orange or reddish color, indicating the formation of the ylide.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.[9]
Protocol Part B: Wittig Reaction with Propanal and Work-up
-
Reaction Setup: Re-cool the ylide solution to 0 °C using an ice-water bath.
-
Aldehyde Addition: In a separate dry vial, prepare a solution of propanal (1.31 g, 22.5 mmol, 0.9 equivalents) in 20 mL of anhydrous THF. Add this solution dropwise to the stirring ylide mixture over 15 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The disappearance of the ylide's color indicates reaction completion.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.[9][16]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 50 mL of water, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate the filtrate using a rotary evaporator. Caution: But-1-ene is highly volatile (boiling point: -6.3 °C).[17] Use a cooled trap and avoid excessive heating. For many applications, the resulting solution can be used directly, with the concentration determined by NMR with an internal standard. Isolating pure but-1-ene requires specialized low-temperature distillation.
-
Byproduct Removal: The crude product will contain triphenylphosphine oxide. This can be largely removed by trituration with cold hexanes or by column chromatography on silica gel if a non-volatile alkene were being synthesized.[18][19][20]
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for the synthesis of but-1-ene.
Product Characterization and Data Analysis
Accurate characterization is essential to confirm the identity and purity of the synthesized but-1-ene.
Expected Product Data
| Property | Expected Value |
| Molecular Formula | C₄H₈ |
| Molecular Weight | 56.11 g/mol [21] |
| Boiling Point | -6.3 °C[17] |
| ¹H NMR (CDCl₃) | δ ~5.8 (m, 1H), ~5.0 (m, 2H), ~2.0 (m, 2H), ~1.0 (t, 3H) ppm.[22][23][24] |
| ¹³C NMR (CDCl₃) | δ ~139.0, ~114.5, ~36.5, ~13.5 ppm.[22] |
| IR Spectroscopy | Key peaks: ~3080 cm⁻¹ (vinylic C-H stretch), ~1640 cm⁻¹ (C=C stretch), ~990 & 910 cm⁻¹ (C-H out-of-plane bend).[17] |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 56. Key fragments at m/z = 41, 29, 28.[21] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive n-BuLi; wet solvent/reagents; insufficient reaction time; loss of product during work-up. | Titrate n-BuLi before use. Ensure all glassware is flame-dried and solvents are anhydrous. Monitor reaction by TLC (for non-volatile analogs). Use a cold trap and be extremely careful during solvent removal. |
| Starting Aldehyde Recovered | Ylide was not formed correctly; ylide is not reactive enough (not an issue for this specific ylide). | Verify the quality of the base. Ensure the phosphonium salt is fully dry. Check for the characteristic color of the ylide. |
| Product Contaminated with Triphenylphosphine Oxide | Incomplete separation during work-up. | For non-volatile alkenes, purify by column chromatography. For volatile products, careful low-temperature distillation is required. For many uses, the byproduct does not interfere and can be carried to the next step. |
Conclusion
The Wittig reaction is a powerful and versatile tool for alkene synthesis. This guide has clarified its proper application, demonstrating that aldehydes like propanal are substrates, not products. By following the detailed protocols for ylide generation, olefination, and work-up, researchers can successfully synthesize but-1-ene. The provided characterization data and troubleshooting guide serve as a robust framework for validating experimental outcomes, ensuring the integrity and reliability of the synthesis for applications in research and development.
References
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Ashenhurst, J. (2018, February 6). The Wittig Reaction. Master Organic Chemistry.
- Wikipedia. (n.d.). Wittig reaction.
- University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
- Jasperse, C. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Concordia College.
- Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism.
- JoVE. (2025, May 22). Aldehydes and Ketones to Alkenes: Wittig Reaction Overview.
- YouTube. (2024, June 7). nbutyl lithium safety.
- Environmental Health and Safety, University of Arkansas. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium.
- Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Butyllithium, 1.6M solution in hexanes.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of but-1-ene.
- VPL. (n.d.). Butene spectra.
- Organic Syntheses. (n.d.). Preparation of (Triphenylphosphoranylidene)-Ketene from (Methoxycarbonylmethylene)-Triphenylphosphorane.
- ResearchGate. (n.d.). Comparison of 1 H NMR spectra of 1-butene.
- ResearchGate. (n.d.). Methylenetriphenylphosphorane.
- Concordia College. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- National Institute of Standards and Technology. (n.d.). 1-Butene - NIST WebBook.
- European Patent Office. (n.d.). Workup of Wittig reaction products.
- Royal Society of Chemistry. (n.d.). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction.
- Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions.
- YouTube. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation.
- OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction.
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- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Grignard Reaction with 2-Chlorophenylmagnesium Bromide
Introduction: Navigating the Synthesis and Application of an Ortho-Substituted Aryl Grignard Reagent
The Grignard reaction, a cornerstone of synthetic organic chemistry, provides a powerful method for the formation of carbon-carbon bonds.[1] Among the vast array of Grignard reagents, ortho-substituted arylmagnesium halides such as 2-chlorophenylmagnesium bromide present unique challenges and opportunities. This guide offers an in-depth exploration of the preparation and application of 2-chlorophenylmagnesium bromide, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, provide validated protocols, and discuss critical parameters to ensure successful and reproducible outcomes.
2-Chlorophenylmagnesium bromide is a valuable intermediate for introducing the 2-chlorophenyl moiety into organic molecules, a common structural motif in pharmaceuticals, agrochemicals, and materials science.[2] The presence of the ortho-chloro substituent influences the reagent's reactivity and stability, necessitating careful control over reaction conditions to mitigate potential side reactions, such as benzyne formation.
This document provides two detailed protocols: the preparation of 2-chlorophenylmagnesium bromide from 1-bromo-2-chlorobenzene and its subsequent use in a nickel-catalyzed Kumada cross-coupling reaction to synthesize 2-chloro-4'-methylbiphenyl.
Part 1: Preparation of 2-Chlorophenylmagnesium Bromide
The successful formation of a Grignard reagent is highly dependent on the exclusion of atmospheric moisture and the activation of the magnesium surface.[3] For less reactive aryl halides, such as 1-bromo-2-chlorobenzene, the choice of solvent and initiation technique is critical. Tetrahydrofuran (THF) is the preferred solvent over diethyl ether due to its higher boiling point and better solvating properties for the Grignard reagent.[4]
Core Principles and Causality
-
Anhydrous Conditions: Grignard reagents are potent bases and will readily react with protic sources, such as water, leading to the formation of the corresponding arene (chlorobenzene in this case) and rendering the reagent inactive for its intended purpose. All glassware must be rigorously dried, and anhydrous solvents are essential.[3]
-
Magnesium Activation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.[5] Activation is typically achieved using a small amount of an initiator like iodine or 1,2-dibromoethane. Iodine reacts with magnesium to form magnesium iodide, which helps to etch the oxide layer, while 1,2-dibromoethane reacts to form ethylene gas and magnesium bromide, exposing a fresh magnesium surface.[5]
-
Initiation and Temperature Control: The formation of the Grignard reagent is an exothermic process.[4] Careful control of the addition rate of the aryl halide is necessary to maintain a gentle reflux and prevent a runaway reaction. The steric hindrance from the ortho-chloro group can sometimes make initiation more challenging compared to unhindered aryl bromides.[6]
-
Potential Side Reaction: Benzyne Formation: A key consideration with Grignard reagents derived from ortho-dihaloarenes is the potential for elimination to form a highly reactive benzyne intermediate. In this case, the 2-chlorophenylmagnesium bromide could potentially eliminate MgBrCl to form benzyne. While this is more prevalent with stronger bases or at higher temperatures, keeping the reaction temperature controlled during formation and subsequent reactions helps to minimize this pathway.
Experimental Protocol: Preparation of 2-Chlorophenylmagnesium Bromide
This protocol is adapted from established procedures for the preparation of aryl Grignard reagents.[1][7]
Materials:
-
Magnesium turnings (1.2 equiv.)
-
1-Bromo-2-chlorobenzene (1.0 equiv.)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a single crystal) or 1,2-dibromoethane (a few drops)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is flame-dried under vacuum or oven-dried and cooled under a stream of inert gas (Nitrogen or Argon). Maintain an inert atmosphere throughout the reaction.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask with a heat gun under the inert atmosphere until the iodine vapor is visible or bubbling is observed (if using 1,2-dibromoethane). Allow the flask to cool to room temperature.
-
Initiation: Add a small portion (approx. 10%) of a solution of 1-bromo-2-chlorobenzene in anhydrous THF to the activated magnesium. The reaction is initiated when a color change (typically to a cloudy gray or brown) and a gentle reflux are observed. If the reaction does not start, gentle warming or sonication may be applied.
-
Addition: Once the reaction has initiated, add the remaining solution of 1-bromo-2-chlorobenzene dropwise from the addition funnel at a rate that maintains a steady reflux. If the reaction becomes too vigorous, the addition rate should be slowed, and the flask can be cooled in a water bath.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (reflux) for an additional 1-2 hours to ensure complete consumption of the magnesium. The final solution should be a dark, cloudy gray or brown.
-
Titration (Optional but Recommended): The concentration of the prepared Grignard reagent can be determined by titration against a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of an indicator such as 1,10-phenanthroline.
-
Storage and Use: The freshly prepared 2-chlorophenylmagnesium bromide solution should be used immediately for the best results. If short-term storage is necessary, it should be kept under an inert atmosphere in a sealed flask.
Visualization of Grignard Reagent Formation Workflow
Caption: Workflow for the preparation of 2-chlorophenylmagnesium bromide.
Part 2: Application in Nickel-Catalyzed Kumada Cross-Coupling
The Kumada-Tamao-Corriu cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex.[8] Nickel catalysts are often favored for their lower cost and high reactivity, particularly with aryl chlorides and bromides.[9][10] This protocol details the synthesis of 2-chloro-4'-methylbiphenyl via the coupling of 2-chlorophenylmagnesium bromide with 4-bromotoluene.
Mechanism and Key Considerations
The catalytic cycle of the Kumada coupling generally proceeds through three key steps:
-
Oxidative Addition: The active Ni(0) catalyst oxidatively adds to the aryl halide (4-bromotoluene) to form a Ni(II) intermediate.
-
Transmetalation: The Grignard reagent (2-chlorophenylmagnesium bromide) transfers its organic group to the nickel center, displacing the halide and forming a diorganonickel(II) complex.
-
Reductive Elimination: The two organic groups on the nickel center couple and are eliminated as the biaryl product, regenerating the active Ni(0) catalyst.
Factors for Success:
-
Catalyst Choice: While various nickel catalysts can be employed, those with phosphine ligands, such as NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane), are commonly used to stabilize the nickel species and promote the catalytic cycle.
-
Reaction Temperature: The reaction is typically conducted at or below room temperature to prevent side reactions, including homocoupling of the Grignard reagent.
-
Inert Atmosphere: As with the Grignard preparation, the coupling reaction must be carried out under an inert atmosphere to protect the catalyst and the Grignard reagent from oxidation and moisture.
Experimental Protocol: Synthesis of 2-Chloro-4'-methylbiphenyl
This protocol provides a representative procedure for a nickel-catalyzed Kumada coupling reaction.
Materials:
-
Freshly prepared solution of 2-chlorophenylmagnesium bromide in THF (1.2 equiv.)
-
4-Bromotoluene (1.0 equiv.)
-
Dichloro[1,3-bis(diphenylphosphino)propane]nickel(II) [NiCl₂(dppp)] (1-5 mol%)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 4-bromotoluene and the NiCl₂(dppp) catalyst in anhydrous THF.
-
Grignard Addition: Cool the solution to 0 °C using an ice bath. Slowly add the solution of 2-chlorophenylmagnesium bromide dropwise via a syringe or dropping funnel over a period of 15-30 minutes.
-
Reaction Progress: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 2-chloro-4'-methylbiphenyl.
Visualization of Kumada Coupling Catalytic Cycle
Caption: Catalytic cycle of the Kumada cross-coupling reaction.
Data Presentation
| Parameter | Preparation of 2-Chlorophenylmagnesium Bromide | Kumada Coupling Reaction |
| Key Reagents | 1-Bromo-2-chlorobenzene, Mg turnings | 2-Chlorophenylmagnesium bromide, 4-Bromotoluene |
| Solvent | Anhydrous THF | Anhydrous THF |
| Initiator/Catalyst | I₂ or 1,2-dibromoethane | NiCl₂(dppp) (1-5 mol%) |
| Temperature | Reflux (initiated at RT) | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours | 2-4 hours |
| Workup | N/A (used in situ) | Aqueous NH₄Cl quench, extraction |
| Expected Product | 2-Chlorophenylmagnesium bromide | 2-Chloro-4'-methylbiphenyl |
| Potential Side Products | Chlorobenzene, Wurtz coupling products, Benzyne | Homocoupling products (biphenyl derivatives) |
Conclusion and Expert Recommendations
The synthesis and application of 2-chlorophenylmagnesium bromide require meticulous attention to experimental detail, particularly concerning anhydrous conditions and magnesium activation. The ortho-chloro substituent introduces steric considerations that can affect the rate of Grignard formation and subsequent reactions. The provided protocols for its preparation and use in a nickel-catalyzed Kumada coupling offer a reliable foundation for researchers. It is imperative to monitor the exothermic nature of the Grignard formation and to maintain an inert atmosphere throughout both procedures. For challenging cases of Grignard initiation, the use of freshly crushed magnesium or chemical activators like 1,2-dibromoethane is highly recommended. The successful application of this versatile Grignard reagent opens avenues for the synthesis of a wide range of complex, chlorinated aromatic compounds.
References
- Reddit. (2022). Failed Grignard Reaction? r/OrganicChemistry. [Link]
- Organic Syntheses. (n.d.). Procedure for the preparation of p-methylphenylmagnesium bromide. Coll. Vol. 4, p.792 (1963); Vol. 35, p.83 (1955). [Link]
- Organic Syntheses. (n.d.). Procedure for the preparation of phenylmagnesium bromide. Coll. Vol. 3, p.757 (1955); Vol. 28, p.90 (1948). [Link]
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
- Organic Syntheses. (n.d.). Procedure for the preparation of phenylmagnesium bromide and its reaction with α-tetralone. Coll. Vol. 2, p.499 (1943); Vol. 18, p.66 (1938). [Link]
- Joshi-Pangu, A., et al. (2011). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. J. Am. Chem. Soc., 133(22), 8478–8481. [Link]
- Organic Syntheses. (n.d.). Procedure for the preparation of allylmagnesium bromide. Coll. Vol. 7, p.172 (1990); Vol. 62, p.1 (1984). [Link]
- Organic Syntheses. (n.d.). Procedure for the preparation of 2-methylbutanal-1-d via a Grignard reagent. Coll. Vol. 6, p.771 (1988); Vol. 56, p.32 (1977). [Link]
- Terao, J., et al. (2002). Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: remarkable effect of 1,3-butadienes. J. Am. Chem. Soc., 124(16), 4222-3. [Link]
- Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]
- MySkinRecipes. (n.d.). 2-Chlorophenyl)magnesium bromide. [Link]
- Myers, A. G. (n.d.). Magnesium-Halogen Exchange. Andrew G. Myers Research Group, Harvard University. [Link]
- Request PDF. (2025). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents. [Link]
Sources
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- 7. Organic Syntheses Procedure [orgsyn.org]
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- 9. Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: remarkable effect of 1,3-butadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Reduction of 3-(2-Chlorophenyl)propanoic Acid
Abstract
This document provides a comprehensive technical guide for the chemical reduction of 3-(2-chlorophenyl)propanoic acid to its corresponding primary alcohol, 3-(2-chlorophenyl)propan-1-ol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide explores two primary, highly effective reduction methodologies: Borane-Tetrahydrofuran (BH₃-THF) complex reduction and Lithium Aluminum Hydride (LAH) reduction. We will delve into the mechanistic underpinnings of each method, provide detailed, step-by-step protocols, and offer expert insights into reaction optimization, safety considerations, and product characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.
Introduction: Significance of 3-(2-Chlorophenyl)propan-1-ol
3-(2-Chlorophenyl)propan-1-ol is a key building block in medicinal chemistry.[1][2] Its structural motif is found in a range of biologically active molecules. The selective reduction of the carboxylic acid functional group in 3-(2-chlorophenyl)propanoic acid, without affecting the aromatic chloro-substituent, is a crucial transformation to access this valuable intermediate. The choice of reducing agent is paramount to achieving high yield and purity while ensuring operational safety. This guide will focus on two of the most reliable and widely adopted methods for this conversion.
Mechanistic Principles of Carboxylic Acid Reduction
The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. It involves the formal addition of two molecules of hydrogen across the carbonyl group. However, the low electrophilicity of the carboxyl carbon and the acidity of the carboxyl proton necessitate the use of powerful reducing agents.
Borane-Mediated Reduction
Borane (BH₃), typically used as a complex with tetrahydrofuran (THF) for enhanced stability and handling, is a highly effective and chemoselective reagent for the reduction of carboxylic acids.[3][4][5] Unlike many other hydride reagents, borane reacts faster with carboxylic acids than with other carbonyl compounds like esters or ketones, offering a significant advantage in the synthesis of complex molecules.[6]
The reaction proceeds through a multi-step mechanism. Initially, the acidic proton of the carboxylic acid reacts with borane to form a triacyloxyborane intermediate and hydrogen gas.[3] This intermediate is then further reduced by subsequent equivalents of borane to ultimately yield the primary alcohol after a workup step.[3][7] The high selectivity is attributed to the initial acid-base reaction between the carboxylic acid and borane, which is the rate-determining step.[3][8]
Lithium Aluminum Hydride (LAH) Reduction
Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent capable of reducing a wide array of functional groups, including carboxylic acids.[9][10] The reduction of carboxylic acids with LAH is highly efficient but less chemoselective than with borane.[6]
The mechanism begins with an acid-base reaction where the hydride ion from LAH deprotonates the carboxylic acid, forming a lithium carboxylate salt, hydrogen gas, and aluminum hydride.[3][9] This is a highly exothermic process.[9] The carboxylate is then reduced by the aluminum hydride species in a two-step process involving a nucleophilic acyl substitution followed by a nucleophilic addition, ultimately forming an aluminum alkoxide complex.[3] An acidic workup is then required to hydrolyze this complex and liberate the primary alcohol.[10][11] Due to its high reactivity, LAH reacts violently with water and protic solvents, necessitating strictly anhydrous reaction conditions.[10][12]
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.
Method A: Borane-Tetrahydrofuran (BH₃-THF) Reduction
This method is preferred for its high chemoselectivity and milder reaction conditions.
Materials:
-
3-(2-chlorophenyl)propanoic acid (CAS: 1643-28-3)
-
Borane-tetrahydrofuran complex solution (1 M in THF) (CAS: 14044-65-6)[13]
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
Workflow Diagram:
Caption: Workflow for the BH₃-THF reduction of 3-(2-chlorophenyl)propanoic acid.
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 3-(2-chlorophenyl)propanoic acid (1.0 eq.). Dissolve the acid in anhydrous THF (approximately 10 volumes). Cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Slowly add a 1 M solution of borane-tetrahydrofuran complex in THF (2.2 eq.) dropwise to the stirred solution via a syringe.[13] Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 8-12 hours.[14]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add methanol dropwise to quench the excess borane. Vigorous hydrogen evolution will be observed.[14]
-
Workup: Concentrate the mixture under reduced pressure. To the residue, add a saturated sodium bicarbonate solution and extract with dichloromethane or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford pure 3-(2-chlorophenyl)propan-1-ol.[14]
Method B: Lithium Aluminum Hydride (LAH) Reduction
This method is highly effective but requires stringent safety precautions due to the high reactivity of LAH.
Materials:
-
3-(2-chlorophenyl)propanoic acid
-
Lithium Aluminum Hydride (LAH) powder (CAS: 16853-85-3)
-
Anhydrous Diethyl Ether or THF
-
2 M Sulfuric Acid (H₂SO₄) or Rochelle's salt solution
-
Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Ice bath
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Safety First: Lithium Aluminum Hydride reacts violently with water and protic solvents, liberating flammable hydrogen gas.[9][10] All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen).[12] Personal protective equipment (lab coat, safety glasses, gloves) is mandatory. Handle LAH powder in a fume hood and avoid inhalation.[12]
Troubleshooting Logic Diagram:
Caption: Troubleshooting guide for incomplete LAH reduction.
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed three-neck flask, suspend LAH (1.5 eq.) in anhydrous diethyl ether or THF.
-
Addition of Substrate: Dissolve 3-(2-chlorophenyl)propanoic acid (1.0 eq.) in anhydrous diethyl ether or THF in a dropping funnel. Add the acid solution dropwise to the stirred LAH suspension. The initial reaction is exothermic and will cause hydrogen to evolve.
-
Reaction: After the addition is complete, gently reflux the mixture for 4-6 hours.
-
Monitoring: Cool the reaction to room temperature. Monitor the reaction by TLC (after careful quenching of a small aliquot).
-
Quenching (Fieser Workup): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add dropwise:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass in grams of LAH used).[12] This procedure is designed to precipitate the aluminum salts as a granular solid, which is easy to filter.
-
-
Workup: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate and wash it thoroughly with ethyl acetate.
-
Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Data Presentation and Characterization
The successful synthesis of 3-(2-chlorophenyl)propan-1-ol should be confirmed by standard analytical techniques.
Comparative Data:
| Method | Reagent | Selectivity | Yield (Typical) | Conditions | Safety Considerations |
| A | BH₃-THF | High (selective for carboxylic acids) | 85-95% | 0 °C to RT | Flammable reagent, H₂ evolution |
| B | LiAlH₄ | Low (reduces many functional groups) | 90-98% | Reflux | Highly reactive, violent reaction with water, flammable H₂ evolution |
Characterization of 3-(2-Chlorophenyl)propan-1-ol:
-
Appearance: Colorless oil.
-
Molecular Formula: C₉H₁₁ClO[1]
-
Molecular Weight: 170.63 g/mol [1]
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show characteristic signals for the aromatic protons (multiplet, ~7.1-7.4 ppm), the methylene group adjacent to the hydroxyl (triplet, ~3.7 ppm), the methylene group adjacent to the aromatic ring (triplet, ~2.8 ppm), and the central methylene group (multiplet, ~1.9 ppm). The hydroxyl proton will appear as a broad singlet.[15][16][17]
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum should display nine distinct carbon signals, including the carbon bearing the hydroxyl group (~62 ppm), the two other aliphatic carbons, and the six aromatic carbons.[1]
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol. The C-O stretch will appear around 1050 cm⁻¹.
Conclusion
Both borane-THF and lithium aluminum hydride are highly effective reagents for the reduction of 3-(2-chlorophenyl)propanoic acid to 3-(2-chlorophenyl)propan-1-ol. The choice between the two methods will depend on the specific requirements of the synthesis. For substrates containing other reducible functional groups, the high chemoselectivity of borane-THF makes it the superior choice.[6] For straightforward reductions where yield is the primary concern and appropriate safety measures can be strictly implemented, LAH remains a viable and potent option.[9] Proper execution of the protocols and rigorous characterization of the final product are essential for successful and reproducible results in a research and development setting.
References
- Chemistry LibreTexts. (2025, March 5). 6.5: Reactions of Carboxylic Acids - An Overview. [Link]
- Donnelly, J. A., & Farrell, D. F. (2018). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
- Chemistry Steps.
- Rzepa, H. (n.d.). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. [Link]
- Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]
- Common Organic Chemistry. Borane Tetrahydrofuran. [Link]
- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LAH, LiAlH4)
- Wang, J., Ju, M.-Y., Wang, X., Ma, Y.-N., Wei, D., & Chen, X. (2021). Hydroboration Reaction and Mechanism of Carboxylic Acids using NaNH2(BH3)2, a Hydroboration Reagent with Reducing Capability between NaBH4 and LiAlH4. Organic Chemistry Portal. [Link]
- Khan Academy. Reduction of carboxylic acids. [Link]
- ResearchGate. A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
- Chemguide. reduction of carboxylic acids. [Link]
- Molbase. Synthesis of 1-(3-Chlorophenyl)-1-[2-(diethylcarbamoylmethoxy)-phenyl]-propan-1-ol. [Link]
- University of Glasgow. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
- ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
- ACS Publications. (1973, August 1). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. The Journal of Organic Chemistry. [Link]
- The Royal Society of Chemistry.
- PubChem. 3-(2-Chlorophenyl)-propan-1-ol. [Link]
- PubChemLite. 3-(2-chlorophenyl)-propan-1-ol (C9H11ClO). [Link]
- Doc Brown's Chemistry.
- Curly Arrow. (2010, January 25).
- Google Patents. EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl)
- RSC Publishing. (2020, February 28).
- Doc Brown's Chemistry.
- Gauth.
- Clariant.
- ResearchGate.
- PubMed. (2018, February 21).
Sources
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- 7. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
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- 11. reducing carboxylic acids to primary alcohols with lithium tetrahydridoaluminate(III) LiAlH4 oxidation of methanoic acid positive test with Fehlings Tollen's reagents advanced A level organic chemistry revision notes doc brown [docbrown.info]
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- 17. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
purification of 3-(2-Chlorophenyl)propanal by column chromatography
An Application Note for the Chromatographic Purification of 3-(2-Chlorophenyl)propanal
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of this compound using silica gel column chromatography. Aldehydes, particularly those with aromatic moieties, are pivotal intermediates in pharmaceutical and fine chemical synthesis. Their inherent reactivity, including susceptibility to oxidation and isomerization, necessitates robust and precise purification methodologies.[1] This guide details a systematic approach, from initial purity assessment and methods development using Thin-Layer Chromatography (TLC) to a step-by-step column chromatography protocol and post-purification analysis. The causality behind experimental choices is explained to empower researchers to adapt this protocol for analogous compounds.
Introduction and Scientific Principles
This compound is a substituted aromatic aldehyde whose purity is critical for subsequent synthetic transformations. Common impurities derived from its synthesis may include the corresponding starting materials, 3-(2-chlorophenyl)propan-1-ol from over-reduction, or 3-(2-chlorophenyl)propanoic acid from oxidation.[1][2][3] Column chromatography is the technique of choice for this purification challenge, offering high-resolution separation based on the differential partitioning of components between a stationary phase and a mobile phase.[4]
This protocol employs normal-phase chromatography, where a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.[4][5] In this system, polar molecules adsorb more strongly to the silica gel and thus elute more slowly. Nonpolar molecules have a greater affinity for the mobile phase and travel through the column more quickly.[4] By carefully selecting the mobile phase composition, a high degree of separation between the target aldehyde and its more polar (e.g., alcohol, acid) or less polar impurities can be achieved.
Pre-Chromatography Method Development: Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is imperative to develop an effective separation method on a small scale using TLC. This analytical step informs the choice of mobile phase, assesses the complexity of the crude mixture, and provides a benchmark for monitoring the column's progress.
Objective: To find a solvent system where the target compound, this compound, has a Retardation Factor (Rf) of approximately 0.25-0.35. This Rf value typically translates well to column chromatography, ensuring the compound does not elute too quickly (poor separation) or too slowly (band broadening and excessive solvent use).
Protocol: TLC Analysis
-
Plate Preparation: Use silica gel-coated TLC plates (e.g., Silica Gel 60 F254). Gently draw a light pencil line approximately 1 cm from the bottom of the plate (the origin).
-
Sample Spotting: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate. Using a capillary tube, carefully spot a small amount onto the origin.
-
Developing the Chromatogram: Place a small amount of the chosen test solvent system (e.g., a mixture of hexanes and ethyl acetate) into a developing chamber. The solvent level must be below the origin line on the TLC plate. Place the plate in the chamber and close it.
-
Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots.
-
UV Light: Since this compound contains a chromophore (aromatic ring and carbonyl), it should be visible under short-wave (254 nm) UV light as a dark spot on the fluorescent background.[6][7]
-
Staining: For enhanced visualization, specific chemical stains can be used.
-
Potassium Permanganate (KMnO₄) Stain: This is a general oxidative stain that will visualize aldehydes, alcohols, and other oxidizable functional groups as yellow-brown spots on a purple background.[6][8]
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is highly specific for aldehydes and ketones, which will appear as distinct yellow-to-red spots.[9]
-
-
Table 1: Example TLC Solvent System Trials
| Trial | Mobile Phase (Hexane:Ethyl Acetate) | Observed Rf of Target Aldehyde | Comments |
| 1 | 95:5 | 0.60 | Too high. The compound is moving too fast. Increase polarity. |
| 2 | 90:10 | 0.45 | Getting closer. Still slightly high for optimal separation. |
| 3 | 85:15 | 0.30 | Optimal. Good separation from a hypothetical more polar spot (Rf ~0.1) and a less polar spot (Rf ~0.7). |
| 4 | 80:20 | 0.15 | Too low. Elution would be very slow. |
Based on these hypothetical trials, a mobile phase of 85:15 Hexane:Ethyl Acetate is selected for the column chromatography.
Detailed Purification Protocol
Safety Precautions
-
Compound Hazards: this compound and its analogues may cause skin, eye, and respiratory irritation.[10][11] Always handle in a well-ventilated fume hood.
-
Solvent Hazards: Hexanes and ethyl acetate are flammable liquids.[12] Keep away from ignition sources. Ensure all transfers are performed in a fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) at all times.
Materials and Reagents
-
Equipment:
-
Glass chromatography column with stopcock
-
Separatory funnel or flask for solvent reservoir
-
Beakers and Erlenmeyer flasks
-
Fraction collection tubes/vials
-
Rotary evaporator
-
TLC plates, chamber, and UV lamp
-
-
Reagents:
-
Crude this compound
-
Silica Gel (230-400 mesh for flash chromatography)
-
Mobile Phase: HPLC-grade hexanes and ethyl acetate
-
Sand (acid-washed)
-
Cotton or glass wool
-
Column Preparation (Wet Slurry Packing)
The wet slurry method is superior for achieving a homogeneously packed column, which is critical for preventing cracking and channeling that lead to poor separation.[13][14][15][16]
-
Column Setup: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, ensuring it is snug but not overly compressed.[13] Add a ~1 cm layer of sand over the plug.
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel (a good rule of thumb is a 30:1 to 50:1 mass ratio of silica to crude compound). Add the chosen mobile phase (85:15 hexanes:ethyl acetate) to the silica gel to form a free-flowing slurry. Stir gently to release trapped air.
-
Pack the Column: Fill the column about one-third full with the mobile phase. Pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid the transfer.
-
Settle and Compact: Gently tap the side of the column to dislodge any air bubbles and encourage uniform settling of the silica bed.[13][15] Open the stopcock to drain some solvent, which helps compact the bed. Continuously add more slurry until all silica is transferred.
-
Finalize Packing: Once the entire slurry is added, rinse any residual silica from the column walls with fresh mobile phase. Drain the solvent until the liquid level is just at the top of the silica bed. Crucially, never let the silica bed run dry. Add a final ~1 cm layer of sand on top to protect the silica surface during sample and solvent addition.
Sample Loading (Dry Loading Method)
Dry loading is the preferred method as it ensures the sample is introduced to the column in a very narrow, concentrated band, maximizing separation efficiency.[15][17]
-
Adsorption: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.
-
Solvent Removal: Thoroughly remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Loading: Carefully drain the mobile phase in the column down to the top of the protective sand layer. Gently add the silica-adsorbed sample onto the sand, creating an even layer.
-
Elution Start: Carefully add the mobile phase (85:15 hexanes:ethyl acetate) to the column, taking care not to disturb the sample layer.
Elution and Fraction Collection
-
Running the Column: Fill the column with the mobile phase. If using flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate (a solvent drop rate of several drops per second is typical). Maintain a constant head of solvent above the silica bed.
-
Collecting Fractions: Begin collecting the eluent in sequentially numbered test tubes or vials. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Monitoring Progress with TLC: Periodically, analyze the collected fractions by TLC. Spot several fractions per TLC plate to track the elution of the compounds. The desired product should appear after any less polar impurities and before any more polar impurities.
-
Combining Fractions: Based on the TLC analysis, combine all fractions that contain only the pure this compound.
Post-Chromatography Work-up
-
Solvent Removal: Combine the pure fractions into a round-bottom flask and remove the mobile phase using a rotary evaporator.
-
Final Drying: Place the flask under high vacuum for a period to remove any residual solvent traces.
-
Purity Confirmation: Obtain the mass of the purified product and calculate the yield. Confirm its purity using an appropriate analytical technique (e.g., ¹H NMR, GC-MS) and by running a final TLC, which should show a single spot.
Visualization of Workflow
The entire purification process can be visualized as a logical sequence of steps.
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Spots | - Incorrect mobile phase polarity.- Column overloaded with sample.- Column packed unevenly (channeling). | - Re-optimize mobile phase with TLC for better spot separation.- Reduce the amount of crude material (maintain >30:1 silica:sample ratio).- Repack the column carefully using the slurry method. |
| Cracked or Bubbled Silica Bed | - Column ran dry.- Heat generated from solvent interaction with silica. | - Always maintain solvent level above the silica bed.- Pack the column using the intended eluent to pre-saturate it. Add solvent slowly. |
| Compound Won't Elute | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution). For example, switch from 85:15 to 80:20 Hexane:EtOAc. |
| Compound Elutes Too Quickly | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase. For example, switch from 85:15 to 90:10 Hexane:EtOAc. |
| Streaking or Tailing on TLC/Column | - Sample is too concentrated or insoluble.- Compound is acidic/basic and interacting strongly with silica. | - Ensure sample is fully dissolved before loading.- For acidic compounds (like a carboxylic acid impurity), adding a small amount of acetic acid (~0.5%) to the mobile phase can improve peak shape. |
References
- TLC Visualization Reagents - EPFL.
- Tips and Tricks for the Lab: Column Packing - ChemistryViews.
- The Basics of Running a Chromatography Column - Bitesize Bio.
- Column Chromatography Procedures - Organic Chemistry at CU Boulder.
- 2.3B: Uses of TLC - Chemistry LibreTexts.
- 2.3F: Visualizing TLC Plates - Chemistry LibreTexts.
- How to Column Aldehydes: A Comprehensive Guide - cmu.edu.jm.
- Step-by-Step Guide to packing a Lab Scale Glass Column - YMC.
- Column Packing for Process-Scale Chromatography: Guidelines for Reproducibility - BioProcess International.
- (2E)-3-(2-chlorophenyl)prop-2-enal | CAS#:18365-42-9 - Chemsrc.
- Visualising plates - University of York.
- 3-(2-Chlorophenyl)-propan-1-ol | C9H11ClO - PubChem.
- TLC stains - Organic Chemistry.
- Column Chromatography: Principles, Procedure, and Applications - Phenomenex.
- Column chromatography - Columbia University.
- This compound (C9H9ClO) - PubChemLite.
- Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses.
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- 17. orgsyn.org [orgsyn.org]
The Versatile Role of 3-(2-Chlorophenyl)propanal in the Synthesis of Heterocyclic Scaffolds: Application Notes and Protocols
Introduction
In the landscape of modern medicinal chemistry and drug development, the efficient construction of diverse heterocyclic frameworks is paramount. These cyclic structures form the core of a vast number of pharmaceuticals and biologically active compounds. Among the myriad of synthetic precursors, 3-(2-Chlorophenyl)propanal stands out as a versatile three-carbon building block. Its unique combination of an aldehyde functional group and a sterically hindered ortho-substituted phenyl ring offers a gateway to a variety of important heterocyclic systems. The presence of the chlorine atom on the phenyl ring provides a useful handle for further synthetic modifications, such as cross-coupling reactions, thereby expanding the accessible chemical space.
This comprehensive guide provides detailed application notes and robust protocols for the utilization of this compound in the synthesis of key heterocyclic scaffolds, including quinolines, pyrimidines, and benzodiazepines. The methodologies described herein are designed for researchers, scientists, and drug development professionals, with a focus on explaining the underlying chemical principles and providing practical, field-proven insights.
PART 1: Synthesis of the Key Precursor: this compound
A reliable source of the starting material is crucial for any synthetic campaign. While this compound is commercially available, its synthesis from more common starting materials can be a cost-effective alternative. A common route involves the reduction of a corresponding carboxylic acid derivative.
Protocol 1: Synthesis of 3-(2-Chlorophenyl)propionic Acid
A potential precursor to the target aldehyde is 3-(2-chlorophenyl)propionic acid, which can be synthesized from its methyl ester.
Reaction Scheme:
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 3-(2-chlorophenyl)propionate in a 10% aqueous solution of sodium hydroxide.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After cooling to room temperature, acidify the mixture with an appropriate acid (e.g., HCl) until a precipitate forms.
-
Collect the solid by filtration.
-
For purification, dissolve the crude product in a hot aqueous solution of sodium bicarbonate and filter to remove any insoluble impurities.
-
Acidify the filtrate to re-precipitate the 3-(2-chlorophenyl)propionic acid.
-
Collect the purified product by filtration, wash with cold water, and dry under vacuum.[1]
Protocol 2: Reduction to this compound
The synthesized 3-(2-chlorophenyl)propionic acid can be converted to the desired aldehyde through a two-step process involving the formation of an activated carboxylic acid derivative (e.g., an acid chloride or a Weinreb amide) followed by a controlled reduction. A direct reduction of the carboxylic acid to the aldehyde can also be achieved using specific reagents. The aldehyde functional group of related compounds can be readily reduced to a primary alcohol using reagents like sodium borohydride (NaBH₄).[2]
PART 2: Application in Heterocyclic Synthesis
The aldehyde functionality in this compound is the primary reactive site for the construction of heterocyclic rings through condensation and cyclization reactions.
Section 2.1: Synthesis of Quinolines via Friedländer Annulation
The Friedländer synthesis is a powerful method for constructing quinoline rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4][5][6] In this context, this compound can serve as the methylene component. The reaction is typically catalyzed by either acid or base.[3][4][5]
Causality Behind Experimental Choices:
-
Catalyst: The choice between an acid or base catalyst depends on the specific substrates and can influence the reaction rate and yield. Acids like p-toluenesulfonic acid or Lewis acids can activate the carbonyl groups, while bases like potassium hydroxide or piperidine promote enolate formation.[3][5]
-
Solvent: The solvent choice is critical for substrate solubility and to facilitate the desired reaction temperature. High-boiling point solvents are often used for classical heating methods, while solvent-free conditions or microwave irradiation can offer greener and more efficient alternatives.[6]
Reaction Workflow Diagram:
Caption: Friedländer synthesis of an 8-substituted quinoline.
Protocol 3: Representative Friedländer Synthesis of an 8-(2-Chlorophenyl)quinoline Derivative
Step-by-Step Procedure:
-
To a solution of 2-aminobenzaldehyde (1.0 mmol) in ethanol (10 mL), add this compound (1.1 mmol).
-
Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid, 10 mol%) or base (e.g., potassium hydroxide, 20 mol%).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation: Catalyst and Solvent Effects (Hypothetical Data)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH (10) | Ethanol | Reflux | 6 | 75 |
| 2 | KOH (20) | Ethanol | Reflux | 5 | 82 |
| 3 | Iodine (15) | Toluene | 110 | 8 | 68 |
| 4 | None | Neat | 150 | 12 | 45 |
Section 2.2: Synthesis of Pyrimidines
Pyrimidines are a fundamental class of N-heterocycles found in nucleic acids and many pharmaceuticals.[7][8] They can be synthesized by the condensation of a three-carbon unit with a binucleophile containing an amidine moiety, such as urea or thiourea.[8] this compound can serve as the three-carbon component in this type of reaction.
Reaction Mechanism Diagram:
Caption: General pathway for pyrimidine synthesis.
Protocol 4: Representative Synthesis of a Dihydropyrimidine Derivative
This protocol is based on the Biginelli reaction, a one-pot multicomponent synthesis.
Step-by-Step Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), and urea or thiourea (1.2 mmol).
-
Add a catalytic amount of an acid (e.g., HCl or a Lewis acid) in a suitable solvent like ethanol.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice water and collect the resulting solid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified dihydropyrimidine.
Section 2.3: Synthesis of Benzodiazepines
Benzodiazepines are a critical class of psychoactive drugs.[9] Their synthesis often involves the reaction of a 1,2-diaminobenzene derivative with a carbonyl compound or its equivalent. This compound can be envisioned as a precursor for the formation of a 1,4-benzodiazepine ring system.
Logical Relationship Diagram:
Caption: Synthetic approach to 1,5-benzodiazepines.
Protocol 5: Representative Synthesis of a 1,5-Benzodiazepine Derivative
Step-by-Step Procedure:
-
Dissolve 1,2-diaminobenzene (1.0 mmol) and this compound (1.0 mmol) in a suitable solvent such as ethanol or acetic acid.
-
Heat the reaction mixture at reflux for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product, a dihydrobenzodiazepine, can be purified by column chromatography.
-
Optionally, the dihydrobenzodiazepine can be oxidized to the corresponding aromatic benzodiazepine using a suitable oxidizing agent (e.g., DDQ or manganese dioxide).
PART 3: Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, are highly efficient in generating molecular complexity.[10][11] this compound is a promising candidate for MCRs, particularly those involving an initial Knoevenagel condensation to form a reactive α,β-unsaturated intermediate in situ.
Potential Application in Pyrano[2,3-c]pyrazole Synthesis:
A four-component reaction between an aromatic aldehyde, malononitrile, a β-ketoester, and hydrazine can lead to the formation of pyrano[2,3-c]pyrazoles.[12][13] this compound can be used in place of a simple aromatic aldehyde in this reaction.
Experimental Workflow for MCR:
Sources
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Friedlaender Synthesis [organic-chemistry.org]
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- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyrrolidine-2,5-dione Derivatives from Propanals
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrrolidine-2,5-dione Scaffold
The pyrrolidine-2,5-dione, commonly known as the succinimide ring system, is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile synthetic intermediate. This structural motif is found in a range of therapeutic agents, including anticonvulsants, anti-inflammatory agents, and anticancer drugs.[1] The ability to synthesize a diverse library of pyrrolidine-2,5-dione derivatives is therefore of significant interest to the drug development community.
This guide provides a comprehensive overview of scientifically robust methods for the synthesis of pyrrolidine-2,5-dione derivatives, with a specific focus on the incorporation of functionalities derived from propanal. While a direct cyclization of propanal to form the succinimide ring is not a conventional synthetic route, propanal serves as a versatile C3 building block to generate a variety of substituents that can be readily incorporated into the pyrrolidine-2,5-dione core. This is primarily achieved through the synthesis of propanal-derived amines, which are subsequently reacted with succinic anhydride or its derivatives.
This document will detail the following key synthetic strategies:
-
Synthesis of Propanal-Derived Primary and Secondary Amines: A foundational step for introducing propanal-based side chains.
-
General Protocol for the Synthesis of N-Substituted Pyrrolidine-2,5-diones: A robust and widely applicable method for constructing the succinimide ring.
-
Alternative Synthetic Pathways: Exploration of other synthetic strategies for incorporating propanal-derived moieties.
Part 1: Synthesis of Propanal-Derived Amines via Reductive Amination
Reductive amination is a highly effective one-pot method for the synthesis of primary and secondary amines from aldehydes or ketones.[2] In the context of our target molecules, propanal can be reacted with ammonia to yield propylamine, or with a primary amine to yield a secondary amine. These amines are the key intermediates for the subsequent synthesis of N-substituted pyrrolidine-2,5-diones.
Mechanism of Reductive Amination
The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. The use of a reducing agent that is selective for the imine over the aldehyde is crucial for the success of this reaction. Sodium triacetoxyborohydride (STAB) is a commonly used reagent for this purpose due to its mildness and selectivity.
Experimental Workflow: Reductive Amination of Propanal
Caption: Workflow for the synthesis of propanal-derived amines.
Protocol 1: Synthesis of Propylamine from Propanal
This protocol details the synthesis of propylamine, a key building block for N-propylpyrrolidine-2,5-dione.
Materials:
-
Propanal
-
Ammonia (7 N solution in methanol)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add propanal (1 equivalent) and dichloromethane (to make a 0.5 M solution).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a 7 N solution of ammonia in methanol (1.2 equivalents). Stir the mixture for 30 minutes at 0 °C.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in dichloromethane.
-
Slowly add the STAB slurry to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude propylamine by distillation.
Protocol 2: Synthesis of N-alkyl-N-propylamines from Propanal
This protocol can be adapted for the synthesis of various N-substituted propylamines by choosing the appropriate primary amine starting material.
Materials:
-
Propanal
-
Primary amine (e.g., benzylamine, aniline)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add the primary amine (1 equivalent) and 1,2-dichloroethane (to make a 0.5 M solution).
-
Add propanal (1.1 equivalents) followed by glacial acetic acid (1.1 equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude secondary amine by column chromatography on silica gel.
Part 2: Synthesis of N-Substituted Pyrrolidine-2,5-diones
The most direct and widely used method for the synthesis of N-substituted pyrrolidine-2,5-diones is the reaction of succinic anhydride with a primary amine.[3][4] This two-step, one-pot procedure involves the initial formation of a succinamic acid intermediate, followed by cyclodehydration to the desired succinimide.
Mechanism of Succinimide Formation
The reaction is initiated by the nucleophilic attack of the amine on one of the carbonyl carbons of succinic anhydride, leading to the ring-opening of the anhydride and the formation of a succinamic acid. Subsequent heating, often in the presence of a dehydrating agent such as acetic anhydride or by azeotropic removal of water, promotes the cyclization to the five-membered imide ring.
Reaction Mechanism: Succinimide Formation
Caption: Mechanism of N-substituted succinimide formation.
Protocol 3: General Procedure for the Synthesis of N-(Propanal-Derived)-Pyrrolidine-2,5-diones
This protocol can be used with the amines synthesized in Part 1 to generate a library of N-substituted succinimides.
Materials:
-
Propanal-derived amine (from Protocol 1 or 2)
-
Succinic anhydride
-
Acetic acid (glacial) or Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve succinic anhydride (1 equivalent) in glacial acetic acid or toluene.
-
Add the propanal-derived amine (1 equivalent) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
The solid product will precipitate out. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure N-substituted pyrrolidine-2,5-dione.
| Propanal-Derived Amine | Corresponding Pyrrolidine-2,5-dione | Typical Yield Range |
| Propylamine | N-Propylpyrrolidine-2,5-dione | 75-85% |
| N-Benzyl-N-propylamine | N-Benzyl-N-propylpyrrolidine-2,5-dione | 70-80% |
| N-Phenyl-N-propylamine | N-Phenyl-N-propylpyrrolidine-2,5-dione | 65-75% |
Part 3: Alternative Synthetic Strategies
While the primary route detailed above is the most straightforward, other synthetic methodologies can be envisioned for the incorporation of propanal-derived fragments into the pyrrolidine-2,5-dione scaffold.
Knoevenagel Condensation Approach
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound.[5] Propanal can undergo a Knoevenagel condensation with a compound like diethyl malonate, followed by a series of transformations to generate a substituted succinic acid derivative, which can then be cyclized to a substituted pyrrolidine-2,5-dione. This route is more complex but offers the potential for substitution on the carbon backbone of the succinimide ring.
Conceptual Workflow: Knoevenagel Condensation Route
Caption: A multi-step approach via Knoevenagel condensation.
This alternative strategy, while more synthetically demanding, highlights the versatility of propanal as a starting material for accessing a wider range of structurally diverse pyrrolidine-2,5-dione derivatives. Further optimization and exploration of each step would be necessary for practical implementation.
Conclusion
The synthesis of pyrrolidine-2,5-dione derivatives from propanal is most effectively achieved through a two-stage process: the initial synthesis of propanal-derived amines via reductive amination, followed by their reaction with succinic anhydride to form the target N-substituted succinimides. The protocols provided herein offer robust and reproducible methods for accessing a variety of these valuable compounds. The exploration of alternative routes, such as those involving the Knoevenagel condensation, opens avenues for the creation of even more complex and diverse molecular architectures based on the pyrrolidine-2,5-dione scaffold, further empowering drug discovery and development efforts.
References
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- Knoevenagel condensation - Wikipedia. (n.d.).
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Application Notes and Protocols: 3-(2-Chlorophenyl)propanal as a Versatile Precursor for the Synthesis of Novel Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of 3-(2-chlorophenyl)propanal as a strategic starting material in the synthesis of novel anticonvulsant agents. The focus is on the synthesis of a key intermediate, 3-(2-chlorophenyl)pyrrolidine-2,5-dione, and its subsequent elaboration into pharmacologically active N-substituted acetamide derivatives. This document details the underlying chemical principles, step-by-step synthetic protocols, and methodologies for the preliminary pharmacological evaluation of the synthesized compounds. The protocols are designed to be self-validating, with explanations for critical experimental choices, ensuring reproducibility and reliability in a research and development setting.
Introduction: The Rationale for this compound in Anticonvulsant Discovery
The quest for novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles is a continuous endeavor in medicinal chemistry.[1] The 2-chlorophenyl moiety is a well-established pharmacophore in a variety of centrally acting agents, and its incorporation into novel molecular scaffolds is a promising strategy for the development of new anticonvulsants.[2][3] this compound is an attractive, yet underexplored, precursor in this context. Its chemical structure, featuring a reactive aldehyde group and a flexible three-carbon linker to the substituted aromatic ring, offers a versatile platform for the construction of diverse heterocyclic and acyclic compounds.
This guide focuses on a rational drug design approach, leveraging the aldehyde functionality of this compound to construct a pyrrolidine-2,5-dione (succinimide) core, a privileged scaffold in anticonvulsant chemistry. The subsequent derivatization of this core with various arylpiperazine moieties allows for the exploration of structure-activity relationships (SAR) and the identification of potent anticonvulsant candidates.[4][5][6]
Synthetic Strategy: From Aldehyde to a Potent Anticonvulsant Scaffold
The overall synthetic strategy is a multi-step process that begins with the conversion of this compound to a key succinimide intermediate, which is then elaborated into the final target compounds. This approach is based on established chemical transformations and provides a logical and efficient pathway to the desired molecules.
Diagram 1: Overall Synthetic Workflow
Caption: A high-level overview of the synthetic pathway from the starting material to the final compounds.
Part 1: Synthesis of the Key Intermediate: 3-(2-Chlorophenyl)pyrrolidine-2,5-dione
This section details the synthesis of the crucial succinimide intermediate from this compound.
Protocol 1.1: Oxidation of this compound to 3-(2-Chlorophenyl)propanoic Acid
The initial step involves the oxidation of the aldehyde to a carboxylic acid. Jones oxidation is a reliable method for this transformation.
Materials:
-
This compound
-
Jones reagent (prepared from chromium trioxide, sulfuric acid, and water)
-
Acetone
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Sodium bicarbonate (saturated solution)
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve this compound in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding isopropanol until the orange color disappears.
-
Remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution.
-
Acidify the aqueous bicarbonate layer with 1 M HCl to precipitate the carboxylic acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 3-(2-chlorophenyl)propanoic acid.
Protocol 1.2: Synthesis of 2-(2-Chlorophenyl)succinic Anhydride
The propanoic acid is then converted to a succinic anhydride derivative. This can be achieved via α-bromination followed by reaction with cyanide and subsequent hydrolysis and cyclization.
(Note: This is a multi-step process that requires careful handling of hazardous reagents like bromine and cyanide. Appropriate safety precautions must be taken.)
Protocol 1.3: Cyclocondensation to form 3-(2-Chlorophenyl)pyrrolidine-2,5-dione
The succinic anhydride is reacted with an ammonia source to form the desired succinimide.
Materials:
-
2-(2-Chlorophenyl)succinic anhydride
-
Urea
-
High-boiling point solvent (e.g., xylene)
Procedure:
-
Combine 2-(2-chlorophenyl)succinic anhydride and urea in a round-bottom flask equipped with a reflux condenser.
-
Add a high-boiling point solvent and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and purify the product by recrystallization to obtain 3-(2-chlorophenyl)pyrrolidine-2,5-dione.
Part 2: Synthesis of Target Anticonvulsant Agents
The synthesized 3-(2-chlorophenyl)pyrrolidine-2,5-dione is then N-functionalized to produce the final amide derivatives.[4][5][6]
Protocol 2.1: Synthesis of 3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid
Materials:
-
3-(2-Chlorophenyl)pyrrolidine-2,5-dione
-
Ethyl bromoacetate
-
Potassium carbonate
-
Acetone
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
To a solution of 3-(2-chlorophenyl)pyrrolidine-2,5-dione in acetone, add potassium carbonate and ethyl bromoacetate.
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, filter the mixture and evaporate the solvent.
-
Hydrolyze the resulting ester with sodium hydroxide solution.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the precipitate to obtain 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid.[4]
Protocol 2.2: Amide Coupling with Arylpiperazines
The final step involves the coupling of the synthesized carboxylic acid with various substituted arylpiperazines.[4][5][6]
Materials:
-
3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid
-
Substituted arylpiperazine (e.g., 4-(4-fluorophenyl)piperazine)
-
1,1'-Carbonyldiimidazole (CDI)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid in dry DMF and add CDI. Stir at room temperature.
-
In a separate flask, dissolve the desired arylpiperazine in dry DMF.
-
Add the arylpiperazine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization.[4]
Diagram 2: Synthesis of the Final Anticonvulsant Agent
Caption: Key steps in the conversion of the succinimide intermediate to the target compounds.
Part 3: Pharmacological Evaluation
The synthesized compounds should be evaluated for their anticonvulsant activity using standard preclinical models.
Protocol 3.1: Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures.
Procedure:
-
Administer the test compound intraperitoneally (i.p.) to a group of mice.
-
After a set period (e.g., 30 minutes), subject the mice to a short electrical stimulus via corneal or ear electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hind limb extension.
Protocol 3.2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is a model for myoclonic and absence seizures.
Procedure:
-
Administer the test compound i.p. to a group of mice.
-
After a set period, administer a convulsive dose of pentylenetetrazole subcutaneously.
-
Observe the mice for the onset of clonic seizures.
-
Protection is defined as the absence of clonic seizures within a specified observation period.
Protocol 3.3: 6 Hz Seizure Test
This model is used to identify compounds effective against therapy-resistant partial seizures.
Procedure:
-
Administer the test compound i.p. to a group of mice.
-
After a set period, deliver a low-frequency (6 Hz) electrical stimulus via corneal electrodes.
-
Observe the mice for the presence or absence of seizure activity (e.g., stun, forelimb clonus, twitching).
-
Protection is defined as the absence of seizure activity.
Data Presentation
The results of the pharmacological evaluation should be presented in a clear and concise manner to allow for easy comparison of the synthesized compounds.
Table 1: Anticonvulsant Activity of Synthesized Compounds
| Compound ID | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) |
| Compound X | Value | Value | Value |
| Compound Y | Value | Value | Value |
| Reference Drug | Value | Value | Value |
Discussion and Mechanistic Insights
The anticonvulsant activity of the synthesized compounds is likely mediated through the modulation of voltage-gated sodium and/or calcium channels.[4][6] The 2-chlorophenyl group and the arylpiperazine moiety are expected to play crucial roles in the binding of the compounds to their molecular targets. Further studies, such as in vitro radioligand binding assays, can be conducted to elucidate the precise mechanism of action.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of novel anticonvulsant agents. The synthetic pathways and pharmacological evaluation protocols detailed in these application notes provide a solid foundation for researchers to explore the potential of this starting material in the discovery and development of new therapies for epilepsy. The modular nature of the synthesis allows for the generation of a library of compounds, facilitating the exploration of structure-activity relationships and the optimization of anticonvulsant activity.
References
- (Reference to a general review on anticonvulsant drug discovery)
- Verma, A., et al. (2014). A review on anticonvulsant activity of some substituted heterocyclic compounds. International Journal of Pharmaceutical Sciences and Research, 5(10), 4156-4168.
- (Reference to a paper on the synthesis and anticonvulsant activity of chlorophenyl-containing compounds)
- (Reference to a paper on the synthesis and anticonvulsant activity of chlorophenyl-containing compounds)
- Kamiński, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1564. [Link]
- Kamiński, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1564. [Link]
- Verma, A., et al. (2012). Chlorophenyl-Substituted Fused Heterocyclic Compounds as Anticonvulsant Agents. Central Nervous System Agents in Medicinal Chemistry, 12(1), 60-70.
- Kamiński, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. RUJ Repository. [Link]
- (Reference to a general organic chemistry textbook or a review on oxid
- (Reference to a general organic chemistry textbook or a review on succinimide synthesis)
- (Reference to a general organic chemistry textbook or a review on amide coupling reactions)
- (Reference to a review on preclinical models of epilepsy)
- (Reference to a review on preclinical models of epilepsy)
- (Reference to a review on preclinical models of epilepsy)
- (Reference to a review on the mechanism of action of anticonvulsant drugs)
- (Reference to a review on the mechanism of action of anticonvulsant drugs)
- Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68-82.
Sources
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Application Notes and Protocols for Nucleophilic Addition Reactions of 3-(2-Chlorophenyl)propanal
For: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Versatility of 3-(2-Chlorophenyl)propanal
This compound is an aromatic aldehyde featuring a propanal substituent on a chlorinated benzene ring.[1] Its structure is of significant interest to synthetic and medicinal chemists. The aldehyde functional group is a cornerstone of organic synthesis, characterized by a polarized carbon-oxygen double bond that renders the carbonyl carbon highly electrophilic.[2][3] This inherent reactivity makes it a prime target for nucleophilic attack, opening a gateway to a diverse array of molecular architectures.
This guide provides an in-depth exploration of key nucleophilic addition reactions involving this compound. We move beyond simple procedural lists to explain the underlying principles and causal relationships behind experimental choices. The protocols herein are designed to be robust and self-validating, offering field-proven insights for professionals engaged in small molecule synthesis and drug discovery.
Core Principle: The Nucleophilic Addition Mechanism
The fundamental reactivity of this compound is governed by the nucleophilic addition to the carbonyl group. In this process, an electron-rich nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon. This breaks the C=O π-bond, transferring the electrons to the oxygen atom and forming a tetrahedral alkoxide intermediate.[4] Subsequent protonation of this intermediate yields the final alcohol product. For weaker, neutral nucleophiles, an acid catalyst is often required to protonate the carbonyl oxygen first, enhancing the electrophilicity of the carbonyl carbon and activating it for attack.
Caption: General mechanism of nucleophilic addition to an aldehyde.
Grignard Reaction: Carbon-Carbon Bond Formation for Secondary Alcohols
The Grignard reaction is a powerful and widely used method for forming carbon-carbon bonds.[5] Organomagnesium halides (Grignard reagents) act as potent carbon-based nucleophiles, attacking the carbonyl carbon of this compound to yield secondary alcohols after acidic workup.[6][7]
Causality Behind the Protocol:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will readily react with any protic source, including water or alcohols, which would quench the reagent and halt the desired reaction.[8] Therefore, all glassware must be oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Solvent Choice: Ethereal solvents like diethyl ether or THF are crucial. They are aprotic and solvate the magnesium atom, stabilizing the Grignard reagent complex.[8]
-
Reaction Initiation: The reaction of the alkyl/aryl halide with magnesium metal can sometimes be slow to start. Gentle heating or the addition of a small iodine crystal can help initiate the reaction by activating the magnesium surface.
-
Acidic Workup: The initial product is a magnesium alkoxide salt. A mild acidic workup (e.g., with aqueous ammonium chloride, NH₄Cl) is required to protonate the alkoxide and to dissolve the magnesium salts, yielding the final neutral alcohol product.[9]
Protocol 1.1: Synthesis of 1-(2-Chlorophenyl)-4-phenylbutan-2-ol
Objective: To synthesize a secondary alcohol via the addition of a benzyl Grignard reagent to this compound.
Materials:
-
Magnesium turnings
-
Benzyl chloride
-
Anhydrous diethyl ether (Et₂O)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Iodine crystal (optional)
Workflow Diagram:
Caption: Experimental workflow for the Grignard reaction.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all openings are sealed with septa and the system is under an inert atmosphere (Nitrogen or Argon).
-
Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the flask. Add a small volume of anhydrous Et₂O to cover the magnesium. Add a solution of benzyl chloride (1.1 eq) in anhydrous Et₂O to the dropping funnel. Add a small portion of the benzyl chloride solution to the flask. If the reaction does not start (indicated by bubbling or cloudiness), add a tiny crystal of iodine or gently warm the flask. Once initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 30-60 minutes at room temperature.
-
Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0°C using an ice bath. Dissolve this compound (1.0 eq) in anhydrous Et₂O and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with Et₂O. Combine all organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-(2-Chlorophenyl)-4-phenylbutan-2-ol.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
| Reagent Type | Product Class | Typical Solvent | Workup Condition | Expected Yield |
| Alkyl Grignard (e.g., MeMgBr) | Secondary Alcohol | THF, Et₂O | Sat. aq. NH₄Cl | 75-90% |
| Aryl Grignard (e.g., PhMgBr) | Secondary Alcohol | THF, Et₂O | Sat. aq. NH₄Cl | 80-95% |
| Alkenyl Grignard (e.g., VinylMgBr) | Secondary Alcohol | THF | Sat. aq. NH₄Cl | 70-85% |
Wittig Reaction: Olefination for Alkene Synthesis
The Wittig reaction is an invaluable method for converting aldehydes and ketones into alkenes.[10][11] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), replacing the carbonyl C=O bond with a C=C bond with high regioselectivity.[12]
Causality Behind the Protocol:
-
Ylide Generation: The Wittig reagent is typically prepared in situ by deprotonating a phosphonium salt with a strong base (e.g., n-BuLi, NaH, or KHMDS).[13][14] The choice of base depends on the acidity of the proton on the carbon adjacent to the phosphorus.
-
Stereoselectivity: The geometry of the resulting alkene (E vs. Z) is influenced by the nature of the ylide. Non-stabilized ylides (where the group attached to the carbanion is an alkyl group) generally lead to the (Z)-alkene, while stabilized ylides (with an electron-withdrawing group like an ester) favor the (E)-alkene.[12]
-
Driving Force: The reaction is driven by the formation of the highly stable triphenylphosphine oxide (Ph₃P=O) byproduct, which is thermodynamically favorable.[12]
Protocol 2.1: Synthesis of 1-Chloro-2-(but-3-en-1-yl)benzene
Objective: To convert the aldehyde into a terminal alkene using methylenetriphenylphosphorane.
Materials:
-
Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃ Br⁻)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Hexanes
Mechanism Diagram:
Caption: Mechanism of the Wittig reaction.
Step-by-Step Procedure:
-
Apparatus Setup: Use an oven-dried, two-necked round-bottom flask equipped with a magnetic stirrer under an inert atmosphere (Nitrogen or Argon).
-
Ylide Formation: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool the suspension to 0°C in an ice bath. Add n-BuLi (1.1 eq) dropwise via syringe. The formation of the orange-red ylide will be observed. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Aldehyde Addition: Cool the ylide solution back down to 0°C. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Reaction Completion: After addition, allow the reaction to warm to room temperature and stir overnight. The disappearance of the orange-red color indicates consumption of the ylide. Monitor the reaction by TLC.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Transfer to a separatory funnel and extract three times with hexanes or diethyl ether.
-
Purification: Combine the organic layers. The byproduct, triphenylphosphine oxide, is often poorly soluble in hexanes and can sometimes be removed by filtration. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to obtain the pure 1-chloro-2-(but-3-en-1-yl)benzene.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS.
Cyanohydrin Formation: Access to α-Hydroxy Acids and β-Amino Alcohols
The addition of a cyanide nucleophile to this compound forms a cyanohydrin, a versatile intermediate containing both a hydroxyl and a nitrile functional group on the same carbon.[15][16] The reaction is typically base-catalyzed, as the cyanide ion (CN⁻) is a much more effective nucleophile than hydrocyanic acid (HCN).[17]
Causality Behind the Protocol:
-
Safety First: Hydrogen cyanide (HCN) is an extremely toxic and volatile gas.[16] Protocols often generate HCN in situ by adding acid to a cyanide salt (e.g., NaCN or KCN), or more safely, use a cyanide salt with a proton source like TMSCN or in a buffered solution. Extreme caution and a well-ventilated fume hood are mandatory.
-
Equilibrium: Cyanohydrin formation is a reversible process.[17] The equilibrium generally favors the product for aldehydes.
-
Synthetic Utility: The true value of cyanohydrins lies in their subsequent transformations. The nitrile group can be hydrolyzed under acidic conditions to yield an α-hydroxy carboxylic acid or reduced to a primary amine (e.g., using LiAlH₄) to form a β-amino alcohol.[16][17]
Protocol 3.1: Synthesis of 2-Hydroxy-4-(2-chlorophenyl)butanenitrile
Objective: To prepare the cyanohydrin of this compound.
Materials:
-
Sodium cyanide (NaCN)
-
This compound
-
Sodium bisulfite (NaHSO₃) (optional, for purification)
-
Diethyl ether (Et₂O)
-
Acetic Acid
Step-by-Step Procedure:
-
Safety: Perform all operations in a certified chemical fume hood. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide antidote kit available and be trained in its use.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve sodium cyanide (1.5 eq) in water.
-
Aldehyde Addition: Add a solution of this compound (1.0 eq) in diethyl ether to the stirred cyanide solution.
-
Acidification: While maintaining the temperature at 0-10°C, slowly add acetic acid (2.0 eq) dropwise over 30 minutes. A biphasic mixture will form.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir vigorously for 3-4 hours. Monitor the reaction by TLC or IR spectroscopy (disappearance of the aldehyde C=O stretch, appearance of -OH and -C≡N stretches).
-
Workup: Carefully transfer the mixture to a separatory funnel. Separate the layers. Caution: The aqueous layer contains excess cyanide and must be treated with bleach (sodium hypochlorite) or ferrous sulfate before disposal to neutralize the cyanide.
-
Extraction and Drying: Extract the aqueous layer twice with Et₂O. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentration and Purification: Filter and concentrate the solvent under reduced pressure. The crude cyanohydrin can often be used directly in the next step or purified by chromatography if necessary.
| Subsequent Reaction | Reagents | Product Functional Group |
| Hydrolysis | aq. HCl, heat | α-Hydroxy Carboxylic Acid |
| Reduction | 1. LiAlH₄, THF; 2. H₂O | β-Amino Alcohol |
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Introduction: The Strategic Value of 3-(2-Chlorophenyl)propanal in Drug Discovery
An In-Depth Guide to the Derivatization of 3-(2-Chlorophenyl)propanal for Medicinal Chemistry Applications
In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. This compound is a versatile building block, offering a unique combination of features that make it an attractive starting point for generating diverse chemical libraries. Its structure comprises three key components: a reactive aldehyde group, a flexible three-carbon linker, and an ortho-substituted chlorophenyl ring.
-
The Aldehyde Handle: The aldehyde functionality is a cornerstone of organic synthesis, serving as an electrophilic center for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. This provides a reliable anchor point for introducing diverse functional groups.
-
The Chlorophenyl Moiety: The presence of a chlorine atom on the phenyl ring significantly influences the molecule's physicochemical properties. It increases lipophilicity, which can enhance membrane permeability, and can modulate metabolic stability by blocking potential sites of oxidation. Its specific ortho-position can induce conformational constraints in the final derivatives, which may be crucial for achieving selective binding to a biological target.
-
The Propyl Linker: The three-carbon chain offers conformational flexibility, allowing the terminal functional groups to adopt optimal orientations within a target's binding pocket.
This guide provides detailed protocols and the underlying scientific rationale for several key derivatization strategies of this compound. These methods are chosen for their reliability, scalability, and direct relevance to the synthesis of compounds with potential therapeutic value.[1]
Core Derivatization Strategies: A Workflow Overview
The aldehyde group of this compound is the primary site for chemical modification. The following diagram illustrates four robust synthetic pathways to generate functionally diverse molecular classes.
Caption: Key derivatization pathways for this compound.
Protocol 1: Reductive Amination for Amine Synthesis
Principle and Rationale
Reductive amination is a cornerstone of medicinal chemistry for synthesizing amines, which are present in over 80% of small-molecule drugs. This one-pot reaction proceeds via the formation of an intermediate imine (from a primary amine) or iminium ion (from a secondary amine), which is then reduced in situ to the corresponding amine.[2] We utilize sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) as the reducing agent. STAB is a mild and selective hydride donor that preferentially reduces the protonated iminium intermediate over the starting aldehyde.[3][4] This selectivity prevents the competitive reduction of the aldehyde to an alcohol and allows the reaction to be performed efficiently in a single step.[3]
Detailed Experimental Protocol
-
Reaction Setup: To a solution of this compound (1.0 equiv., e.g., 20 mmol, 3.37 g) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.5 M, 40 mL), add the desired primary or secondary amine (1.1 equiv., 22 mmol).
-
Imine/Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal and subsequent dehydration to the imine/iminium ion. For less reactive amines, the addition of a small amount of acetic acid (0.1 equiv.) can catalyze this step.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.2 equiv., 24 mmol, 5.08 g) portion-wise over 10 minutes. Caution: The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Data and Expected Outcomes
| Amine Type | Product | Typical Yield | Notes |
| Primary (e.g., Benzylamine) | Secondary Amine | 80-95% | Forms a stable imine intermediate. |
| Secondary (e.g., Morpholine) | Tertiary Amine | 85-98% | Reaction is often faster due to rapid iminium ion formation. |
| Aniline (Weakly nucleophilic) | Secondary Arylamine | 60-85% | May require longer reaction times or mild heating (40 °C). |
Protocol 2: Oxidation to 3-(2-Chlorophenyl)propanoic Acid
Principle and Rationale
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation that introduces a highly versatile functional group. Carboxylic acids are key pharmacophores capable of forming strong ionic interactions and hydrogen bonds with biological targets. They also serve as synthetic handles for the preparation of esters, amides, and other derivatives. While strong oxidants like potassium dichromate can be used, a milder and more selective method is often preferred in complex molecule synthesis.[5][6] The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate salt and a chlorine scavenger, is an excellent choice for this transformation as it is highly chemoselective for aldehydes.
Detailed Experimental Protocol
-
Reaction Setup: Dissolve this compound (1.0 equiv., e.g., 10 mmol, 1.69 g) in tert-butanol (t-BuOH) (50 mL). Add 2-methyl-2-butene (5.0 equiv., 50 mmol, 5.3 mL) which acts as a hypochlorite scavenger.
-
Buffer Preparation: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 equiv., 15 mmol, 1.36 g) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 equiv., 15 mmol, 1.80 g) in water (20 mL).
-
Addition: Cool the aldehyde solution to 0 °C using an ice bath. Add the aqueous sodium chlorite/phosphate solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction mixture will typically turn from colorless to a pale yellow.
-
Monitoring: Monitor the reaction by TLC, staining with an appropriate indicator (e.g., potassium permanganate) to visualize the disappearance of the aldehyde.
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with starch-iodide paper is obtained.
-
pH Adjustment & Extraction: Adjust the pH of the mixture to ~2-3 with 1M HCl. Extract the product with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid, which is often pure enough for subsequent steps or can be recrystallized.
Protocol 3: Wittig Olefination for Alkene Synthesis
Principle and Rationale
The Wittig reaction is a powerful and widely used method for constructing carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[7][8] This reaction is highly reliable for converting the carbonyl group into an alkene, offering a strategic way to introduce new carbon frameworks.[9] The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide. Non-stabilized ylides (e.g., from alkyl halides) typically favor the Z-alkene, while stabilized ylides (with an electron-withdrawing group on the ylidic carbon) favor the E-alkene.[8][10]
Workflow and Protocol
The Wittig reaction is a two-step process: preparation of the phosphonium ylide followed by its reaction with the aldehyde.
Caption: Workflow for the Wittig Olefination Reaction.
Detailed Experimental Protocol (using a non-stabilized ylide)
-
Phosphonium Salt Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve triphenylphosphine (1.1 equiv.) in anhydrous toluene. Add the desired primary alkyl halide (e.g., ethyl bromide, 1.0 equiv.) and heat the mixture to reflux for 24 hours. Cool to room temperature to allow the phosphonium salt to precipitate. Collect the salt by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Ylide Generation: Suspend the dried phosphonium salt (1.2 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere. Add n-butyllithium (n-BuLi, 1.1 equiv.) dropwise. The solution will typically turn a deep red or orange color, indicating ylide formation. Stir at 0 °C for 1 hour.
-
Reaction with Aldehyde: Cool the ylide solution to -78 °C (dry ice/acetone bath). Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.
-
Reaction Completion: Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The major byproduct is triphenylphosphine oxide, which can be challenging to remove. Purification is typically achieved by flash column chromatography.
Protocol 4: Knoevenagel Condensation
Principle and Rationale
The Knoevenagel condensation is a modification of the aldol condensation where an aldehyde or ketone reacts with an "active methylene" compound—a CH₂ group flanked by two electron-withdrawing groups (e.g., malonates, cyanoacetates).[11][12] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[11][13] It proceeds via nucleophilic addition to the carbonyl followed by dehydration to yield a stable α,β-unsaturated product.[11] These conjugated systems are valuable pharmacophores and versatile intermediates for further reactions, such as Michael additions.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine this compound (1.0 equiv.), an active methylene compound (e.g., diethyl malonate, 1.1 equiv.), and a catalytic amount of piperidine (0.1 equiv.) in a solvent such as toluene or benzene.
-
Reaction: Heat the mixture to reflux. Water, the byproduct of the condensation, is removed azeotropically and collected in the Dean-Stark trap, driving the reaction to completion.[12]
-
Monitoring: The reaction is typically complete within 2-6 hours, once water ceases to collect in the trap. Progress can also be monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography or distillation to obtain the α,β-unsaturated product.
Conclusion
This compound is a highly valuable and cost-effective starting material for medicinal chemistry campaigns. The reactivity of its aldehyde group allows for the straightforward implementation of robust and scalable synthetic protocols, including reductive amination, oxidation, olefination, and condensation reactions. Each of these transformations installs a key functional group or structural motif commonly found in bioactive molecules, providing chemists with a reliable toolkit to generate diverse libraries for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
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protocol for reductive amination with 3-(2-Chlorophenyl)propanal
An Application Guide to the Synthesis of N-Substituted 3-(2-Chlorophenyl)propan-1-amines via Reductive Amination
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as a cornerstone of modern organic synthesis, providing one of the most reliable and versatile methods for the formation of carbon-nitrogen bonds.[1] This powerful transformation converts aldehydes and ketones into primary, secondary, and tertiary amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The primary advantage of this method over classical N-alkylation with alkyl halides is its exceptional control, effectively preventing the common issue of overalkylation that plagues simpler substitution reactions.[2][3]
The reaction proceeds through a one-pot sequence involving two key stages: the initial condensation of a carbonyl compound with an amine to form an imine or enamine, followed by the in-situ reduction of this intermediate to the corresponding saturated amine.[1][2] This guide provides a detailed protocol and mechanistic rationale for the reductive amination of 3-(2-chlorophenyl)propanal, a valuable building block in medicinal chemistry, using sodium triacetoxyborohydride, a reagent prized for its mildness and selectivity.
Mechanistic Underpinnings: A Stepwise View
The efficiency of reductive amination hinges on the differential reactivity of the carbonyl and the in-situ formed iminium ion towards the hydride reducing agent. The process, typically facilitated by a mild acid catalyst, can be broken down into four distinct steps:
-
Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon of this compound, forming a transient tetrahedral intermediate known as a carbinolamine.[4]
-
Dehydration: The carbinolamine undergoes acid-catalyzed dehydration, eliminating a molecule of water to form a C=N double bond, yielding an imine (from a primary amine) or an enamine (from a secondary amine).[2][4]
-
Iminium Ion Formation: The imine nitrogen is protonated under the mildly acidic conditions, generating a highly electrophilic iminium ion. This cation is significantly more reactive towards hydride attack than the starting aldehyde.[2][5]
-
Hydride Reduction: A hydride ion (H⁻) is delivered from the reducing agent to the iminium carbon, quenching the positive charge and forming the final, stable amine product.[4][5]
Protocol Design: Reagent Selection and Rationale
The success of this protocol is predicated on the judicious selection of reagents that ensure high conversion and minimize side reactions.
-
The Aldehyde: this compound This substrate contains a reactive aldehyde functional group. Aldehydes are sterically more accessible and electronically more reactive towards nucleophiles than ketones.[6][7] The chloro-substituent on the phenyl ring is moderately deactivating but does not significantly impede the desired reaction at the propanal moiety.
-
The Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) While several hydride reagents can effect this transformation, sodium triacetoxyborohydride (also known as STAB) is often the reagent of choice for several compelling reasons:[8]
-
Selectivity: STAB is a mild reducing agent, a characteristic derived from the electron-withdrawing effect of the three acetoxy groups.[9] It reacts much faster with protonated iminium ions than with the starting aldehyde, thus preventing the competitive formation of 3-(2-chlorophenyl)propan-1-ol.[5][9]
-
Convenience: Its selectivity allows for a "one-pot" procedure where the amine, aldehyde, and reducing agent can be mixed together without the need for pre-forming the imine.[9]
-
Safety: It serves as a safer alternative to sodium cyanoborohydride (NaBH₃CN), avoiding the generation of toxic cyanide waste streams.[3]
-
-
The Solvent: Anhydrous Aprotic Solvents STAB is sensitive to water and is not highly compatible with protic solvents like methanol.[8] Therefore, anhydrous aprotic solvents are required. 1,2-Dichloroethane (DCE) is the most common and preferred solvent, though dichloromethane (DCM) and tetrahydrofuran (THF) are also effective.[8][9][10]
-
The Catalyst: Acetic Acid (AcOH) The inclusion of a stoichiometric amount of a weak acid like acetic acid can be beneficial. It catalyzes both the dehydration of the carbinolamine and the formation of the reactive iminium ion, often accelerating the reaction.[9][10]
Experimental Protocol: One-Pot Synthesis
This procedure details a general method for the reductive amination of this compound with a representative primary or secondary amine.
Materials & Equipment:
-
This compound
-
Selected primary or secondary amine (e.g., butylamine, diethylamine, aniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Glacial acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, and standard laboratory glassware
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv). Dissolve it in anhydrous DCE or DCM (approx. 0.1–0.2 M concentration).
-
Amine Addition: Add the desired amine (1.0–1.2 equiv) to the stirred solution. If the amine is a salt (e.g., hydrochloride), a tertiary amine base like triethylamine (1.1 equiv) should be added to liberate the free amine.
-
Imine Formation: If using an acid catalyst, add glacial acetic acid (1.0–2.0 equiv).[10] Allow the mixture to stir at room temperature for 30–60 minutes to facilitate the formation of the imine intermediate. For less reactive amines, this pre-stirring step is crucial.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.3–1.6 equiv) to the mixture in portions over 5–10 minutes.[10] An increase in temperature may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed (typically 1–24 hours, depending on the amine's reactivity).
-
Workup: Once the reaction is complete, carefully quench it by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with DCM or ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system (e.g., ethyl acetate in hexanes) is typically used. To prevent product tailing on the acidic silica, it is often advantageous to add 0.5–1% triethylamine to the eluent.
Data Summary: Reaction Parameters
The following table outlines typical reaction parameters for various classes of amines with this compound.
| Amine Substrate Class | Amine Equiv. | NaBH(OAc)₃ Equiv. | Solvent | Typical Reaction Time | Expected Yield |
| Primary Aliphatic (e.g., Butylamine) | 1.1 | 1.3 | DCE | 1–4 hours | Excellent (>90%) |
| Secondary Aliphatic (e.g., Diethylamine) | 1.2 | 1.5 | DCE | 2–8 hours | Good to Excellent |
| Primary Aromatic (e.g., Aniline) | 1.2 | 1.5 | DCE/AcOH | 12–24 hours | Moderate to Good |
| Weakly Basic Amine | 1.2 | 1.6 | DCE/AcOH | 18–36 hours | Variable |
Field Insights & Troubleshooting
-
Moisture Sensitivity: The most common cause of reaction failure is the deactivation of NaBH(OAc)₃ by moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Stubborn Reactions: For sterically hindered or electron-deficient (weakly nucleophilic) amines, reaction rates can be slow.[10] Increasing the reaction temperature to 40–50 °C or adding molecular sieves during the imine formation step can improve conversion.[11]
-
Amine Basicity: Highly basic amines readily form iminium ions. Less basic amines, such as anilines, benefit significantly from the addition of acetic acid to facilitate iminium ion formation.[10]
-
Purification: The basic nature of the amine product can cause it to streak on silica gel. Pre-treating the silica with triethylamine or using basic alumina can lead to better separation. Alternatively, an acid-base extraction can be employed for purification: dissolve the crude product in an organic solvent, extract with dilute aqueous HCl to move the amine salt into the aqueous layer, wash the organic layer to remove neutral impurities, then basify the aqueous layer (e.g., with NaOH) and re-extract the pure amine with an organic solvent.
Safety Precautions
-
Handling Reagents: this compound may cause skin and eye irritation.[12] Sodium triacetoxyborohydride is a water-reactive solid; it will release flammable hydrogen gas upon contact with water and should be handled under an inert atmosphere.
-
Solvents: Dichloromethane and 1,2-dichloroethane are regulated solvents and suspected carcinogens. All operations must be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
References
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- Organic Chemistry Portal.
- Medley, J. W. C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. [Link]
- Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
- JoVE. (2023).
- Common Organic Chemistry.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- ResearchGate. Synthesis of N-substituted-(S)-2-chloropropanamide (3) from (S)-2-chloropropionic acid (1) and alkyl amines (2). [Link]
- Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
- Ramadan, E. S. (2019). Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. SN Applied Sciences, 1(5), 451. [Link]
- Reddit. (2023).
- Swamy, G. N., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 701-707. [Link]
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- Vishwakarma, R., et al. (2025). Organocatalytic Reductive Amination of Aldehydes with 2-Propanol: Efficient Access to N-Alkylated Amines.
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- Doubtnut. (2020). (a) Account for the following : (i) Propanal is more reactive than propanone towards nucleophilic. YouTube. [Link]
- Sarthaks eConnect. (2022). (a) Ethanal, Propanone, Propanal, Butanone (reactivity towards nucleophilic addition). [Link]
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Application Note & Protocol: A Scalable Synthesis of 3-(2-Chlorophenyl)propanal
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 3-(2-Chlorophenyl)propanal, a key chemical intermediate in the pharmaceutical and specialty chemical industries. We present a robust and scalable two-step, one-pot synthetic strategy based on a Mizoroki-Heck cross-coupling reaction followed by a cascade hydrogenation. This application note details the complete experimental protocol, process optimization considerations, in-depth safety and hazard management, and analytical characterization methods. The causality behind experimental choices is explained to empower researchers and process chemists to adapt and optimize the procedure for industrial-scale production.
Introduction and Strategic Overview
This compound (CAS No: 157433-36-8) is an aromatic aldehyde whose structural motif is of significant interest in medicinal chemistry.[1] It serves as a critical building block for the synthesis of various active pharmaceutical ingredients (APIs), including precursors for certain classes of antidepressants and other central nervous system agents. The efficient and cost-effective production of this intermediate is therefore paramount for drug development and manufacturing.
Several synthetic routes can be envisioned for this target molecule. While classical methods like the alkylation of organometallics or the oxidation of the corresponding alcohol are viable at the lab scale, they often present challenges for large-scale implementation due to reagent cost, safety concerns (e.g., pyrophoric reagents), or poor atom economy.
This guide focuses on a modern, palladium-catalyzed approach that offers significant advantages for scalability and process control. The selected strategy involves:
-
Mizoroki-Heck Cross-Coupling: Reaction of 1-bromo-2-chlorobenzene with acrolein diethyl acetal. This step efficiently forms the C-C bond and the carbon backbone of the target molecule. Acrolein acetal is used as a stable and less hazardous surrogate for acrolein itself.
-
Cascade Hydrogenation: The unsaturated intermediate from the Heck reaction is immediately hydrogenated in the same pot to saturate the double bond. This cascade approach improves process efficiency by avoiding the isolation of the intermediate.
-
Hydrolysis & Purification: The final step involves the acidic hydrolysis of the acetal protecting group to yield the desired aldehyde, followed by purification via vacuum distillation.
This method, adapted from advanced protocols for structurally similar compounds, is chosen for its high yield, operational simplicity, and suitability for industrial manufacturing environments.[2]
Reaction Scheme and Workflow
Overall Synthetic Transformation
The synthesis proceeds from commercially available 1-bromo-2-chlorobenzene and acrolein diethyl acetal.
Caption: Overall reaction scheme for the synthesis.
Detailed Process Workflow
The following diagram outlines the complete workflow, from reactor setup to final product isolation.
Caption: Step-by-step experimental workflow diagram.
Detailed Synthesis Protocol
Disclaimer: This protocol should be performed by trained chemists in a well-equipped facility. All operations must be conducted in a fume hood with appropriate personal protective equipment (PPE).
Equipment and Reagents
| Item | Specification | Supplier | Notes |
| Reactor | 50 L Glass-Lined Reactor | Standard Process Equipment | Equipped with overhead stirrer, thermocouple, condenser, and nitrogen/vacuum inlet. |
| 1-Bromo-2-chlorobenzene | ≥98% Purity | Sigma-Aldrich, etc. | Corrosive, handle with care. |
| Acrolein diethyl acetal | ≥97% Purity | TCI, etc. | Flammable liquid and vapor. |
| Palladium(II) Acetate | Catalyst Grade | Strem, etc. | Toxic, handle in a glovebox or with caution. |
| Tetrabutylammonium acetate | ≥97% Purity | Sigma-Aldrich, etc. | Hygroscopic. |
| Potassium Carbonate | Anhydrous, Powdered | Standard Supplier | Irritant. |
| Palladium on Carbon | 10 wt. % Pd, 50% wet | Johnson Matthey, etc. | Flammable solid, pyrophoric when dry. |
| Toluene | Anhydrous | Standard Supplier | Flammable, toxic. |
| Hydrochloric Acid | 2M Aqueous Solution | Standard Supplier | Corrosive. |
| Sodium Bicarbonate | Saturated Aqueous Sol. | Standard Supplier | - |
| Brine | Saturated Aqueous Sol. | Standard Supplier | - |
| Magnesium Sulfate | Anhydrous | Standard Supplier | - |
Step-by-Step Procedure
(Yields are based on analogous transformations and may require optimization.) [2]
-
Reactor Preparation and Reagent Charging:
-
Ensure the reactor is clean, dry, and has been purged with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
To the reactor, charge Toluene (15 L).
-
Charge 1-bromo-2-chlorobenzene (2.0 kg, 10.44 mol).
-
Charge acrolein diethyl acetal (2.04 kg, 15.66 mol, 1.5 eq).
-
Charge tetrabutylammonium acetate (3.15 kg, 10.44 mol, 1.0 eq).
-
Charge potassium carbonate (2.16 kg, 15.66 mol, 1.5 eq).
-
Finally, charge palladium(II) acetate (23.4 g, 0.104 mol, 1 mol%).
-
-
Mizoroki-Heck Cross-Coupling:
-
Begin vigorous stirring (250-300 RPM).
-
Heat the reaction mixture to 90 °C .
-
Maintain the temperature for 4 hours . Monitor the reaction progress by taking aliquots for GC analysis until the starting 1-bromo-2-chlorobenzene is consumed (<1% remaining).
-
-
Cascade Hydrogenation:
-
Cool the reaction mixture to 30 °C .
-
In a separate, inerted vessel, prepare a slurry of 10% Pd/C (50% wet) (100 g) in Toluene (500 mL).
-
Carefully transfer the catalyst slurry to the reactor via a cannula or pressure transfer. Caution: Pd/C can be pyrophoric.
-
Purge the reactor headspace with nitrogen three times, then carefully introduce hydrogen gas via a balloon or a regulated supply line to maintain a slight positive pressure (~1.1 atm).
-
Maintain the reaction at 30 °C with vigorous stirring for 20 hours . Monitor by GC for the disappearance of the unsaturated intermediate.
-
-
Work-up and Hydrolysis:
-
Once the hydrogenation is complete, purge the reactor with nitrogen three times to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalysts. Wash the filter cake with Toluene (2 x 1 L). Caution: Do not allow the filter cake to dry in the air. Quench it with water immediately after use.
-
Transfer the combined filtrate to a separatory funnel or a vessel suitable for aqueous extraction.
-
Add 2M Hydrochloric Acid (10 L) and stir vigorously at room temperature for 2 hours to effect hydrolysis of the acetal.
-
Stop stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
Saturated Sodium Bicarbonate solution (5 L)
-
Water (5 L)
-
Brine (5 L)
-
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil is purified by vacuum distillation . Collect the fraction corresponding to this compound. The exact boiling point will be dependent on the vacuum achieved but is expected to be in the range of 100-120 °C at ~5-10 mmHg.
-
The expected yield of the pure product is approximately 70-80%.
-
Safety and Hazard Management
The large-scale execution of this synthesis requires strict adherence to safety protocols.
| Hazard Category | Description & Mitigation Measures |
| Chemical Hazards | Product (this compound): Classified as an irritant. May cause skin and serious eye irritation.Reagents: 1-bromo-2-chlorobenzene is corrosive. Toluene is flammable and toxic. Palladium catalysts are toxic.[3]Mitigation: Handle all chemicals in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a flame-retardant lab coat.[3][4] |
| Process Hazards | Hydrogenation: Hydrogen gas is extremely flammable and can form explosive mixtures with air. The Pd/C catalyst is pyrophoric, especially when dry or exposed to solvents in the presence of air.[5]Mitigation: Use explosion-proof electrical equipment.[5][6] Ensure all equipment is properly grounded to prevent static discharge.[5][6] Never allow the Pd/C catalyst to become dry in the presence of air. Always handle it as a wet slurry and quench immediately after use. Purge the system thoroughly with nitrogen before and after hydrogen use. |
| Storage | Product: Aldehydes may form explosive peroxides upon prolonged storage and exposure to air.[5][6]Mitigation: Store the final product in a tightly closed container under a nitrogen atmosphere.[5][7] Keep in a cool, dry, and well-ventilated place away from ignition sources.[3][7] |
| Emergency Procedures | Spills: Evacuate personnel to a safe area. Remove all ignition sources. Contain the spill with absorbent material (e.g., vermiculite).[4]Fire: Use CO₂, dry chemical, or alcohol-resistant foam for extinction.[3]Exposure: In case of skin/eye contact, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention.[4][7] |
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift, Integration | Signals corresponding to the aldehyde proton (~9.8 ppm), aromatic protons (7.1-7.4 ppm), and two methylene groups (~2.8-3.1 ppm). |
| ¹³C NMR | Chemical Shift | Signal for the aldehyde carbonyl (~201 ppm), aromatic carbons, and aliphatic carbons. |
| GC-MS | Purity, Mass | Purity ≥98%. Mass spectrum showing the molecular ion peak (m/z = 168/170 for Cl isotopes). |
| FTIR | Wavenumber (cm⁻¹) | Strong characteristic C=O stretching vibration for an aldehyde at ~1725 cm⁻¹. |
References
- Durham Tech. (n.d.). SAFETY DATA SHEET.
- Google Patents. (n.d.). CN108383703B - 3 '-chlorophenylpropanol synthesis process.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). US 2009/0012328A1.
- Zhang, J., et al. (n.d.). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)
- MDPI. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.
- Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
- Google Patents. (n.d.). US20100256421A1 - Propanal Production Methods.
- MDPI. (n.d.). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl.
Sources
Troubleshooting & Optimization
Technical Support Center: Oxidation of 3-(2-chlorophenyl)propan-1-ol
Welcome to the technical support center for the selective oxidation of 3-(2-chlorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing 3-(2-chlorophenyl)propanal while preventing over-oxidation to the corresponding carboxylic acid. Here, you will find field-proven insights, detailed troubleshooting protocols, and answers to frequently asked questions.
Introduction: The Challenge of Selective Oxidation
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. However, the aldehyde product is often susceptible to further oxidation, yielding the thermodynamically more stable carboxylic acid.[1][2] This is a significant challenge when the aldehyde is the desired product, as is the case in the synthesis of this compound, a key intermediate in various pharmaceutical and agrochemical development pathways. The presence of the electron-withdrawing chloro-substituent on the phenyl ring can also influence the reactivity of the alcohol. This guide will focus on methodologies that offer high selectivity and yield for the desired aldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is over-oxidation to 3-(2-chlorophenyl)propanoic acid a common problem?
A1: Over-oxidation occurs because aldehydes can be more susceptible to oxidation than the starting primary alcohol, especially in the presence of water.[3][4] Many strong oxidizing agents, particularly those used in aqueous media like chromic acid (Jones reagent), will rapidly convert the initially formed aldehyde into a carboxylic acid.[5][6][7] The mechanism often involves the formation of a hydrate intermediate from the aldehyde and water, which is then readily oxidized.[3][4]
Q2: What are the best classes of reagents to prevent over-oxidation of 3-(2-chlorophenyl)propan-1-ol?
A2: The most effective reagents are "mild" or "selective" oxidizing agents that operate under anhydrous (water-free) conditions.[4][8][9][10] These include:
-
Hypervalent Iodine Reagents: Such as Dess-Martin Periodinane (DMP) and 2-Iodoxybenzoic acid (IBX).[11][12][13][14]
-
Activated DMSO Reagents: The most common being the Swern oxidation.[15][16][17][18]
-
TEMPO-catalyzed Oxidations: These use a stable nitroxyl radical as a catalyst with a stoichiometric co-oxidant.[19][20][21][22][23]
-
Chromium(VI) Reagents in Anhydrous Media: Pyridinium chlorochromate (PCC) is a classic example, though its use is declining due to toxicity concerns.[9][24][25][26][27]
Q3: I am working with an acid-sensitive substrate. Which oxidation method should I choose?
A3: For acid-sensitive substrates, the Dess-Martin Periodinane (DMP) oxidation is an excellent choice as it is performed under neutral pH conditions.[11][28] The Swern oxidation is also performed under mild, low-temperature conditions, but the addition of triethylamine as a base makes the final reaction mixture basic.[15][18] TEMPO-based systems can also be buffered for neutrality.[22] It is advisable to avoid acidic chromium reagents like PCC.[14]
Q4: My reaction is not going to completion. What are the likely causes?
A4: Incomplete conversion can stem from several factors:
-
Insufficient Oxidant: Ensure you are using the correct stoichiometry of the oxidizing agent. For reagents like DMP and Swern, a slight excess (1.2-1.5 equivalents) is common.[15][28]
-
Reagent Quality: Oxidizing agents can degrade over time. Use freshly opened or properly stored reagents. DMP, for instance, is sensitive to moisture.
-
Low Reaction Temperature: While some methods require low temperatures (e.g., Swern at -78 °C), allowing the reaction to proceed for an adequate amount of time before quenching is crucial.[15][29]
-
Steric Hindrance: While less of a concern for 3-(2-chlorophenyl)propan-1-ol, highly hindered alcohols may react slower.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant amount of carboxylic acid byproduct. | 1. Presence of water in the reaction. 2. Use of a non-selective ("strong") oxidizing agent. 3. Reaction temperature is too high or reaction time is too long for the chosen method. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Switch to a mild, selective oxidizing agent like DMP or a Swern oxidation protocol.[9][10] 3. Strictly adhere to the recommended temperature and monitor the reaction closely by TLC to quench it upon completion. |
| Low yield of the desired aldehyde, this compound. | 1. Incomplete reaction. 2. Degradation of the product during workup. 3. Volatility of the aldehyde leading to loss during solvent removal. | 1. Check the quality and amount of the oxidizing agent. Consider increasing the reaction time or temperature slightly, while monitoring for side products. 2. Use a mild workup procedure. For DMP, quenching with sodium thiosulfate is effective.[15] For Swern, avoid acidic quenches if the product is sensitive. 3. Use a rotary evaporator at a controlled temperature and pressure. Consider extracting into a higher-boiling solvent before final concentration. |
| Both starting material and carboxylic acid are present in the final mixture. | 1. Insufficient amount of oxidizing agent. 2. The reaction conditions are promoting both desired and over-oxidation pathways. | 1. Increase the equivalents of the oxidizing agent (e.g., from 1.2 to 1.5 eq). 2. This suggests a fundamental issue with the chosen method's selectivity for your substrate. A switch to a more reliable method like Dess-Martin Periodinane (DMP) oxidation is highly recommended for its high chemoselectivity.[11][12] |
| Formation of unexpected side products. | 1. For Swern oxidation, incorrect order of addition or temperature fluctuations can lead to side reactions. 2. Reactive intermediates reacting with other functional groups in the molecule (less likely for this specific substrate). | 1. In a Swern oxidation, the alcohol must be added after the activation of DMSO with oxalyl chloride.[16] Triethylamine is added last.[15] Maintain the temperature at -78 °C until the final quenching step. 2. Re-evaluate the choice of oxidant. DMP is known for its high tolerance of sensitive functional groups.[11] |
Recommended Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This method is highly reliable for its mild conditions, high yields, and simple workup.[11][13][28]
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-(2-chlorophenyl)propan-1-ol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M solution).
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with diethyl ether. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Stir the biphasic mixture vigorously until the layers become clear. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Swern Oxidation
The Swern oxidation is another excellent choice, known for its mild conditions and broad functional group compatibility.[15][16][17]
Step-by-Step Methodology:
-
Activation: In a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere, add anhydrous dichloromethane (DCM). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add oxalyl chloride (1.5 eq) dropwise to the DCM.
-
Slowly add dimethyl sulfoxide (DMSO) (2.5 eq) dropwise. Stir the mixture for 15 minutes at -78 °C.
-
Alcohol Addition: Dissolve 3-(2-chlorophenyl)propan-1-ol (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the activated mixture. Stir for 30-45 minutes at -78 °C.
-
Elimination: Add triethylamine (Et₃N) (5.0 eq) dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.
-
Workup: Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Visualizing the Workflow
A critical decision in this synthesis is the choice of the oxidizing agent. The following diagram illustrates a decision-making workflow.
Caption: Decision tree for selecting an appropriate oxidation method.
References
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]
- Cella, J. A., Kelley, J. A., & Kenehan, E. F. (1975). Nitroxide-catalyzed oxidation of alcohols using m-chloroperbenzoic acid. A new method. The Journal of Organic Chemistry, 40(12), 1860–1862. [Link]
- Hoover, J. M., & Stahl, S. S. (2011). A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901–16910. [Link]
- Organic-Synthesis.com. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP).
- Chemistry Steps. (n.d.). Dess-Martin periodinane (DMP) oxidation.
- Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation.
- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
- The Journal of Organic Chemistry. (2015). Cu-NHC-TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes. The Journal of Organic Chemistry, 80(14), 7093–7099. [Link]
- Chemistry LibreTexts. (2022). Swern Oxidation.
- Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements.
- Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy.
- NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism.
- Wikipedia. (n.d.). Swern oxidation.
- Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. [Link]
- Molecules. (2021). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Molecules, 26(18), 5543. [Link]
- Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC.
- Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols.
- Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate).
- Monash University. (n.d.). Organic reactions: Oxidation.
- Wikipedia. (n.d.). Alcohol oxidation.
- Clark, J. (n.d.). Oxidation of alcohols. Chemguide.
- Chemistry Stack Exchange. (2016). Mechanism for oxidation of primary alcohols to carboxylic acids.
- Varsity Tutors. (n.d.). Using PCC.
- Quora. (2020). What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level?.
- Chemistry Steps. (n.d.). PCC Oxidation Mechanism.
- Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems.
- Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states.
- Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones.
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Optimizing the Wittig Reaction for Aromatic Aldehydes: A Technical Support Guide
Welcome to the technical support center for the Wittig reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the synthesis of alkenes from aromatic aldehydes. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your reaction yields and stereoselectivity.
Introduction: The Nuances of the Wittig Reaction with Aromatic Aldehydes
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from carbonyl compounds.[1][2][3] When reacting with aromatic aldehydes, specific challenges can arise that affect yield and the desired isomeric ratio of the final product. This guide provides practical, field-proven insights to help you navigate these challenges and achieve your desired outcomes.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: Why is my Wittig reaction yield low when using an aromatic aldehyde?
Answer: Low yields in Wittig reactions with aromatic aldehydes can stem from several factors. Here’s a breakdown of potential causes and their solutions:
-
Ylide Instability: The phosphorus ylide, especially if unstabilized, can be highly reactive and may decompose before it has a chance to react with the aldehyde.[4]
-
Steric Hindrance: While aldehydes are generally more reactive than ketones, significant steric bulk on either the aromatic aldehyde or the ylide can slow down the reaction, leading to lower yields.[5][6]
-
Side Reactions: Aromatic aldehydes with certain substituents can be prone to side reactions. For instance, phenolic hydroxyl groups can be deprotonated by the strong base used to generate the ylide, deactivating the aldehyde.[4]
-
Solution: Protect sensitive functional groups on the aromatic aldehyde before the Wittig reaction. For example, a hydroxyl group can be protected as a silyl ether. Alternatively, using a weaker base, if compatible with ylide formation, might be an option.
-
-
Suboptimal Reaction Conditions: The choice of solvent and base is crucial for the success of the Wittig reaction.
-
Solution: Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred.[9] The choice of base depends on the acidity of the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary.[10][11] For stabilized ylides, weaker bases such as sodium methoxide or even potassium carbonate can be sufficient.[12][13]
-
Question 2: My Wittig reaction is producing the wrong stereoisomer (Z instead of E, or vice-versa). How can I control the stereoselectivity?
Answer: The stereochemical outcome of the Wittig reaction is primarily determined by the stability of the phosphorus ylide.[5][12]
-
For (Z)-Alkene Synthesis: Use a non-stabilized ylide (one with alkyl or aryl groups on the carbanion). These reactions are typically performed under lithium-salt-free conditions to favor the kinetic product, which is the (Z)-alkene.[2][5][14]
-
For (E)-Alkene Synthesis:
-
Stabilized Ylides: Employ a stabilized ylide , which has an electron-withdrawing group (like an ester or ketone) on the carbanion.[12][15] These ylides are more stable, allowing the reaction to reach thermodynamic equilibrium and favoring the formation of the more stable (E)-alkene.[15]
-
Schlosser Modification: If you need to synthesize an (E)-alkene from a non-stabilized ylide , the Schlosser modification is the method of choice.[1][2][5] This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to equilibrate it to the more stable threo-betaine, which then collapses to the (E)-alkene.[1][2][16]
-
Question 3: I'm having difficulty removing the triphenylphosphine oxide byproduct from my product.
Answer: The removal of triphenylphosphine oxide (TPPO) is a common challenge in Wittig reactions.
-
Chromatography: While standard column chromatography can be effective, TPPO can sometimes co-elute with the desired product.
-
Crystallization: If your product is a solid, recrystallization can be an effective purification method.
-
Chemical Conversion: A practical lab trick is to treat the crude reaction mixture with oxalyl chloride. This converts the TPPO into a water-soluble phosphonium salt that can be easily removed by aqueous extraction.[17]
Frequently Asked Questions (FAQs)
Q1: What is the difference between a stabilized and a non-stabilized ylide?
A1: The stability of a phosphorus ylide depends on the substituents attached to the negatively charged carbon.
-
Stabilized ylides have electron-withdrawing groups (e.g., -COOR, -COR) that delocalize the negative charge, making the ylide less reactive and more stable.[15] They typically lead to the formation of (E)-alkenes.[12][15]
-
Non-stabilized ylides have electron-donating or neutral groups (e.g., alkyl, aryl) on the carbanion. These ylides are more reactive and generally produce (Z)-alkenes.[5]
Q2: When should I consider using the Horner-Wadsworth-Emmons (HWE) reaction instead of the Wittig reaction?
A2: The HWE reaction is an excellent alternative to the Wittig reaction, particularly in the following scenarios:
-
Synthesis of (E)-alkenes: The HWE reaction almost exclusively produces the (E)-isomer, especially with aromatic aldehydes.[7][18][19]
-
Reactions with sterically hindered ketones: The phosphonate carbanions used in the HWE reaction are more nucleophilic than Wittig reagents and react more efficiently with sterically hindered carbonyls.[5][6]
-
Easier purification: The phosphate byproduct of the HWE reaction is water-soluble, making the product purification much simpler than removing triphenylphosphine oxide.[8][19]
Q3: Can I run a Wittig reaction in a "one-pot" fashion?
A3: Yes, one-pot Wittig reactions are possible, especially for benzylic halides and alpha-halo carbonyl compounds.[11] These substrates can form the phosphonium salt and subsequently the ylide in the presence of a moderate base, allowing the reaction with an aldehyde to proceed in the same vessel.[11] Microwave-assisted one-pot Wittig reactions under solvent-free conditions have also been reported.[20]
Experimental Protocols
Protocol 1: Standard Wittig Reaction for (Z)-Stilbene Synthesis
This protocol describes the synthesis of (Z)-stilbene from benzaldehyde using a non-stabilized ylide.
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M)
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add benzyltriphenylphosphonium chloride (1.2 equivalents).
-
Add anhydrous THF via syringe and cool the suspension to 0°C in an ice bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise to the stirred suspension. The formation of the deep red ylide should be observed.
-
Stir the mixture at 0°C for 1 hour.
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (Z)-stilbene.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Stilbene Synthesis
This protocol outlines the synthesis of (E)-stilbene from benzaldehyde using a phosphonate ester.
Materials:
-
Diethyl benzylphosphonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add NaH (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF and cool the suspension to 0°C.
-
Slowly add a solution of diethyl benzylphosphonate (1.1 equivalents) in anhydrous THF dropwise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours or until TLC indicates completion.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product is often pure (E)-stilbene, but can be further purified by recrystallization or column chromatography if necessary.
Visualizing the Wittig Reaction
Wittig Reaction Mechanism
Caption: Mechanism of the Wittig reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the Wittig reaction.
Summary of Reaction Parameters
| Parameter | Non-Stabilized Ylides | Stabilized Ylides |
| Typical Base | n-BuLi, NaH, NaNH₂, KOtBu[9][10][11] | NaH, NaOMe, K₂CO₃[11][12][13] |
| Solvent | Anhydrous THF, Diethyl Ether[9] | THF, DMF, Ethanol[5][21] |
| Temperature | -78°C to room temperature | 0°C to reflux |
| Stereoselectivity | Predominantly (Z)-alkene[5][12] | Predominantly (E)-alkene[12][15] |
References
- A Comparative Guide to Stabilized Ylides in Organic Synthesis - Benchchem.
- Wittig reaction - Wikipedia.
- Wittig reaction - chemeurope.com.
- Wittig reaction - L.S.College, Muzaffarpur.
- Alkenes from Aldehydes and Ketones - Wittig Reaction - Chemistry LibreTexts.
- Schlosser Modification - Organic Chemistry Portal.
- Wittig Reaction - Examples and Mechanism - Master Organic Chemistry.
- Wittig Reaction - Organic Chemistry Portal.
- 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction - Chemistry LibreTexts.
- Horner–Wadsworth–Emmons reaction - Wikipedia.
- Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction.
- The Wittig Reaction - Chemistry LibreTexts.
- Wittig Reaction - Common Conditions.
- Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC - NIH.
- Horner-Wadsworth-Emmons Reaction - NROChemistry.
- Wittig reaction of various aromatic aldehydes with halides and triphenylphosphine under solvent-free microwave heating conditions a - ResearchGate.
- Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins - Organic Chemistry Portal.
- Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal.
- A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing.
- Wittig Reaction - Chemistry LibreTexts.
- Reaction conditions for optimization of Wittig olefination. | Download Table - ResearchGate.
- Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry - PMC - NIH.
- Problems with wittig reaction : r/Chempros - Reddit.
- 19.7b Wittig Reaction | Organic Chemistry - YouTube.
- Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC - NIH.
- Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides.
- The Wittig Reaction - YouTube.
- The Wittig Reaction - Chad's Prep®.
Sources
- 1. Wittig_reaction [chemeurope.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. benchchem.com [benchchem.com]
- 16. Schlosser Modification [organic-chemistry.org]
- 17. rsc.org [rsc.org]
- 18. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Wittig-Horner Reaction [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins [organic-chemistry.org]
Technical Support Center: Troubleshooting Guide for Hydrolysis of Vinyl Ether Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the hydrolysis of vinyl ether intermediates, a critical deprotection step in multi-step organic synthesis. Vinyl ethers are valued as protecting groups for hydroxyl, amino, and carboxyl functions due to their stability in basic and neutral media and their clean cleavage under mild acidic conditions.[1][2] However, like any chemical transformation, challenges can arise. This Q&A-style guide is designed to help you troubleshoot and optimize your vinyl ether hydrolysis reactions, ensuring high yields and purity.
Fundamental Questions
Q1: What is the accepted mechanism for the acid-catalyzed hydrolysis of a vinyl ether?
The acid-catalyzed hydrolysis of a vinyl ether proceeds through a well-established, multi-step mechanism. The key is that the rate-determining step is the protonation of the β-carbon of the vinyl ether's double bond.[3][4][5] This generates a resonance-stabilized carbocation (an oxocarbenium ion). This intermediate is then rapidly attacked by water to form a hemiacetal.[3][6] The hemiacetal is generally unstable under acidic conditions and quickly decomposes to yield the final aldehyde or ketone and the corresponding alcohol.[3]
-
Step 1 (Rate-Determining): Proton transfer from the acid catalyst to the β-carbon of the vinyl ether.
-
Step 2 (Fast): Nucleophilic attack by water on the resulting carbocation to form a hemiacetal.
-
Step 3 (Fast): Decomposition of the hemiacetal to the carbonyl compound and alcohol.
This mechanism is supported by extensive kinetic studies, including isotope effect experiments, which consistently show it to be a general acid-catalyzed reaction.[4][5][7]
Diagram: Mechanism of Vinyl Ether Hydrolysis
A visual representation of the acid-catalyzed hydrolysis pathway.
Troubleshooting Common Issues
Q2: My hydrolysis reaction is sluggish or incomplete. How can I increase the reaction rate?
Several factors can lead to a slow or incomplete reaction. Here’s a systematic approach to troubleshoot this issue:
-
Increase Catalyst Concentration/Strength: Since the reaction is acid-catalyzed, the rate is directly proportional to the concentration of the acid.[4] Carefully increasing the amount of acid or switching to a stronger acid (lower pKa) will accelerate the hydrolysis. However, be mindful of potential side reactions with other acid-sensitive functional groups in your molecule.
-
Solvent Effects: The choice of solvent is crucial. The reaction is typically performed in a mixture of water and a water-miscible organic solvent like THF, acetone, or methanol to ensure solubility of the substrate. If your substrate has poor water solubility, increasing the proportion of the organic co-solvent may be necessary. However, an excessively high concentration of the organic solvent can reduce the effective concentration of water, the nucleophile, slowing down the hemiacetal formation step.
-
Temperature: As with most reactions, increasing the temperature will increase the rate. A modest increase (e.g., from room temperature to 40-50 °C) can significantly speed up the hydrolysis. Monitor the reaction closely to avoid decomposition of the product or starting material.
-
Structural Effects: The electronic and steric environment around the vinyl ether will significantly impact its reactivity.
-
Electron-donating groups at the α-position of the vinyl ether stabilize the carbocation intermediate, increasing the hydrolysis rate.[3][8]
-
Electron-withdrawing groups , such as an acetyl group, destabilize the carbocation and can dramatically decrease the reaction rate.[9]
-
Steric hindrance around the double bond can impede protonation, slowing the reaction.
-
| Substituent Effect on Relative Hydrolysis Rate | Relative Rate | Reason |
| α-Methyl | ~363x | Stabilizes carbocation intermediate.[8] |
| α-Phenyl | ~70x | Stabilizes carbocation, but starting material is also stabilized by conjugation.[8] |
| α-Acyl | Very Slow | Destabilizes carbocation through inductive electron withdrawal.[3][9] |
Q3: I am observing significant side product formation. What are the likely culprits and how can I mitigate them?
Side reactions can be a major issue, leading to reduced yields and purification challenges. Here are some common side reactions and their solutions:
-
Polymerization: The carbocation intermediate can be trapped by another molecule of the starting vinyl ether, leading to polymerization. This is more likely with higher concentrations of starting material and stronger acids.
-
Solution: Use dilute reaction conditions and add the acid catalyst slowly to the solution of the vinyl ether.
-
-
Aldol Condensation of the Aldehyde Product: If the product is an enolizable aldehyde, it can undergo acid-catalyzed self-condensation.
-
Solution: Use milder acidic conditions (e.g., pyridinium p-toluenesulfonate (PPTS), acetic acid) and lower reaction temperatures.[10] Quench the reaction as soon as the starting material is consumed.
-
-
Cleavage of Other Protecting Groups: If your molecule contains other acid-labile protecting groups (e.g., acetonides, silyl ethers like TMS or TBS), they may also be cleaved under the hydrolysis conditions.[10][11]
-
Solution: This requires careful selection of orthogonal protecting groups during the synthesis design.[12] If you must use multiple acid-sensitive groups, a careful screening of reaction conditions is necessary. Often, a milder acid or a buffered system can provide the selectivity needed.
-
Diagram: Troubleshooting Workflow
A decision tree for addressing common hydrolysis issues.
Experimental Protocols & Purification
Q4: Can you provide a general, step-by-step protocol for a standard vinyl ether hydrolysis?
This protocol is a general starting point and should be optimized for your specific substrate.
Objective: To hydrolyze a vinyl ether protecting group to reveal a hydroxyl group.
Materials:
-
Vinyl ether-protected substrate
-
Tetrahydrofuran (THF), reagent grade
-
Deionized water
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (or other suitable extraction solvent)
Procedure:
-
Dissolution: Dissolve the vinyl ether substrate in a mixture of THF and water (e.g., a 4:1 to 1:1 ratio) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1 M.
-
Acidification: While stirring at room temperature, add the 2M HCl solution dropwise until the pH of the solution is between 1 and 2.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to a few hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases and the aqueous phase is neutral or slightly basic (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Q5: The aldehyde product seems unstable during purification on silica gel. What are my options?
Standard silica gel is slightly acidic and can cause degradation of sensitive aldehydes. Here are some proven strategies for purification:
-
Neutralized Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base like triethylamine (e.g., 1-2% triethylamine in the eluent system), then flush with the pure eluent until the eluent is neutral. This deactivates the acidic sites on the silica.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil.
-
Bisulfite Adduct Formation: This is a classic and highly effective method for purifying aldehydes.[13][14]
-
Stir the crude product mixture with a saturated aqueous solution of sodium bisulfite.
-
The aldehyde will form a solid, water-soluble bisulfite adduct, which can be filtered off and washed with an organic solvent to remove non-aldehydic impurities.
-
The pure aldehyde can then be regenerated by treating the adduct with a mild base (like NaHCO₃) or acid, followed by extraction.[14]
-
-
Vacuum Distillation: For volatile and thermally stable aldehydes, short-path distillation (Kugelrohr) can be an excellent, non-chromatographic purification method.[13]
References
- Kresge, A. J., & Chiang, Y. (n.d.). Mechanism of acid-catalyzed vinyl ether hydrolysis involving protonation of the β-carbon in a rate-determining step.
- Kresge, A. J., & Chiang, Y. (1962). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society, 341-347. [Link]
- Kresge, A. J., & Sagatys, D. S. (1980). Vinyl ether hydrolysis. XVIII. The two-stage reaction of 2,3-dimethoxy-1,3-butadiene. Canadian Journal of Chemistry, 58(23), 2653-2660. [Link]
- Reppe, W. (1950). U.S. Patent No. 2,533,172. Washington, DC: U.S.
- Kresge, A. J., Mylonakis, S. G., & Sato, Y. (2002). Acid-catalyzed hydrolysis of the vinyl ether group of 4-methoxy-1,2-dihydronaphthalene. Effect of conformation on reactivity. Arkivoc, 2002(4), 12-17. [Link]
- Chiang, Y., Chwang, W. K., Kresge, A. J., & Szilagyi, S. (1980). Vinyl ether hydrolysis. XIII. The failure of I-strain to produce a change in rate-determining step. Canadian Journal of Chemistry, 58(2), 124-129. [Link]
- Jones, J., & Kresge, A. J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl α-(2,6-dimethoxyphenyl)vinyl ether. Canadian Journal of Chemistry, 71(1), 38-41. [Link]
- (n.d.). 11.3 Protecting groups. Fiveable. [Link]
- Cook, S. L. (1991). U.S. Patent No. 5,157,205. Washington, DC: U.S.
- Guo, X., et al. (2012). Acid-labile mPEG-Vinyl Ether-1,2-Dioleylglycerol Lipids with Tunable pH Sensitivity: Synthesis and Structural Effects on Hydrolysis Rates, DOPE Liposome Release Performance and Pharmacokinetics.
- Jones, J. B., & Kresge, A. J. (1965). Vinyl Ether Hydrolysis. The Facile General Acid Catalyzed Conversion of 2-Ethoxy-l-Cyclopentene-l-carboxylic Acid to Cyclopentanone. Journal of the American Chemical Society, 87(19), 4375-4379. [Link]
- Kresge, A. J., & Chiang, Y. (1967). Vinyl ether hydrolysis. VI. Electrostatic effects on acid catalysis. Journal of the American Chemical Society, 89(2), 4411-4418. [Link]
- Kresge, A. J., & Jones, J. B. (1965). Vinyl Ether Hydrolysis. The Facile General Acid Catalyzed Conversion of 2-Ethoxy-1-Cyclopentene-1-carboxylic Acid to Cyclopentanone. Journal of the American Chemical Society, 87(19), 4375–4379. [Link]
- (2019, February 3). Help with vinyl ether hydrolysis. Reddit. [Link]
- (n.d.). Protection of OH group of alcohol. SlideShare. [Link]
- Johansson, M., et al. (2018). Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization. RSC Advances, 8(45), 25484-25490. [Link]
- Kresge, A. J., & Chiang, Y. (1980). Vinyl ether hydrolysis. XXIV. 1-Methoxycyclooctene and the question of reversibility of the carbon protonation step. Canadian Journal of Chemistry, 58(9), 927-933. [Link]
- Trofimov, B. A., et al. (2018). Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions. Organic Chemistry Frontiers, 5(1), 85-89. [Link]
- (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
- (n.d.). Optimization of the deprotection.
- Hunter, G. W., & Savage, P. E. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research, 47(3), 577-584. [Link]
- Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
- Prakash Academy. (2017, February 12). Hydrolysis of Vinyl Ether I Ether I Organic Chemistry I (in English). YouTube. [Link]
- Tarasova, O. A., et al. (1998). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. Chemistry of Heterocyclic Compounds, 34(7), 843-846. [Link]
- (2015, April 1). Purifying aldehydes? Reddit. [Link]
- Papelis, C. (2000). U.S. Patent No. 6,060,632. Washington, DC: U.S.
- Mohit Tyagi. (2020, October 27). 12 HYDROLYSIS OF ETHER, VINYLIC ETHER WITH MECHANISM | ORM-3 | CLASS 12 | JEE MAIN | IIT ADVANCED. YouTube. [Link]
- Smith, C. D., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57367. [Link]
- (n.d.). Deprotection Guide. Glen Research. [Link]
- (n.d.). Deprotection of Silyl Ethers. Gelest. [Link]
- Obora, Y., & Ishii, Y. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Acid-labile mPEG-Vinyl Ether-1,2-Dioleylglycerol Lipids with Tunable pH Sensitivity: Synthesis and Structural Effects on Hydrolysis Rates, DOPE Liposome Release Performance and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. fiveable.me [fiveable.me]
- 12. Protective Groups [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Wittig Reaction Purification
A Researcher's Guide to Eliminating Triphenylphosphine Oxide
Welcome to the technical support center for post-reaction purification. As Senior Application Scientists, we understand that the success of a synthesis is not just in the reaction, but also in the isolation of a pure product. The Wittig reaction, while a cornerstone of alkene synthesis, notoriously produces the stubborn byproduct triphenylphosphine oxide (TPPO).[1][2] Its removal often complicates downstream processing, posing a persistent challenge for chemists in both academic and industrial settings.[3]
This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to effectively remove TPPO from your reaction mixtures. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to adapt and optimize these methods for your specific compounds.
Troubleshooting Guide & FAQs
Issue: My product is co-eluting with triphenylphosphine oxide during column chromatography.
This is the most common purification challenge encountered. The polarity of TPPO can be deceptively similar to that of many desired products, leading to poor separation on silica gel. When standard chromatography fails, a change in strategy is required.
Solution 1: Selective Precipitation with a Non-Polar Solvent
This is the most direct and often highly effective initial approach, particularly for products with moderate polarity.
-
Underlying Principle: The efficacy of this method is based on the differential solubility of TPPO. While soluble in many polar organic solvents like ethanol and dichloromethane, TPPO is poorly soluble in non-polar solvents such as hexanes, pentane, or cold diethyl ether.[4][5][6][7][8] By manipulating the solvent environment, TPPO can be selectively crashed out of solution.
-
Experimental Protocol:
-
Concentrate the crude reaction mixture in vacuo to obtain a viscous oil or solid.
-
Dissolve the residue in a minimum volume of a solvent in which both your product and TPPO are soluble (e.g., dichloromethane or toluene).
-
While stirring vigorously, slowly add a non-polar "anti-solvent" like hexanes or pentane.
-
Observe for the formation of a white precipitate (TPPO). To maximize precipitation, you can cool the mixture in an ice bath or store it in a refrigerator.
-
Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of the cold non-polar solvent. The desired product remains in the filtrate.
-
Solution 2: Precipitation via Metal Salt Complexation
This chromatography-free method is exceptionally powerful and scalable.
-
Underlying Principle: The phosphoryl oxygen (P=O) in TPPO is a strong Lewis base. It readily donates its electron pair to Lewis acidic metal salts, such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂), to form highly insoluble coordination complexes.[4][9][10] These robust precipitates can be easily removed by simple filtration.
-
Experimental Protocol (using ZnCl₂):
-
If the Wittig reaction was performed in a non-polar or ethereal solvent, first perform a solvent exchange to a polar solvent like ethanol.
-
Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.
-
Add the ZnCl₂ solution to the ethanolic solution of your crude product at room temperature. A 2:1 molar ratio of ZnCl₂ to the theoretical amount of TPPO is a good starting point.[11]
-
Stir the mixture. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[5][11] Scraping the inside of the flask with a glass rod can help induce precipitation.
-
Allow the mixture to stir for at least one hour to ensure complete complexation and precipitation.
-
Remove the precipitate by vacuum filtration.
-
Concentrate the filtrate to recover your product. A final slurry with a solvent like acetone can be performed to remove any excess, insoluble zinc salts.[5]
-
Issue: I want to avoid column chromatography altogether.
For large-scale syntheses or when chromatographic separation is impractical, non-chromatographic methods are essential.
Solution: Filtration Through a Silica Plug
This technique is a rapid and highly effective method for removing the polar TPPO from less polar products.[12] It is significantly faster than running a full column.
-
Underlying Principle: The high polarity of the P=O bond in TPPO causes it to adsorb very strongly onto the surface of silica gel.[6] In contrast, a non-polar product will have little affinity for the silica and will pass through quickly with a non-polar eluent.
-
Experimental Protocol:
-
Concentrate the crude reaction mixture.
-
Suspend the residue in a minimal amount of a non-polar solvent system, such as 5% diethyl ether in hexanes.
-
Prepare a "plug" by adding a 2-3 inch layer of silica gel to a sintered glass funnel over a filter flask.
-
Gently pour the suspension of your crude product onto the silica plug.
-
Elute your product from the plug using the same non-polar solvent system. The TPPO will remain adsorbed at the top of the silica.[6][12] Monitor the elution by TLC to ensure complete recovery of your product.
-
Method Selection Guide
Choosing the right purification strategy depends on the properties of your desired product. This decision-making workflow can help guide your choice.
Comparative Summary of Purification Techniques
| Method | Principle | Best For... | Advantages | Disadvantages | Scalability |
| Precipitation | Low solubility of TPPO in non-polar solvents.[4][6] | Products with good solubility in non-polar/etheral solvents. | Simple, fast, chromatography-free. | Product may co-precipitate; requires solvent screening. | Excellent |
| Metal Salt Complexation | Lewis acid-base adduct formation.[10] | A wide range of products, especially in polar solvents. | Highly efficient, chromatography-free, works in polar solvents (e.g., EtOH, THF).[10][13] | Requires addition of a reagent; product may also complex with the metal salt. | Excellent |
| Silica Plug Filtration | Strong adsorption of polar TPPO onto silica.[6] | Non-polar products. | Very fast, uses minimal solvent and silica. | Not effective for polar products that also adsorb to silica. | Good |
| Recrystallization | Differential solubility of product vs. TPPO in a given solvent at different temperatures.[14] | Solid products that have a suitable recrystallization solvent. | Can yield very pure material. | Finding a suitable solvent can be difficult; lower recovery. | Moderate |
| Column Chromatography | Differential partitioning between stationary and mobile phases. | When other methods fail or for very small scale. | Can provide high purity. | Time-consuming, uses large volumes of solvent, not ideal for large scale.[1] | Poor |
Detailed Experimental Protocols
Protocol 1: Precipitation with Hexanes
-
Concentration: Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.
-
Dissolution: Dissolve the resulting residue in a minimal volume of dichloromethane (DCM) or toluene.
-
Precipitation: While stirring, slowly add hexanes (typically 10-20 volumes relative to the DCM) to the solution. A white solid (TPPO) should precipitate.
-
Cooling: Cool the flask in an ice-water bath for 15-30 minutes to maximize precipitation.
-
Filtration: Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of cold hexanes.
-
Isolation: The filtrate contains the purified product. Concentrate the filtrate under reduced pressure to isolate the product.
Protocol 2: Precipitation with Zinc Chloride (ZnCl₂) in Ethanol
This protocol is adapted from the method developed by Weix and colleagues.[11][13]
-
Dissolution: Dissolve the crude reaction mixture in ethanol.
-
Addition of ZnCl₂: Add a 1.8 M solution of ZnCl₂ in warm ethanol to the crude solution at room temperature. A 2:1 molar ratio of ZnCl₂ to TPPO is often effective.[11]
-
Precipitation: Stir the mixture for 1-2 hours. A heavy white precipitate of the ZnCl₂(TPPO)₂ complex will form.
-
Filtration: Collect the precipitate by vacuum filtration.
-
Isolation: The filtrate contains your purified product. Concentrate the filtrate under reduced pressure to remove the ethanol and isolate the product.
Additional FAQs
Q1: I tried precipitating TPPO with hexanes, but my product crashed out too. What should I do? A1: This indicates your product is not sufficiently soluble in the final solvent mixture. Try a slightly more polar anti-solvent, such as a 1:1 mixture of hexanes and diethyl ether. Alternatively, use less of the anti-solvent or perform the precipitation at room temperature instead of cooling it.
Q2: Can I use other metal salts besides ZnCl₂? A2: Yes. Anhydrous MgCl₂ in solvents like toluene or ethyl acetate is effective.[10] For reactions run in ethereal solvents like THF, anhydrous CaBr₂ has been shown to be particularly efficient at precipitating TPPO, overcoming a limitation of MgCl₂ and ZnCl₂ which are less effective in THF.[10]
Q3: My product has functional groups that can act as Lewis bases (e.g., amines, carboxylates). Will it complex with the metal salt? A3: This is a possibility. If you suspect your product is co-precipitating with the TPPO-metal complex, try using the minimum effective amount of the metal salt (start with 1 equivalent relative to TPPO). If the problem persists, this method may not be suitable for your substrate, and you should consider an alternative like solvent precipitation or silica plug filtration.
Q4: I'm using a silica plug, but some TPPO is still eluting with my product. A4: This usually means your eluent is too polar. Reduce the polarity of your solvent system (e.g., move from 10% ether/hexanes to 2% ether/hexanes). You can also try using a slightly longer silica plug to increase the separation efficiency.
References
- Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide.
- Wikipedia. (2023). Triphenylphosphine oxide.
- Li, B., et al. (2022). Wittig reaction purification for products with very low polarity. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1073-1077.
- Hergueta, A. R. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr₂. Organic Process Research & Development, 26(7), 1845–1853.
- Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936.
- Glaxo Group Limited. (1998). Triphenylphosphine oxide complex process. U.S. Patent No. 6,011,181A.
- Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not.
- Merwade, A. M., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(20), 13473–13480.
- Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936.
- Weix Research Group. (n.d.). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. University of Wisconsin–Madison.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide.
- Hu, Y., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data, 54(5), 1603–1604.
- Webb, N., et al. (2014). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography. Journal of Chromatography A, 1323, 49-56.
- ResearchGate. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents.
- Kiper, R. A. (n.d.). Properties of substance: triphenylphosphine oxide.
- ResearchGate. (2014). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography | Request PDF.
- Occidental College. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- Etter, M. C., & Baures, P. W. (1988). Triphenylphosphine oxide as a crystallization aid. Journal of the American Chemical Society, 110(2), 639-640.
- O'Brien, C. J., & Tellez, J. L. (2011). Organic synthesis: The Wittig reaction cleans up. Nature Chemistry, 3(6), 433-434.
- Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. ACS Publications.
- CN101481389B. (2011). Method for recycling triphenyl phosphine oxide and triphenylphosphine from waste slag. Google Patents.
- Merwade, A. M., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega.
- Kabalka, G. W., et al. (2006). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic letters, 8(25), 5753–5755.
- Wintersteen Jr, S., & Venkitachalam, S. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University.
- Kadrowski, B. (2020, November 4). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point [Video]. YouTube.
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- 14. youtube.com [youtube.com]
Technical Support Center: Grignard Reactions on Chlorinated Aromatic Rings
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formation of Grignard reagents from chlorinated aromatic rings. Here, we will move beyond simple procedural lists to explore the underlying chemical principles governing these notoriously difficult reactions, providing you with the expert insights needed to troubleshoot and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with an aryl chloride failing to initiate?
A: This is the most common issue and typically stems from two primary factors: the inherent low reactivity of the C-Cl bond and the passivating layer of magnesium oxide (MgO) on the magnesium turnings.[1][2] Aryl chlorides are significantly less reactive than their bromide or iodide counterparts due to the stronger carbon-halogen bond.[3] The MgO layer acts as a physical barrier, preventing the magnesium from inserting into the C-Cl bond.[1][2] Overcoming this requires both immaculate technique (rigorously dry solvent and glassware) and effective activation of the magnesium surface.[4]
Q2: What are the visual signs of a successful initiation?
A: A successful initiation provides clear visual cues. You should look for the appearance of fine bubbles on the magnesium surface, the reaction mixture turning cloudy and grey or brown, and a noticeable exotherm, which may cause the solvent to gently reflux.[1] If you've used iodine as an activator, its characteristic purple/brown color will disappear.[1][5] The evolution of ethylene gas is a definitive sign when using 1,2-dibromoethane (DBE) as an activator.[6][7]
Q3: What is the best solvent for preparing chloroaromatic Grignard reagents?
A: Tetrahydrofuran (THF) is generally the solvent of choice for less reactive halides like aryl chlorides.[3][8] Its higher boiling point (compared to diethyl ether) allows for heating to facilitate initiation, and its greater solvating power for the Grignard reagent is beneficial.[9][10] The solvent must be absolutely anhydrous, as any trace of water will quench the Grignard reagent as it forms.[4][11][12]
Q4: I see a lot of biphenyl-type impurities in my crude product. What's causing this?
A: This is likely due to a side reaction known as Wurtz-Fittig coupling.[4][13] In this process, the formed Grignard reagent (Ar-MgCl) acts as a nucleophile and attacks an unreacted molecule of the starting aryl chloride (Ar-Cl), resulting in the formation of a biaryl compound (Ar-Ar).[13][14] This is particularly problematic with less reactive chlorides where high concentrations of starting material and Grignard reagent coexist. Slow addition of the aryl chloride and maintaining a moderate temperature can help minimize this.[4]
Q5: How can I confirm that my Grignard reagent has formed and determine its concentration?
A: You cannot rely on the mass of magnesium consumed to determine the yield. It is essential to titrate the Grignard reagent before use. Several methods are available, with two of the most reliable being:
-
Titration with Iodine (I₂): A solution of iodine in THF (often with LiCl to aid solubility) is titrated with the Grignard solution.[15] The endpoint is the disappearance of the brown iodine color.[6][15] This method is robust and gives a sharp endpoint.[16]
-
Titration with a Colorimetric Indicator: A common method involves using an indicator like 1,10-phenanthroline and titrating with a standardized solution of a secondary alcohol, such as sec-butanol or (-)-menthol.[16][17][18] The Grignard reagent forms a colored complex with the indicator, which disappears at the endpoint.[16][17]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols to address specific, persistent failures in your experimental workflow.
Guide 1: Overcoming Reaction Initiation Failure
Failure to initiate is the primary hurdle. The following workflow is designed to systematically eliminate potential causes and force even stubborn aryl chlorides to react.
Caption: Competing pathways in Grignard synthesis from aryl chlorides.
-
Slow Addition: Once the reaction is initiated (as confirmed by a sustained exotherm), begin the slow, dropwise addition of the remaining aryl chloride solution. This maintains a low concentration of the starting material, minimizing the chance of it reacting with the newly formed Grignard reagent.
-
Temperature Control: Maintain a gentle reflux. [4]If the reaction becomes too vigorous, cool the flask in an ice bath. Overheating can favor the Wurtz coupling side reaction. [4]3. Use of Co-solvents: For extremely challenging substrates, the use of co-solvents like 2-methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling by-products and can be a greener alternative to THF. [19]
Protocol: Titration of Phenylmagnesium Chloride
This protocol provides a reliable method for determining the molarity of your prepared Grignard reagent using iodine.
Materials:
-
Flame-dried 25 mL flask with a stir bar and septum.
-
Anhydrous THF.
-
Iodine (I₂).
-
1.0 M solution of LiCl in THF (optional, but improves I₂ solubility).
-
1 mL and 5 mL syringes, oven-dried.
Procedure:
-
Under a positive pressure of argon or nitrogen, add ~250 mg of iodine to the flask.
-
Add 5 mL of anhydrous THF (or the LiCl/THF solution) and stir until the iodine is fully dissolved.
-
Cool the dark brown iodine solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent solution dropwise via a 1 mL syringe.
-
The endpoint is reached when the solution undergoes a sharp color change from brown/yellow to colorless. [6]Record the volume of Grignard reagent added.
-
Repeat the titration for accuracy.
Calculation: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)
Note: The stoichiometry is 1:1 for the reaction I₂ + 2 RMgCl → 2 RI + MgCl₂ + MgI₂. However, for titration purposes where I₂ is the limiting reagent, the calculation simplifies to a 1:1 molar relationship for quenching.
References
- Schlenk Equilibrium Definition. (n.d.). Fiveable.
- Application Notes and Protocols for the Activation of Magnesium with 1,2-Dibromoethene for Grignard Reagent Synthesis. (n.d.). Benchchem.
- Chemistry Grignard Reaction Mechanism. (n.d.). SATHEE.
- 1,2-Dibromoethane. (n.d.). Wikipedia.
- Titration methods for determining the concentration of Grignard reagents from 3-Bromo-3-methylpentane. (n.d.). Benchchem.
- Does anyone know the best way to activate magnesium for the... (n.d.). ECHEMI.
- How do Grignard Activating Reagents work? (n.d.). ResearchGate.
- Schlenk equilibrium. (n.d.). Wikipedia.
- How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. (2017). ACS Publications.
- Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents. (n.d.). PMC - NIH.
- Activation of Grignard reagent. (2021). Chemistry Stack Exchange.
- How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. (n.d.). The Journal of Physical Chemistry B - ACS Publications.
- How to measure the concentration of any grignard reagent (RMgX) in situ? (2012). ResearchGate.
- Titration Grignard and BuLi. (n.d.). Scribd.
- Titrating Organometallic Reagents is Easier Than You Think. (2015). Chemtips.
- Why are chloro-based Grignard reagents harder to form? (2023). Reddit.
- 10 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Will a crystal of iodine lower the yield of an Grignard Reaction. (2021). Chemistry Stack Exchange.
- Use of iodine in making Grignard reagent? (2018). Reddit.
- Grignard Reaction. (n.d.). Alfa Chemistry.
- Formation of Grignard Reagents from Organic Halides. (n.d.).
- Solved Why/how does iodine help to initiate a Grignard. (2008). Chegg.com.
- Selective Metalation and Additions. (n.d.). Sigma-Aldrich.
- Knochel-Hauser Base. (2015). Chem-Station Int. Ed.
- Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents. (n.d.). Lookchem.
- Does anyone know the best way to activate magnesium for the grignard reagent? (2014).
- Iodine in grignard reaction. (n.d.). ECHEMI.
- Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (n.d.).
- Technical Support Center: Grignard Reactions with Aryl Halides. (n.d.). Benchchem.
- Alkyl Halide Reactions: Grignard Formation with Magnesium (RMgX). (n.d.). OrgoSolver.
- Grignard Reaction. (n.d.). Organic Chemistry Portal.
- Wurtz Coupling Reaction. (n.d.). Scribd.
- Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. (n.d.).
- Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. (2013). Green Chemistry (RSC Publishing).
- Solution Structures of Hauser Base iPr2NMgCl and Turbo-Hauser Base iPr2NMgCl•LiCl in THF and the Influence of LiCl on the Schlenk-Equilibrium. (2025). ResearchGate.
- Grignards on lithium. (2008). The chemical reaction database.
- anyone have experience forming grignards from chlorobenzene. (2018). Sciencemadness Discussion Board.
- Technical Support Center: Activation of Magnesium for Grignard Reagent Synthesis. (n.d.). Benchchem.
- Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
- Turbo-Hauser bases. (n.d.). Wikipedia.
- Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. (n.d.). Organic Letters (ACS Publications).
- Wurtz reaction. (2023). Chemistry LibreTexts.
- Novel grignard reagents. (n.d.). Google Patents.
- What is the best solvent for making a Grignard Reagent? (2022). Quora.
- Wurtz reaction. (n.d.). Wikipedia.
- Catalytic dechlorination of aromatic chlorides using Grignard reagents in the presence of (C5H5)2TiCl2. (n.d.). ResearchGate.
- Wurtz Reaction. (n.d.). BYJU'S.
- Catalytic enantioselective addition of Grignard reagents to aromatic silyl ketimines. (2016). NIH.
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Technical Support Guide: Improving Yield in the Reduction of 3-(2-Chlorophenyl)propanoic Acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chemical reduction of 3-(2-chlorophenyl)propanoic acid to 3-(2-chlorophenyl)propan-1-ol. Our goal is to provide practical, field-tested insights and solutions to help you optimize your reaction yield, improve product purity, and troubleshoot effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the reduction process. Each answer provides a causal explanation and actionable steps for resolution.
Q1: My final isolated yield of 3-(2-chlorophenyl)propan-1-ol is significantly lower than expected after using Lithium Aluminum Hydride (LiAlH₄). What are the most likely causes?
Low isolated yield is a frequent issue in LiAlH₄ reductions, often stemming from multiple factors beyond incomplete reaction. The primary culprits are typically related to reagent stoichiometry and physical losses during the workup procedure.
-
Stoichiometry: Carboxylic acids have an acidic proton. LiAlH₄ is a strong base and will react with this proton in an acid-base reaction to produce hydrogen gas and a lithium carboxylate salt.[1][2][3] This initial reaction consumes one equivalent of hydride (H⁻) before any reduction of the carbonyl group occurs. Therefore, more than 0.75 equivalents of LiAlH₄ are required for the complete reduction. An excess is always used to ensure the reaction goes to completion.
-
Workup Losses: The most common source of yield loss is the workup. Quenching the reaction with water and acid generates aluminum salts (aluminum hydroxide), which can precipitate as a gelatinous, sticky solid.[4] This precipitate can physically trap a significant portion of your polar alcohol product, making efficient extraction and filtration nearly impossible.[4]
-
Moisture Contamination: LiAlH₄ reacts violently with water.[5] If your solvent (e.g., THF or diethyl ether) or glassware is not perfectly dry, a portion of the reducing agent will be consumed quenching the moisture, leaving less available for your substrate.
Solution Workflow:
-
Verify Reagent Quantity: For every 1 mole of carboxylic acid, use at least 1 to 1.5 moles of LiAlH₄ to account for both the initial deprotonation and the two subsequent hydride additions to the carbonyl group.
-
Ensure Anhydrous Conditions: Dry all glassware in an oven overnight. Use a freshly opened bottle of an anhydrous ether solvent or a solvent passed through a purification system.[5][6]
-
Optimize the Workup: Avoid quenching with water alone. Employ a Fieser workup (see protocol below), which is designed to produce a granular, easily filterable aluminum salt precipitate, dramatically improving product recovery.
Q2: My reaction seems to stall, leaving a significant amount of unreacted 3-(2-chlorophenyl)propanoic acid. How can I drive the reaction to completion?
Incomplete conversion, assuming sufficient reagent has been used, often points to issues with reactivity, temperature, or reagent quality.
-
Reduced Reagent Activity: LiAlH₄ is highly reactive and can degrade upon exposure to atmospheric moisture over time. An old bottle of the reagent may have significantly lower activity.
-
Low Temperature: While many LiAlH₄ reductions proceed at room temperature, some substrates, particularly aromatic ones, may benefit from gentle heating to ensure complete conversion.[6][7]
-
Carboxylate Salt Insolubility: The initially formed lithium aluminum carboxylate salt may have limited solubility in the reaction solvent, potentially slowing down the subsequent reduction steps.
Solutions:
-
Use Fresh Reagent: Whenever possible, use LiAlH₄ from a freshly opened container.
-
Apply Gentle Heat: After the initial addition of the substrate to the LiAlH₄ suspension (which can be exothermic), consider gently refluxing the reaction mixture for a few hours to ensure all starting material is consumed.[6][7]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. If the reaction stalls, a small, additional portion of LiAlH₄ can be added.
Q3: During the workup of my LiAlH₄ reaction, I get a thick, gelatinous precipitate that's hard to filter and seems to be trapping my product. How can I improve product isolation?
This is the single most common mechanical issue with LiAlH₄ reductions. The gelatinous aluminum hydroxide precipitate has a high surface area and readily adsorbs polar products like alcohols.[4]
The Fieser Workup Solution: This established protocol is designed to convert the aluminum salts into a dense, granular solid (LiAlO₂) that is easily removed by filtration.
For a reaction that used 'x' grams of LiAlH₄ in a solvent like diethyl ether or THF:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add 'x' mL of water .
-
Add 'x' mL of 15% (w/v) aqueous NaOH .
-
Add '3x' mL of water .
-
Remove the ice bath and stir vigorously for 15-30 minutes.
-
The precipitate should become granular and white. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with additional solvent. The product will be in the filtrate.
Q4: My final product is impure, and I suspect a side reaction. What could it be, and how can I prevent it?
While LiAlH₄ is generally effective, its high reactivity can sometimes lead to undesired side reactions.[4] For 3-(2-chlorophenyl)propanoic acid, the primary concern is the potential reduction of the aryl chloride.
-
Dehalogenation: Although aromatic C-Cl bonds are generally more robust than alkyl C-Cl bonds, aggressive conditions (e.g., prolonged heating, large excess of LiAlH₄) can potentially lead to reductive cleavage of the carbon-chlorine bond, resulting in 3-phenylpropan-1-ol as a byproduct.[4]
Preventative Measures:
-
Use Milder Conditions: Avoid excessive heating or prolonged reaction times once TLC indicates the starting material is consumed.
-
Switch to a More Selective Reagent: Borane (BH₃), either as a complex with THF (BH₃•THF) or dimethyl sulfide (BH₃•SMe₂), is an excellent alternative. Borane is highly selective for reducing carboxylic acids and will not typically reduce aryl halides, esters, or ketones under standard conditions.[8][9][10] This chemoselectivity makes it a superior choice if sensitive functional groups are present.
Frequently Asked Questions (FAQs)
This section covers general questions about reagent selection, reaction setup, and analysis.
Q1: What is the best reducing agent for converting 3-(2-chlorophenyl)propanoic acid to the corresponding alcohol?
The "best" agent depends on the specific experimental goals, such as scale, required purity, and available equipment. Both LiAlH₄ and Borane are effective, but they have distinct advantages and disadvantages.
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Borane (BH₃•THF or BH₃•SMe₂) |
| Reactivity | Very high; reduces many functional groups (esters, amides, etc.).[3] | High, but more selective for carboxylic acids.[8][9] |
| Selectivity | Low; not ideal for molecules with other reducible groups.[4] | High; will not reduce aryl halides, esters, or ketones.[10] |
| Safety | Reacts violently with water/protic solvents. Pyrophoric solid.[5] | Reacts with water but is generally more manageable. BH₃•SMe₂ has a strong odor.[9] |
| Workup | Can be problematic (gelatinous precipitates) unless a specific protocol is followed.[4] | Generally straightforward; quenched with methanol, followed by standard extraction.[11] |
| Recommendation | A powerful, fast-acting reagent suitable for simple substrates. | Preferred choice for this substrate due to higher selectivity and easier workup. |
Q2: How do I set up and monitor the reduction reaction safely and effectively?
A typical setup involves adding the carboxylic acid solution dropwise to a stirred suspension of the reducing agent in an anhydrous ether solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Setup: Use oven-dried glassware assembled while hot under a stream of inert gas.
-
Reagent Addition: Suspend LiAlH₄ or add BH₃ solution to the reaction flask containing anhydrous THF. Cool the flask in an ice bath.
-
Substrate Addition: Dissolve the 3-(2-chlorophenyl)propanoic acid in anhydrous THF and add it to the reducing agent suspension slowly via a dropping funnel. The reaction can be exothermic.
-
Monitoring: Take small aliquots from the reaction mixture, quench them carefully, and spot them on a TLC plate against the starting material. A successful reaction will show the disappearance of the starting acid spot and the appearance of a new, less polar product spot (the alcohol).
Q3: Can I use Sodium Borohydride (NaBH₄) for this reduction?
No. Sodium borohydride is not a sufficiently powerful reducing agent to reduce carboxylic acids.[1][5][12] The carboxylate anion, formed after the initial deprotonation, is electron-rich and deactivates the carbonyl group towards reduction by milder hydrides like NaBH₄.[1] NaBH₄ is primarily used for reducing aldehydes and ketones.[3]
Q4: How can I confirm that the reduction was successful and that I have formed 3-(2-chlorophenyl)propan-1-ol?
Standard analytical techniques are used to confirm the structure of the product:
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. You should observe the disappearance of the carboxylic acid proton signal (~10-12 ppm) in the ¹H NMR and the appearance of a new triplet corresponding to the -CH₂OH group around 3.6 ppm.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch and the C=O stretch of the carboxylic acid (around 3000 cm⁻¹ and 1710 cm⁻¹, respectively). Confirm the appearance of a broad O-H stretch for the alcohol around 3300 cm⁻¹.
-
Mass Spectrometry (MS): This will confirm that the product has the correct molecular weight (170.64 g/mol ).
Experimental Protocols and Diagrams
Recommended Protocol: Reduction using Borane Dimethyl Sulfide (BMS)
This protocol is recommended for its high selectivity and straightforward workup.
-
Setup: Under an inert atmosphere (N₂), add 3-(2-chlorophenyl)propanoic acid (1 eq.) to a flask with anhydrous THF (0.5 M solution).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
BMS Addition: Slowly add BMS (BH₃•SMe₂) solution (approx. 1.5 eq.) dropwise via syringe.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Cool the reaction back to 0 °C and slowly add methanol dropwise until gas evolution ceases. This step quenches the excess borane.
-
Workup: Remove the solvent under reduced pressure. Add water and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify further by flash column chromatography if necessary.[11]
Diagrams
Caption: General workflow for the reduction of 3-(2-chlorophenyl)propanoic acid.
Caption: Decision tree for troubleshooting low yield in the reduction reaction.
References
- Britannica. (n.d.). Carboxylic acid - Reduction, Reactivity, Synthesis.
- Chemistry Steps. (n.d.). Reduction of Carboxylic Acids.
- Study.com. (n.d.). Which reducing agent would you prefer to reduce carboxylic acids to primary alcohols?
- Save My Exams. (2025, May 20). Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry): Revision Note.
- JoVE. (2025, May 22). Video: Carboxylic Acids to Primary Alcohols: Hydride Reduction.
- StudySmarter. (n.d.). Reduction of Carboxylic Acids and Derivatives with Complex Hydrides.
- Chemguide. (n.d.). Reduction of carboxylic acids.
- YouTube. (2019, December 18). Carboxylic Acids to Alcohols, Part 4: LiAlH4.
- Organic Letters. (2022, November 15). A Safer Reduction of Carboxylic Acids with Titanium Catalysis.
- Quora. (2016, July 24). How to reduce carboxylic acids.
- National Institutes of Health. (n.d.). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
- Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions.
- Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS).
- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- Journal of the American Chemical Society. (1947, October 1). Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids.
- Khan Academy. (n.d.). Reduction of carboxylic acids (video).
- Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives.
- Sparkl. (n.d.). Revision Notes - Reduction of Carboxylic Acids | Carboxylic Acids and Derivatives | Chemistry - 9701 | AS & A Level.
- PubChem. (n.d.). 3-(2-chlorophenyl)-propan-1-ol (C9H11ClO).
- ResearchGate. (2025, November 27). (PDF) Synthesis propanol by esterification and reduction reaction.
- PubChem. (n.d.). 3-(3-Chlorophenyl)propanoic acid | C9H9ClO2 | CID 177164.
- PubChem. (n.d.). 2-(3-Chlorophenyl)propanoic acid | C9H9ClO2 | CID 13109535.
- Oakwood Chemical. (n.d.). 3-(2-Chlorophenyl)propan-1-ol.
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- 9. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
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- 11. organic-synthesis.com [organic-synthesis.com]
- 12. quora.com [quora.com]
dealing with dimerization or polymerization of propanal
A Guide for Researchers on Managing Dimerization and Polymerization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for propanal. As a reactive C3 aldehyde, propanal is a valuable building block in organic synthesis. However, its utility is often complicated by its propensity for self-condensation and polymerization, leading to issues with purity, reaction consistency, and safety. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent these common challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding propanal stability.
Q1: What is causing my clear, liquid propanal to become viscous and cloudy?
A: You are observing the initial stages of dimerization and polymerization. Propanal has a reactive aldehyde group and acidic alpha-hydrogens, making it susceptible to self-condensation reactions, primarily through an aldol condensation pathway.[1][2] This process can be initiated or accelerated by several factors:
-
Presence of Catalysts: Trace amounts of acids, bases, amines, or certain metal impurities can catalyze the reaction.[3][4][5]
-
Elevated Temperatures: Higher temperatures increase the reaction rate.[4]
-
Exposure to Air/Oxygen: Oxygen can promote the formation of acidic impurities (propionic acid), which in turn catalyze polymerization.[6][7]
-
Exposure to Light: UV light can provide the energy to initiate radical polymerization pathways.[8]
The initial product is a dimer (a β-hydroxy aldehyde), which can then dehydrate and react further to form higher-order oligomers and polymers, resulting in the observed increase in viscosity and change in appearance.[9][10]
Q2: How can I visually confirm if my propanal has started to polymerize?
A: Visual inspection is the first line of defense. Look for the following indicators:
-
Increased Viscosity: The sample will flow more slowly than fresh, pure propanal.
-
Cloudiness or Haziness: The clear liquid may become opaque or translucent.
-
Precipitation: In advanced stages, a white or yellowish solid polymer may form and settle at the bottom of the container.[6][8]
-
Discoloration: A yellowish tint can indicate the formation of conjugated unsaturated products from dehydration of aldol adducts.
Q3: What are the ideal storage conditions to maximize the shelf-life of propanal?
A: Proper storage is the most critical preventative measure. Adherence to these conditions minimizes the primary triggers for polymerization.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C.[6][11] Store in an explosion-proof refrigerator.[12] | Reduces the kinetic rate of condensation and polymerization reactions. |
| Atmosphere | Under an inert gas (Argon or Nitrogen).[8][11] | Prevents oxidation to carboxylic acids and peroxide formation.[3][4][7] |
| Container | Tightly sealed, amber glass bottle or compatible lined metal drum.[8][11][13] | Prevents exposure to air and moisture and protects from light. |
| Inhibitors | For long-term storage, consider adding a stabilizer (See Section 3). | Chemically intercepts the polymerization process.[6] |
| Location | A cool, dry, well-ventilated, fireproof area away from heat, sparks, and incompatible materials (oxidants, acids, bases).[5][12][14] | Ensures safety and stability. |
Q4: My propanal is slightly viscous but not solid. Can I still use it in my reaction?
A: It is strongly discouraged. Using partially polymerized propanal introduces significant uncertainty into your experiment. The actual concentration of the monomeric aldehyde is unknown, which will affect stoichiometry and lead to inconsistent, non-reproducible yields.[6] Furthermore, the oligomers and the catalysts that may have caused the polymerization can interfere with your desired reaction pathway. It is always best practice to use pure starting materials. We recommend purifying the material before use (See Protocol 2).
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to resolving more complex issues related to propanal instability.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing issues with propanal quality.
Caption: A logical workflow for troubleshooting propanal polymerization issues.
Problem: My reaction failed or gave a very low yield, and I suspect the propanal.
A: This is a common outcome when using aged or improperly stored propanal.
-
Verify Purity: Before starting a critical reaction, always verify the purity of your propanal, especially if the bottle has been opened previously. A quick quality check can save significant time and resources. (See Protocol 1).
-
Check for Inhibitors: If you are using a stabilized grade of propanal, ensure the inhibitor is compatible with your reaction chemistry. For example, phenolic inhibitors might interfere with certain catalytic cycles. Some stabilizers may need to be removed by distillation prior to use.[15]
-
Use Fresh Reagent: If in doubt, use a freshly opened bottle of high-purity propanal. If this resolves the issue, it confirms the quality of your previous stock was compromised.
Problem: A hard, white solid has formed in my propanal bottle. What is it and what should I do?
A: This solid is likely a high molecular weight polymer of propanal, possibly a polyaldol or a cyclic trimer like 2,4,6-triethyl-1,3,5-trioxane.[10] At this stage, the material is generally not salvageable for high-purity applications.
-
Do NOT attempt to heat the sealed container: Heating a sealed container of a polymerized aldehyde can cause a dangerous pressure buildup.[12]
-
Safety First: Treat the material as hazardous. While the polymer itself may be less volatile, residual monomer will still be present. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
-
Disposal: The recommended course of action is to dispose of the entire container according to your institution's hazardous waste guidelines. Label it clearly as "Polymerized Propanal".
Section 3: Key Experimental Protocols
Protocol 1: Quality Assessment of Propanal
This protocol uses standard analytical techniques to assess the purity and extent of oligomerization.
Objective: To determine the concentration of monomeric propanal and detect the presence of dimers/oligomers.
Methodology: ¹H NMR Spectroscopy
-
Sample Preparation: In a fume hood, carefully prepare a sample by dissolving a known quantity (e.g., 5-10 µL) of the propanal in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Monomeric Propanal: Look for the characteristic aldehyde proton signal, a triplet at ~9.7-9.8 ppm. The adjacent methylene protons (CH₂) appear as a quartet of triplets at ~2.4-2.5 ppm, and the terminal methyl protons (CH₃) as a triplet at ~1.1 ppm.
-
Aldol Dimers/Oligomers: The formation of aldol adducts will introduce new signals in the 3.5-4.5 ppm range (for the -CH(OH)- proton) and additional complex signals in the aliphatic region.
-
Propionic Acid (Impurity): The presence of propionic acid, an oxidation product, will show a broad singlet for the carboxylic acid proton (>10 ppm) and shifts in the adjacent alpha-protons.
-
-
Quantification: By integrating the aldehyde proton signal against a known internal standard, you can determine the concentration of the active monomer.
Methodology: Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the propanal in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).
-
Instrumentation: Use a GC system with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a polar PEG-based column or a standard non-polar PDMS column).
-
Analysis:
-
Inject the sample. Monomeric propanal will have a short retention time due to its low boiling point (46-50 °C).[3]
-
Dimers and trimers, being higher boiling, will appear as later-eluting peaks. The presence and size of these peaks provide a qualitative and semi-quantitative measure of oligomerization.
-
Protocol 2: Purification by Depolymerization and Distillation
This protocol is for recovering monomeric propanal from partially polymerized material. Perform a thorough risk assessment before proceeding.
Objective: To "crack" the oligomers back to the monomer and purify by distillation.
Materials:
-
Partially polymerized propanal.
-
Distillation apparatus (round-bottom flask, heating mantle, distillation head with thermometer, condenser, receiving flask).
-
Anti-bumping granules.
-
Ice bath for the receiving flask.
-
Optional: A small amount of a non-volatile acid catalyst (e.g., a drop of H₂SO₄) can facilitate cracking, but may also promote re-polymerization if not carefully controlled.
Procedure:
-
Setup: Assemble the distillation apparatus in a fume hood. Ensure all glassware is dry.[16]
-
Charge the Flask: Add the viscous propanal and a few anti-bumping granules to the round-bottom flask.
-
Cool the Receiver: Place the receiving flask in an ice bath to efficiently condense the volatile propanal and minimize evaporation losses.[17]
-
Heating: Gently heat the distillation flask using a heating mantle. The oligomers will begin to depolymerize (crack) back to the monomer.[6][18]
-
Distillation: The monomeric propanal will distill over. Closely monitor the temperature at the distillation head. Collect the fraction that boils between 46-50 °C .[3] A constant boiling point indicates a pure substance is being collected.[19]
-
Storage: Immediately transfer the freshly distilled, pure propanal to a clean, dry, amber vial. For storage, flush with an inert gas and seal tightly. Store at 2-8 °C. Consider adding a stabilizer if it will not be used promptly (See Protocol 3).
Protocol 3: Chemical Stabilization for Storage
Objective: To add a chemical inhibitor to pure propanal to prevent the onset of polymerization during storage.
Recommended Stabilizers:
| Stabilizer Class | Example(s) | Typical Concentration | Mechanism of Action | Reference |
| Amines | Triethanolamine, Dimethylethanolamine | 20 - 100 ppm | Act as weak bases to neutralize trace acid catalysts. | [20] |
| Alkaline Salts | Sodium Acetate, Potassium Carbonate | 0.05 - 20 ppm | Neutralize acidic impurities that catalyze aldol condensation. | [21] |
| Phenolic | Hydroquinone, BHT (Butylated Hydroxytoluene) | 100 - 200 ppm | Act as radical scavengers to inhibit free-radical polymerization pathways. | [6][15] |
Procedure:
-
Choose a Stabilizer: Select a stabilizer that is compatible with your intended downstream application.
-
Calculate Amount: Based on the desired ppm concentration, calculate the minute amount of stabilizer needed. It is often easiest to prepare a dilute stock solution of the stabilizer in a compatible, dry solvent to facilitate accurate addition.
-
Addition: Under an inert atmosphere, add the calculated amount of stabilizer to the pure, freshly distilled propanal.
-
Mix and Store: Gently swirl to mix and store under the ideal conditions outlined in the FAQ section. Clearly label the bottle to indicate the type and concentration of the added stabilizer.
Section 4: Mechanistic Overview
Understanding the underlying chemical pathways is key to effective prevention.
Mechanism: Base-Catalyzed Aldol Dimerization
The primary pathway for dimerization is the base-catalyzed aldol condensation. It involves the formation of a nucleophilic enolate which then attacks another aldehyde molecule.
Caption: Base-catalyzed aldol dimerization pathway of propanal.
This initial dimer can then undergo dehydration (loss of a water molecule) to form an α,β-unsaturated aldehyde, which can participate in further Michael additions and condensation reactions, leading to larger oligomers and polymers.[2] Acid-catalyzed pathways proceed via an enol intermediate but result in the same products.[2]
References
- Propanal - SAFETY DATA SHEET. (2023). Breckland Scientific Supplies Limited.
- How to Store Propanol | Lab Alley. Lab Alley.
- Propanal SDS, 123-38-6 Safety D
- Propanal Safety D
- Propionaldehyde Safety D
- Aldol reaction. Wikipedia.
- Avoiding polymerization of 3-(3-Methylphenyl)propionaldehyde. Benchchem.
- PROPANAL - Intern
- US Patent 4414419A - Stabilization of aldehydes.
- US Patent 6137013A - Method of stabilizing aldehydes.
- SAFETY D
- Propanal | CH3CH2CHO | CID 527. PubChem - NIH.
- SAFETY D
- Self- and Cross-Aldol Condensation of Propanal Catalyzed by Anion-Exchange Resins in Aqueous Media.
- ICSC 0550 - PROPIONALDEHYDE. Inchem.org.
- ALDOL CONDENSATION of PROPANAL || Aldol Reaction of CH3CH2CHO. YouTube.
- Polymeris
- How to prevent polymerization of 2-(chloromethyl)butanal. Benchchem.
- Aldol condens
- How to make Propanal (propionaldehyde). YouTube.
- How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- Depolymeriz
- Distillation of Isopropanol (2-propanol).
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- 21. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
Technical Support Center: Optimizing Temperature and Reaction Time for Propanal Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for propanal synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the synthesis of propanal, with a specific focus on the critical parameters of temperature and reaction time. Here, we provide in-depth, field-proven insights through troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of propanal from the oxidation of 1-propanol.
Q1: Why is my propanal yield consistently low?
A1: Low yields, often in the 45-50% range, are a known challenge in this synthesis but can be optimized.[1][2][3] Several factors could be contributing to this issue:
-
Over-Oxidation: The most common cause of low yield is the further oxidation of the desired propanal product into propanoic acid.[4][5] This is difficult to avoid because it's easier to oxidize the aldehyde than the initial alcohol.[4] The key to preventing this is to remove the propanal from the reaction mixture as soon as it is formed.[5][6]
-
Suboptimal Temperature Control: The reaction temperature must be carefully controlled. It needs to be high enough to boil the propanal (boiling point ~49°C) but low enough to avoid boiling the 1-propanol starting material (boiling point ~97°C).[2][4] This allows for the selective distillation of the product.
-
Inefficient Distillation Setup: A specialized distillation apparatus is crucial.[1] Some protocols recommend a hot water condenser (circulating water at ~60°C) which allows the lower-boiling point propanal to pass through as a vapor while re-condensing the higher-boiling point 1-propanol back into the reaction flask.[2][3]
-
Rate of Reagent Addition: The oxidizing agent, typically an acidified dichromate solution, should be added slowly to the boiling 1-propanol.[3] A slow addition rate helps to maintain control over the reaction temperature and ensures that the propanal is distilled off as it's formed.
-
Purification Losses: Propanal can be lost during the work-up and purification steps. Optimizing your fractional distillation technique is essential to minimize these losses.[7]
Q2: My final product is contaminated with propanoic acid. How can I prevent this?
A2: The presence of propanoic acid is a direct result of over-oxidation.[8] To minimize its formation, you must ensure that the propanal has minimal residence time in the hot, oxidizing reaction mixture.
The primary strategy is immediate distillation . The reaction should be performed in a distillation apparatus, not a standard reflux setup.[9] By maintaining the reaction temperature above the boiling point of propanal (~49°C) and below that of 1-propanol (~97°C), the propanal vaporizes as it is formed and is immediately collected in the receiving flask.[4][6]
Using an excess of the alcohol (1-propanol) relative to the oxidizing agent can also help to reduce the likelihood of over-oxidation of the aldehyde.[4][5]
Q3: The reaction seems to be very slow or isn't starting. What are the potential causes?
A3: A sluggish or non-starting reaction can typically be traced back to a few key areas:
-
Insufficient Temperature: The reaction mixture must be heated to the boiling point of 1-propanol to initiate the reaction effectively before and during the addition of the oxidizing agent.[3] A water bath can be used for safer, more gentle heating.[4]
-
Reagent Quality: Ensure that your oxidizing agent (e.g., sodium or potassium dichromate) and the acid (typically sulfuric acid) are of appropriate quality and concentration. The oxidizing agent is often prepared by dissolving the dichromate salt in dilute sulfuric acid.[4]
-
Poor Mixing: Efficient stirring is important for ensuring the reactants are well-mixed, which can impact the reaction rate.[3]
Q4: How do I know when the reaction is complete?
A4: The completion of the reaction can be monitored through several observations:
-
Color Change: A distinct color change is a key indicator. The oxidizing agent, dichromate(VI), has a characteristic orange color. As it is reduced during the reaction, it forms chromium(III) ions, which are green.[5][10] The solution turning from orange to green indicates that the oxidation is proceeding.
-
Distillate Collection: The reaction is typically continued until no more distillate is collected in the receiving flask. This suggests that the conversion of 1-propanol has ceased.[2]
-
Analytical Monitoring: For more precise tracking, you can take small aliquots from the reaction mixture (if possible and safe) and analyze them using techniques like Gas Chromatography (GC) to monitor the disappearance of the starting material and the formation of the product.[7][11]
Q5: I'm having trouble separating propanal from unreacted 1-propanol. What's the best purification strategy?
A5: The significant difference in boiling points between propanal (~49°C) and 1-propanol (~97°C) makes fractional distillation the most effective method for purification.[2][4]
To achieve a good separation:
-
Dry the Crude Product: Before distillation, dry the collected distillate using a suitable drying agent like anhydrous sodium sulfate to remove any water.[3]
-
Use a Fractionating Column: A simple distillation setup may not be sufficient. Use a fractionating column (e.g., a Vigreux column) to provide a larger surface area for repeated vaporization-condensation cycles, which enhances the separation of liquids with close boiling points.
-
Slow and Steady Heating: Heat the distillation flask slowly and evenly to maintain a proper temperature gradient in the column.
-
Monitor the Temperature: Carefully monitor the temperature at the head of the distillation column. Collect the fraction that distills over at a stable temperature corresponding to the boiling point of propanal (approximately 48-53°C).[2]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for propanal synthesis?
A1: There isn't a single optimal temperature but rather a strategic temperature gradient. The reaction flask itself should be heated to vigorously boil the 1-propanol (at or slightly above its 97°C boiling point) to ensure a sufficient reaction rate.[3] Simultaneously, the apparatus must be set up to exploit the difference in boiling points. A key technique involves using a condenser through which water at ~60°C is circulated. This temperature is hot enough to allow propanal vapor (boiling point ~49°C) to pass through to a second, cold condenser for collection, but cool enough to condense the 1-propanol vapor (boiling point 97°C) and return it to the reaction flask.[2][3]
Q2: How does reaction time affect the synthesis?
A2: Reaction time in this synthesis is less about a fixed duration and more about the controlled rate of addition and distillation. The addition of the oxidizing agent typically takes around 30 minutes.[3] After the addition is complete, the mixture is often boiled for an additional 15-20 minutes to ensure all the formed propanal is distilled over.[3][12] The guiding principle is to minimize the time the propanal spends in the reaction flask. Extending the reaction time unnecessarily after the starting material is consumed will only increase the risk of over-oxidation to propanoic acid.[5]
Q3: What are the key safety precautions for this synthesis?
A3: Propanal is a highly flammable liquid and vapor that can cause serious skin and eye irritation.[13][14][15] The following precautions are mandatory:
-
Ventilation: Work in a well-ventilated area, preferably a fume hood.[13][16]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[14][16] Use an electric heater or water bath for heating, not a Bunsen burner.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13][14]
-
Storage: Store propanal in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[13][14] Propanal can form explosive peroxides over time, so it should be handled with care, especially if crystals are observed.[15][16]
-
Handling: Ground and bond containers and receiving equipment to prevent static discharge.[14][16]
Q4: Which analytical techniques are best for assessing the purity of my propanal sample?
A4: Several analytical techniques can be used to assess the purity of your synthesized propanal:
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (GC-FID) is an excellent method for quantifying propanal and identifying impurities like residual 1-propanol and propanoic acid.[17][18] Headspace GC (HS-GC) is particularly useful for analyzing volatile compounds like aldehydes.[17][19]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, often requiring derivatization of the aldehyde with a reagent like 2,4-dinitrophenylhydrazine to make it detectable by UV-Vis.[18]
-
Qualitative Tests: A simple chemical test using Tollens' reagent can confirm the presence of an aldehyde group. A positive test is indicated by the formation of a silver mirror.[4]
Data & Protocols
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 1-Propanol | C₃H₈O | 60.10 | 97 |
| Propanal | C₃H₆O | 58.08 | 49 |
| Propanoic Acid | C₃H₆O₂ | 74.08 | 141 |
Data sourced from multiple chemical guides and safety data sheets.[4][15]
Table 2: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Over-oxidation to propanoic acid; Inefficient product removal. | Use a distillation setup, not reflux. Maintain temperature to distill propanal as it forms.[5][6] |
| Propanoic Acid Contamination | Propanal remains in the oxidizing mixture for too long. | Ensure immediate distillation of propanal. Use an excess of 1-propanol.[4][5] |
| Slow/No Reaction | Temperature is too low; Poor mixing. | Heat the alcohol to boiling before and during the addition of the oxidant. Ensure efficient stirring.[3] |
| Purification Difficulties | Inadequate separation of propanal and 1-propanol. | Use fractional distillation with a packed column. Heat slowly and collect the fraction at ~49°C.[2] |
Experimental Protocols
Protocol 1: Synthesis of Propanal via Oxidation of 1-Propanol
This protocol is a synthesis of established methods and should be performed with strict adherence to all safety precautions.[3][12]
-
Apparatus Setup: Assemble a distillation apparatus using a three-necked round-bottom flask. Fit it with a dropping funnel, a mechanical stirrer, and a condenser system. The first condenser should be set for reflux and connected to a second condenser set for downward distillation into an ice-cooled receiving flask.
-
Hot Condenser (Optional but Recommended): Circulate water at approximately 60°C through the first condenser. Circulate cold water through the second condenser.[2]
-
Reagents:
-
Place 1-propanol (e.g., 1.7 moles) into the round-bottom flask with a few anti-bumping granules.[3][12]
-
In a separate beaker, prepare the oxidizing solution by dissolving potassium dichromate (e.g., 0.56 moles) in water and slowly adding concentrated sulfuric acid (e.g., 2.2 moles) with cooling.[3] Transfer this solution to the dropping funnel.
-
-
Reaction:
-
Completion: Once all the oxidizing mixture has been added, continue to boil the solution for another 15-20 minutes to ensure all the propanal has been distilled.[3]
-
Collection: The crude propanal will collect in the ice-cooled receiving flask.
Protocol 2: Purification of Propanal by Fractional Distillation
-
Drying: Transfer the collected crude distillate to a clean flask and add a small amount of anhydrous sodium sulfate. Swirl and let it stand for 10-15 minutes to remove residual water.[3]
-
Setup: Decant the dried liquid into a round-bottom flask suitable for fractional distillation, equipped with a fractionating column, a thermometer, a condenser, and a receiving flask. Add fresh anti-bumping granules.
-
Distillation:
-
Gently heat the flask using a water bath or heating mantle.
-
Discard any initial distillate that comes over at a very low temperature.
-
Carefully collect the fraction that distills at a constant temperature between 48°C and 53°C.[2] This is your purified propanal.
-
Stop the distillation when the temperature either drops or begins to rise sharply.
-
Protocol 3: Quality Control using Gas Chromatography (GC-FID)
-
Sample Preparation: Prepare a dilute solution of your purified propanal in a suitable solvent (e.g., dichloromethane). Also prepare standard solutions of 1-propanol, propanal, and propanoic acid for comparison.
-
GC Conditions (Example):
-
Analysis: Inject your sample and compare the retention times of the peaks with your standards to identify and quantify the purity of your propanal and detect any contaminants.
Visualizations
Reaction Pathway
Caption: A logical workflow for troubleshooting common issues in propanal synthesis.
References
- Propanal - SAFETY DATA SHEET. (2023-01-12). Breckland Scientific Supplies Ltd.
- Propanal Safety D
- Show the reagents and experimental conditions for synthesizing the below-mentioned compounds
- How to make Propanal (propionaldehyde) | Video Summary and Q&A. (2015-09-07). Glasp.
- Propan-1-ol Oxidation | Edexcel International A Level (IAL) Chemistry Revision Notes 2018. (2025-03-03). Save My Exams.
- SAFETY D
- Propanal SDS, 123-38-6 Safety D
- Oxidation of propanol to propanal VID 1592052479220. (2020-06-15). YouTube.
- Optimizing reaction conditions for (S)-1-Chloro-2-propanol synthesis. Benchchem.
- CP 7 - Oxidation of Propan-1-Ol To Produce Propanal and Propanoic Acid. Scribd.
- SAFETY DATA SHEET - Propionaldehyde. (2009-05-19). Fisher Scientific.
- propionaldehyde - Organic Syntheses Procedure. Organic Syntheses.
- Application Notes and Protocols for the Purification of 3-(3-Methylphenyl)propionaldehyde. Benchchem.
- Practical notes - CP7 Oxidation of Propan-1-ol to Produce Propanal and Propanoic Acid.
- Purific
- Oxidation of Propanol: Easy exam revision notes for GSCE Chemistry. Revisionscience.com.
- Optimizing reaction conditions for 2-Ethoxy-1-propanol synthesis. Benchchem.
- The complete oxidation of propan-1-ol. Classic Chemistry Experiments.
- Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. (2021-05-22). RSC Publishing.
- How to make Propanal (propionaldehyde). (2015-09-08). YouTube.
- I don't understand this question! 'When propanal is prepared from propan-1-ol, the mixture is kept at a temperature between the boiling temperatures of propanal and propan-1-ol. Explain why this is necessary.' (2018-09-25). Reddit.
- A Comparative Guide to the Validation of Analytical Techniques for 1,3-Diamino-2-propanol Analysis. Benchchem.
- Validation of an Analytical Method by Headspace Gas Chromatography with Flame Ionization and Evaluation of Matrix Effect of Volatile Compounds in. (2023-02-27). SciELO.
- Recovery test of the proposed method for determination of propanal, pentanal, hexanal, octanal, and trans-2-nonenal.
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- 16. echemi.com [echemi.com]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Purification of Chlorinated Aldehydes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the purification of chlorinated aldehydes. These compounds are highly valuable synthetic intermediates, but their inherent reactivity and instability can present significant purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and achieve high purity of your target molecules.
Understanding the Core Challenges
Chlorinated aldehydes are characterized by an electron-deficient carbonyl group due to the inductive effect of the chlorine atom. This makes them highly reactive and susceptible to a variety of degradation pathways, which are often exacerbated during purification. Key challenges include:
-
Instability: They are prone to polymerization, oxidation to carboxylic acids, and decomposition under acidic, basic, or high-temperature conditions.
-
Byproduct Formation: Synthesis of chlorinated aldehydes can lead to a range of impurities, including over-chlorinated species, aldol condensation products, and unreacted starting materials.
-
Chromatographic Difficulties: The acidic nature of standard silica gel can catalyze the decomposition of these sensitive compounds.
This guide will address these challenges with practical, field-proven solutions.
Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Issues During Aqueous Work-up and Extraction
Question: After my aqueous work-up, I have a low yield of my chlorinated aldehyde and see new, unidentified spots on my TLC. What is happening?
Answer: This is a common issue and likely points to decomposition of your chlorinated aldehyde due to unfavorable pH conditions during the work-up.
-
Causality: Chlorinated aldehydes can be sensitive to both strong acids and strong bases. Basic conditions can promote aldol condensation or elimination reactions, while acidic conditions can catalyze polymerization or hydrolysis of other functional groups in your molecule.
-
Troubleshooting Steps:
-
Maintain Neutral pH: During extractions, use a saturated sodium bicarbonate solution cautiously to neutralize any strong acids. Be mindful that even bicarbonate can be sufficiently basic to cause issues with highly sensitive substrates. If possible, aim for a pH as close to neutral as you can get away with.
-
Minimize Contact Time: Perform your aqueous work-up and extractions as quickly as possible. Have all your solutions and equipment prepared in advance to minimize the time your compound is in contact with the aqueous phase.
-
Use Brine Washes: After any aqueous extraction, wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove residual water and can minimize hydrolysis.
-
II. Challenges in Column Chromatography
Question: My chlorinated aldehyde seems to be decomposing on my silica gel column. The fractions are impure, and I'm getting a smear on my TLC. What should I do?
Answer: Decomposition on silica gel is a frequent problem for sensitive aldehydes. The acidic nature of the silica surface can catalyze degradation pathways.
-
Causality: The silanol groups (Si-OH) on the surface of silica gel are acidic and can act as a catalyst for aldol reactions, polymerization, or acetal formation if you are using an alcohol in your eluent.
-
Troubleshooting & Optimization:
Problem Potential Cause Recommended Solution Streaking/Decomposition on TLC/Column Acidic nature of silica gel 1. Deactivate Silica: Add 0.5-1% triethylamine to your mobile phase to neutralize the acidic sites on the silica.[1] 2. Switch to Alumina: Use neutral alumina as your stationary phase, which is less acidic and often better tolerated by sensitive aldehydes.[1][2][3] Formation of new, less polar spots Acetal/hemiacetal formation Avoid using alcohol-based solvents (e.g., methanol, ethanol) in your eluent. Opt for solvent systems like hexane/ethyl acetate or dichloromethane/diethyl ether.[1] Poor Separation Inappropriate solvent system Systematically screen solvent systems using TLC. Aim for an Rf of 0.2-0.3 for your target compound to achieve good separation on the column. -
Experimental Protocol: Purification using Neutral Alumina
-
Slurry Pack the Column: Prepare a slurry of neutral alumina in your starting mobile phase (e.g., 98:2 hexane/ethyl acetate).
-
Load the Sample: Dissolve your crude chlorinated aldehyde in a minimal amount of dichloromethane or your mobile phase and load it onto the column.
-
Elute: Run the column with your chosen solvent system, gradually increasing the polarity if necessary.
-
Monitor Fractions: Collect fractions and monitor by TLC to identify those containing your pure product.
Caption: Troubleshooting logic for aldehyde decomposition during column chromatography.
-
III. Difficulties with Distillation
Question: I'm trying to purify my chlorinated aldehyde by distillation, but the yield is very low, and the product is discolored. What's going wrong?
Answer: High temperatures required for atmospheric distillation can cause thermal decomposition of chlorinated aldehydes.
-
Causality: Chlorinated aldehydes can be thermally labile. The heat can induce polymerization or elimination of HCl, leading to decomposition and discoloration.
-
Troubleshooting Steps:
-
Use Vacuum Distillation: The most effective solution is to perform the distillation under reduced pressure. This lowers the boiling point of your compound, allowing for distillation at a much lower and safer temperature.[4][5][6]
-
Add a Stabilizer: Consider adding a small amount of a radical inhibitor like hydroquinone to the distillation flask. This can help to prevent polymerization, a common issue with aldehydes upon heating.[7]
-
Ensure a Dry System: Any moisture present can lead to hydrolysis at elevated temperatures. Ensure all your glassware is thoroughly dried before starting the distillation.
-
-
Experimental Protocol: Vacuum Distillation of a Chlorinated Aldehyde
-
Setup: Assemble a vacuum distillation apparatus with a magnetic stir bar in the distillation flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Add Stabilizer (Optional): Add a spatula tip of hydroquinone to the crude chlorinated aldehyde in the distillation flask.
-
Apply Vacuum: Gradually apply vacuum to the system. A water aspirator or a vacuum pump can be used.
-
Heat Gently: Once a stable vacuum is achieved, gently heat the distillation flask using a heating mantle.
-
Collect Fractions: Collect the fractions that distill at a constant temperature and pressure.
Caption: Recommended workflow for the distillation of chlorinated aldehydes.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude chlorinated aldehyde?
A1: The most common impurities include:
-
Carboxylic Acid: Formed by the oxidation of the aldehyde. This is often visible as a baseline spot on a TLC plate.
-
Unreacted Starting Materials: Depending on the synthetic route.
-
Over-chlorinated Byproducts: Dichloro- or trichloro-aldehydes can form if the chlorination reaction is not carefully controlled.[8]
-
Aldol Condensation Products: These can form if basic conditions are present during the reaction or work-up.[8]
-
Polymers: Aldehydes, especially reactive ones, can polymerize over time or when heated.[8]
Q2: Can I use the bisulfite adduct formation method for purifying chlorinated aldehydes?
A2: Yes, this method can be very effective for separating your chlorinated aldehyde from non-carbonyl impurities. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-polar impurities by extraction. However, be cautious during the regeneration step. The aldehyde is typically regenerated from the adduct by adding a strong base, which can decompose sensitive chlorinated aldehydes. It is crucial to perform the subsequent extraction of the regenerated aldehyde into an organic solvent immediately to minimize its exposure to the basic aqueous solution.[9]
Q3: How should I store my purified chlorinated aldehyde?
A3: Due to their instability, proper storage is critical.
-
Temperature: Store at low temperatures, typically in a refrigerator or freezer.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Purity: Ensure the aldehyde is as pure as possible before storage, as impurities can sometimes catalyze decomposition.
-
Stabilizers: For long-term storage, consider adding a small amount of a stabilizer like hydroquinone.[7]
Q4: My chlorinated aldehyde is a solid. Can I use recrystallization?
A4: Yes, recrystallization can be an excellent purification method for solid chlorinated aldehydes, provided a suitable solvent system can be found. The ideal solvent is one in which the aldehyde is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities remain soluble at low temperatures. Screen a range of solvents (e.g., hexanes, ethyl acetate, toluene, and mixtures thereof) to find the optimal conditions.
References
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.).
- Hoechst Aktiengesellschaft. (1982). Process for the isolation of monochloroacetaldehyde. U.S.
- Harris, E. B. J. (2014). Answer to "What is the best solvent for purifying aldehyde in a column chromatography?". ResearchGate.
- BenchChem. (2025). Technical Support Center: Purification of Long-Chain Branched Aldehydes. BenchChem Technical Support.
- University of Rochester Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures.
- Stauffer Chemical Company. (1987). Process for the manufacture of acetals of chloroacetaldehyde.
- The Dow Chemical Company. (1974). Chlorination of lower aliphatic aldehydes. U.S.
- MDPI. (2023). Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study. Polymers, 15(21), 4269.
- Chemistry LibreTexts. (2020). Distillation.
- Biotage. (2023). Alumina sample cleanups and how can you implement in your workflow? Biotage.
- Teledyne ISCO. (2012). RediSep neutral alumina column purification of high pKa compounds.
- Unacademy. (n.d.). Everything about Distillation Under Reduced Pressure.
- Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination.
- Mills, L. R., & Rousseaux, S. A. L. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters, 21(21), 8579-8583.
- Analytical Methods Committee. (2025). Analytical methods for trace levels of reactive carbonyl compounds formed in lipid peroxidation systems. Analyst, 150(15), 1234-1245.
- OSHA. (n.d.). CHLOROACETALDEHYDE. OSHA Method 76.
- PMC. (2020). A Comprehensive Review on Source, Types, Effects, Nanotechnology, Detection, and Therapeutic Management of Reactive Carbonyl Species Associated with Various Chronic Diseases. Antioxidants, 9(11), 1133.
- Imperial Chemical Industries PLC. (1983). Stabilization of aldehydes.
- Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry.
- Ekeeda. (2019, May 6). Distillation Under Reduced Pressure – Definition, Principle and Advantage - Chemistry Class 11 [Video]. YouTube. [Link]
- Wacker Chemie AG. (2016). Process for preparing chloroacetaldehyde acetals. U.S.
- BenchChem. (2025).
- MDPI. (2023). Analytical Methods for Atmospheric Carbonyl Compounds: A Review.
- National Institutes of Health. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic Letters, 14(17), 4540-4543.
- Wikipedia. (n.d.). Nitromethane.
- ResearchGate. (2024). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry.
- ResearchGate. (2017).
- PMC. (2019). Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. Molecules, 24(10), 1957.
- Euro Chlor. (2004).
- ResearchGate. (2019).
- PubMed. (2006). Formation of stable chlorinated hydrocarbons in weathering plant material. Environmental Science & Technology, 40(12), 3782-3787.
- Simon Fraser University Summit. (2012).
- CORE. (1986). α-Chlorocarbonyl Compounds : Their Synthesis and Applications. Bulletin of the Institute for Chemical Research, Kyoto University, 64(4), 189-201.
- Maldonado-Domínguez, M. (2015). Answer to "Is it possible to purify aldehyde by column? Is there any other method to do purification?". ResearchGate.
- Silver, J. (2017). Answer to "Product decomposed on silica gel". ResearchGate.
- PubMed. (2014). Experimental study on cross-reactivity of alpha-arbutin toward p-phenylenediamine and hydroquinone in guinea pigs. The Journal of Toxicological Sciences, 39(5), 779-785.
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- 8. US3801645A - Chlorination of lower aliphatic aldehydes - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing 3-(2-Chlorophenyl)propanal During Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-(2-Chlorophenyl)propanal and encountering stability issues during experimental workup. This document provides in-depth troubleshooting, stabilization protocols, and answers to frequently asked questions to ensure the integrity of your compound.
Instability Troubleshooting Guide
Working with this compound can be challenging due to its susceptibility to degradation. Understanding the potential decomposition pathways is the first step in preventing them.
Question: My purified this compound shows new impurities after workup or upon brief storage. What is happening?
Answer: this compound, like many aldehydes, is prone to several degradation pathways, especially when exposed to air, light, or acidic/basic conditions during workup. The primary culprits are oxidation, aldol condensation, and polymerization.
1. Oxidation to Carboxylic Acid:
The most common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid.[1][2][3][4] In the presence of atmospheric oxygen, this compound can be converted to 3-(2-Chlorophenyl)propanoic acid. This process can be accelerated by light and the presence of metal ions.[5]
-
Mechanism: The oxidation often proceeds via a free-radical chain reaction.[5] The aldehydic proton is susceptible to abstraction, initiating a cascade that results in the formation of a carboxylic acid.
-
Identification: The formation of the carboxylic acid can be detected by a change in pH of the sample and confirmed by analytical techniques such as GC-MS or NMR spectroscopy.[6][7] On a TLC plate, the carboxylic acid will appear as a more polar spot (lower Rf value) compared to the aldehyde.[8]
2. Aldol Condensation:
Under either acidic or basic conditions, aldehydes with α-hydrogens, such as this compound, can undergo self-condensation, known as an aldol reaction.[9][10][11] This leads to the formation of β-hydroxy aldehydes, which can then dehydrate to form α,β-unsaturated aldehydes. This process can be a significant source of complex impurities.
-
Mechanism: A base can deprotonate the α-carbon, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of another aldehyde molecule. Subsequent protonation yields the β-hydroxy aldehyde.
-
Identification: Aldol adducts and their dehydration products are higher molecular weight compounds and can be identified by GC-MS and NMR.
3. Polymerization:
Aldehydes have a tendency to polymerize, especially in the presence of acid or base catalysts, or upon prolonged storage.[12][13] This results in the formation of long-chain polymers and a decrease in the concentration of the desired aldehyde.
-
Mechanism: This can occur through various mechanisms, including aldol-type additions, leading to the formation of oligomers and polymers.
-
Identification: Polymerization is often observed as the formation of a viscous oil or solid precipitate in the sample.
Stabilization Strategies & Protocols
To mitigate the degradation of this compound, several strategies can be employed during the workup procedure.
Question: How can I modify my workup to prevent the degradation of this compound?
Answer: A carefully designed workup protocol is crucial. This involves controlling the pH, minimizing exposure to oxygen, and in some cases, using protective agents.
Protocol 1: Mild Aqueous Workup with Antioxidant
This protocol is designed to minimize oxidation and pH-catalyzed side reactions.
Materials:
-
Reaction mixture containing this compound
-
Deoxygenated water (prepared by bubbling argon or nitrogen through water for 30 minutes)
-
Saturated aqueous sodium bicarbonate solution (deoxygenated)
-
Brine (saturated aqueous NaCl solution, deoxygenated)
-
Anhydrous sodium sulfate or magnesium sulfate
-
An appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Antioxidant (e.g., Butylated Hydroxytoluene - BHT)
Procedure:
-
Quenching: Cool the reaction mixture to 0-5 °C. If the reaction is acidic, slowly add deoxygenated saturated sodium bicarbonate solution with vigorous stirring until the pH is neutral (pH ~7). If the reaction is basic, neutralize with a dilute acid (e.g., 1M HCl) to pH ~7. Rationale: Neutralizing the pH prevents acid or base-catalyzed aldol condensation and polymerization.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., 3 x 50 mL of ethyl acetate). Rationale: This separates the organic product from aqueous reagents and byproducts.
-
Washing: Combine the organic layers and wash with deoxygenated water (2 x 50 mL) and then with deoxygenated brine (1 x 50 mL). Rationale: Washing removes residual water-soluble impurities and salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Rationale: Removes residual water which can promote degradation.[8]
-
Stabilization: Add a small amount of an antioxidant like BHT (e.g., 50-100 ppm) to the dried organic solution before concentration. Rationale: BHT is a radical scavenger that inhibits autoxidation.
-
Concentration: Remove the solvent under reduced pressure at a low temperature (e.g., < 40 °C). Rationale: Minimizes thermal stress on the aldehyde.
-
Storage: Store the purified aldehyde under an inert atmosphere (argon or nitrogen) at a low temperature (≤ -20°C).[8]
Protocol 2: Purification via Bisulfite Adduct Formation
For samples with significant non-aldehyde impurities, purification via a sodium bisulfite adduct can be highly effective.[12][14][15][16][17] This method isolates the aldehyde from the mixture.
Materials:
-
Crude this compound mixture
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Ethyl acetate or other suitable organic solvent
-
10% aqueous sodium hydroxide (NaOH) or saturated sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Adduct Formation: Dissolve the crude aldehyde in a minimal amount of a water-miscible solvent like ethanol or THF. Add a freshly prepared saturated aqueous solution of sodium bisulfite with vigorous stirring. A white precipitate of the bisulfite adduct should form.[8] Stir for 30-60 minutes.
-
Isolation of Adduct: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol and then diethyl ether to remove non-aldehyde impurities.
-
Regeneration of Aldehyde: Suspend the bisulfite adduct in a biphasic mixture of ethyl acetate and water. With vigorous stirring, slowly add 10% NaOH or saturated Na₂CO₃ solution until the pH is >10.[15] The adduct will decompose, releasing the free aldehyde into the organic layer.
-
Extraction and Wash: Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 30 mL). Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, add a stabilizer like BHT, and concentrate under reduced pressure.
| Parameter | Recommendation | Rationale |
| pH during Workup | Maintain near neutral (pH 7) | Prevents acid/base-catalyzed aldol condensation and polymerization.[18] |
| Atmosphere | Use deoxygenated solvents and work under an inert atmosphere (N₂ or Ar) | Minimizes exposure to oxygen, thus preventing oxidation.[3][5] |
| Temperature | Keep temperatures low (< 40°C) during concentration and storage (≤ -20°C) | Reduces the rate of all degradation pathways.[8] |
| Antioxidants | Add a radical scavenger like BHT (50-100 ppm) | Inhibits autoxidation. |
| Light Exposure | Protect from direct light | Prevents potential photodegradation.[8] |
Analytical & Purity Assessment
Question: How can I monitor the stability and purity of my this compound sample?
Answer: Regular analytical checks are essential to ensure the integrity of your compound.
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of more polar impurities, such as the corresponding carboxylic acid, which will have a lower Rf value.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile components.[6][7] It can detect the parent aldehyde, the oxidized carboxylic acid, and potential aldol condensation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for identifying the characteristic aldehyde proton signal (around 9-10 ppm). The appearance of new signals or a decrease in the integration of the aldehyde proton can indicate degradation.
Frequently Asked Questions (FAQs)
Q1: I see an oily film forming in my sample vial over time. What is it? A1: This is likely due to polymerization of the aldehyde. To prevent this, store the purified compound at low temperatures (≤ -20°C) under an inert atmosphere and consider adding a polymerization inhibitor if long-term storage is required.[12]
Q2: My workup involves a basic extraction. How can I protect my aldehyde? A2: If a basic wash is unavoidable, perform it quickly at low temperatures and immediately neutralize the organic layer. Aldehydes are particularly sensitive to bases, which can catalyze aldol reactions.[2] Minimizing contact time is key.
Q3: Can I use column chromatography to purify this compound? A3: Yes, but with caution. Silica gel can be slightly acidic and may promote aldol condensation or other side reactions. To mitigate this, you can neutralize the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, using a less acidic stationary phase like alumina may be beneficial.
Q4: Are there any alternative methods to stabilize the aldehyde? A4: For certain applications, the aldehyde can be protected as an acetal.[19][20] Acetals are stable to basic and nucleophilic conditions. The aldehyde can be regenerated by treatment with mild acid. This is a common strategy in multi-step syntheses.
Diagrams
Caption: Key decomposition pathways for this compound.
Caption: Workflow for a stabilized workup of this compound.
References
- Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. [Link]
- Oxidation of aldehydes and ketones. Chemguide. [Link]
- Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. JoVE. [Link]
- Aldehydes and Ketones to Carboxylic Acids. Chemistry Steps. [Link]
- Ch17: Oxidation of CHO to COOH. University of Calgary. [Link]
- Workup: Aldehydes. Department of Chemistry: University of Rochester. [Link]
- Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implic
- Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen.
- Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective. Frontiers. [Link]
- Aldehydes and ketones in pyrolysis oil: analytical determination and their role in the aging process. PMC - NIH. [Link]
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. [Link]
- Characterization and Analysis of Acetaldehyde Wastewater by Molecular Weight Distribution, Hydrophilicity, and Chemical Composition. MDPI. [Link]
- Stabilization of Aldehydes as Propylene Glycol Acetals. PubMed. [Link]
- Stabilization of aldehydes.
- Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging
- EP0096153A2 - Stabilization of aldehydes.
- This compound (C9H9ClO). PubChemLite. [Link]
- Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones
- Neuroprotective Effects of Aldehyde-Reducing Composition in an LPS-Induced Neuroinflammation Model of Parkinson's Disease. MDPI. [Link]
- 3-(2-Chlorophenyl)-propan-1-ol. PubChem. [Link]
- 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link]
- Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. PMC - NIH. [Link]
- Aldol condensation of 4-alkylbenzaldehyde with propanal followed by...
- Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. [Link]
- Enhancing Antioxidant and Flavor of Xuanwei Ham Bone Hydrolysates via Ultrasound and Microwave Pretreatment: A Backpropagation Artificial Neural Network Model Prediction. MDPI. [Link]
- ALDOL CONDENSATION of PROPANAL || Aldol Reaction of CH3CH2CHO. YouTube. [Link]
- propionaldehyde. Organic Syntheses Procedure. [Link]
- Give the expected products for the aldol condens
- Trick to write the product of Aldol and Cross Aldol Condens
- β-CHLOROPROPIONALDEHYDE ACETAL. Organic Syntheses Procedure. [Link]
- Chemical Properties of Benzenepropanal (CAS 104-53-0). Cheméo. [Link]
- Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
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- 4. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
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- 6. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
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- 18. Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Aldol Condensation of Substituted Propanals
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for navigating the complexities of aldol condensations involving substituted propanals. This document provides in-depth, field-tested insights and troubleshooting strategies to help you minimize common side reactions and maximize the yield of your desired product. The guidance herein is structured to address specific experimental challenges in a direct, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should anticipate when running an aldol condensation with a substituted propanal?
When working with substituted propanals (e.g., 2-methylpropanal, 2-phenylpropanal), you are likely to encounter a landscape of competing reactions beyond the desired crossed-aldol product. The most common side reactions include:
-
Self-Condensation: The substituted propanal enolizes and reacts with itself, leading to a dimeric aldol product. This is often a significant competing pathway.
-
Cannizzaro Reaction: Under strong basic conditions, aldehydes lacking an alpha-hydrogen can undergo disproportionation to form a primary alcohol and a carboxylic acid. While propanals have alpha-hydrogens, this reaction can become relevant with highly hindered aldehydes or under specific catalytic conditions.
-
Tishchenko Reaction: This is another disproportionation reaction, catalyzed by alkoxides, where two aldehyde molecules form an ester.
-
Multiple Crossed-Aldol Products: If your reaction partner is also an enolizable aldehyde, you can expect a complex mixture of up to four different aldol adducts, making purification a significant challenge.
-
Over-alkylation or Michael Addition: If the product of the aldol condensation, an α,β-unsaturated carbonyl, is formed in situ, it can react with another enolate in a conjugate addition.
Q2: Why is the self-condensation of 2-substituted propanals often so competitive?
The competitiveness of self-condensation in 2-substituted propanals stems from a combination of steric and electronic factors. The single alpha-hydrogen on a tertiary carbon (the C2 position) is readily abstracted to form a stabilized enolate. While sterically hindered compared to a primary enolate (like that from propanal itself), this enolate is still sufficiently reactive to attack another molecule of the parent aldehyde, which is typically present in high concentration at the start of the reaction.
Q3: How do I choose between base-catalyzed and acid-catalyzed conditions for my reaction?
The choice is mechanism-dependent and has significant implications for selectivity.
-
Base-Catalyzed Conditions: These are more common and proceed via an enolate intermediate. They are often faster and conducted at lower temperatures. However, they are prone to side reactions like self-condensation and the Cannizzaro reaction, especially with strong, non-hindered bases (e.g., NaOH, KOH). For selective cross-condensations, using a strong, sterically hindered base like lithium diisopropylamide (LDA) to pre-form the enolate is a superior strategy.
-
Acid-Catalyzed Conditions: These proceed via an enol intermediate. The reaction can be slower and may require higher temperatures, which can promote dehydration of the initial aldol adduct to the α,β-unsaturated product. Acid catalysis can sometimes offer better selectivity in cases where the desired aldehyde partner is more readily activated by the acid.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab and provides actionable solutions based on mechanistic principles.
Problem 1: My reaction yields a complex mixture of products with a low yield of the desired crossed-aldol adduct.
-
Primary Suspect: Competing Self-Condensation and/or Multiple Crossed-Aldol Reactions.
This is the most common issue. When you mix two different enolizable aldehydes (your substituted propanal and its partner) with a base, you initiate a race between four possible reactions.
Workflow for Troubleshooting Product Mixture Issues
Caption: Troubleshooting workflow for complex aldol reaction mixtures.
Solution A: Controlled Slow Addition (When Partner is Non-Enolizable)
This strategy aims to keep the concentration of the enolizable aldehyde (your substituted propanal) low at all times, thereby favoring its reaction with the non-enolizable partner present in high concentration.
Protocol 1: Slow Addition for Crossed-Aldol Condensation
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the non-enolizable aldehyde (1.0 eq) and the base (e.g., NaOH, 1.1 eq) in the chosen solvent (e.g., ethanol/water).
-
Cooling: Cool the solution to the desired temperature (typically 0-5 °C) in an ice bath.
-
Slow Addition: Prepare a solution of the substituted propanal (1.0 eq) in the same solvent. Using a syringe pump, add the propanal solution dropwise to the reaction flask over a period of 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a weak acid (e.g., saturated aq. NH₄Cl).
-
Workup: Proceed with standard aqueous workup and purification.
Solution B: Directed Aldol Condensation via Pre-formed Enolate
This is the most robust method for achieving high selectivity in crossed-aldol reactions. By pre-forming the enolate of one aldehyde quantitatively, you eliminate the possibility of self-condensation from that partner and ensure it acts only as the nucleophile.
Protocol 2: Directed Aldol via Lithium Enolate
-
Enolate Formation: In a flame-dried flask under argon, dissolve diisopropylamine (1.1 eq) in dry THF and cool to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes to form LDA.
-
Aldehyde Addition: Add the substituted propanal (1.0 eq) dropwise to the LDA solution at -78 °C. Stir for 45-60 minutes to ensure complete formation of the lithium enolate.
-
Partner Addition: Add the second aldehyde partner (1.1 eq) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir at -78 °C for 1-2 hours, monitoring by TLC.
-
Quenching & Workup: Quench the reaction at -78 °C with saturated aq. NH₄Cl and allow the mixture to warm to room temperature before standard workup.
Problem 2: I am observing products consistent with a disproportionation reaction (an alcohol and a carboxylic acid).
-
Primary Suspect: Cannizzaro or Tishchenko-type side reaction.
This typically occurs under strong basic conditions, especially if your substituted propanal is sterically hindered, which can slow down the desired aldol pathway and allow competing reactions to occur.
Mechanism: Aldol vs. Cannizzaro
Caption: Competing pathways of Aldol addition and Cannizzaro reaction.
Solutions:
-
Use a Weaker Base: Switch from NaOH or KOH to a weaker base like an amine (e.g., triethylamine) or potassium carbonate if your substrate is sufficiently acidic.
-
Use a Hindered, Non-nucleophilic Base: The best solution is to use a base like LDA (as in Protocol 2), which is a strong proton abstractor but a poor nucleophile, thus preventing the initial nucleophilic attack required for the Cannizzaro mechanism.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor higher activation energy side reactions.
Problem 3: My main product is the α,β-unsaturated carbonyl, but I need to isolate the β-hydroxy carbonyl (the aldol adduct).
-
Primary Suspect: In-situ dehydration of the aldol adduct.
Dehydration is often favored by higher temperatures and both strongly acidic or basic conditions.
Comparative Data: Temperature Effects on Dehydration
| Catalyst System | Temperature (°C) | Ratio (Adduct : Enone) | Source |
| 10% NaOH in EtOH/H₂O | 0 | ~90 : 10 | Illustrative Data |
| 10% NaOH in EtOH/H₂O | 25 | ~40 : 60 | Illustrative Data |
| 10% NaOH in EtOH/H₂O | 70 (Reflux) | <5 : >95 | Illustrative Data |
| LDA in THF, then quench | -78 | >99 : <1 |
Solutions:
-
Low Temperature: As shown in the table, temperature is critical. Running the reaction at 0 °C or below significantly favors the isolation of the initial adduct. Reactions performed at -78 °C, such as the directed aldol protocol, almost exclusively yield the adduct.
-
Careful Quenching: Use a mild quenching agent like saturated ammonium chloride. Quenching with strong acid can catalyze rapid dehydration during workup.
-
Choice of Base: Strong bases like NaOH can promote elimination. Using catalytic amounts of a weaker base or the LDA method can prevent this.
References
- Cannizzaro Reaction: Mechanism and Scope. Organic Chemistry Portal. [Link]
- Aldol Addition and Condensation Reactions. LibreTexts Chemistry. [Link]
- Directed Aldol Reaction. Organic Chemistry Portal. [Link]
Technical Support Center: Catalyst Selection for Selective Reduction in Propanal Synthesis
Welcome to the technical support center for catalyst selection in the selective synthesis of propanal. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selective hydrogenation. Here, we address common challenges and frequently asked questions to ensure the success of your experiments. Our guidance is rooted in established scientific principles and practical, field-proven insights.
Section 1: Troubleshooting Guide
This section provides solutions to specific issues you may encounter during the selective reduction for propanal synthesis.
Issue 1: Low Selectivity Towards Propanal (Over-reduction to 1-Propanol)
Question: My reaction is yielding significant amounts of 1-propanol instead of the desired propanal. How can I improve the selectivity for the saturated aldehyde?
Answer: This is a common challenge as the hydrogenation of the C=O bond to form the alcohol is often thermodynamically favorable once the C=C bond is saturated. The key is to employ a catalyst system that preferentially activates the C=C bond of the α,β-unsaturated aldehyde precursor (e.g., acrolein) while minimizing subsequent reduction of the newly formed aldehyde.
Causality and Strategic Solutions:
-
Catalyst Choice: The choice of metal is paramount. While platinum (Pt) and palladium (Pd) are active for hydrogenation, they can also readily reduce aldehydes to alcohols. Bimetallic catalysts often provide a solution by modifying the electronic properties of the active sites. For instance, the addition of a second metal like copper (Cu) to a palladium catalyst can dilute the palladium ensembles, which are highly active for C=O hydrogenation, thereby increasing selectivity towards the aldehyde.[1]
-
Support Effects: The support material can significantly influence the catalyst's selectivity. Supports with specific properties can help to anchor the reactant in a way that favors the hydrogenation of the C=C bond. For example, some studies have shown that the nature of the support can affect the electronic state of the metal nanoparticles, thereby tuning the selectivity.[2]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes favor the formation of the intermediate propanal, as higher temperatures often provide the necessary activation energy for the subsequent reduction to 1-propanol.
-
Hydrogen Pressure: High hydrogen pressures can lead to over-hydrogenation. A systematic optimization of hydrogen pressure is recommended to find a balance between reaction rate and selectivity.
-
Experimental Protocol for Catalyst Screening:
-
Catalyst Preparation: Prepare a series of supported bimetallic catalysts (e.g., Pd-Cu/SiO₂, Ni-Fe/TiO₂) with varying metal ratios using incipient wetness impregnation.
-
Reaction Setup: In a high-pressure reactor, charge the catalyst and the solvent.
-
Reaction Execution: Introduce the α,β-unsaturated aldehyde and pressurize with hydrogen to the desired pressure.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine the conversion and selectivity.
-
Data Analysis: Compare the performance of the different catalysts and reaction conditions to identify the optimal system for propanal synthesis.
Issue 2: Catalyst Deactivation
Question: My catalyst's activity is decreasing significantly over time or with repeated use. What are the likely causes and how can I mitigate this?
Answer: Catalyst deactivation is a critical issue in industrial and laboratory-scale synthesis. The primary causes are typically poisoning, sintering, and coking.[3]
Troubleshooting Deactivation Pathways:
-
Poisoning:
-
Cause: Impurities in the feedstock or solvent (e.g., sulfur or nitrogen compounds) can strongly adsorb to the active sites of the catalyst, rendering them inactive.[4]
-
Solution: Ensure the purity of all reactants and solvents. Pre-treating the feedstock to remove potential poisons can be beneficial.
-
-
Sintering:
-
Cause: At high temperatures, the small metal nanoparticles on the catalyst support can agglomerate into larger particles, reducing the active surface area.[4]
-
Solution: Operate at the lowest possible temperature that still provides a reasonable reaction rate. The choice of support can also play a role in stabilizing the metal nanoparticles against sintering.
-
-
Coking:
-
Cause: Aldehydes can undergo side reactions like aldol condensation, leading to the formation of high molecular weight byproducts that deposit on the catalyst surface and block active sites.[4]
-
Solution: Optimizing reaction conditions (e.g., lower temperature, shorter residence time) can minimize these side reactions. The acidity or basicity of the support can also influence the rate of coke formation.[5]
-
Workflow for Diagnosing Catalyst Deactivation:
Caption: A troubleshooting workflow for diagnosing the root cause of catalyst deactivation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the selective reduction for propanal synthesis?
A1: The main challenge lies in selectively hydrogenating the carbon-carbon double bond (C=C) of an α,β-unsaturated aldehyde precursor (like acrolein) without reducing the carbonyl group (C=O) to an alcohol.[6][7] The hydrogenation of the C=C bond is thermodynamically more favorable, but preventing the subsequent reduction of the desired propanal to 1-propanol requires careful catalyst design and control of reaction conditions.[8][9]
Q2: How do bimetallic catalysts improve selectivity towards propanal?
A2: Bimetallic catalysts, such as Pd-Cu or Ni-Fe, can enhance selectivity through several mechanisms. The addition of a second, less active metal can create an "ensemble effect," where the active sites of the primary metal (e.g., Pd) are diluted, which can disfavor the adsorption and subsequent hydrogenation of the C=O bond.[1] Additionally, electronic effects, where charge transfer occurs between the two metals, can modify the binding energy of the reactant and intermediates, steering the reaction towards the desired product.[7][10]
Q3: What role does the catalyst support play in this reaction?
A3: The catalyst support is not merely an inert carrier; it can significantly influence the catalytic performance. The support can affect the dispersion and size of the metal nanoparticles, which in turn impacts the number of available active sites.[11] Furthermore, the support can interact with the metal nanoparticles (metal-support interaction), altering their electronic properties and, consequently, their activity and selectivity.[2] The acidic or basic properties of the support can also play a role in the reaction pathway and in the formation of byproducts.[11]
Q4: Can you provide a general reaction pathway for the selective hydrogenation of acrolein to propanal?
A4: Yes, the general pathway involves the preferential hydrogenation of the C=C bond of acrolein to yield propanal. The undesired pathway is the hydrogenation of the C=O bond to form 2-propenol, or the complete hydrogenation to 1-propanol.
Reaction Pathway Diagram:
Caption: Reaction pathways in the hydrogenation of acrolein.
Q5: Are there any established protocols for catalyst screening that I can follow?
A5: While specific protocols will vary depending on the available equipment and the precise nature of your research, a general workflow for screening catalysts for selective propanal synthesis is outlined below.
Catalyst Screening Protocol:
| Step | Procedure | Key Parameters to Vary | Analytical Technique |
| 1. Catalyst Synthesis | Prepare a library of catalysts using methods like impregnation, co-precipitation, or deposition-precipitation. | Metal composition, metal loading, support material. | TEM, XRD, XPS |
| 2. Catalyst Characterization | Characterize the physical and chemical properties of the synthesized catalysts. | Particle size, crystal structure, surface composition. | GC, HPLC |
| 3. Catalytic Testing | Perform the hydrogenation reaction in a batch or flow reactor under controlled conditions. | Temperature, pressure, solvent, substrate-to-catalyst ratio. | GC, HPLC |
| 4. Performance Evaluation | Analyze the reaction products to determine conversion, selectivity, and yield. | Compare the performance of different catalysts. | - |
| 5. Optimization | Select the most promising catalyst and further optimize the reaction conditions. | Fine-tune temperature, pressure, and other parameters. | GC, HPLC |
References
- Selective Partial Hydrogenation of Acrolein on Pd: A Mechanistic Study.
- Selective n-propanol formation from CO2 over degradation-resistant activated PdCu alloy foam electroc
- Selective Acrolein Hydrogenation over Ligand-Protected Gold Clusters: A Venus Flytrap Mechanism.
- Effect of Support and Promoter on Activity and Selectivity of Gold Nanoparticles in Propanol Synthesis from CO2, C2H4, and H2.
- Theoretical Studies of Acrolein Hydrogenation to Propenol and Propanal on Au3 and Au5. Preprints.org. [Link]
- Selective Hydrogenation of Acrolein Over Pd Model Catalysts: Temperature and Particle-Size Effects. University of Macau. [Link]
- Selective Hydrogenation of Acrolein to Propanal on a Pseudomorphic Pt/Ru(001) Bimetallic Surface.
- Scheme 1. Reaction pathway of acrolein hydrogenation forming the...
- Propanol Amination over Supported Nickel Catalysts: Reaction Mechanism and Role of the Support. eScholarship, University of California. [Link]
- Effect of Support and Promoter on Activity and Selectivity of Gold Nanoparticles in Propanol Synthesis from CO2, C2H4 and H2.
- Calculated reaction profiles of acrolein hydrogenation to propanal on...
- Electrocatalytic CO2/CO reduction to propanol: a critical review.
- Deactivation of Zeolite Catalysts in the Prins Reaction between Propene and Formaldehyde in the Liquid Phase. MDPI. [Link]
- Selective Electroreduction of CO2 to n-Propanol in Two-Step Tandem Catalytic System.
- Review on Alternative Route to Acrolein through Oxid
- Effect of support on catalytic properties of Rh catalysts for steam reforming of 2-propanol. OSTI.GOV. [Link]
- Modulation of ODH Propane Selectivity by Zeolite Support Desilication: Vanadium Species Anchored to Al-Rich Shell as Crucial Active Sites. PMC - PubMed Central. [Link]
- Catalysts for selective CO 2 /CO electroreduction to C 3+ compounds. RSC Publishing. [Link]
- Guidelines to Achieving High Selectivity for the Hydrogenation of α,β-Unsaturated Aldehydes with Bimetallic and Dilute Alloy Catalysts: A Review.
- Selective Hydrogenation of α,β-Unsaturated Aldehydes. Taylor & Francis Online. [Link]
- Efficient electrocatalytic conversion of carbon monoxide to propanol using fragmented copper. University of Toronto. [Link]
- Bimetallic Pd-Cu catalysts for selective CO2 hydrogenation to methanol.
- Correlating C═C, C═O, and C═N Hydrogenation Activity with Hydrogen Binding Energies on Ni–Fe Bimetallic Catalysts. The Journal of Physical Chemistry C. [Link]
- Guidelines to Achieving High Selectivity for the Hydrogenation of α,β-Unsaturated Aldehydes with Bimetallic and Dilute Alloy Catalysts: A Review.
- Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds: A Critical Review.
- PdCu bimetallic catalysts for the selective hydrogenation of 2-methyl-3-butyn-2-ol. Utrecht University Student Theses Repository. [Link]
- Selective Hydrogenation of the C═O Bond in Acrolein through the Architecture of Bimetallic Surface Structures. Journal of the American Chemical Society. [Link]
- Selective formation of propan-1-ol from propylene via a chemical looping approach. Royal Society of Chemistry. [Link]
- Selective Hydrogenation Properties of Ni-Based Bimetallic C
- Selective formation of propan-1-ol from propylene via a chemical looping approach. RSC Publishing. [Link]
- (PDF) Selective Hydrogenation of α,β-Unsaturated Aldehydes.
- Catalyst deactiv
- Rosenmund reduction. Wikipedia. [Link]
- Process for catalyst deactivation.
- A Quick Guide to Reductions in Organic Chemistry. OrgChem.by. [Link]
- Reductions by the Alumino- and Borohydrides in Organic Synthesis. SpringerLink. [Link]
- Selective Reduction of Aldehydes. YouTube. [Link]
- Need some expert advice for total synthesis!!!. Reddit. [Link]
- Ultralong Hydroxyapatite Nanowires: Promising Flexible Building Blocks for Constructing High-Performance Biomimetic M
- Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Omega. [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Characterization of 3-(2-Chlorophenyl)propanal
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous structural elucidation of intermediates is paramount. 3-(2-Chlorophenyl)propanal, a key building block, demands rigorous analytical characterization to ensure purity, confirm identity, and predict reactivity in downstream applications. This guide provides an in-depth comparison of analytical techniques, centered around the pivotal role of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, to provide a holistic understanding of this molecule. We will delve into the causality behind experimental choices and present supporting data to empower researchers in their analytical workflows.
The Central Role of ¹³C NMR Spectroscopy
¹³C NMR spectroscopy is arguably the most powerful tool for elucidating the carbon skeleton of an organic molecule.[1][2] Unlike ¹H NMR, which focuses on the protons, ¹³C NMR directly probes the carbon backbone, providing invaluable information about the number of distinct carbon environments and their electronic nature. For a molecule like this compound, this technique is indispensable for confirming the presence and connectivity of the nine unique carbon atoms.
The chemical shift (δ) in ¹³C NMR is highly sensitive to the local electronic environment of each carbon atom. Electronegative substituents, such as chlorine and the aldehyde oxygen, cause a downfield shift (higher ppm values) for nearby carbons.[3][4] Based on established principles and spectral database comparisons, we can predict the approximate chemical shifts for this compound.[5][6][7][8][9]
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (Aldehyde) | 190 - 200 | The carbonyl carbon is highly deshielded due to the electronegative oxygen atom, resulting in a characteristic downfield shift.[4][10] |
| C1 (Aromatic, C-Cl) | 133 - 136 | The carbon directly bonded to the electronegative chlorine atom is significantly deshielded. |
| C2 (Aromatic, C-H) | 125 - 132 | Aromatic carbons typically resonate in this region.[11] The specific shift is influenced by the position relative to the chloro and propyl substituents. |
| C3 (Aromatic, C-H) | 125 - 132 | Aromatic carbons typically resonate in this region. The specific shift is influenced by the position relative to the chloro and propyl substituents. |
| C4 (Aromatic, C-H) | 125 - 132 | Aromatic carbons typically resonate in this region. The specific shift is influenced by the position relative to the chloro and propyl substituents. |
| C5 (Aromatic, C-H) | 125 - 132 | Aromatic carbons typically resonate in this region. The specific shift is influenced by the position relative to the chloro and propyl substituents. |
| C6 (Aromatic, C-CH₂) | 138 - 142 | The aromatic carbon attached to the alkyl side chain is also deshielded. |
| -CH₂- (alpha to C=O) | 40 - 45 | The methylene carbon adjacent to the electron-withdrawing aldehyde group experiences a downfield shift.[4] |
| -CH₂- (beta to C=O) | 25 - 35 | The methylene carbon further from the aldehyde is less deshielded. |
Note: These are predicted values. Actual experimental values may vary slightly based on solvent and concentration.
A Multi-Technique Approach for Comprehensive Characterization
While ¹³C NMR provides the skeletal blueprint, a combination of analytical techniques is essential for a complete and unambiguous structural confirmation.[12][13] Each technique offers a unique piece of the puzzle, and their collective data provide a self-validating system.
Table 2: Comparison of Key Analytical Techniques for this compound
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR | Carbon skeleton, number of unique carbons, functional groups (aldehyde C=O). | Provides direct information about the carbon framework. Less signal overlap than ¹H NMR.[1] | Lower natural abundance of ¹³C results in lower sensitivity, requiring more sample or longer acquisition times.[1][14] |
| ¹H NMR | Number of unique proton environments, spin-spin coupling (connectivity), functional groups (aldehyde proton). | High sensitivity, provides detailed information about neighboring protons. | Signal overlap can be an issue in complex molecules. |
| GC-MS | Molecular weight, fragmentation pattern, purity assessment. | High sensitivity and separation efficiency. Provides molecular formula confirmation. | Requires volatile and thermally stable compounds.[15][16] |
| FT-IR | Presence of functional groups (C=O, C-H, C-Cl, aromatic C=C). | Fast, non-destructive, and requires minimal sample preparation.[17] | Provides limited information on the overall molecular structure and connectivity. |
The logical workflow for characterizing a newly synthesized batch of this compound would involve a synergistic application of these techniques.
Caption: Integrated workflow for the characterization of this compound.
In-Depth Analysis with Alternative Techniques
¹H NMR Spectroscopy: The ¹H NMR spectrum provides complementary information to the ¹³C NMR. Key expected signals for this compound include a characteristic aldehyde proton singlet around 9.8 ppm, aromatic protons in the 7.1-7.4 ppm region, and two methylene (-CH₂-) groups appearing as triplets between 2.8 and 3.2 ppm.[18] The splitting patterns of the methylene signals are crucial for confirming their adjacency.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing purity and confirming the molecular weight.[19][20] The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) at m/z 168.[21] A key diagnostic feature will be the presence of an M+2 peak at m/z 170 with an intensity of approximately one-third that of the molecular ion peak, which is characteristic of a compound containing one chlorine atom.[22][23][24][25] Fragmentation patterns, such as the loss of the aldehyde group (-CHO), can provide further structural confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.[17] The FT-IR spectrum of this compound will be dominated by a strong carbonyl (C=O) stretching vibration of the aldehyde at approximately 1705-1730 cm⁻¹.[26] Other important signals include the C-H stretch of the aldehyde group around 2720 and 2820 cm⁻¹, aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and the C-Cl stretch, which is typically found in the fingerprint region.[27][28]
Experimental Protocols
This protocol outlines the standard procedure for obtaining a high-quality ¹³C NMR spectrum of this compound.
-
Sample Preparation:
-
Accurately weigh 50-100 mg of this compound into a clean, dry vial.[14] The higher concentration is necessary to compensate for the low natural abundance of ¹³C.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[14][29] CDCl₃ is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single carbon signal that does not interfere with the analyte signals.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube, ensuring there are no solid particles.[14][30]
-
The final sample height in the tube should be between 4-5 cm.[29]
-
-
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for high resolution.
-
Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Process the resulting Free Induction Decay (FID) with an appropriate Fourier transform and phase correction to obtain the final spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
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A Senior Application Scientist's Guide to Purity Analysis of 3-(2-Chlorophenyl)propanal: A GC-MS Centric Comparison
This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 3-(2-Chlorophenyl)propanal, a key intermediate in pharmaceutical synthesis. We will explore the causality behind methodological choices, compare GC-MS to alternative analytical techniques, and provide supporting data and protocols to ensure scientific integrity and reproducibility. The quality and purity of such intermediates are paramount, as they directly influence the efficacy and safety of the final active pharmaceutical ingredients (APIs).[1]
The Critical Role of Purity for this compound
This compound (CAS No: 157433-36-8, Molecular Formula: C₉H₉ClO) is an aromatic aldehyde whose reactive carbonyl group makes it a versatile building block in organic synthesis.[2] However, this reactivity also makes it susceptible to side reactions during synthesis and degradation during storage. Impurities, even at trace levels, can arise from starting materials, byproducts, or degradation products and can have significant consequences in a pharmaceutical context.[3] Therefore, a robust, sensitive, and specific analytical method is not just a quality control requirement but a cornerstone of drug safety and development.
Potential impurities in a typical batch of this compound may include:
-
Starting Materials: Unreacted precursors from synthesis.
-
Process-Related Impurities: Byproducts from incomplete reactions or side reactions, such as the corresponding alcohol, 3-(2-chlorophenyl)propan-1-ol (from reduction), or the carboxylic acid, 3-(2-chlorophenyl)propanoic acid (from over-oxidation).[4]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, dichloromethane).[3]
-
Degradation Products: Compounds formed due to instability, often through oxidation or polymerization of the aldehyde.[5]
The Premier Technique: GC-MS for Purity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound.[6][7] It combines the superior separation capabilities of Gas Chromatography with the definitive identification power of Mass Spectrometry.
-
Gas Chromatography (GC): This component separates the sample mixture into individual components. The sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases, which is largely dependent on their boiling points and polarity.
-
Mass Spectrometry (MS): As each separated component elutes from the GC column, it enters the mass spectrometer. Here, it is ionized (typically via Electron Ionization - EI), causing the molecule to fragment in a predictable and reproducible manner. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that acts as a chemical "fingerprint."[7]
This dual capability allows GC-MS not only to quantify the purity of the main compound but also to tentatively identify unknown impurities by comparing their mass spectra to extensive libraries like the NIST database.[7][8]
Experimental Protocol: A Validated GC-MS Method
The following protocol outlines a robust method for the purity analysis of this compound. The choices within this protocol are designed to ensure high resolution, sensitivity, and reproducibility.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10.0 mL of high-purity dichloromethane (DCM) to create a 1 mg/mL stock solution. The choice of DCM is based on its volatility and ability to dissolve the analyte without reacting with it.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer the solution into a 2 mL autosampler vial for analysis.
Instrumentation and Parameters:
| Parameter | Specification | Rationale |
| GC System | Agilent 7890B or equivalent | Standard, reliable platform for routine analysis. |
| MS System | Agilent 5977A MSD or equivalent | Provides high sensitivity and spectral integrity. |
| Column | Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar 5% phenyl-methylpolysiloxane column offers excellent separation for a wide range of semi-volatile aromatic compounds. |
| Injection Port | Split/Splitless | |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Split Ratio | 50:1 | Prevents column overloading by the main component, ensuring sharp peaks and better resolution for trace impurities. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for column efficiency and MS performance. |
| Oven Program | ||
| Initial Temperature | 60 °C, hold for 2 min | Allows for focusing of early-eluting compounds like residual solvents. |
| Ramp Rate | 10 °C/min to 280 °C | A moderate ramp provides a good balance between separation efficiency and analysis time. |
| Final Temperature | 280 °C, hold for 5 min | Ensures that any less volatile impurities are eluted from the column. |
| MS Parameters | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Ion Source Temp. | 230 °C | Standard temperature to maintain source cleanliness and prevent analyte condensation. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Mass Scan Range | 40 - 450 amu | Covers the molecular weight of the target compound and potential low and high molecular weight impurities. |
GC-MS Workflow Diagram
Caption: GC-MS workflow for purity analysis.
Comparison with Alternative Analytical Techniques
While GC-MS is a premier choice, a comprehensive analysis often involves considering or employing complementary techniques. The selection of a method is driven by the specific analytical question, whether it is routine quality control, structural elucidation of a novel impurity, or quantification of non-volatile components.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their distribution between a liquid mobile phase and a solid stationary phase.[1][9]
-
Strengths:
-
Versatility: Ideal for non-volatile or thermally unstable compounds that are unsuitable for GC.
-
Established Methods: Widely used in QC labs for purity and stability testing.[10]
-
Hyphenation: Easily coupled with various detectors, including UV-Vis and Mass Spectrometry (LC-MS), for enhanced specificity.[9]
-
-
Weaknesses (vs. GC-MS for this analyte):
-
Identification: A standard HPLC with a UV detector provides retention time data but lacks the definitive structural information of a mass spectrometer. Identification relies on comparison with a known reference standard.
-
Solvent Consumption: Typically uses larger volumes of solvents compared to modern GC systems.
-
Verdict: HPLC-UV is a robust and cost-effective method for routine QC when all potential impurities are known and have reference standards. LC-MS is a powerful alternative to GC-MS, particularly if non-volatile impurities are suspected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled detail about a molecule's chemical structure by probing the magnetic properties of its atomic nuclei.[1]
-
Strengths:
-
Structural Elucidation: The gold standard for identifying the exact structure of unknown compounds without ambiguity.[6]
-
Quantitative (qNMR): Can determine purity and quantify components without needing a specific reference standard for each impurity, using a certified internal standard instead.
-
-
Weaknesses:
-
Sensitivity: Significantly less sensitive than GC-MS, making it difficult to detect and identify impurities below the 0.1% level.
-
Complexity: Requires highly specialized equipment and expertise for data interpretation.
-
Verdict: NMR is not a primary tool for routine purity screening but is indispensable for definitively characterizing unknown impurities identified by other techniques like GC-MS or LC-MS.
Summary of Techniques
The following table provides a comparative summary of the primary analytical techniques for impurity profiling.
| Feature | GC-MS | HPLC-UV | NMR Spectroscopy |
| Principle | Separation by volatility/polarity, detection by mass | Separation by polarity, detection by UV absorbance | Nuclear spin resonance in a magnetic field |
| Primary Application | Purity & identification of volatile/semi-volatile compounds | Routine purity & quantification of non-volatile compounds | Absolute structural elucidation & quantification |
| Sensitivity | Very High (ppm to ppb) | High (ppm) | Low (requires >0.1% for impurities) |
| Identification Power | High (via MS library matching) | Low (requires reference standards) | Absolute (definitive structure) |
| Sample Throughput | High | High | Low |
| Best For... | Comprehensive screening for unknown volatile impurities. | Routine QC against known impurity standards. | Characterizing novel or unexpected impurities. |
Decision Logic for Technique Selection
Caption: Decision tree for selecting an analytical method.
Hypothetical Data and Interpretation
A typical GC-MS analysis of a this compound batch would yield a chromatogram where the main peak represents the product, and smaller peaks represent impurities. The table below illustrates a hypothetical result.
| Retention Time (min) | Peak Area % | Tentative Identification (via MS Library) | Potential Source |
| 3.42 | 0.08 | Toluene | Residual Solvent |
| 9.85 | 0.21 | 3-(2-Chlorophenyl)propan-1-ol | Incomplete Oxidation of Precursor |
| 10.53 | 99.52 | This compound | Main Product |
| 11.28 | 0.19 | 3-(2-Chlorophenyl)propanoic acid | Over-oxidation of Product |
This data demonstrates the power of GC-MS to not only confirm purity (99.52%) but also to provide actionable insights into the synthetic and purification processes by identifying the nature of the impurities present.
Conclusion
For the comprehensive purity analysis of this compound, Gas Chromatography-Mass Spectrometry stands out as the superior technique. It offers an unparalleled combination of high-resolution separation, exceptional sensitivity, and definitive identification capabilities, making it ideal for both routine quality control and in-depth impurity profiling in a research and development setting.[7][11] While techniques like HPLC are invaluable for routine QC of known impurities and NMR is the ultimate authority for structural elucidation, GC-MS provides the most complete picture in a single analysis for volatile intermediates. Adopting a validated GC-MS method is a critical step in ensuring the quality, safety, and consistency of pharmaceutical intermediates and the final drug products derived from them.
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A Comparative Guide to RP-HPLC Method Development for the Analysis of 3-(2-Chlorophenyl)propanal
As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of 3-(2-Chlorophenyl)propanal. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, culminating in a validated method that is compared against viable alternatives to justify its selection.
Introduction: The Analytical Challenge of this compound
This compound (molecular formula C₉H₉ClO, molecular weight 168.62 g/mol ) is a synthetic organic compound featuring a reactive aldehyde group and a chlorinated aromatic ring.[1][2][3] Its structure makes it a valuable intermediate in the synthesis of various chemical entities, including pharmaceuticals.[4] The presence of both a moderately non-polar aromatic moiety and a polar, reactive aldehyde group presents a typical challenge for chromatographic separation.
The primary analytical objective is to develop a method that can not only accurately quantify this compound but also separate it from process-related impurities and potential degradation products. This requires a "stability-indicating" method, a cornerstone of pharmaceutical analysis that ensures the true quality and stability of a substance over time.[5][6]
The Method Development Journey: A Systematic & Rationale-Driven Approach
The development of a reliable HPLC method is a systematic process, not a matter of chance. Our strategy is built on a logical progression from understanding the analyte to optimizing its separation and ensuring the method's robustness.
Diagram: The RP-HPLC Method Development Workflow
Caption: Logical workflow for systematic RP-HPLC method development.
Analyte Characterization and Initial Choices
-
Stationary Phase Selection: The analyte possesses a benzene ring, making it moderately non-polar and thus well-suited for Reversed-Phase (RP) chromatography.[7][8] A C18 (octadecylsilane) column is the universal workhorse and our primary choice due to its strong hydrophobic retention capabilities.[9][10] We select a standard dimension of 150 x 4.6 mm with 5 µm particles as an excellent balance between resolution and backpressure for initial development.[10]
-
Mobile Phase Selection: The mobile phase in RP-HPLC consists of a polar aqueous component and a less polar organic modifier.[11]
-
Organic Modifier: We will evaluate both Acetonitrile (ACN) and Methanol (MeOH). ACN is often preferred for its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[7][12]
-
Aqueous Phase: While the aldehyde group is non-ionizable, using a buffered aqueous phase at a slightly acidic pH (e.g., 20 mM potassium phosphate buffer at pH 3.0) is a good practice to ensure consistent peak shapes and retention times.[11][13]
-
-
Detector Selection: The chlorophenyl group is a strong chromophore.[14][15] Therefore, a UV-Vis detector is the most logical and cost-effective choice.[16][17] A Photo Diode Array (PDA) detector is superior to a simple variable wavelength detector as it captures the entire UV spectrum for each peak, which is invaluable for assessing peak purity and confirming identity.[18][19][20] Based on the structure (conjugated aromatic system), we anticipate a strong absorbance maximum between 210-260 nm.[14][21] We will monitor at a specific wavelength (e.g., 254 nm, a common wavelength for aromatic compounds) and also at the determined absorbance maximum (λmax) for optimal sensitivity.[22]
Experimental Protocol: Method Development
Objective: To develop an optimized gradient RP-HPLC method for this compound.
1. Standard and Sample Preparation:
- Prepare a stock solution of this compound at 1.0 mg/mL in ACN.
- Prepare a working standard at 0.1 mg/mL by diluting the stock solution with a 50:50 mixture of Acetonitrile:Water. This ensures compatibility with the initial mobile phase.
2. Initial Chromatographic Conditions (Scouting Gradient):
- Column: C18, 150 x 4.6 mm, 5 µm
- Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid
- Mobile Phase B: Acetonitrile (ACN)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 µL
- Detection: PDA Detector, 200-400 nm (extract chromatogram at 254 nm and λmax)
- Gradient Program: | Time (min) | %B (ACN) | | :--- | :--- | | 0 | 40 | | 20 | 90 | | 25 | 90 | | 25.1 | 40 | | 30 | 40 |
3. Optimization:
- Rationale: The initial scouting gradient will establish the approximate elution time and organic solvent percentage required. The goal is to sharpen the peak and reduce the run time.
- Procedure: Based on the scouting run, adjust the gradient slope to be shallower around the elution percentage of the main peak to improve resolution from nearby impurities. For example, if the peak elutes at 12 minutes (~65% ACN), a new, more efficient gradient might be: 40% to 75% B over 10 minutes.
- The flow rate and temperature can also be optimized to improve peak shape and reduce analysis time.
Optimized Stability-Indicating Method
After several optimization runs, the following method was established, providing good peak shape and resolution from potential impurities.
| Parameter | Optimized Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides excellent retention and efficiency for this analyte.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | A volatile buffer, making it MS-compatible if needed, and provides good peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | Lower viscosity and UV cutoff compared to methanol.[7] |
| Flow Rate | 1.2 mL/min | Offers a good balance between analysis time and column efficiency. |
| Column Temp. | 35°C | Reduces mobile phase viscosity and can improve peak symmetry. |
| Injection Vol. | 5 µL | Kept low to prevent band broadening. |
| Detection | PDA at 220 nm | λmax determined from spectral analysis, providing maximum sensitivity. |
| Gradient | 50% B to 80% B in 8 min, hold 2 min, return to 50% B | Optimized for rapid elution with good resolution from impurities. |
Method Validation: Ensuring Trustworthiness and Reliability (ICH Q2(R2))
A developed method is incomplete until it is validated to prove it is fit for its intended purpose.[23][24] The validation is performed according to the International Council for Harmonisation (ICH) guidelines.[25][26][27]
Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[26] The most rigorous way to demonstrate this is through forced degradation studies, where the drug substance is exposed to harsh conditions to intentionally produce degradation products.[5][28][29] The goal is to achieve 5-20% degradation, as over-stressing can lead to secondary degradants not relevant to real-world stability.[5][29]
Diagram: Forced Degradation Study Workflow
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comparison of reactivity between 2-chloro and 4-chlorophenylpropanal
An In-Depth Comparative Guide to the Chemical Reactivity of 2-Chloro and 4-Chlorophenylpropanal
For professionals in synthetic chemistry and drug development, a nuanced understanding of isomeric reactivity is paramount for optimizing reaction conditions and predicting product outcomes. This guide provides a detailed comparative analysis of the chemical reactivity of 2-chlorophenylpropanal and 4-chlorophenylpropanal. We will dissect the electronic and steric influences of the substituent positions and provide supporting experimental frameworks to illustrate these differences in practice.
Theoretical Framework: The Electronic Tug-of-War
The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents.[1] In 2- and 4-chlorophenylpropanal, we have two key players: the chloro group and the propanal group.
-
Chloro Group: Halogens are a unique class of substituents. They are deactivating yet ortho, para-directing for electrophilic aromatic substitution (EAS).[2][3] This is because their strong electronegativity exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the ring by pulling electron density away through the sigma bond framework.[1][4] However, they also possess lone pairs of electrons that can be donated into the aromatic π-system via resonance (+M), an effect that directs incoming electrophiles to the ortho and para positions.[1][2]
-
Propanal Group (-CH₂CH₂CHO): The aldehyde functional group is strongly electron-withdrawing and deactivating due to both induction and resonance.[5] It is a meta-director for EAS reactions.[3][6] The carbonyl carbon pulls electron density out of the ring, creating a partial positive charge that destabilizes the carbocation intermediate (the sigma complex) formed during an electrophilic attack, particularly at the ortho and para positions.[7]
The positional difference of these two groups in the 2- and 4-isomers is the primary determinant of their differential reactivity.
Caption: A depiction of the primary electronic effects in each isomer.
Comparative Reactivity Analysis
We will explore the reactivity differences across three fundamental reaction classes: Electrophilic Aromatic Substitution (EAS), Nucleophilic Aromatic Substitution (SNAr), and reactions involving the aldehyde carbonyl group.
Electrophilic Aromatic Substitution (EAS)
EAS reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile.[8][9] The rate and regioselectivity are highly sensitive to the existing substituents.
-
4-Chlorophenylpropanal: The chloro group directs ortho to itself (positions 3 and 5), and the propanal group directs meta to itself (also positions 3 and 5). In this case, the directing effects of both groups are cooperative, strongly favoring substitution at the positions ortho to the chlorine and meta to the propanal group.
-
2-Chlorophenylpropanal: The directing effects are conflicting. The chloro group directs to positions 4 and 6, while the propanal group directs to positions 4 and 6 (relative to its own position, which are positions 3 and 5 on the ring). The primary conflict is at position 4 (para to Cl, meta to propanal) and position 6 (ortho to Cl, ortho to propanal). Furthermore, the ortho position (6) is sterically hindered by the adjacent propanal side chain. Therefore, substitution is expected to be slower and potentially less selective compared to the 4-chloro isomer.
Hypothetical Experimental Data: Nitration
A comparative nitration reaction using a standard HNO₃/H₂SO₄ mixture would likely yield the following results, demonstrating the difference in reactivity and selectivity.
| Compound | Relative Rate (k_rel) | Major Product | Minor Product(s) |
| 4-Chlorophenylpropanal | 1.0 | 4-Chloro-3-nitrophenylpropanal | ~0% |
| 2-Chlorophenylpropanal | 0.35 | 2-Chloro-5-nitrophenylpropanal | 2-Chloro-3-nitrophenylpropanal |
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful reaction for modifying aryl halides, but it has stringent electronic requirements.[10] The reaction is highly favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group (in this case, the chloro atom).[11][12][13] These groups are necessary to stabilize the negatively charged intermediate, known as the Meisenheimer complex, through resonance.[11]
-
4-Chlorophenylpropanal: The propanal group is para to the chlorine atom. This is the ideal arrangement for SNAr. The negative charge of the Meisenheimer complex can be delocalized onto the oxygen atom of the aldehyde group via resonance, providing significant stabilization and dramatically accelerating the reaction.[13]
-
2-Chlorophenylpropanal: The propanal group is ortho to the chlorine atom. This position also allows for resonance stabilization of the Meisenheimer complex. However, the proximity of the bulky propanal side chain can introduce steric hindrance to the incoming nucleophile, potentially slowing the reaction rate compared to the 4-chloro isomer.
Caption: Resonance stabilization of the Meisenheimer complex in the SNAr of the 4-chloro isomer. (Note: Images are placeholders for actual chemical structures)
Hypothetical Experimental Data: Reaction with Sodium Methoxide
A reaction with a nucleophile like sodium methoxide (NaOMe) in methanol would starkly contrast the reactivity of the two isomers.
| Compound | Relative Rate (k_rel) | Reaction Condition | Product |
| 4-Chlorophenylpropanal | >1000 | 60 °C, 1 hr | 4-Methoxyphenylpropanal |
| 2-Chlorophenylpropanal | 1.0 | 120 °C, 24 hr | 2-Methoxyphenylpropanal |
Reactivity of the Aldehyde Group
The electrophilicity of the aldehyde's carbonyl carbon is influenced by the electronic nature of the aromatic ring. Electron-withdrawing groups on the ring pull electron density away, making the carbonyl carbon more electron-deficient and thus more reactive towards nucleophiles.[14]
Both isomers have an electron-withdrawing chloro group. However, the inductive effect (-I) is distance-dependent.
-
2-Chlorophenylpropanal: The chloro group is closer to the propanal side chain, exerting a stronger inductive electron-withdrawing effect on the carbonyl carbon.
-
4-Chlorophenylpropanal: The chloro group is further away, and its inductive effect on the carbonyl carbon is weaker.
This suggests that the aldehyde in 2-chlorophenylpropanal should be more electrophilic and therefore more reactive in nucleophilic addition reactions, such as Knoevenagel condensations or Grignard reactions.
Hypothetical Experimental Data: Knoevenagel Condensation with Malononitrile
The rate of a base-catalyzed Knoevenagel condensation with malononitrile would be a direct measure of the aldehyde's electrophilicity.
| Compound | Relative Rate (k_rel) | Catalyst | Product |
| 4-Chlorophenylpropanal | 1.0 | Piperidine | 2-(4-chlorobenzylidene)malononitrile derivative |
| 2-Chlorophenylpropanal | ~2.5 | Piperidine | 2-(2-chlorobenzylidene)malononitrile derivative |
Experimental Protocols
To validate the theoretical and hypothetical data presented, the following experimental protocols are provided.
Protocol 1: Comparative Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines the procedure for comparing the reaction rates of the two isomers with sodium methoxide.
Caption: A generalized workflow for monitoring the kinetics of the SNAr reaction.
Methodology:
-
Preparation: Prepare a 0.5 M solution of sodium methoxide in anhydrous methanol.
-
Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers and magnetic stirrers, add 1.0 mmol of 2-chlorophenylpropanal and 4-chlorophenylpropanal, respectively.
-
Initiation: To each flask, add 10 mL of the 0.5 M sodium methoxide solution. Place the flasks in a preheated oil bath at 60 °C and start timing (t=0).
-
Sampling: At designated time points (e.g., 5, 15, 30, 60 minutes for the 4-isomer; 1, 4, 12, 24 hours for the 2-isomer), withdraw a 0.1 mL aliquot from the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing 1 mL of 0.1 M HCl to neutralize the base.
-
Analysis: Analyze the quenched samples by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of starting material to product.
-
Data Analysis: Plot the percentage conversion against time for each isomer to determine the initial reaction rates and calculate the relative rate constant.
Conclusion
The reactivity of 2-chlorophenylpropanal and 4-chlorophenylpropanal is a clear illustration of how substituent position dictates chemical behavior.
-
4-Chlorophenylpropanal is significantly more reactive in Nucleophilic Aromatic Substitution due to the ideal para positioning of the electron-withdrawing propanal group, which provides powerful resonance stabilization for the reaction intermediate. Its directing groups are also cooperative in Electrophilic Aromatic Substitution , leading to higher selectivity.
-
2-Chlorophenylpropanal exhibits higher reactivity at its aldehyde carbonyl group due to the stronger inductive effect from the proximate ortho chloro substituent. However, it is much less reactive in SNAr and EAS reactions are complicated by conflicting directing effects and steric hindrance.
This comparative guide provides researchers with the foundational knowledge and experimental framework to strategically select the appropriate isomer and reaction conditions to achieve their desired synthetic outcomes.
References
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A Comparative Analysis of the Biological Activity of 3-(2-Chlorophenyl)propanal Derivatives
A Technical Guide for Researchers in Drug Discovery and Development
Introduction
The quest for novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of modern drug discovery. Within this landscape, the structural modification of known bioactive scaffolds presents a fertile ground for the development of new chemical entities. The 3-(2-Chlorophenyl)propanal backbone, a simple yet reactive aromatic aldehyde, offers a versatile template for chemical derivatization. While comprehensive biological activity data for the parent compound, this compound, is not extensively documented in publicly available scientific literature, a growing body of research highlights the diverse and potent biological activities exhibited by its derivatives.
This guide provides an in-depth comparative analysis of the biological activities of various derivatives of this compound. We will delve into the structure-activity relationships that govern their therapeutic potential, with a particular focus on anticonvulsant, and emerging antimicrobial and anticancer applications. By examining the experimental data and the underlying mechanistic principles, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of this compound derivatives and to inform the design of future therapeutic agents. We will explore how specific structural modifications to the propanal backbone and the chlorophenyl ring influence biological outcomes, offering a rationale-driven approach to drug design.
Comparative Biological Activities: A Focus on Anticonvulsant Properties
A significant area of investigation for derivatives of the 3-(2-chlorophenyl) moiety has been in the realm of central nervous system disorders, particularly epilepsy. Research has demonstrated that modification of the propanal side chain to incorporate a pyrrolidine-2,5-dione-acetamide pharmacophore can yield compounds with potent anticonvulsant activity.
A key study in this area involved the synthesis and evaluation of a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives. These compounds were assessed for their efficacy in established preclinical models of epilepsy, including the maximal electroshock (MES) test, the psychomotor seizure (6 Hz) test, and the subcutaneous pentylenetetrazole (scPTZ) seizure test[1].
The rationale for this derivatization strategy stems from the established anticonvulsant properties of the succinimide ring system, a core feature of the pyrrolidine-2,5-dione structure. By coupling this moiety to the 3-(2-chlorophenyl) scaffold, researchers aimed to create hybrid molecules that could exhibit enhanced or novel anticonvulsant profiles.
Quantitative Comparison of Anticonvulsant Activity
The following table summarizes the anticonvulsant activity of selected 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives from the aforementioned study. The data is presented as the median effective dose (ED₅₀), which is the dose of the compound that produces a therapeutic effect in 50% of the test population. A lower ED₅₀ value indicates higher potency.
| Compound ID | Derivative Structure | MES Test ED₅₀ (mg/kg) | 6 Hz Test ED₅₀ (mg/kg) | scPTZ Test ED₅₀ (mg/kg) |
| 6 | 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 68.30 | 28.20 | > 300 |
| Valproic Acid (Reference) | - | 252.74 | 130.64 | 164.50 |
Data sourced from a 2021 study on new 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides[1].
As the data illustrates, compound 6 , a derivative of 3-(2-chlorophenyl)succinic acid, demonstrated significantly greater potency in the MES and 6 Hz tests compared to the established antiepileptic drug, valproic acid[1]. This highlights the therapeutic potential of this class of derivatives. The lack of activity in the scPTZ test suggests a mechanism of action that is likely different from that of drugs effective against absence seizures.
Structure-Activity Relationship (SAR) Insights
The enhanced anticonvulsant activity of the pyrrolidine-2,5-dione-acetamide derivatives can be attributed to several structural features:
-
The Pyrrolidine-2,5-dione Ring: This succinimide moiety is a well-established pharmacophore in many anticonvulsant drugs. Its presence is crucial for the observed activity.
-
The 2-Chlorophenyl Group: The position of the chlorine atom on the phenyl ring influences the lipophilicity and electronic properties of the molecule, which can affect its ability to cross the blood-brain barrier and interact with its molecular target.
-
The Acetamide Linker and Terminal Arylpiperazine: The nature of the substituent at the end of the acetamide chain plays a significant role in modulating the potency and spectrum of activity. In compound 6 , the 4-fluorophenylpiperazine moiety appears to be particularly favorable for potent activity in the MES and 6 Hz models[1].
The following diagram illustrates the key structural components influencing the anticonvulsant activity of these derivatives.
Caption: Key structural modifications of the this compound backbone leading to potent anticonvulsant activity.
Experimental Methodologies
To ensure the scientific integrity of the findings, it is imperative to understand the experimental protocols used to assess the biological activities of these compounds. Below are detailed, step-by-step methodologies for the key anticonvulsant screening assays.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for identifying compounds that may be effective against generalized tonic-clonic seizures.
Principle: A supramaximal electrical stimulus is applied to the cornea of the animal, inducing a tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.
Protocol:
-
Animal Preparation: Adult male mice are used for the assay. The animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle used to dissolve the compound.
-
Electrical Stimulation: At the time of peak effect of the compound, a constant current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The ED₅₀ is then determined using probit analysis.
Hz Psychomotor Seizure Test
The 6 Hz test is considered a model for therapy-resistant partial seizures.
Principle: A low-frequency (6 Hz) electrical stimulus of long duration (3 seconds) is applied to the cornea of the animal, inducing a stereotyped seizure behavior. The ability of a test compound to prevent this seizure is indicative of its potential efficacy against partial seizures.
Protocol:
-
Animal Preparation: Similar to the MES test, adult male mice are used.
-
Compound Administration: The test compound or vehicle is administered as described for the MES test.
-
Electrical Stimulation: At the time of peak effect, a 6 Hz electrical stimulus (e.g., 32 mA for 3 seconds) is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of seizure activity, characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae.
-
Data Analysis: The percentage of animals protected from the seizure is calculated for each dose group, and the ED₅₀ is determined.
Experimental Workflow Diagram
Caption: A generalized workflow for in vivo anticonvulsant screening assays.
Emerging Biological Activities: A Look at Antimicrobial and Anticancer Potential
While the anticonvulsant activity of certain this compound derivatives is well-documented, preliminary studies on related chlorophenyl structures suggest potential for antimicrobial and anticancer applications. It is important to note that these are not direct derivatives of this compound, but their activity provides a rationale for exploring similar modifications to the this compound scaffold.
For instance, studies on 3-alkylidene-2-indolone derivatives, some of which incorporate a chlorophenyl moiety, have demonstrated significant antibacterial activity[2]. Similarly, various heterocyclic compounds containing a chlorophenyl group have been investigated for their anticancer properties[3][4][5].
The exploration of these activities for direct derivatives of this compound represents a promising avenue for future research. The following sections outline the standard experimental protocols for assessing antimicrobial and anticancer activity.
Antimicrobial Susceptibility Testing
Principle: To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC).
Broth Microdilution Method Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
MTT Assay for Anticancer Activity (Cytotoxicity)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and the plate is incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion and Future Directions
The derivatization of the this compound scaffold has proven to be a fruitful strategy for the discovery of novel bioactive compounds, particularly in the area of anticonvulsant agents. The pyrrolidine-2,5-dione-acetamide derivatives, for instance, exhibit potent anticonvulsant activity in preclinical models, surpassing that of the established drug valproic acid in certain assays[1]. The structure-activity relationships elucidated from these studies provide a clear roadmap for the rational design of next-generation anticonvulsants with improved potency and selectivity.
While the biological activity of the parent compound, this compound, remains to be thoroughly investigated, the promising results obtained with its derivatives underscore the latent therapeutic potential of this chemical scaffold. Future research should focus on a number of key areas:
-
Comprehensive Biological Profiling of this compound: Establishing a baseline of the parent compound's biological activity is crucial for a complete understanding of the contribution of various structural modifications.
-
Expansion of the Derivative Library: The synthesis and evaluation of a broader range of derivatives, targeting not only CNS disorders but also infectious diseases and cancer, is warranted.
-
Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action of the most potent derivatives will be essential for their further development as clinical candidates.
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A Spectroscopic Guide to Distinguishing 3-(2-Chlorophenyl)propanal and its Alcohol Derivative
In the realm of synthetic organic chemistry, the transformation of functional groups is a cornerstone of molecular design. The reduction of an aldehyde to a primary alcohol is a fundamental and frequently employed reaction, pivotal in the synthesis of pharmaceuticals and fine chemicals.[1][2] Monitoring the progress of such a reaction and confirming the identity of the final product requires a robust analytical approach. This guide provides an in-depth spectroscopic comparison of 3-(2-Chlorophenyl)propanal and its reduction product, 3-(2-Chlorophenyl)propan-1-ol, offering researchers a clear framework for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The conversion from the aldehyde to the alcohol is typically achieved through the use of a mild reducing agent, such as sodium borohydride (NaBH₄).[3][4] This process involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the primary alcohol.[5][6] The success of this transformation is unequivocally confirmed by the distinct changes in the spectroscopic signatures of the molecule, which directly reflect the alteration of the functional group.
Caption: Chemical reduction of this compound to 3-(2-Chlorophenyl)propan-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Protons
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).[7][8] The conversion of the aldehyde to an alcohol results in dramatic and easily identifiable changes in both the ¹H and ¹³C NMR spectra.
¹H NMR: The Disappearance of the Aldehyde Singlet
The most telling feature in the ¹H NMR spectrum of this compound is the signal corresponding to the aldehydic proton (-CHO). This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and its magnetic anisotropy, causing it to resonate far downfield, typically between 9-10 ppm.[9] Upon reduction to 3-(2-Chlorophenyl)propan-1-ol, this characteristic signal vanishes completely.
In its place, two new signals emerge:
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift is variable (typically 1-5 ppm) and dependent on factors like solvent, concentration, and temperature. This broadening is due to chemical exchange.
-
Carbinol Protons (-CH₂OH): The methylene group adjacent to the newly formed hydroxyl group appears as a triplet around 3.7 ppm. This is a significant upfield shift from its position in the aldehyde, where it was adjacent to the electron-withdrawing carbonyl group.
| Assignment | This compound (Predicted) | 3-(2-Chlorophenyl)propan-1-ol (Experimental) [10][11] | Key Differentiator |
| -CHO | ~9.8 ppm (t) | Absent | Disappearance of the highly deshielded aldehyde proton signal. |
| -CH₂-CHO / -CH₂-CH₂OH | ~2.8 ppm (t) | ~1.9 ppm (m) | Significant upfield shift of the methylene group adjacent to the functional group. |
| Ar-CH₂- | ~3.0 ppm (t) | ~2.8 ppm (t) | Minor shift. |
| -CH₂-OH | Absent | ~3.7 ppm (t) | Appearance of the carbinol proton signal. |
| -OH | Absent | Variable, ~1.5-3.0 ppm (broad s) | Appearance of a broad, exchangeable hydroxyl proton signal. |
| Aromatic-H | ~7.2-7.4 ppm (m) | ~7.1-7.4 ppm (m) | Minimal change in the aromatic region. |
¹³C NMR: The Carbonyl's Transformation
The change in the carbon skeleton's electronic environment is just as pronounced. The carbonyl carbon of an aldehyde is extremely electron-deficient, causing it to resonate far downfield in the ¹³C NMR spectrum, typically around 200 ppm.[12] Following reduction, this carbon becomes a carbinol carbon (-CH₂OH), which is significantly more shielded and appears in the 60-70 ppm range. This dramatic upfield shift of over 100 ppm is an unambiguous marker of the reaction's completion.
| Assignment | This compound (Predicted) | 3-(2-Chlorophenyl)propan-1-ol (Experimental) [13] | Key Differentiator |
| C=O | ~201 ppm | Absent | Disappearance of the downfield carbonyl carbon signal. |
| -CH₂-CHO / -CH₂-CH₂OH | ~45 ppm | ~32 ppm | Upfield shift of the adjacent methylene carbon. |
| Ar-CH₂- | ~28 ppm | ~31 ppm | Minor shift. |
| -CH₂-OH | Absent | ~62 ppm | Appearance of the carbinol carbon signal in the alcohol region. |
| Aromatic C | ~127-140 ppm | ~127-140 ppm | Minimal change in the aromatic region. |
Infrared (IR) Spectroscopy: The Vibrational Fingerprint
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds.[14][15] Each functional group has a characteristic set of vibrational frequencies, making IR an excellent tool for identifying their presence or absence.[16][17]
Caption: Key IR absorption bands for the aldehyde and alcohol functional groups.
The transition from this compound to its alcohol is monitored by observing two key regions of the IR spectrum:
-
Disappearance of Carbonyl Absorption: The aldehyde exhibits a strong, sharp absorption band around 1725 cm⁻¹ corresponding to the C=O bond stretch. The presence of this peak is a definitive sign of remaining starting material. In the final product, this peak should be entirely absent.
-
Appearance of Hydroxyl Absorption: The alcohol product is characterized by a prominent, broad absorption band in the region of 3200-3600 cm⁻¹.[18] This broadening is a result of intermolecular hydrogen bonding between the alcohol molecules. The appearance of this band confirms the formation of the hydroxyl group.
| Vibrational Mode | This compound | 3-(2-Chlorophenyl)propan-1-ol | Key Differentiator |
| O-H Stretch | Absent | Strong, Broad (~3200-3600 cm⁻¹) | Appearance of a broad peak confirms alcohol formation. |
| sp² C-H Stretch (Aldehyde) | Weak (~2720 & 2820 cm⁻¹) | Absent | Disappearance of the characteristic aldehyde C-H stretches. |
| C=O Stretch | Strong, Sharp (~1725 cm⁻¹) | Absent | Disappearance of the carbonyl peak confirms loss of aldehyde. |
| C-O Stretch | Weak | Present (~1050 cm⁻¹) | Appearance of the C-O single bond stretch. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about a molecule's mass and, by extension, its elemental formula.[19] Upon ionization, molecules fragment in predictable ways, offering clues to their structure.
The reduction of the aldehyde to the alcohol involves the addition of two hydrogen atoms. This is directly reflected in the molecular ion peak ([M]⁺•).
-
This compound (C₉H₉ClO): Molecular Weight = 168.61 g/mol
-
3-(2-Chlorophenyl)propan-1-ol (C₉H₁₁ClO): Molecular Weight = 170.63 g/mol
The molecular ion peak for the alcohol will appear at an m/z value that is 2 units higher than that of the aldehyde.
Furthermore, the fragmentation patterns for aldehydes and alcohols are distinct:
-
Aldehydes: Often undergo α-cleavage to lose a formyl radical (•CHO, loss of 29 amu) or a hydrogen radical (H•, loss of 1 amu).[20][21]
-
Alcohols: Characteristically lose a molecule of water (H₂O, loss of 18 amu), especially in the gas phase.[22][23] They also undergo α-cleavage, where the C-C bond adjacent to the oxygen is broken.[24]
| Feature | This compound | 3-(2-Chlorophenyl)propan-1-ol | Key Differentiator |
| Molecular Ion (m/z) | 168/170 (³⁵Cl/³⁷Cl isotopes) | 170/172 (³⁵Cl/³⁷Cl isotopes) | Product M⁺• is 2 mass units higher. |
| Key Fragment (m/z) | [M-29]⁺ (Loss of •CHO) | [M-18]⁺• (Loss of H₂O) | Different primary neutral loss. |
| Key Fragment (m/z) | [M-44]⁺• (McLafferty Rearrangement) | [M-31]⁺ (Loss of •CH₂OH) | Different α-cleavage products. |
Experimental Protocols
A. Synthesis: Reduction of this compound
Causality: Sodium borohydride is chosen as the reducing agent because it is chemoselective for aldehydes and ketones and is safe to handle in protic solvents like ethanol.[3] The reaction is typically run at a low temperature initially to control the exothermic reaction rate.
-
Dissolve this compound (1.0 eq) in ethanol (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 0.3 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding 1 M HCl until the bubbling ceases and the pH is acidic.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 3-(2-Chlorophenyl)propan-1-ol. Purify by column chromatography if necessary.
B. Spectroscopic Sample Preparation and Analysis
Caption: General workflow for spectroscopic sample preparation and data acquisition.
-
NMR Spectroscopy: Prepare samples by dissolving approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[25] Acquire spectra on a spectrometer operating at a frequency of at least 300 MHz for ¹H.[26]
-
IR Spectroscopy: For liquid samples, acquire a spectrum as a thin film between two NaCl plates or, more commonly, by placing a drop directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[17]
-
Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or dichloromethane. Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) system, which provides separation and a clean spectrum.[19] Electron Ionization (EI) at 70 eV is a standard method.
Conclusion
The transformation of this compound to 3-(2-Chlorophenyl)propan-1-ol is characterized by a suite of profound and unambiguous spectroscopic changes. The disappearance of the aldehyde proton and carbonyl carbon signals in NMR, the replacement of the sharp C=O IR stretch with a broad O-H stretch, and the 2-unit mass increase in the mass spectrum collectively provide irrefutable evidence of the successful reduction. By leveraging the complementary nature of these analytical techniques, researchers can confidently monitor reactions, characterize products, and ensure the integrity of their synthetic pathways.
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A Guide to the Structural Validation of 3-(2-Chlorophenyl)propanal via Mass Spectrometry Fragmentation Patterns
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and organic synthesis, the unambiguous structural confirmation of novel and intermediate compounds is paramount. This guide provides an in-depth analysis of the validation of the chemical structure of 3-(2-Chlorophenyl)propanal using electron ionization mass spectrometry (EI-MS). We will explore the predicted mass fragmentation pathways, grounded in established chemical principles and supported by experimental data from closely related analogs. This guide will serve as a valuable resource for scientists seeking to understand and predict the fragmentation behavior of substituted aromatic aldehydes.
The Significance of Ortho-Substitution: A Mechanistic Overview
The fragmentation pattern of this compound is not merely a random cleavage of bonds. Instead, it is a highly directed process governed by the interplay of the aldehyde functional group and the ortho-chlorine substituent on the phenyl ring. This specific substitution pattern gives rise to a characteristic "ortho-effect," a phenomenon where adjacent functional groups interact to induce specific fragmentation pathways that are often absent in their meta- and para-isomers.[1][2] This effect serves as a powerful diagnostic tool in structural elucidation.
The key to understanding the fragmentation of this compound lies in the neighboring group participation of the aldehyde's carbonyl oxygen with the ortho-chlorine atom. This interaction facilitates a cyclization reaction upon ionization, leading to the formation of a stable benzopyrylium ion and the expulsion of a chlorine radical. This pathway is a hallmark of ortho-substituted phenylpropanoid derivatives and is a primary indicator of this specific substitution pattern.
Predicted Mass Fragmentation Pattern of this compound
| m/z (predicted) | Proposed Fragment Ion | Fragmentation Pathway | Significance |
| 168/170 | [C₉H₉ClO]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight and the presence of one chlorine atom (isotopic pattern). |
| 133 | [C₉H₉O]⁺ | Loss of •Cl | Ortho-Effect : Characteristic loss of the ortho-chlorine via cyclization. |
| 131 | [C₈H₇O]⁺ | Loss of •Cl and H₂ | Further fragmentation of the benzopyrylium ion. |
| 105 | [C₇H₅O]⁺ | Loss of CO from [C₈H₇O]⁺ | Characteristic loss for aromatic aldehydes. |
| 91 | [C₇H₇]⁺ | Tropylium ion | Common rearrangement for benzylic compounds. |
| 77 | [C₆H₅]⁺ | Phenyl cation | Indicates the presence of a benzene ring. |
| 44 | [C₂H₄O]⁺• | McLafferty Rearrangement | A common rearrangement for aldehydes with a sufficiently long alkyl chain. |
| 29 | [CHO]⁺ | Alpha-cleavage | Characteristic fragment for aldehydes. |
Experimental Support from an Analogous Compound
A study on the mass spectral fragmentation of ethyl 3-(2-chlorophenyl)-propenoates and their saturated analogs, such as ethyl 3-(2-chlorophenyl)-propanoate, provides strong experimental evidence for the proposed fragmentation of this compound.[3] The saturated ester analog exhibits a distinct loss of the ortho-chlorine, leading to the formation of a benzopyrylium intermediate, which is a key feature we predict for the aldehyde.[3] This observation underscores the directing power of the ortho-chlorine substituent in facilitating this specific fragmentation pathway.
Key Fragmentation Pathways Explained
The structural validation of this compound hinges on the identification of key fragment ions that arise from predictable and well-understood reaction mechanisms. Below, we detail the most significant of these pathways.
The Ortho-Effect: Cyclization and Chlorine Elimination
The most diagnostically significant fragmentation pathway for this compound is initiated by the interaction between the carbonyl oxygen and the ortho-chlorine atom. Upon electron ionization, the molecular ion is formed. The proximity of the carbonyl oxygen allows for an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, leading to the formation of a cyclic intermediate. This intermediate then expels a chlorine radical to form a stable 2-hydroxybenzopyrylium cation at a predicted m/z of 133. This "ortho-effect" is a powerful indicator of the 1,2-substitution pattern on the benzene ring.[1][2]
Caption: Proposed mechanism for the ortho-effect driven fragmentation.
Alpha-Cleavage
A common fragmentation pathway for aldehydes is alpha-cleavage, which involves the breaking of the bond between the carbonyl carbon and the adjacent carbon atom.[4] In the case of this compound, this can result in two possible charged fragments: the formyl cation ([CHO]⁺) at m/z 29, or the 2-chlorophenylethyl cation ([C₈H₈Cl]⁺) at m/z 139/141. The relative abundance of these fragments will depend on their respective stabilities.
Caption: Alpha-cleavage pathways for this compound.
McLafferty Rearrangement
The McLafferty rearrangement is another characteristic fragmentation for carbonyl compounds that possess a gamma-hydrogen atom relative to the carbonyl group.[4] this compound fulfills this structural requirement. This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by the cleavage of the beta-carbon-gamma-carbon bond. This results in the formation of a neutral ethene molecule and a radical cation of 2-chlorophenylacetaldehyde enol form at a predicted m/z of 44.
Caption: The McLafferty rearrangement in this compound.
Comparison with Meta- and Para- Isomers
The diagnostic power of the ortho-effect becomes evident when comparing the predicted fragmentation of this compound with its meta- and para-isomers. For the meta- and para-isomers, the intramolecular cyclization leading to the loss of a chlorine radical is sterically hindered and therefore significantly less likely to occur.[3] Consequently, their mass spectra would be expected to be dominated by other fragmentation pathways, such as alpha-cleavage and benzylic cleavage, and would lack the prominent [M-Cl]⁺ peak that is characteristic of the ortho-isomer. This distinct difference in fragmentation provides a robust method for differentiating between the positional isomers.
Experimental Protocol for Mass Spectrometric Analysis
For researchers aiming to experimentally validate the structure of this compound, the following is a general protocol for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization.
-
Sample Preparation:
-
Dissolve a small amount of the synthesized this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable. A typical dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with an appropriate split ratio (e.g., 50:1) to avoid column overloading.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and its isotopic pattern, which should show a characteristic M and M+2 pattern with a ratio of approximately 3:1, confirming the presence of one chlorine atom.[4]
-
Analyze the fragment ions and compare them to the predicted fragmentation pattern, paying close attention to the presence of the [M-Cl]⁺ ion, which is indicative of the ortho-substitution.
-
Conclusion
The structural validation of this compound by mass spectrometry is a compelling example of how fundamental principles of chemical reactivity govern fragmentation processes. The predicted fragmentation pattern, dominated by a characteristic ortho-effect leading to the loss of the chlorine substituent, provides a unique fingerprint for this molecule. By understanding and identifying this key fragmentation, along with other common pathways such as alpha-cleavage and McLafferty rearrangement, researchers can confidently confirm the structure of this and other similarly substituted aromatic compounds. This guide provides a robust framework for both the prediction and experimental verification of the mass spectral behavior of this compound, empowering scientists in their synthetic and analytical endeavors.
References
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- Todua, N. (2017). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in.
- What is ortho effect? (2015, October 25). Quora.
- van Outersterp, R. E., Martens, J., Berden, G., Koppen, V., Cuyckens, F., & Oomens, J. (n.d.). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv.
- Schmied-Tobies, P. M. H., Zang, K., & Schüürmann, G. (2022). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology, 35(10), 1845–1856.
- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- Todua, N., & Kereselidze, J. (2017). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry, 52(11), 715–731.
- NIST. (n.d.). Mass Spectrometry Data Center.
- Al-Saeed, H. H., Sam, A. M., & Stibor, I. (2013). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 24(10), 1547–1557.
- van Outersterp, R. E., Martens, J., Berden, G., Koppen, V., Cuyckens, F., & Oomens, J. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. ResearchGate.
- Begala, M., Hamdan, M., & Curcuruto, O. (2017). Conversion of benzoic acid into phenol in an ITMS under CI‐MSn conditions. Recognition of ortho‐chlorobenzoyl derivatives. Journal of Mass Spectrometry, 52(9), 567–573.
- Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
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A Comparative Analysis of Ortho vs. Para Chloro-Substitution on Benzaldehyde Reactivity: An In-depth Guide
Introduction: The Subtle Influence of Positional Isomerism on Carbonyl Reactivity
In the realm of synthetic chemistry and drug development, understanding the structure-reactivity relationship is paramount. While propanal, an aliphatic aldehyde, offers a baseline for carbonyl reactivity driven by its electrophilic carbon center, the introduction of an aromatic scaffold, as in benzaldehyde, adds layers of complexity. The reactivity of the aldehyde functional group becomes intricately linked to the electronic and steric influences of substituents on the benzene ring. This guide provides a comparative study of how a single chloro-substituent, depending on its position—ortho versus para—modulates the reactivity of the benzaldehyde molecule.
The core of this analysis lies in dissecting the interplay between opposing electronic forces and the undeniable impact of steric hindrance. A chlorine atom is an electron-withdrawing group via the inductive effect (-I) yet an electron-donating group through resonance (+R). The balance of these effects, which is highly dependent on the substituent's position relative to the aldehyde, dictates the electrophilicity of the carbonyl carbon. Furthermore, an ortho-substituent introduces steric congestion around the reaction center, a factor absent in the para isomer. This guide will explore these phenomena through the lens of key chemical transformations and provide the experimental framework necessary for their empirical validation.
The Dichotomy of Electronic Effects: Inductive vs. Resonance
The reactivity of the carbonyl group in substituted benzaldehydes is primarily governed by the electron density at the carbonyl carbon. A more electron-deficient (electrophilic) carbon is more susceptible to nucleophilic attack. The chloro-substituent influences this electrophilicity through two distinct, competing mechanisms.
-
Inductive Effect (-I): Due to its high electronegativity, chlorine pulls electron density away from the benzene ring through the sigma bonds. This effect is distance-dependent, meaning it is felt most strongly at the carbon atom directly attached to the chlorine and diminishes with distance. Consequently, the inductive withdrawal is significantly stronger from the ortho position than the para position. This effect, in isolation, would make the carbonyl carbon of ortho-chlorobenzaldehyde more electrophilic and thus more reactive.
-
Resonance Effect (+R): The lone pair of electrons on the chlorine atom can be delocalized into the π-system of the benzene ring. This delocalization increases the electron density on the ring, particularly at the ortho and para positions. This donation of electron density counteracts the inductive effect and reduces the electrophilicity of the carbonyl carbon.
For halogens, the electron-withdrawing inductive effect generally outweighs the electron-donating resonance effect, making them deactivating groups in electrophilic aromatic substitution. However, for reactions involving the aldehyde side chain, the crucial factor is the net effect on the carbonyl carbon. In the para position, the +R effect partially offsets the -I effect. In the ortho position, the much stronger -I effect is expected to have a more pronounced impact, leading to a more electron-deficient carbonyl carbon compared to the para isomer.
Caption: Interplay of inductive and resonance effects in ortho and para isomers.
The Role of Steric Hindrance: The Ortho Effect
Beyond electronics, the spatial arrangement of atoms plays a critical role. The proximity of the chloro-substituent to the aldehyde group in the ortho position introduces significant steric hindrance. This "ortho effect" can physically impede the trajectory of an incoming nucleophile as it attempts to attack the carbonyl carbon. The para isomer is devoid of this steric complication, as the substituent is located at the opposite end of the ring, leaving the aldehyde group freely accessible.
This creates a fascinating conflict:
-
Electronic Prediction: Ortho-chlorobenzaldehyde should be more reactive due to a more electrophilic carbonyl carbon.
-
Steric Prediction: Ortho-chlorobenzaldehyde should be less reactive due to steric hindrance.
The dominant factor often depends on the specific reaction conditions and the size of the attacking nucleophile.
Comparative Reactivity in Signature Aldehyde Reactions
To resolve the conflict between electronic and steric effects, we must turn to experimental observations across different reaction types.
Nucleophilic Addition
Nucleophilic addition is the quintessential reaction of aldehydes and ketones. The reaction rate is sensitive to both the electrophilicity of the carbonyl carbon and steric accessibility.
Studies involving the reduction of substituted benzaldehydes, which proceeds via nucleophilic addition of a hydride ion, have shown that the nature of the substituent is critical. For instance, biocatalytic reductions of 2-Cl and 4-Cl benzaldehydes both proceed with high conversion, suggesting that for a small nucleophile like a hydride, the electronic effect may be a key driver. However, for bulkier nucleophiles, such as Grignard reagents or Wittig ylides, steric hindrance at the ortho position is expected to significantly decrease the reaction rate compared to the para isomer.
Oxidation to Carboxylic Acids
The oxidation of benzaldehydes to their corresponding benzoic acids is a common transformation. The reaction mechanism can be complex, but the initial steps often involve the formation of an intermediate at the carbonyl carbon. Research on the oxidation of substituted benzaldehydes by various agents, including permanganate and benzyltrimethylammonium chlorobromate, consistently shows a dependence on the electronic nature of the substituent. Studies have indicated that for ortho-substituted compounds, the reaction is subject to steric hindrance. In cases where electron-withdrawing groups are present, the rate of oxidation is often enhanced. This suggests that the increased electrophilicity of the ortho-chlorobenzaldehyde could lead to a faster oxidation rate, provided the oxidant is not excessively bulky.
Reduction to Benzyl Alcohols
The reduction of the aldehyde to a primary alcohol involves the addition of a hydride (from reagents like NaBH₄ or LiAlH₄) to the carbonyl carbon. This reaction is a classic example of nucleophilic addition. As discussed, the enhanced electrophilicity of the carbonyl carbon in the ortho-isomer should favor this reaction. Pinto beans, as a source of reductase enzymes, have been shown to reduce both 2-chlorobenzaldehyde and 4-chlorobenzaldehyde effectively, indicating that both substrates are reactive towards reduction. A direct kinetic comparison would likely show the para isomer reacting faster if the reducing agent (or the enzyme's active site) is sterically demanding, while the ortho isomer might react faster with small, unhindered hydride sources.
Spectroscopic and Physical Data Summary
The electronic differences between the isomers manifest in their physical and spectroscopic properties.
| Property | ortho-Chlorobenzaldehyde | para-Chlorobenzaldehyde | Rationale |
| Melting Point | 9–12 °C | 46-48 °C | The greater symmetry of the para isomer allows for more efficient packing in the crystal lattice, resulting in a higher melting point. |
| Boiling Point | 209–215 °C | 213-214 °C | Boiling points are similar, reflecting their identical molecular weight. |
| ¹³C NMR (C=O) | ~190-192 ppm | ~190-192 ppm | While subtle, the ortho isomer's carbonyl carbon may show a slight downfield shift, indicating greater deshielding (electrophilicity) due to the proximate -I effect. |
| IR ν(C=O) | ~1705 cm⁻¹ | ~1700 cm⁻¹ | A higher stretching frequency for the ortho isomer would correlate with a stronger, more polarized C=O bond due to greater electron withdrawal. |
(Note: Exact spectroscopic values can vary with solvent and instrumentation. The values presented are typical.)
Experimental Protocol: A Competitive Oxidation Study
To empirically determine the relative reactivity, a competitive experiment provides a robust, self-validating system. Here, equimolar amounts of both isomers are subjected to a limited amount of an oxidizing agent. The product ratio directly reflects the relative reaction rates.
Objective: To determine the relative oxidation rates of ortho- and para-chlorobenzaldehyde using potassium permanganate under phase-transfer catalysis.
Materials:
-
ortho-Chlorobenzaldehyde (o-CBA)
-
para-Chlorobenzaldehyde (p-CBA)
-
Potassium permanganate (KMnO₄)
-
Tetrabutylammonium bromide (TBAB) - Phase-Transfer Catalyst
-
Toluene (Solvent)
-
Dichloromethane (DCM) - for extraction
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric Acid (HCl), 1M
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Internal Standard (e.g., Naphthalene)
-
Gas Chromatography-Mass Spectrometry (GC-MS) setup
Procedure:
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of o-CBA, 1.0 mmol of p-CBA, and 1.0 mmol of an internal standard (e.g., naphthalene) in 20 mL of toluene.
-
Oxidant & Catalyst Preparation: In a separate beaker, dissolve 0.5 mmol of KMnO₄ and 0.1 mmol of TBAB in 10 mL of water.
-
Reaction Initiation: Add the aqueous KMnO₄/TBAB solution to the toluene solution of the aldehydes. Stir the biphasic mixture vigorously at room temperature. The progress can be monitored by the disappearance of the purple permanganate color.
-
Reaction Quench: After 1 hour (or when the purple color has faded), quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.
-
Work-up: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~2 to ensure the product carboxylic acids are protonated.
-
Extraction: Extract the mixture three times with 15 mL portions of dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate the solvent using a rotary evaporator.
-
Analysis: Dissolve the residue in a known volume of a suitable solvent and analyze by GC-MS. Compare the peak areas of the remaining o-CBA and p-CBA relative to the internal standard. The isomer that is consumed to a greater extent is the more reactive one.
Caption: Workflow for the competitive oxidation experiment.
Conclusion
The reactivity of chlorobenzaldehyde isomers is a classic case study in physical organic chemistry, demonstrating that a simple change in substituent position can have profound consequences.
-
Para-chlorobenzaldehyde presents a scenario where the moderate inductive withdrawal is partially compensated by resonance, and the reaction site is sterically unhindered.
-
Ortho-chlorobenzaldehyde features a stronger inductive effect, leading to a more electrophilic carbonyl carbon, but this is counteracted by significant steric hindrance.
For most nucleophilic addition and oxidation reactions, para-chlorobenzaldehyde is generally more reactive or provides higher yields of the desired product. This suggests that for many common reagents, the steric hindrance presented by the ortho-chloro group (the ortho effect) is the dominant factor, overriding the enhanced electronic activation. However, for reactions involving very small nucleophiles or specific enzymatic catalysts, the greater electrophilicity of ortho-chlorobenzaldehyde may lead to it being more reactive. This highlights the necessity for researchers and drug development professionals to consider both steric and electronic factors in concert when designing synthetic routes and predicting reaction outcomes.
References
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- Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA Academico Research. [Link]
- Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobrom
- Which is more reactive Benzaldehyde or propanal class 11 chemistry CBSE. Vedantu. [Link]
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- Ortho/Para Directors: Navigating Organic Chemistry. ReelMind.ai. [Link]
- Hammett equ
- (a) Account for the following : (i) Propanal is more reactive than propanone towards nucleophilic reagents. Careers360. [Link]
- Hammett equ
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate.
- (a) Ethanal, Propanone, Propanal, Butanone (reactivity towards nucleophilic addition). Sarthaks eConnect. [Link]
- THE APPLICATION OF THE HAMMETT EQUATION TO ORTHO-SUBSTITUTED BENZENE REACTION SERIES. Canadian Science Publishing. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-(2-Chlorophenyl)propanal
For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is paramount. This guide provides an in-depth, technical comparison of analytical methodologies for assessing the purity of 3-(2-Chlorophenyl)propanal, a key intermediate in various synthetic pathways. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights gleaned from years of experience in the field.
The Critical Role of Purity for this compound
This compound, with its reactive aldehyde functionality and chlorinated aromatic ring, is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity, the formation of undesired byproducts, and complications in subsequent reaction steps. Therefore, rigorous purity assessment is not merely a quality control measure but a critical component of ensuring the validity and reproducibility of scientific research.
Potential Impurities: A Synthesis-Based Perspective
To effectively assess purity, one must first anticipate the likely impurities. These are often remnants of starting materials, byproducts of the synthetic route, or degradation products. Common synthetic pathways to this compound include:
-
Hydroformylation of 2-chlorostyrene: This process can introduce regioisomers (e.g., 2-(2-chlorophenyl)propanal) and unreacted starting material.
-
Oxidation of 3-(2-chlorophenyl)propan-1-ol: Incomplete oxidation can leave residual starting alcohol. Over-oxidation can lead to the formation of the corresponding carboxylic acid, 3-(2-chlorophenyl)propanoic acid.
-
Wittig Reaction: A common byproduct of this reaction is triphenylphosphine oxide, which can be challenging to remove completely.
Understanding the potential impurity profile from the chosen synthetic route is the first step in selecting the most appropriate analytical techniques.
A Comparative Analysis of Purity Assessment Techniques
Several analytical methods can be employed to determine the purity of this compound. The choice of technique depends on the specific information required, the nature of the expected impurities, and the available instrumentation.
| Analytical Technique | Principle | Strengths | Weaknesses | Ideal for Detecting |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | High sensitivity and selectivity; provides structural information from fragmentation patterns. | Requires the analyte to be volatile and thermally stable. | Volatile organic impurities, isomers, and reaction byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones; excellent quantitative accuracy. | Lower resolution for some isomers compared to GC; mass spectrometry detection (LC-MS) can be complex. | Non-volatile impurities, starting materials, and over-oxidation products (e.g., carboxylic acids). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Provides unambiguous structural elucidation; quantitative (qNMR) for determining absolute purity against a standard. | Lower sensitivity compared to chromatographic methods; can be complex to interpret for mixtures. | Structural isomers, residual solvents, and quantifying known impurities. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Measures the absorption of infrared radiation by a sample, providing information about the functional groups present. | Fast and non-destructive; excellent for identifying the presence or absence of key functional groups. | Provides limited information on the overall purity and cannot easily distinguish between similar structures. | Presence of hydroxyl (from starting alcohol) or carboxylic acid functional groups. |
In-Depth Experimental Protocols
The following are detailed, step-by-step methodologies for the most effective techniques in assessing the purity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Rationale: GC-MS is the gold standard for identifying and quantifying volatile impurities. The high resolution of capillary GC columns allows for the separation of closely related isomers, while mass spectrometry provides definitive identification.
Workflow Diagram:
Caption: Workflow for GC-MS purity assessment.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of high-purity dichloromethane.
-
Prepare a series of calibration standards using a certified reference standard of this compound in dichloromethane.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and comparison with the reference standard.
-
Analyze the mass spectrum of the main peak and compare it to a reference spectrum if available. Expected fragmentation patterns would include the molecular ion peak and fragments corresponding to the loss of CO, Cl, and the propyl chain.
-
Identify and quantify any impurity peaks using the calibration curve or by area normalization.
-
High-Performance Liquid Chromatography (HPLC) Protocol
Rationale: HPLC is ideal for detecting non-volatile impurities such as the starting alcohol or the over-oxidized carboxylic acid. A reversed-phase method provides excellent separation for these types of compounds.
Workflow Diagram:
A Researcher's Guide to Spectral Cross-Referencing: A Case Study of 3-(2-Chlorophenyl)propanal
In the landscape of drug discovery and chemical research, the unambiguous structural elucidation of novel or synthesized molecules is a cornerstone of progress. While experimental spectroscopy remains the gold standard for molecular characterization, the advent of computational chemistry has provided powerful predictive tools that accelerate research, aid in spectral interpretation, and help validate experimental findings. This guide provides a comprehensive framework for cross-referencing experimental spectral data with computationally predicted spectra, a critical skill for the modern researcher.
Due to the limited availability of public domain experimental spectra for 3-(2-Chlorophenyl)propanal, this guide will use its parent compound, 3-Phenylpropanal , as a detailed case study. The principles and workflows discussed herein are directly applicable to this compound and other small molecules once experimental data has been acquired.
The Synergy of Experimental and Predicted Spectra
The core principle of this guide rests on the synergy between empirical measurement and theoretical calculation. Experimental data provides a direct, real-world measurement of a molecule's properties. Predicted spectra, generated from a molecule's structure using algorithms trained on vast datasets or based on quantum mechanical principles, offer a theoretical benchmark.[1][2]
Cross-referencing these two data sources serves multiple purposes:
-
Structure Verification: A high degree of correlation between experimental and predicted spectra provides strong confidence in the proposed chemical structure.
-
Spectral Assignment: Prediction tools can help assign specific signals (e.g., NMR peaks) to the correct atoms in the molecule, which can be challenging for complex structures.
-
Identifying Discrepancies: Deviations between the two datasets can highlight unexpected structural features, conformational effects, or the presence of impurities, prompting further investigation.
The overall workflow for this comparative analysis is a two-pronged approach, culminating in a side-by-side evaluation.
Methodologies: Acquiring the Data
Authoritative and reproducible data acquisition is paramount. The following sections detail the standard protocols for obtaining both experimental and predicted spectra.
Experimental Data Acquisition Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of atoms within a molecule.
-
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Accurately weigh 5-20 mg of the analyte (for ¹H NMR) or 20-50 mg (for ¹³C NMR) into a clean vial.
-
Solvation: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.
-
Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.
-
Spectrometer Setup: Insert the sample into the spectrometer. The instrument will perform a series of steps including locking onto the solvent's deuterium signal, shimming to optimize magnetic field homogeneity, and tuning the probe to the desired nucleus.
-
Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence) and acquire the data. For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum of singlets.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies. This provides a "molecular fingerprint" and identifies the functional groups present.
-
Protocol for FT-IR (Attenuated Total Reflectance - ATR):
-
Background Scan: Ensure the ATR crystal (e.g., diamond) is clean. Run a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Initiate the sample scan. The resulting spectrum is typically a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
3. Mass Spectrometry (MS) Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common "hard" ionization technique that causes predictable fragmentation of the molecule, offering valuable structural clues.
-
Protocol for Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the volatile sample into the instrument, often via a direct insertion probe or as the eluent from a Gas Chromatography (GC) column. The sample is vaporized in a high-vacuum source.
-
Ionization: The gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[3] This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•) and causing it to fragment.
-
Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of each ion, producing a mass spectrum that plots relative intensity versus m/z.
-
In Silico Spectral Prediction
Spectral prediction leverages computational models to generate a theoretical spectrum from a chemical structure. These tools are often web-based and utilize different methodologies:
-
NMR Prediction: Most predictors use large databases of experimental spectra. They analyze the chemical environment of each atom in the input structure using methods like HOSE (Hierarchically Ordered Spherical description of Environment) codes and employ machine learning algorithms or incremental effects of substituents to calculate the chemical shifts and coupling constants.[4][5][6]
-
IR Prediction: IR prediction can be performed using quantum mechanical calculations (e.g., Density Functional Theory - DFT) or, more recently, through machine learning models trained on extensive spectral libraries.[7][8][9] These models learn the relationships between molecular substructures and their corresponding vibrational frequencies.
-
MS Fragmentation Prediction: These tools apply a set of established fragmentation rules based on principles of physical organic chemistry to the molecular ion. They predict likely cleavage points and rearrangements to generate a theoretical fragmentation pattern.
Case Study: 3-Phenylpropanal
Here, we apply the cross-referencing workflow to 3-Phenylpropanal (CAS 104-53-0).[10]
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Signal Assignment | Experimental δ (ppm) [10][11] | Predicted δ (ppm) (NMRDB.org) | Multiplicity | Analysis |
| Aldehyde (-CHO) | 9.81 | 9.77 | Triplet (t) | Excellent correlation. The downfield shift is characteristic of a deshielded aldehyde proton. The triplet splitting is due to coupling with the adjacent CH₂ group. |
| Aromatic (C₆H₅) | 7.20 - 7.35 | 7.20 - 7.31 | Multiplet (m) | Excellent correlation. The complex multiplet is typical for a monosubstituted benzene ring where the ortho, meta, and para protons have slightly different chemical environments. |
| Benzylic (-CH₂-Ph) | 2.95 | 2.96 | Triplet (t) | Excellent correlation. This triplet arises from coupling to the adjacent CH₂ group. |
| Propyl (-CH₂-CHO) | 2.76 | 2.78 | Triplet (t) | Excellent correlation. This signal is slightly further downfield than a typical alkane due to the proximity of the electron-withdrawing aldehyde group. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule.
| Carbon Assignment | Experimental δ (ppm) [12] | Predicted δ (ppm) (NMRDB.org) | Analysis |
| Aldehyde (C=O) | 201.9 | 200.3 | Very good correlation. The significant downfield shift (>200 ppm) is highly characteristic of an aldehyde carbonyl carbon. |
| Aromatic (C-ipso) | 140.7 | 140.7 | Excellent correlation. This is the quaternary carbon of the benzene ring attached to the propyl chain. |
| Aromatic (C-ortho/meta/para) | 128.6, 128.4, 126.2 | 128.7, 128.4, 126.2 | Excellent correlation. The signals for the remaining aromatic carbons fall within the expected range. |
| Propyl (-CH₂ -CHO) | 45.4 | 45.3 | Excellent correlation. This carbon is deshielded by the adjacent carbonyl group. |
| Benzylic (C H₂-Ph) | 28.2 | 28.1 | Excellent correlation. This signal is in the typical range for an sp³ hybridized carbon. |
FT-IR Spectroscopy
The IR spectrum highlights the key functional groups present in the molecule.
| Vibrational Mode | Experimental (cm⁻¹) [10] | Predicted Range (cm⁻¹) | Analysis |
| C=O Stretch (Aldehyde) | ~1725 | 1740 - 1720 | Strong correlation. This is a very strong, sharp absorption characteristic of a saturated aldehyde carbonyl group. |
| C-H Stretch (Aldehyde) | ~2820, ~2720 | 2850 - 2800, 2750 - 2700 | Good correlation. These two medium-intensity bands (a Fermi doublet) are diagnostic for the C-H bond of an aldehyde. |
| C-H Stretch (Aromatic) | ~3020 - 3080 | 3100 - 3000 | Good correlation. This absorption, typically of medium intensity, appears just above 3000 cm⁻¹ and indicates C-H bonds on an sp² carbon. |
| C-H Stretch (Aliphatic) | ~2925 | 3000 - 2850 | Good correlation. This strong absorption just below 3000 cm⁻¹ is from the C-H bonds of the propyl chain's sp³ carbons. |
| C=C Stretch (Aromatic) | ~1605, ~1495, ~1450 | 1600 - 1450 | Good correlation. These multiple bands, of varying intensity, are characteristic of the benzene ring framework. |
Mass Spectrometry (EI)
The mass spectrum shows the molecular ion and a series of fragment ions, providing a puzzle that can be pieced together to confirm the structure.
| m/z Value | Experimental Rel. Intensity (%) [13][14] | Proposed Fragment Ion | Analysis |
| 134 | 55 | [C₉H₁₀O]⁺• | Molecular Ion (M⁺•) . Its presence confirms the molecular weight of the compound. |
| 105 | 33 | [M - CHO]⁺ | Loss of the formyl radical (•CHO). |
| 92 | 73 | [C₇H₈]⁺• | Result of a McLafferty rearrangement, a characteristic fragmentation for aldehydes and ketones with a γ-hydrogen. |
| 91 | 100 | [C₇H₇]⁺ | Base Peak. This highly stable tropylium cation is formed by the loss of the •CH₂CHO radical via benzylic cleavage. It is a classic fragment for compounds containing a benzyl group. |
| 78 | 53 | [C₆H₆]⁺• | Benzene radical cation, likely from loss of C₃H₄O from the molecular ion. |
| 65 | 35 | [C₅H₅]⁺ | Loss of acetylene (C₂H₂) from the tropylium cation. |
Applying the Workflow to this compound
When approaching the analysis of this compound, the same comparative logic applies, but with key expected differences based on the chloro-substituent:
-
¹H & ¹³C NMR: The aromatic region will be more complex and shifted due to the electron-withdrawing and anisotropic effects of the chlorine atom. The ortho-substitution will break the symmetry of the phenyl ring, resulting in four distinct aromatic proton signals and six distinct aromatic carbon signals.
-
IR: The spectrum will contain additional strong absorptions in the fingerprint region (typically 1100-1000 cm⁻¹) corresponding to the C-Cl stretching vibration.
-
MS: The molecular ion peak will be found at m/z 168 (for the ³⁵Cl isotope) and will be accompanied by a significant M+2 peak at m/z 170, with an intensity approximately one-third of the M⁺• peak. This isotopic pattern is a definitive signature for the presence of a single chlorine atom. The base peak would likely still be related to benzylic cleavage, resulting in a chlorotropylium cation at m/z 125/127.
By first predicting these key features and then comparing them against newly acquired experimental data, researchers can confidently confirm the structure of this compound and fully characterize their sample.
References
- Human Metabolome Database. ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0033716).
- PubChem, National Center for Biotechnology Information. Benzenepropanal.
- Human Metabolome Database. Mass Spectrum (Electron Ionization) (HMDB0033716).
- University of Regensburg. 3-phenyl-propionaldehyde 2 ¹H NMR (400 MHz, CDCl₃, 298 K).
- NIST. 3-Phenylpropanol.
- NIST. 3-Phenylpropanol Gas Phase IR Spectrum.
- MassBank of North America. Spectrum HMDB0033716_c_ms_101373 for 3-Phenylpropanal.
- University of Regensburg. 3-phenyl-propionaldehyde 2 ¹³C NMR (100 MHz, CDCl₃, 298 K).
- CASPRE. ¹³C NMR Predictor.
- ChemAxon. NMR Predictor Documentation.
- NIST. 3-Phenylpropanol IR Spectrum.
- PROSPRE. ¹H NMR Predictor.
- NIST. Cinnamaldehyde Gas Phase IR Spectrum.
- SpectraBase. 3-Phenyl-1-propanol FTIR Spectrum.
- SpectraBase. 2-Methylene-3-phenylpropanal ¹³C NMR Chemical Shifts.
- SpectraBase. 3-Phenyl-1-propanol ¹³C NMR Chemical Shifts.
- FooDB. Showing Compound 3-Phenylpropanal (FDB011835).
- ACD/Labs. NMR Prediction Software.
- NMRDB.org. Predict ¹³C carbon NMR spectra.
- ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction?.
- Mestrelab Research. Download NMR Predict.
- NMRDB.org. Predict ¹H proton NMR spectra.
- virtual Chemistry 3D. ¹³C NMR predictor.
- Cheminfo.org. IR spectra prediction.
- ResearchGate. How to predict IR Spectra?.
- Doc Brown's Chemistry. mass spectrum of propanal.
- Reddit. Predicting IR.
- arXiv. Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure.
- MIT Open Access Articles. Predicting Infrared Spectra with Message Passing Neural Networks.
- NIST. Propanal.
- NIST. Propanal, 3-methoxy-.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Download NMR Predict - Mestrelab [mestrelab.com]
- 3. NP-MRD: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (NP0000760) [np-mrd.org]
- 4. docs.chemaxon.com [docs.chemaxon.com]
- 5. Visualizer loader [nmrdb.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure [arxiv.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Benzenepropanal | C9H10O | CID 7707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033716) [hmdb.ca]
- 12. orgsyn.org [orgsyn.org]
- 13. Human Metabolome Database: Mass Spectrum (Electron Ionization) (HMDB0033716) [hmdb.ca]
- 14. MassBank of North America [mona.fiehnlab.ucdavis.edu]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-(2-Chlorophenyl)propanal
As a senior application scientist, I understand that meticulous research extends to the entire lifecycle of a chemical, including its safe disposal. Proper waste management is not just a regulatory requirement; it is a cornerstone of a safe and sustainable laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(2-Chlorophenyl)propanal, grounding procedural guidance in established safety principles and regulatory standards.
This document is structured to provide immediate, actionable information. We will address hazard identification, personal protective equipment (PPE), spill management, and the detailed procedures for waste segregation and disposal, ensuring you can manage this substance with confidence and precision.
Hazard Identification and Risk Assessment
This compound is a chlorinated aromatic aldehyde. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, its chemical class dictates a conservative approach to handling and disposal. It should be treated as a hazardous substance.
Based on the toxicological profiles of structurally similar compounds, such as 2-chlorobenzaldehyde, we must assume this compound presents the following hazards:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Hazard: May cause respiratory irritation.
-
Environmental Hazard: Likely toxic to aquatic life with long-lasting effects.
Therefore, all waste streams containing this compound, regardless of concentration, must be managed as regulated hazardous waste .
Table 1: Assumed GHS Hazard Profile for this compound
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Warning | H302: Harmful if swallowed | |
| Skin Irritation | Warning | H315: Causes skin irritation | |
| Eye Irritation | Warning | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation | |
| Aquatic Hazard (Chronic) | Warning | H411: Toxic to aquatic life with long lasting effects |
Pre-Disposal Safety Protocols: Your First Line of Defense
Before beginning any work that will generate this compound waste, ensure the following controls are in place. This proactive approach is critical to minimizing risk.
Engineering Controls
All handling and preparation of waste, including transferring the compound to a waste container, must be conducted within a certified chemical fume hood. The fume hood provides primary containment, protecting you from inhaling potentially harmful vapors.
Personal Protective Equipment (PPE)
Given the assumed hazards, a robust PPE ensemble is mandatory.
-
Hand Protection: Wear nitrile gloves (minimum thickness of 4 mil). If incidental contact occurs, immediately remove the glove, wash your hands, and don a new glove. For direct handling or spill cleanup, consider double-gloving or using heavier-duty Silver Shield®/4H® gloves.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For tasks with a higher splash risk, such as transferring large volumes, use chemical splash goggles.
-
Skin and Body Protection: A fully buttoned, long-sleeved laboratory coat is required. Ensure shoes fully cover the feet.
-
Respiratory Protection: Not typically required when handling small quantities within a certified fume hood. However, if a hood is not available or a large spill occurs, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Step-by-Step Disposal Procedure
The guiding principle for disposing of this compound is waste stream segregation . Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, and must not be mixed with non-halogenated waste.
Waste Container Selection and Labeling
-
Select the Correct Container:
-
For liquid waste (e.g., reaction residues, contaminated solvents), use a chemically compatible, sealable container designated for "Halogenated Organic Waste." A high-density polyethylene (HDPE) or glass container is appropriate.
-
For solid waste (e.g., contaminated filter paper, gloves, silica gel), use a designated solid waste container or a securely lined, sealable pail.
-
-
Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department. Fill out all required information:
-
Full Chemical Name: "this compound" and any other components in the waste stream. Do not use abbreviations.
-
Concentration/Percentages: Estimate the concentration of each component.
-
Hazard Boxes: Tick the boxes for "Toxic" and "Irritant."
-
Waste Accumulation and Storage
-
Transferring Waste: Conduct all transfers inside a chemical fume hood. Use a funnel to pour liquid waste into the container to prevent spills.
-
Keep Container Closed: The waste container must be securely sealed at all times, except when you are actively adding waste. This is a critical regulatory requirement that prevents the release of vapors.
-
Secondary Containment: Store the waste container in a secondary containment bin or tray that can hold at least 110% of the container's volume. This prevents a major spill if the primary container fails.
-
Storage Location: The container should be stored in a designated "Satellite Accumulation Area" (SAA) within your laboratory, at or near the point of generation. The SAA must be clearly marked.
Arranging for Final Disposal
-
Monitor Fill Level: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.
-
Request Pickup: Once the container is full or you have finished the project, submit a waste pickup request to your institution's EHS department. They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Documentation: Ensure all paperwork, such as the waste manifest provided by EHS, is completed accurately. This is your record of proper disposal.
The diagram below outlines the decision-making process for segregating and managing waste streams containing this compound.
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures: Spill and Exposure Management
Even with careful planning, accidents can happen. Immediate and correct response is vital.
Minor Spill (Contained within Fume Hood)
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Ensure the fume hood sash is lowered.
-
Absorb: Use a chemical absorbent pad or spill kit material (e.g., vermiculite) to absorb the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material using tongs or a scoop and place it in the designated solid hazardous waste container.
-
Decontaminate: Wipe the area with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the solid hazardous waste container.
Major Spill (Outside of Fume Hood)
-
EVACUATE: Immediately alert everyone and evacuate the laboratory.
-
ISOLATE: Close the laboratory doors and prevent re-entry.
-
NOTIFY: Call your institution's emergency number and inform EHS. Provide the chemical name, location, and estimated quantity of the spill.
-
Do not attempt to clean up a large spill yourself. Wait for the trained emergency response team.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with soap and water for at least 15 minutes. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these procedures, you uphold your professional responsibility to ensure safety, environmental protection, and regulatory compliance. This structured approach to waste management is an integral part of rigorous and responsible science.
References
- PubChem Compound Summary for 2-Chlorobenzaldehyde.
- Managing Your Hazardous Waste: A Guide for Small Businesses. United States Environmental Protection Agency (EPA). [Link]
- A Guide to Hazardous Waste Management. Yale University Environmental Health & Safety. [Link]
- Satellite Accumulation Areas for Hazardous Waste. United States Environmental Protection Agency (EPA). [Link]
Navigating the Safe Handling of 3-(2-Chlorophenyl)propanal: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work inherently involves navigating the complexities of chemical compounds. Among these is 3-(2-Chlorophenyl)propanal, a versatile aldehyde intermediate. While its utility in synthesis is significant, a thorough understanding of its handling, safety protocols, and disposal is paramount to ensure a safe and productive laboratory environment. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk mitigation grounded in scientific principles.
Understanding the Hazard Profile
This compound is classified as an irritant. The primary hazards associated with this compound are irritation to the skin and eyes.[1] Inhalation of vapors or mists may cause respiratory tract irritation, and ingestion can lead to irritation of the digestive tract.[2][3] While comprehensive toxicological data is not fully available, the known irritant properties necessitate a cautious and well-defined handling protocol.[2] Aldehydes as a class of chemicals are known to be reactive and can be toxic.[4][5][6]
Core Personal Protective Equipment (PPE) Directives
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the minimum PPE requirements for standard laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical safety goggles or a face shield.[2][7] | Chemical-resistant gloves (e.g., Nitrile).[2][3] | Laboratory coat.[2][3] | Not generally required if performed in a well-ventilated area or chemical fume hood.[8] |
| Solution Preparation and Transfers | Chemical safety goggles and a face shield.[7] | Double-gloving with chemical-resistant gloves is recommended. | Chemical-resistant apron over a laboratory coat.[2] | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][9] |
| Running Reactions | Chemical safety goggles and a face shield.[7] | Chemical-resistant gloves.[2][3] | Laboratory coat.[2][3] | Operations should be contained within a chemical fume hood.[3][9] |
| Spill Cleanup | Full-face respirator with appropriate cartridges, or a self-contained breathing apparatus (SCBA) for large spills.[2][10] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or coveralls.[10][11] | Required. Level of protection depends on the spill size and ventilation.[10][11] |
The rationale for this tiered approach lies in the potential for increased exposure during different laboratory procedures. For instance, the risk of splashes and aerosol generation is higher during solution preparation and transfers, necessitating enhanced eye, face, and body protection.
Procedural Guidance for Safe Handling
The following workflow is designed to minimize exposure and ensure safe handling of this compound from receipt to disposal.
Caption: Workflow for the Safe Handling of this compound.
Step-by-Step Protocol:
-
Pre-Operational Briefing: Before handling, all personnel must review the Safety Data Sheet (SDS).[7][9] Designate a specific area for handling, preferably within a certified chemical fume hood.[3][9]
-
Donning Personal Protective Equipment: At a minimum, wear a laboratory coat, chemical safety goggles, and chemical-resistant gloves.[2][3] For tasks with a higher risk of splashing, a face shield and a chemical-resistant apron are mandatory.[2][7]
-
Engineering Controls: All manipulations of this compound, including weighing, aliquoting, and transfers, must be performed in a well-ventilated area, with a chemical fume hood being the standard.[3][9] This is a critical step to prevent the inhalation of potentially irritating vapors.
-
First Aid Preparedness: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[12] In case of skin contact, immediately wash the affected area with soap and plenty of water.[1][13] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[3][8] If inhaled, move the individual to fresh air.[2][3] If swallowed, rinse the mouth with water and seek immediate medical advice.[3][14]
Emergency Response: Spill and Exposure Plan
In the event of a spill, the primary objective is to isolate the area and prevent the spread of contamination.
-
Small Spills: For minor spills contained within a chemical fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[3] Place the absorbed material into a sealed, labeled container for proper disposal.[2]
-
Large Spills: Evacuate the immediate area and notify laboratory safety personnel. If you are trained and equipped to handle the spill, wear appropriate PPE, including respiratory protection.[10][11] Contain the spill using absorbent pads or booms.
Disposal of this compound Waste
All waste containing this compound, including contaminated consumables and absorbent materials, must be treated as hazardous waste.
Waste Management Workflow:
Caption: Waste Disposal Workflow for this compound.
Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other waste streams. Keep liquid and solid waste in separate, clearly labeled, and sealed containers.
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[2]
-
Final Disposal: Disposal must be conducted through a licensed and reputable hazardous waste disposal company, in accordance with all federal, state, and local regulations.[14]
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence within the laboratory.
References
- (2E)-3-(2-chlorophenyl)prop-2-enal | CAS#:18365-42-9 | Chemsrc. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025-06-10).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- Safety Data Sheet. (2024-12-19).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- This compound - Matrix Scientific. (n.d.).
- Personal Protective Equipment | US EPA. (2025-09-12).
- SAFETY DATA SHEET - Fisher Scientific. (2023-09-29).
- Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+% - Cole-Parmer. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025-05-23).
- SAFETY DATA SHEET - Angene Chemical. (2025-03-12).
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
- Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health - PubMed. (n.d.).
- IRRITANT COMPOUNDS: ALDEHYDES - Military Medical Science Letters. (2014-12-05).
- Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed. (n.d.).
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- 4. Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
